4-Hydroxy-2,2-dimethylcyclohexanone
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-hydroxy-2,2-dimethylcyclohexan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O2/c1-8(2)5-6(9)3-4-7(8)10/h6,9H,3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJMNRGQKIFUQAB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CCC1=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90563417 | |
| Record name | 4-Hydroxy-2,2-dimethylcyclohexan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90563417 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
123214-39-1 | |
| Record name | 4-Hydroxy-2,2-dimethylcyclohexan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90563417 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Analytical Mandate: From Molecular Formula to 3D Structure
An In-Depth Technical Guide to the Structure Elucidation of 4-Hydroxy-2,2-dimethylcyclohexanone
This guide provides a comprehensive, methodology-driven approach to the complete structure elucidation of this compound. It is designed for researchers, scientists, and drug development professionals who require a deep understanding of the principles and practical application of modern spectroscopic techniques for characterizing small organic molecules. We will move beyond a simple recitation of data to explore the causal logic behind experimental choices, ensuring a self-validating and authoritative analytical workflow.
The unambiguous determination of a chemical structure is the bedrock of chemical and pharmaceutical research. For a molecule like this compound, a seemingly simple substituted cyclohexane, subtle isomerism and stereochemistry can profoundly impact its biological activity and physical properties. Our objective is to assemble a complete and irrefutable structural dossier using a synergistic combination of mass spectrometry, infrared spectroscopy, and a suite of one- and two-dimensional nuclear magnetic resonance experiments.
The logical flow of our investigation is paramount. We will begin by determining the elemental composition and degree of unsaturation, proceed to identify the functional groups present, and finally, assemble the molecular skeleton piece by piece by establishing atom connectivity.
Caption: Overall workflow for structure elucidation.
Mass Spectrometry: Defining the Molecular Boundaries
The first step in any structure elucidation is to determine the molecular weight and elemental formula. High-resolution mass spectrometry (HRMS) is the definitive tool for this purpose.
Expected Outcome: For this compound, the molecular formula is C₈H₁₄O₂. HRMS would provide a highly accurate mass measurement for the molecular ion [M]⁺ or, more commonly in modern techniques like electrospray ionization (ESI), the protonated molecule [M+H]⁺.
-
Calculated Exact Mass: 142.0994 g/mol
-
Expected [M+H]⁺ in HRMS (ESI): 143.1072
Degree of Unsaturation (DBE): With the formula C₈H₁₄O₂, the degree of unsaturation is calculated as: DBE = C + 1 - (H/2) = 8 + 1 - (14/2) = 2 This result is critical. It indicates the presence of two rings, two double bonds, or one ring and one double bond. This information immediately focuses our subsequent analysis.
Fragmentation Analysis (Electron Ionization - EI): In EI-MS, cyclic ketones exhibit characteristic fragmentation patterns. The primary cleavage occurs at the bond alpha to the carbonyl group.[1] For a cyclohexanone ring, this often leads to a characteristic fragment at m/z = 55.[1][2] Other significant fragmentation pathways for ketones include the loss of alkyl radicals via α-cleavage and the McLafferty rearrangement if a gamma-hydrogen is available.[3][4][5]
Table 1: Predicted Mass Spectrometry Data
| Ion/Fragment | Formula | Expected m/z (Nominal Mass) | Description |
|---|---|---|---|
| [M]⁺ | C₈H₁₄O₂ | 142 | Molecular Ion |
| [M-CH₃]⁺ | C₇H₁₁O₂ | 127 | Loss of a methyl group (α-cleavage) |
| [M-H₂O]⁺ | C₈H₁₂O | 124 | Loss of water from the hydroxyl group |
| C₄H₇O⁺ | C₄H₇O | 71 | Result of ring cleavage |
| C₄H₇⁺ | C₄H₇ | 55 | Characteristic cyclohexanone fragment[1] |
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Dissolve ~0.1 mg of the purified compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).
-
Instrument: Utilize an ESI-Time of Flight (ESI-TOF) or Esi-Orbitrap mass spectrometer.
-
Ionization Mode: Positive ion mode is typically used to observe the [M+H]⁺ ion.
-
Infusion: Infuse the sample solution directly into the source at a flow rate of 5-10 µL/min.
-
Data Acquisition: Acquire data in the m/z range of 50-500. Use an internal calibrant to ensure high mass accuracy (< 5 ppm).
-
Analysis: Determine the accurate mass of the most abundant ion and use the instrument's software to generate a list of possible elemental compositions.
Infrared Spectroscopy: Identifying the Key Players
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.[6] Based on our proposed structure, we expect to see two highly characteristic absorption bands.
-
O-H Stretch: A strong and broad absorption band in the region of 3200-3600 cm⁻¹ is indicative of the hydroxyl group. The broadness is due to hydrogen bonding.[6]
-
C=O Stretch: A strong, sharp absorption band around 1715 cm⁻¹ is characteristic of a carbonyl group within a six-membered ring (cyclohexanone).[4][7][8] The position of this peak is diagnostic; conjugation or ring strain would shift it significantly.[4]
The absence of absorptions for C=C (approx. 1650 cm⁻¹) or alkyne groups further corroborates that one of our degrees of unsaturation is a ring and the other is the carbonyl double bond.
Experimental Protocol: Attenuated Total Reflectance (ATR) IR Spectroscopy
-
Sample Preparation: Place a small amount (1-2 mg) of the solid or a single drop of the liquid sample directly onto the ATR crystal.
-
Background Scan: Perform a background scan with a clean, empty ATR crystal to account for atmospheric CO₂ and H₂O.
-
Sample Scan: Lower the ATR press and apply consistent pressure to the sample. Acquire the sample spectrum, typically by co-adding 16 or 32 scans in the range of 4000-600 cm⁻¹.
-
Data Processing: Perform an automatic baseline correction and peak picking.
Nuclear Magnetic Resonance: Assembling the Puzzle
NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules.[9][10][11] We will use a combination of 1D (¹H, ¹³C, DEPT-135) and 2D (COSY, HSQC, HMBC) experiments to build the carbon skeleton and place all substituents.
¹³C and DEPT-135 NMR: The Carbon Inventory
The ¹³C NMR spectrum provides a count of the unique carbon atoms in the molecule. The DEPT-135 experiment distinguishes between CH/CH₃ (positive signals) and CH₂ (negative signals) carbons. Quaternary carbons (including the carbonyl carbon) are absent in a DEPT-135 spectrum.
Table 2: Predicted ¹³C and DEPT-135 NMR Data (in CDCl₃)
| Carbon Position | Predicted Shift (ppm) | DEPT-135 Signal | Rationale |
|---|---|---|---|
| C1 (C=O) | ~210-215 | Absent | Ketone carbonyl carbon.[12] |
| C2 (C(CH₃)₂) | ~45-50 | Absent | Quaternary carbon alpha to carbonyl. |
| C3 (CH₂) | ~40-45 | Negative | Methylene carbon. |
| C4 (CH-OH) | ~65-70 | Positive | Carbon bearing the hydroxyl group. |
| C5 (CH₂) | ~30-35 | Negative | Methylene carbon. |
| C6 (CH₂) | ~50-55 | Negative | Methylene carbon alpha to carbonyl. |
| C7, C8 (-CH₃) | ~25-30 | Positive | Gem-dimethyl carbons. |
Note: Chemical shifts are estimates based on cyclohexanone derivatives and additivity rules. Actual values may vary.
¹H NMR: The Proton Environment
The ¹H NMR spectrum provides information on the number of different proton environments, their integration (ratio), and their coupling (neighboring protons).
Predicted ¹H NMR Signals:
-
Gem-dimethyl protons (6H): Two singlets, each integrating to 3H, around 1.0-1.2 ppm. Their magnetic inequivalence arises from their fixed spatial relationship to the rest of the ring.
-
Ring protons (7H): A series of complex multiplets between ~1.5 and ~2.8 ppm. The protons on C6 (alpha to the carbonyl) will be the most deshielded. The proton on C4 (attached to the carbon with the -OH group) will likely appear as a multiplet around 3.8-4.2 ppm.
-
Hydroxyl proton (1H): A broad singlet that can appear over a wide range (typically 1.5-4.0 ppm) and is exchangeable with D₂O.
2D NMR: Establishing Connectivity
Two-dimensional NMR experiments are essential for unambiguously connecting the atoms.[13][14]
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically separated by 2-3 bonds). We would expect to see correlations forming a chain from the protons on C3, through C4 and C5, to C6. The gem-dimethyl protons will not show any COSY correlations.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the carbon signal to which it is directly attached.[15][16] This allows for the definitive assignment of proton signals to their respective carbons identified in the ¹³C spectrum.
Caption: HSQC correlations link proton and carbon signals.
HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most critical experiment for confirming the overall carbon skeleton.[15][17] It shows correlations between protons and carbons that are 2-3 bonds away.
Key Expected HMBC Correlations to Confirm the Structure:
-
Gem-dimethyl group placement: The gem-dimethyl protons (~1.1 ppm) should show correlations to the quaternary carbon C2 (~48 ppm), the carbonyl carbon C1 (~212 ppm), and the methylene carbon C3 (~42 ppm). This definitively places the gem-dimethyl group at the C2 position, alpha to the carbonyl.
-
Hydroxyl group placement: The C4 proton (~4.0 ppm) should show correlations to carbons C3, C5, and C6. Conversely, protons on C3 and C5 should show correlations to the C4 carbon (~68 ppm).
-
Ring Closure: The protons on C6 (~2.5 ppm) should show a crucial correlation to the carbonyl carbon C1 (~212 ppm), confirming the cyclohexanone ring structure.
Caption: Key 2- and 3-bond HMBC correlations confirming the molecular backbone.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard. Transfer the solution to a 5 mm NMR tube.
-
Instrument: Use a 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.
-
1D Spectra:
-
¹H: Acquire with a 30° pulse angle, a spectral width of 12-15 ppm, and a relaxation delay of 1-2 seconds.
-
¹³C: Acquire with proton decoupling, a 30° pulse angle, a spectral width of ~220 ppm, and a relaxation delay of 2 seconds.
-
DEPT-135: Use a standard DEPT-135 pulse program.
-
-
2D Spectra:
-
COSY: Use a gradient-selected (gCOSY) pulse sequence. Acquire 256-512 increments in the F1 dimension.
-
HSQC: Use a gradient-selected, sensitivity-enhanced pulse sequence (e.g., hsqcetgpsisp2.2). Optimize the one-bond coupling constant to ~145 Hz.[18]
-
HMBC: Use a gradient-selected pulse sequence (e.g., hmbcgplpndqf). Optimize the long-range coupling constant to 8 Hz to observe both 2-bond and 3-bond correlations.
-
Conclusion: A Self-Validating Structural Dossier
By systematically applying this multi-technique spectroscopic workflow, we can achieve an unambiguous structure elucidation of this compound. The mass spectrometry data define the molecular formula (C₈H₁₄O₂) and degree of unsaturation (2). IR spectroscopy confirms the presence of the required hydroxyl and ketone functional groups and supports the ring + double bond hypothesis. Finally, a full suite of 1D and 2D NMR experiments allows for the complete assignment of all proton and carbon signals, and most importantly, the HMBC experiment provides the irrefutable long-range correlations that piece the molecular fragments together into the final, validated structure. This rigorous, evidence-based approach ensures the highest level of scientific integrity for downstream applications.
References
- GCMS Section 6.11.2 - Whitman People.
- Nuclear Magnetic Resonance in the Structural Elucidation of Natural Products - ACD/Labs.
- Natural Product Structure Elucidation by NMR Spectroscopy - ResearchGate.
- Special Issue : NMR Spectroscopy in Natural Product Structure Elucidation - MDPI.
- Computer assisted structure elucidation of natural products using two-dimensional NMR spectroscopy - University of Aberdeen.
- Strategies and Tools for Structure Determination of Natural Products Using Modern Methods of NMR Spectroscopy - Wiley Online Library.
- Organic Chemistry - Spectroscopy - Cyclohexanone - YouTube.
- Mass Spectra of Ketones | Analytical Chemistry - ACS Publications.
- The infrared absorption spectra of some aromatic hydroxy-ketones - ResearchGate.
- Synthesis and NMR spectroscopic conformational analysis of esters of 4-hydroxy-cyclohexanone - ResearchGate.
- Mass Spectrometry: Fragmentation - AMyD.
- Manifestation of Stereoelectronic Effects on the Calculated Carbon−Hydrogen Bond Lengths and One Bond 1JC-H NMR Coupling Constants in Cyclohexane, Six-Membered Heterocycles, and Cyclohexanone Derivatives | Journal of the American Chemical Society.
- bmse000405 Cyclohexanone at BMRB.
- Correlations in the HSQC and HMBC spectra of 19 | Download Table - ResearchGate.
- Video: Mass Spectrometry: Aldehyde and Ketone Fragmentation - JoVE.
- 19.14 Spectroscopy of Aldehydes and Ketones - Organic Chemistry | OpenStax.
- Carbonyl - compounds - IR - spectroscopy.
- Fragmentation (mass spectrometry) - Wikipedia.
- 12.8: Infrared Spectra of Some Common Functional Groups - Chemistry LibreTexts.
- 4-Hydroxy-2,2,6-trimethylcyclohexanone | C9H16O2 | CID 14322959 - PubChem.
- 4-Hydroxy-2-methylcyclohexanone | C7H12O2 | CID 57460820 - PubChem - NIH.
- Infrared Spectroscopy - Chemistry LibreTexts.
- HSQC and HMBC | NMR Core Facility - Columbia University.
- Short-range heteronuclear correlation.
- 2D NMR- Worked Example 2 (HSQC and HMBC) - YouTube.
- Evaluation of Band-Selective HSQC and HMBC: Methodological Validation on the Cyclosporin Cyclic Peptide and Application for Poly(3-hydroxyalkanoate)s Stereoregularity Determination - NIH.
- General Synthesis for Chiral 4-Alkyl-4-hydroxycyclohexenones - PMC - NIH.
- 4-Hydroxy-2,5-dimethylhexan-3-one | C8H16O2 | CID 229406 - PubChem.
- 4-Hydroxy-5-methyl-2-hexanone | C7H14O2 | CID 256348 - PubChem.
Sources
- 1. GCMS Section 6.11.2 [people.whitman.edu]
- 2. amyd.quimica.unam.mx [amyd.quimica.unam.mx]
- 3. Video: Mass Spectrometry: Aldehyde and Ketone Fragmentation [jove.com]
- 4. 19.14 Spectroscopy of Aldehydes and Ketones - Organic Chemistry | OpenStax [openstax.org]
- 5. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.pg.edu.pl [chem.pg.edu.pl]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. acdlabs.com [acdlabs.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. youtube.com [youtube.com]
- 13. homepages.abdn.ac.uk [homepages.abdn.ac.uk]
- 14. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 15. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 16. Short-range heteronuclear correlation [chem.ch.huji.ac.il]
- 17. youtube.com [youtube.com]
- 18. Evaluation of Band-Selective HSQC and HMBC: Methodological Validation on the Cyclosporin Cyclic Peptide and Application for Poly(3-hydroxyalkanoate)s Stereoregularity Determination - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 4-Hydroxy-2,2-dimethylcyclohexanone (CAS No. 123214-39-1)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-Hydroxy-2,2-dimethylcyclohexanone, a substituted cyclohexanone of interest in synthetic organic chemistry. Due to the limited availability of direct experimental data for this specific molecule, this document leverages information from structurally similar analogs to present plausible synthesis routes, predicted chemical and physical properties, and expected spectroscopic signatures. By examining the chemistry of related compounds such as 2,2-dimethylcyclohexanone, 4-hydroxycyclohexanone, and various hydroxylated dimethylcyclohexanones, this guide offers valuable insights for researchers working with this and similar chemical entities. All inferred data is clearly contextualized to ensure scientific integrity.
Introduction and Molecular Overview
This compound, with the Chemical Abstracts Service (CAS) number 123214-39-1 , is a carbocyclic ketone featuring a hydroxyl group at the C4 position and two methyl groups at the C2 position of the cyclohexanone ring. The presence of these functional groups—a ketone, a tertiary alcohol, and a sterically hindered alpha-carbon—suggests a rich and varied reactivity profile, making it a potentially valuable building block in the synthesis of more complex molecules, including natural products and pharmaceutical intermediates.
The rigid cyclohexane framework, combined with the stereocenter at C4, implies the existence of cis and trans diastereomers, which may exhibit different physical properties and biological activities. The gem-dimethyl group at the C2 position introduces significant steric hindrance, which can be expected to influence the regioselectivity and stereoselectivity of reactions at the adjacent carbonyl group.
This guide aims to consolidate the known information about this compound and to provide a predictive framework for its chemical behavior based on well-characterized analogs.
Physicochemical Properties: A Predictive Analysis
| Property | Predicted Value/Characteristic | Basis for Prediction |
| Molecular Formula | C₈H₁₄O₂ | Based on chemical structure. |
| Molecular Weight | 142.20 g/mol | Calculated from the molecular formula. |
| Appearance | Colorless to pale yellow liquid or low-melting solid | Analogy with other hydroxycyclohexanones. |
| Boiling Point | Estimated >200 °C at 760 mmHg | Higher than 2,2-dimethylcyclohexanone (169-170 °C) due to the hydrogen-bonding hydroxyl group.[1] |
| Melting Point | Expected to be near or slightly above room temperature | Dependent on the cis/trans isomeric ratio. |
| Solubility | Soluble in common organic solvents (e.g., ethanol, acetone, ethyl acetate). Moderately soluble in water. | The hydroxyl group enhances water solubility compared to 2,2-dimethylcyclohexanone. |
| Density | ~0.9-1.0 g/mL | Similar to other substituted cyclohexanones.[1] |
Synthesis Strategies: A Plausible Route
While a specific, validated synthesis protocol for this compound is not widely published, a logical and efficient synthetic route can be designed based on established organic chemistry transformations and literature precedents for similar molecules. A plausible two-step synthesis starting from 2,2-dimethylcyclohexane-1,3-dione is outlined below.
Proposed Synthetic Pathway
Caption: Proposed synthetic pathway for this compound.
Step-by-Step Experimental Protocol (Hypothetical)
This protocol is based on the known chemistry of diones and ketones and is provided as a starting point for experimental design.
Step 1: Selective Monoreduction of 2,2-Dimethylcyclohexane-1,3-dione
The key challenge in this synthesis is the selective reduction of one of the two carbonyl groups in 2,2-dimethylcyclohexane-1,3-dione. A mild reducing agent is required to avoid over-reduction to the diol.
-
Rationale: Sodium borohydride (NaBH₄) is a commonly used reducing agent for ketones and is generally less reactive than lithium aluminum hydride (LiAlH₄), making it a good candidate for selective monoreduction. The reaction is typically performed at low temperatures to enhance selectivity. A similar approach has been used for the synthesis of 4-hydroxycyclohexanone from 1,4-cyclohexanedione.[2]
-
Procedure:
-
Dissolve 2,2-dimethylcyclohexane-1,3-dione (1.0 eq) in a suitable solvent such as methanol or ethanol in a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of sodium borohydride (0.5-1.0 eq) in the same solvent to the cooled solution of the dione. The stoichiometry of the reducing agent may need to be carefully optimized to maximize the yield of the monoreduced product.
-
Stir the reaction mixture at 0 °C for a specified period (e.g., 1-3 hours), monitoring the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Once the reaction is complete, quench the excess reducing agent by the careful addition of a weak acid, such as acetic acid or a saturated aqueous solution of ammonium chloride, until the effervescence ceases.
-
Remove the solvent under reduced pressure.
-
Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic extracts, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel to isolate this compound.
-
Spectroscopic Characterization: Predicted Data
The structural features of this compound will give rise to characteristic signals in various spectroscopic analyses. The following are predicted spectra based on the analysis of its functional groups and data from analogous compounds.
¹H NMR Spectroscopy (Proton NMR)
-
Expected Chemical Shifts (δ) in CDCl₃:
-
~3.8-4.2 ppm (m, 1H): The proton on the carbon bearing the hydroxyl group (CH-OH). The multiplicity will depend on the number of adjacent protons and their stereochemical relationship.
-
~2.0-2.5 ppm (m, 4H): The protons on the carbons alpha to the carbonyl group (CH₂-C=O) and the protons on the carbon adjacent to the CH-OH group.
-
~1.5-1.9 ppm (m, 2H): The remaining methylene protons on the cyclohexane ring.
-
~1.0-1.2 ppm (s, 6H): The two methyl groups at the C2 position, which are expected to be a sharp singlet due to the absence of adjacent protons.
-
Variable (br s, 1H): The hydroxyl proton (OH), which may be broad and its chemical shift can vary depending on concentration and solvent.
-
¹³C NMR Spectroscopy (Carbon NMR)
-
Expected Chemical Shifts (δ) in CDCl₃:
-
~210-215 ppm: The carbonyl carbon (C=O).
-
~65-70 ppm: The carbon bearing the hydroxyl group (C-OH).
-
~40-50 ppm: The quaternary carbon bearing the two methyl groups (C(CH₃)₂).
-
~30-40 ppm: The methylene carbons of the cyclohexane ring.
-
~20-25 ppm: The methyl carbons (CH₃).
-
Infrared (IR) Spectroscopy
-
Expected Absorption Bands (cm⁻¹):
-
~3400 cm⁻¹ (broad): O-H stretching vibration of the hydroxyl group.
-
~2950-2850 cm⁻¹ (strong): C-H stretching vibrations of the alkyl groups.
-
~1710 cm⁻¹ (strong): C=O stretching vibration of the ketone.
-
~1100 cm⁻¹ (medium): C-O stretching vibration of the secondary alcohol.
-
Mass Spectrometry (MS)
-
Expected Molecular Ion Peak (M⁺): m/z = 142.
-
Expected Fragmentation Pattern:
-
Loss of a methyl group ([M-15]⁺).
-
Loss of water ([M-18]⁺).
-
Alpha-cleavage adjacent to the carbonyl group.
-
Other characteristic fragmentations of cyclohexanone derivatives.
-
Potential Applications and Reactivity
While specific applications for this compound are not well-documented, its structure suggests several potential uses in organic synthesis and drug discovery.
-
Chiral Building Block: The presence of a stereocenter at C4 makes it a potential chiral precursor for the synthesis of enantiomerically pure compounds.
-
Intermediate for Natural Product Synthesis: Substituted cyclohexanones are common motifs in a variety of natural products with interesting biological activities.
-
Scaffold for Medicinal Chemistry: The cyclohexanone ring can serve as a rigid scaffold for the development of new therapeutic agents. The hydroxyl and ketone functionalities provide handles for further chemical modifications.
Expected Reactivity:
Caption: Predicted reactivity of this compound.
Safety and Handling
Specific safety data for this compound is not available. However, based on the general properties of ketones and alcohols, the following precautions should be taken:
-
Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.
-
Toxicity: The toxicological properties have not been fully investigated. Assume it is harmful if swallowed, inhaled, or absorbed through the skin.
Conclusion
This compound is a chemical compound with significant potential as a synthetic intermediate. While direct experimental data is limited, a comprehensive understanding of its properties, synthesis, and reactivity can be inferred from the well-established chemistry of its structural analogs. This guide provides a solid foundation for researchers to design experiments and explore the applications of this intriguing molecule. As with any new or under-characterized compound, all experimental work should be conducted with appropriate safety precautions.
References
- PubChem. 4-Hydroxy-2-methylcyclohexanone.
- Organic Syntheses. (S)-(+)-3-HYDROXY-2,2-DIMETHYLCYCLOHEXANONE. [Link]
- PubChem. 2,2-Dimethylcyclohexan-1-one.
Sources
4-Hydroxy-2,2-dimethylcyclohexanone molecular weight
An In-Depth Technical Guide to 4-Hydroxy-2,2-dimethylcyclohexanone: Properties, Synthesis, and Applications
Abstract
This technical guide provides a comprehensive overview of this compound, a substituted cyclic keto-alcohol of significant interest in synthetic organic chemistry. We delve into its fundamental physicochemical properties, explore detailed synthetic methodologies with a focus on achieving stereochemical control, and discuss its applications as a versatile chiral building block, particularly within the context of pharmaceutical research and drug development. This document is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of this compound's synthesis and utility. We will explore a validated protocol for a closely related isomer to demonstrate the practical synthesis of chiral hydroxy ketones, providing insights into the experimental causality and validation.
Introduction
This compound belongs to a class of bifunctional molecules that possess both a ketone and a secondary alcohol within a cyclohexane framework. The presence of the gem-dimethyl group at the C2 position introduces conformational rigidity and a distinct steric environment, influencing the molecule's reactivity. The hydroxyl group at the C4 position creates a chiral center, making its enantiomerically pure forms valuable starting materials for the asymmetric synthesis of complex natural products and pharmaceutical agents. Substituted cyclohexanone derivatives are prevalent scaffolds in medicinal chemistry, serving as key intermediates in the synthesis of therapeutics ranging from cholinesterase inhibitors to potential anticancer agents.[1][2] This guide will consolidate the technical data on this compound and illustrate its synthetic utility.
Physicochemical Properties
The fundamental properties of this compound are summarized below. Accurate characterization is the cornerstone of its effective use in any synthetic workflow.
| Property | Value | Source |
| IUPAC Name | 4-hydroxy-2,2-dimethylcyclohexan-1-one | ChemSigma[3] |
| Molecular Formula | C₈H₁₄O₂ | [1][3][4] |
| Molecular Weight | 142.20 g/mol | [1][4] |
| CAS Number | 123214-39-1 | [3] |
| Appearance | Typically a solid or oil | General knowledge |
Synthesis and Stereochemical Control
Causality in Experimental Design: The Case for Biocatalysis
The choice of microbial reduction, specifically using baker's yeast (Saccharomyces cerevisiae), is driven by the need for enantioselectivity. The reduction of the prochiral 2,2-dimethylcyclohexane-1,3-dione with standard chemical reducing agents like sodium borohydride would yield a racemic mixture of the hydroxy ketone. The enzymatic machinery within the yeast, however, can differentiate between the two enantiotopic carbonyl groups, leading to the preferential formation of one enantiomer—in this case, the (S)-enantiomer—with high optical purity (96-99% ee).[5] This method is cost-effective, environmentally benign, and highly effective for producing chiral building blocks essential for drug synthesis.
Workflow for Chiral Hydroxy Ketone Synthesis
The following diagram outlines the workflow for the microbial reduction of a prochiral diketone to a chiral hydroxy ketone, a process directly applicable to the synthesis of compounds like this compound from its corresponding dione.
Caption: Synthesis workflow for a chiral hydroxy ketone via microbial reduction.
Detailed Experimental Protocol: Synthesis of (S)-3-Hydroxy-2,2-dimethylcyclohexanone
This protocol is adapted from a peer-reviewed Organic Syntheses procedure and demonstrates a reliable method for producing a closely related chiral hydroxy ketone.[5]
Materials:
-
2,2-Dimethylcyclohexane-1,3-dione (15 g, 0.107 mol)
-
Sucrose (240 g)
-
Dry Baker's Yeast (120 g)
-
Deionized Water (1200 mL)
-
95% Ethanol
-
Celite
-
Ethyl Acetate
-
Hexane
-
Silica Gel
Procedure:
-
Yeast Suspension: In a fermentor or large flask, dissolve 240 g of sucrose and 120 g of dry baker's yeast in 1200 mL of water. Stir the fermenting mixture at 30°C for 10 minutes.
-
Substrate Addition: Dissolve 15 g (0.107 mol) of 2,2-dimethylcyclohexane-1,3-dione in 30 mL of 95% ethanol. Add this solution portionwise to the yeast suspension.
-
Reduction: Stir the mixture vigorously at 30°C for 40–48 hours to allow for the enzymatic reduction to proceed.
-
Workup - Flocculation: Add approximately 200 mL of diethyl ether and 50 g of Celite to the reaction mixture. Allow it to stand overnight. The Celite aids in flocculating the yeast cells, facilitating their removal.
-
Filtration: Filter the mixture through a pad of Celite to remove the precipitated yeast cells.
-
Extraction: Extract the aqueous filtrate four times with 100 mL portions of ethyl acetate. Combine the organic extracts.
-
Washing: Wash the combined organic layers with saturated sodium chloride solution, dry over anhydrous magnesium sulfate, and filter.
-
Purification: Remove the solvent via rotary evaporation. Purify the resulting crude residue (approx. 20 g) by column chromatography on silica gel, eluting with a hexane-ethyl acetate gradient. This will separate the desired product from any unreacted starting material. The procedure yields 7.7–7.9 g (47–52%) of the title compound.[5]
Spectroscopic Characterization and Validation
Confirming the structure and purity of the final compound is critical. Standard spectroscopic techniques are employed for this purpose.
-
Nuclear Magnetic Resonance (NMR):
-
¹H NMR: Key signals would include a multiplet for the proton on the hydroxyl-bearing carbon (C4-H), distinct signals for the axial and equatorial protons adjacent to the carbonyl, and sharp singlets for the two methyl groups at the C2 position.
-
¹³C NMR: The most characteristic signal is the carbonyl carbon, which appears significantly downfield (δ > 210 ppm).[5] Other key signals include the carbon bearing the hydroxyl group (C4) and the quaternary C2 carbon.
-
-
Infrared (IR) Spectroscopy: The IR spectrum would prominently feature a strong absorption band for the carbonyl (C=O) stretch (approx. 1710 cm⁻¹) and a broad absorption for the hydroxyl (O-H) stretch (approx. 3400 cm⁻¹).
-
Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming the molecular formula.
-
Chiral Analysis: To validate the enantiomeric excess (ee) of the product, a derivative is often prepared. The hydroxy ketone can be esterified with a chiral agent like (S)-α-methoxy-α-trifluoromethylphenylacetic acid (MTPA). The resulting diastereomeric esters can be distinguished and quantified by high-performance liquid chromatography (HPLC) or high-field NMR, allowing for precise determination of the optical purity.[5]
Role in Drug Development and Advanced Synthesis
This compound is more than a chemical curiosity; it is a valuable chiral building block. Its bifunctional nature allows for selective modification at either the ketone or the alcohol, making it a versatile intermediate.
A Versatile Chiral Pool Intermediate
The true value of this compound lies in its utility as a starting material for more complex molecules. The existing stereocenter at C4 can direct the stereochemical outcome of subsequent reactions, a fundamental strategy in asymmetric synthesis.
Caption: Role of this compound as a versatile synthetic intermediate.
Application in Cholinesterase Inhibitor Synthesis
The structural motif of substituted hydroxycyclohexanones is a key component in the synthesis of inhibitors for human acetylcholinesterase (hAChE). For instance, the closely related 4-Hydroxy-3,3-dimethylcyclohexanone is explicitly identified as a key intermediate for synthesizing hAChE inhibitors.[1] These inhibitors are critical drugs for managing the symptoms of Alzheimer's disease. The cyclohexane scaffold provides a rigid framework to correctly orient functional groups for optimal binding within the enzyme's active site. The synthesis of such drugs often relies on the availability of chiral intermediates like this compound to build the final, stereochemically defined therapeutic agent.
Conclusion
This compound is a valuable compound for synthetic chemists, particularly those in the pharmaceutical industry. Its defined structure, combined with its two distinct functional groups and inherent chirality, makes it an ideal starting point for constructing complex molecular architectures. As demonstrated by the robust biocatalytic protocol for its isomer, the synthesis of this and related chiral building blocks is a well-understood and reliable process. Its documented role as a precursor scaffold for potent enzyme inhibitors underscores its importance and ensures its continued relevance in the field of drug discovery and development.
References
- This compound [123214-39-1]. Chemsigma. [Link]
- (S)-(+)-3-HYDROXY-2,2-DIMETHYLCYCLOHEXANONE. Organic Syntheses. [Link]
- Cyclohexane-1,3-dione Derivatives as Future Therapeutic Agents for NSCLC: QSAR Modeling, In Silico ADME-Tox Properties, and Structure-Based Drug Designing Approach. PMC, PubMed Central. [Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. Cyclohexane-1,3-dione Derivatives as Future Therapeutic Agents for NSCLC: QSAR Modeling, In Silico ADME-Tox Properties, and Structure-Based Drug Designing Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound [123214-39-1] | Chemsigma [chemsigma.com]
- 4. 888325-29-9 Cas No. | 4-Hydroxy-3,3-dimethylcyclohexanone | Matrix Scientific [matrixscientific.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
An In-Depth Technical Guide to the Synthesis of 4-Hydroxy-2,2-dimethylcyclohexanone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of a viable synthetic pathway for 4-Hydroxy-2,2-dimethylcyclohexanone, a valuable chiral building block in organic synthesis. This document delves into the strategic considerations, mechanistic underpinnings, and detailed experimental protocols for the multi-step synthesis, commencing from the readily available precursor, 1,4-cyclohexanedione. The synthesis involves a key gem-dimethylation step to introduce the requisite quaternary carbon center, followed by a diastereoselective mono-reduction of the resulting dione. This guide is intended to equip researchers and professionals in drug development and chemical synthesis with the practical knowledge and theoretical understanding necessary to successfully synthesize this important intermediate.
Introduction
This compound is a significant chiral synthon utilized in the total synthesis of various natural products and pharmacologically active molecules. Its rigid cyclohexanone framework, coupled with the stereodefined hydroxyl group and the gem-dimethyl moiety, provides a versatile scaffold for the construction of complex molecular architectures. The strategic importance of this compound necessitates a robust and well-understood synthetic route. This guide outlines a logical and experimentally validated pathway, focusing on the principles of reactivity and selectivity that govern each transformation.
Overall Synthetic Strategy
The synthesis of this compound is approached through a two-step sequence starting from 1,4-cyclohexanedione. The core strategy involves:
-
Gem-Dimethylation: The introduction of two methyl groups at the C2 position of 1,4-cyclohexanedione to form 2,2-dimethyl-1,4-cyclohexanedione. This transformation is crucial for establishing the characteristic quaternary carbon center.
-
Chemoselective Mono-reduction: The selective reduction of one of the two carbonyl groups in 2,2-dimethyl-1,4-cyclohexanedione to yield the target this compound. The diastereoselectivity of this reduction is a key consideration.
Caption: Overall synthetic pathway for this compound.
Part 1: Synthesis of 2,2-dimethyl-1,4-cyclohexanedione
The initial step focuses on the gem-dimethylation of 1,4-cyclohexanedione. Direct alkylation of cyclic ketones can be challenging due to competing O-alkylation and poly-alkylation. However, by carefully controlling the reaction conditions and employing a strong, non-nucleophilic base, selective C-alkylation can be achieved.
Mechanistic Insights
The methylation of 1,4-cyclohexanedione proceeds via the formation of an enolate intermediate. A strong base, such as potassium tert-butoxide (KOt-Bu), is used to deprotonate the α-carbon of the ketone, generating a resonance-stabilized enolate. This enolate then acts as a nucleophile, attacking the electrophilic methyl group of methyl iodide (MeI) in an SN2 reaction. To achieve gem-dimethylation, this process is repeated. The second deprotonation occurs at the same α-carbon, facilitated by the inductive effect of the first methyl group.
Caption: Mechanism of gem-dimethylation of 1,4-cyclohexanedione.
Experimental Protocol: Gem-Dimethylation of 1,4-Cyclohexanedione
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |
| 1,4-Cyclohexanedione | 112.13 | 10.0 g | 0.0892 mol |
| Potassium tert-butoxide | 112.21 | 22.0 g | 0.196 mol |
| Methyl iodide | 141.94 | 27.8 g (12.2 mL) | 0.196 mol |
| Anhydrous Tetrahydrofuran (THF) | - | 250 mL | - |
| Saturated aq. NH4Cl | - | 100 mL | - |
| Diethyl ether | - | 3 x 100 mL | - |
| Brine | - | 50 mL | - |
| Anhydrous MgSO4 | - | - | - |
Procedure:
-
To a flame-dried 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add 1,4-cyclohexanedione (10.0 g, 0.0892 mol) and anhydrous THF (150 mL).
-
Cool the stirred solution to 0 °C in an ice bath.
-
Add potassium tert-butoxide (22.0 g, 0.196 mol) portion-wise over 30 minutes, maintaining the temperature below 5 °C. The solution will become a thick slurry.
-
After the addition is complete, allow the mixture to stir at 0 °C for 1 hour.
-
Slowly add methyl iodide (12.2 mL, 0.196 mol) dropwise via a syringe over 30 minutes, ensuring the temperature does not exceed 10 °C.
-
After the addition of methyl iodide, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-16 hours.
-
Cool the reaction mixture back to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride solution (100 mL).
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 100 mL).
-
Combine the organic layers, wash with brine (50 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient (e.g., 9:1 to 7:3) to afford 2,2-dimethyl-1,4-cyclohexanedione as a white solid.
Part 2: Chemoselective Mono-reduction of 2,2-dimethyl-1,4-cyclohexanedione
The second stage of the synthesis involves the selective reduction of one of the two carbonyl functionalities in 2,2-dimethyl-1,4-cyclohexanedione. Sodium borohydride (NaBH4) is a mild and selective reducing agent suitable for this transformation, typically reducing ketones to secondary alcohols.[1][2] The diastereoselectivity of the reduction is a critical aspect, with the approach of the hydride reagent being influenced by steric factors.
Mechanistic Insights and Diastereoselectivity
The reduction of a ketone with sodium borohydride involves the nucleophilic attack of a hydride ion (H-) on the electrophilic carbonyl carbon.[3] In the case of 2,2-dimethyl-1,4-cyclohexanedione, the molecule exists in a chair-like conformation. The approach of the borohydride reagent can occur from either the axial or equatorial face of the carbonyl group at the C4 position.
The gem-dimethyl group at the C2 position exerts a significant steric influence. The axial approach of the hydride to the C4 carbonyl is generally less hindered than the equatorial approach, which would encounter steric repulsion from the axial hydrogens on the ring. Therefore, the axial attack is kinetically favored, leading to the formation of the equatorial alcohol as the major diastereomer.
Sources
An In-Depth Technical Guide to 4-Hydroxy-2,2-dimethylcyclohexanone: Synthesis, Characterization, and Potential Applications
A Note on the Literature: A comprehensive review of readily available scientific literature reveals a notable scarcity of specific research focused on 4-Hydroxy-2,2-dimethylcyclohexanone. While its isomers and closely related analogues are well-documented, this specific molecule appears to be a less-explored chemical entity. Therefore, this guide will leverage established chemical principles and draw parallels from the literature of similar compounds to provide a robust theoretical framework for its synthesis, characterization, and potential utility. Researchers should view this document as a foundational resource to guide future experimental work, with the understanding that the described protocols and expected data are based on sound chemical reasoning rather than direct replication from published studies.
Introduction: The Hydroxycyclohexanone Scaffold
Hydroxycyclohexanones are a versatile class of organic compounds that serve as valuable intermediates in the synthesis of a wide array of more complex molecules, including pharmaceuticals, agrochemicals, and fragrances. The presence of both a ketone and a hydroxyl group within the same cyclic framework provides two distinct points for chemical modification, allowing for the construction of diverse molecular architectures. The specific placement of these functional groups, along with the substitution pattern on the cyclohexane ring, dictates the molecule's reactivity and stereochemical outcomes in subsequent transformations.
The target of this guide, this compound, features a gem-dimethyl group at the C2 position and a hydroxyl group at the C4 position. The gem-dimethyl group can be expected to exert significant steric influence on the reactivity of the adjacent carbonyl group and the overall conformation of the ring.
Proposed Synthesis of this compound
A plausible and efficient synthetic route to this compound is the selective reduction of the corresponding dione, 2,2-dimethylcyclohexane-1,4-dione. This precursor, while not as common as cyclohexane-1,4-dione, can be synthesized through established methods. The selective reduction of one of the two carbonyl groups is key to obtaining the desired product.
Synthesis of the Precursor: 2,2-Dimethylcyclohexane-1,4-dione
The synthesis of 2,2-dimethylcyclohexane-1,4-dione can be envisioned through the alkylation of a suitable precursor such as 1,4-cyclohexanedione or a protected derivative.
Selective Reduction to this compound
The selective reduction of one ketone in a 1,4-dione can be achieved using a variety of reducing agents. The choice of reagent and reaction conditions will be crucial to avoid over-reduction to the diol.
Conceptual Synthetic Pathway:
Caption: Proposed synthetic route to this compound.
Experimental Protocol (Hypothetical):
Objective: To synthesize this compound by selective reduction of 2,2-dimethylcyclohexane-1,4-dione.
Materials:
-
2,2-dimethylcyclohexane-1,4-dione
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for elution
Procedure:
-
Dissolve 2,2-dimethylcyclohexane-1,4-dione (1.0 eq) in methanol in a round-bottom flask equipped with a magnetic stirrer and cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (0.25 - 0.5 eq) portion-wise to the stirred solution. The stoichiometry of the reducing agent is critical to favor mono-reduction.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with dichloromethane (3 x volumes).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to isolate this compound.
Causality Behind Experimental Choices:
-
Sodium Borohydride: A mild reducing agent, suitable for the selective reduction of ketones. Its reactivity can be modulated by temperature and stoichiometry.
-
Methanol: A common protic solvent for borohydride reductions.
-
Low Temperature (0 °C): Helps to control the reactivity of the reducing agent and improve selectivity.
-
Stoichiometry of NaBH₄: Using a sub-stoichiometric amount of the reducing agent is a common strategy to favor mono-reduction of a diketone.
-
TLC Monitoring: Essential for determining the optimal reaction time and preventing over-reduction to the diol.
-
Column Chromatography: A standard purification technique to separate the desired mono-hydroxy product from unreacted dione and the diol byproduct.
Characterization
The structural confirmation of this compound would rely on a combination of spectroscopic techniques. Below are the predicted spectroscopic data based on the analysis of similar structures.
Physical Properties (Predicted)
| Property | Predicted Value |
| Molecular Formula | C₈H₁₄O₂ |
| Molecular Weight | 142.20 g/mol |
| Appearance | Colorless oil or low-melting solid |
| Boiling Point | Expected to be higher than 2,2-dimethylcyclohexanone (169-170 °C) due to the hydroxyl group. |
| Solubility | Soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, methanol). |
Spectroscopic Data (Predicted)
¹H NMR (Proton Nuclear Magnetic Resonance):
The ¹H NMR spectrum is expected to show distinct signals for the different protons in the molecule. The chemical shifts and coupling patterns will be informative of the connectivity and stereochemistry.
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| -C(CH₃)₂ | 0.9 - 1.2 | s | 6H |
| -CH₂- (ring) | 1.5 - 2.5 | m | 6H |
| -CH(OH) | 3.5 - 4.0 | m | 1H |
| -OH | 1.5 - 3.0 (variable) | br s | 1H |
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):
| Carbon | Predicted Chemical Shift (ppm) |
| -C(CH₃)₂ | 20 - 30 |
| -C(CH₃)₂ | 40 - 50 |
| -CH₂- (ring) | 25 - 45 |
| -CH(OH) | 65 - 75 |
| C=O | 205 - 215 |
IR (Infrared) Spectroscopy:
The IR spectrum will be characterized by two key absorption bands corresponding to the hydroxyl and carbonyl groups.
| Functional Group | Predicted Absorption Range (cm⁻¹) |
| O-H stretch (hydroxyl) | 3200 - 3600 (broad) |
| C=O stretch (ketone) | 1700 - 1725 |
| C-H stretch (alkane) | 2850 - 3000 |
Mass Spectrometry (MS):
The mass spectrum under electron ionization (EI) would be expected to show the molecular ion peak (M⁺) and characteristic fragmentation patterns.
| Ion | Predicted m/z |
| [M]⁺ | 142 |
| [M - H₂O]⁺ | 124 |
| [M - CH₃]⁺ | 127 |
Potential Applications and Future Research Directions
Given the bifunctional nature of this compound, it holds potential as a valuable building block in organic synthesis.
-
Pharmaceutical Synthesis: The hydroxycyclohexanone core is present in numerous biologically active molecules. This compound could serve as a starting material for the synthesis of novel drug candidates.
-
Agrochemicals: Many pesticides and herbicides contain cyclic ketone moieties. The introduction of a hydroxyl group offers a handle for further functionalization to develop new agrochemicals.
-
Flavor and Fragrance Industry: Substituted cyclohexanones are known for their characteristic odors. This compound could be a precursor to new fragrance components.
Future research should focus on:
-
Developing and optimizing a reliable synthetic protocol for this compound and fully characterizing the compound using modern spectroscopic methods.
-
Investigating the stereoselective reduction of 2,2-dimethylcyclohexane-1,4-dione to access specific stereoisomers of the target molecule.
-
Exploring the reactivity of the hydroxyl and carbonyl groups to synthesize a library of derivatives for biological screening and materials science applications.
Experimental Workflow for Synthesis and Characterization:
Caption: A typical workflow for the synthesis and characterization of this compound.
Safety Considerations
As with any chemical, this compound should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times. The specific hazards of this compound are not well-documented, so it should be treated as potentially harmful. For the proposed synthesis, the hazards of all reagents, particularly sodium borohydride (flammable solid, toxic) and organic solvents, should be reviewed from their respective Safety Data Sheets (SDS).
Conclusion
While direct literature on this compound is limited, its synthesis and properties can be reasonably predicted based on established chemical principles and data from analogous compounds. This guide provides a theoretical framework to stimulate and direct future research into this potentially valuable synthetic intermediate. The proposed synthetic route via selective reduction of the corresponding dione offers a logical starting point for its preparation. Further experimental investigation is necessary to validate these predictions and fully unlock the synthetic potential of this intriguing molecule.
References
Due to the lack of direct literature for this compound, the following references pertain to related compounds and general synthetic methodologies.
- PubChem Compound Summary for CID 57460820, 4-hydroxy-2-methylcyclohexan-1-one.
- PubChem Compound Summary for CID 14322959, 4-hydroxy-2,2,6-trimethylcyclohexan-1-one.
- PubChem Compound Summary for CID 28539, 4-hydroxy-4-methylcyclohexan-1-one.
- Organic Syntheses Procedure for the preparation of (S)-(+)-3-Hydroxy-2,2-dimethylcyclohexanone. Organic Syntheses. [Link]
- 1,4-Cyclohexanedione. Wikipedia. [Link]
Chirality of 4-Hydroxy-2,2-dimethylcyclohexanone
An In-Depth Technical Guide to the
Introduction
4-Hydroxy-2,2-dimethylcyclohexanone is a chiral molecule of significant interest in synthetic organic chemistry, primarily serving as a versatile chiral building block for the synthesis of complex natural products and pharmaceuticals.[1][2][3] The presence of a stereocenter at the fourth carbon position of the cyclohexanone ring gives rise to two non-superimposable mirror images, or enantiomers. The stereochemical configuration of this molecule is of paramount importance as different enantiomers can exhibit distinct biological activities and chemical reactivities.[4][5] This guide provides a comprehensive technical overview of the stereochemistry of this compound, detailing its synthesis, separation, characterization, and application, with a focus on the underlying principles and experimental methodologies relevant to researchers and drug development professionals.
Foundational Principles: Stereochemistry and Isomerism
The core of this compound's chirality lies in its molecular asymmetry. The carbon atom at the C4 position is bonded to four different substituents: a hydroxyl group (-OH), a hydrogen atom (-H), and two distinct carbon pathways within the cyclohexanone ring. This asymmetry at C4 makes it a stereocenter, leading to the existence of two enantiomers: (R)-4-hydroxy-2,2-dimethylcyclohexanone and (S)-4-hydroxy-2,2-dimethylcyclohexanone.
These enantiomers possess identical physical properties such as melting point, boiling point, and solubility in achiral solvents. However, they differ in their interaction with plane-polarized light, rotating it in equal but opposite directions, and in their interactions with other chiral molecules, a critical factor in their biological activity.
Diagram: Enantiomers of this compound
A visual representation of the (R) and (S) enantiomers, highlighting their mirror-image relationship.
Synthesis and Enantiomeric Separation
The preparation of enantiomerically pure this compound can be achieved through two primary strategies: stereoselective synthesis, which aims to produce a single enantiomer directly, and chiral resolution, which involves separating a racemic mixture of both enantiomers.
Stereoselective Synthesis: The Enzymatic Approach
Enzymatic reactions are highly valued for their exceptional stereoselectivity, often yielding products with high enantiomeric excess (e.e.) under mild conditions.
One effective method involves the enzymatic reduction of the prochiral precursor, 2,2-dimethylcyclohexane-1,4-dione. Enzymes such as P-450 camphor monooxygenase from Pseudomonas putida or reductases found in baker's yeast can stereoselectively reduce one of the carbonyl groups to a hydroxyl group, yielding the (S)-enantiomer in high optical purity.[1]
Experimental Protocol: Enzymatic Hydroxylation
Objective: To synthesize (S)-4-hydroxy-2,2-dimethylcyclohexanone using a monooxygenase.
Materials:
-
2,2-dimethylcyclohexanone
-
Cloned Pseudomonas putida cells containing P-450 camphor monooxygenase
-
Growth medium
-
Buffer solution (e.g., potassium phosphate buffer, pH 7.4)
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Drying agent (e.g., anhydrous magnesium sulfate)
Procedure:
-
Cultivation: Culture the cloned P. putida cells in a suitable growth medium to induce the expression of P-450cam monooxygenase.
-
Reaction Setup: Resuspend the harvested cells in a buffer solution. Add the substrate, 2,2-dimethylcyclohexanone, to the cell suspension.
-
Incubation: Incubate the mixture with shaking at a controlled temperature (e.g., 30°C) for a specified period (e.g., 24-48 hours), allowing for the enzymatic hydroxylation to occur.
-
Extraction: After the reaction, saturate the aqueous mixture with NaCl and extract the product with an organic solvent like ethyl acetate.
-
Purification: Combine the organic layers, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure. The crude product can be further purified using silica gel chromatography.
-
Analysis: Determine the enantiomeric excess of the purified (S)-4-hydroxy-2,2-dimethylcyclohexanone using chiral HPLC or by converting it to a diastereomeric ester (e.g., an MTPA ester) followed by NMR analysis.[2]
Chiral Resolution of Racemic Mixtures
When a synthetic route produces a racemic mixture, the enantiomers must be separated. Chiral High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for this purpose.[6]
Chiral HPLC utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer.[7] This differential interaction leads to different retention times, allowing for their separation. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are particularly effective for separating a wide range of chiral compounds.[8]
Workflow Diagram: Chiral HPLC Separation
Workflow for the separation and analysis of enantiomers using chiral HPLC.
Characterization and Analysis of Enantiomers
Confirming the identity and enantiomeric purity of this compound is crucial. A combination of spectroscopic and chiroptical methods is employed for this purpose.
Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are used to confirm the molecular structure. While standard NMR cannot distinguish between enantiomers, the use of chiral shift reagents can induce chemical shift differences between the corresponding protons or carbons of the two enantiomers, allowing for their differentiation and the determination of enantiomeric excess.
-
Mass Spectrometry (MS): MS is used to determine the molecular weight and fragmentation pattern, confirming the compound's identity.
Chiroptical Methods
-
Polarimetry: This technique measures the rotation of plane-polarized light by a chiral sample. Enantiomers will rotate light to an equal extent but in opposite directions. The specific rotation [α] is a characteristic physical property of a pure enantiomer.
-
Circular Dichroism (CD) Spectroscopy: CD spectroscopy measures the differential absorption of left and right circularly polarized light. It provides detailed information about the stereochemical structure and is more sensitive than polarimetry.
Data Presentation: Chiral HPLC Separation Parameters
| Parameter | Condition | Rationale |
| Column | Polysaccharide-based Chiral Stationary Phase (e.g., Chiralpak AD-H) | Provides effective stereoselective interactions for separation.[8] |
| Mobile Phase | Hexane/Isopropanol (e.g., 90:10 v/v) | Normal phase conditions often provide better selectivity on polysaccharide CSPs.[8] |
| Flow Rate | 1.0 mL/min | A standard flow rate for analytical HPLC, providing good resolution. |
| Detection | UV at 210 nm | The carbonyl group of the cyclohexanone provides sufficient UV absorbance for detection. |
| Temperature | 25°C | Controlled temperature ensures reproducible retention times. |
Applications in Drug Development
The significance of chirality in pharmacology cannot be overstated. The biological systems in the human body are inherently chiral, and as a result, the two enantiomers of a chiral drug often exhibit different pharmacokinetic and pharmacodynamic profiles.[4][9]
-
Eutomer vs. Distomer: One enantiomer, the eutomer, may be responsible for the desired therapeutic effect, while the other, the distomer, may be less active, inactive, or even contribute to undesirable side effects.[10] The tragic case of thalidomide, where one enantiomer was a sedative and the other was a potent teratogen, serves as a stark reminder of the importance of stereochemistry in drug safety.[10]
As a chiral building block, enantiomerically pure this compound provides a starting point for the synthesis of single-enantiomer drugs. This approach, known as asymmetric synthesis, is a cornerstone of modern drug development, enabling the creation of safer and more effective medicines.[9]
Conclusion
The chirality of this compound is a fundamental aspect that dictates its application in advanced organic synthesis and drug discovery. A thorough understanding of its stereoisomers, coupled with robust methodologies for their stereoselective synthesis, separation, and characterization, is essential for researchers in the field. The principles and protocols outlined in this guide serve as a technical foundation for harnessing the potential of this valuable chiral synthon in the development of next-generation therapeutics.
References
- Wada, M., et al. (2003). Production of a doubly chiral compound, (4R,6R)-4-hydroxy-2,2,6-trimethylcyclohexanone, by two-step enzymatic asymmetric reduction. Applied and Environmental Microbiology, 69(2), 933-937. [Link]
- Mori, K., & Puapoomchareon, P. (1991). Enzymatic Preparation of Chiral 4-Hydroxy-2,2-dimethyl-1-cyclohexanone as a Chiral Building Block. Journal of the Japan Society for Bioscience, Biotechnology, and Agrochemistry, 65(7), 1179-1181. [Link]
- Wada, M., et al. (2003). Production of a Doubly Chiral Compound, (4R,6R)-4-Hydroxy-2,2,6-Trimethylcyclohexanone, by Two-Step Enzymatic Asymmetric Reduction.
- Dudley, G. B., et al. (2005). General Synthesis for Chiral 4-Alkyl-4-hydroxycyclohexenones. Organic Letters, 7(19), 4299-4302. [Link]
- Mori, K., & Takaishi, H. (1989). (S)-(+)-3-HYDROXY-2,2-DIMETHYLCYCLOHEXANONE. Organic Syntheses, 68, 56. [Link]
- Abousalih, M., et al. (2021). Chiral Drug Separation. Encyclopedia of Analytical Science (Third Edition), 259-267. [Link]
- Nagy, L., et al. (2018). The synthesis of series 6 from 4-hydroxycyclohexanone and aromatic...
- National Center for Biotechnology Information. (n.d.). 4-Hydroxy-2-methylcyclohexanone. PubChem. [Link]
- National Center for Biotechnology Information. (n.d.). 4-Hydroxy-2,2,6-trimethylcyclohexanone. PubChem. [Link]
- Google Patents. (n.d.). CN112778108A - Synthesis method of 4-substituted cyclohexanone.
- Roy, A., & Tunge, J. A. (2014). Stereodivergent Synthesis of Enantioenriched 4-Hydroxy-2-cyclopentenones. Organic Letters, 16(24), 6456-6459. [Link]
- FDA. (n.d.). 4-HYDROXY-2,2,6-TRIMETHYLCYCLOHEXANONE (MIXTURE OF ISOMERS). FDA.gov. [Link]
- Chassaing, S., et al. (2007). Synthesis of β-damascone from 2,6-dimethylcyclohexanone. Arkivoc, 2007(16), 143-150. [Link]
- Forni, A., et al. (1999). Chemoenzymatic Synthesis of Both Enantiomers of 3-Hydroxy-2,2-dimethylcyclohexanone. The Journal of Organic Chemistry, 64(19), 7084-7088. [Link]
- McConathy, J., & Owens, M. J. (2003). The Significance of Chirality in Drug Design and Development. Dialogues in Clinical Neuroscience, 5(3), 249-255. [Link]
- Wang, X. J., & Ching, C. B. (2005). Study of the Characterization and Crystallization of 4-Hydroxy-2-Pyrrolidone.
- Aher, A. A., et al. (2024). The Role of Chirality in Drug Design and Delivery: A Comprehensive Review. Acta Pharma Reports, 3(2), 7-12. [Link]
- Jayakumar, R., et al. (2018). Role of Chirality in Drugs. Organic & Medicinal Chem IJ, 5(2). [Link]
- La Salle University. (2019). CHM 320 – Laboratory Projects Spring, 2019. La Salle University. [Link]
- Phenomenex. (n.d.).
- Kannappan, V. (2025). Chiral Pharmacology: The Mirror Image of Drug Development. Chiralpedia. [Link]
- Schmöcker, C., et al. (2019). Enantiomeric Separation of Hydroxy Eicosanoids by Chiral Column Chromatography: Effect of the Alcohol Modifier.
- Hancu, G., et al. (2020). Chiral Separations in Preparative Scale: A Medicinal Chemistry Point of View. Molecules, 25(8), 1898. [Link]
- National Center for Biotechnology Information. (n.d.). 4-Hydroxycyclohexanone. PubChem. [Link]
- Basicmedical Key. (2017). Stereochemistry. Basicmedical Key. [Link]
Sources
- 1. jstage.jst.go.jp [jstage.jst.go.jp]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pharma.researchfloor.org [pharma.researchfloor.org]
- 5. juniperpublishers.com [juniperpublishers.com]
- 6. phx.phenomenex.com [phx.phenomenex.com]
- 7. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]
- 8. researchgate.net [researchgate.net]
- 9. The Significance of Chirality in Drug Design and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Chiral Pharmacology: The Mirror Image of Drug Development – Chiralpedia [chiralpedia.com]
4-Hydroxy-2,2-dimethylcyclohexanone derivatives
An In-depth Technical Guide to 4-Hydroxy-2,2-dimethylcyclohexanone Derivatives: Synthesis, Bioactivity, and Therapeutic Potential
Authored by a Senior Application Scientist
Foreword: The Rationale for a Privileged Scaffold
In the landscape of medicinal chemistry, the cyclohexane ring represents a fundamental and versatile scaffold. Its non-planar, three-dimensional structure provides an ideal framework for orienting functional groups in precise spatial arrangements, a critical factor for achieving high-affinity interactions with biological targets. The introduction of a gem-dimethyl group at the C-2 position imparts conformational rigidity and steric bulk, while the hydroxyl group at the C-4 position offers a key hydrogen bonding motif and a reactive handle for further derivatization.
This combination of features makes this compound a "privileged scaffold"—a molecular core that is predisposed to interacting with a range of biological targets. Its derivatives have emerged as a promising class of compounds in drug discovery, with potential applications spanning oncology, infectious diseases, and inflammatory conditions.
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of this chemical series. It moves beyond a simple recitation of facts to explain the causality behind synthetic strategies, the logic of structure-activity relationships, and the practical application of key experimental protocols.
Synthesis of the Core Moiety and Key Derivatives
The synthetic accessibility of a chemical scaffold is paramount for its exploration in a drug discovery program. The strategies outlined below are designed for robustness, scalability, and adaptability, allowing for the generation of diverse chemical libraries.
Proposed Synthesis of the this compound Core (3)
While direct, peer-reviewed synthesis of the 4-hydroxy isomer is not extensively documented, a highly plausible route can be extrapolated from established methods for related structures. The most logical and efficient precursor is the commercially available 2,2-dimethylcyclohexane-1,3-dione (1 ). A stereoselective reduction of one carbonyl group is required. While microbial reduction is known to produce the corresponding 3-hydroxy isomer, a chemo- and regioselective chemical reduction is necessary to obtain the desired 4-hydroxy product.
A proven strategy involves the protection of one carbonyl group, followed by reduction and deprotection.
-
Step 1: Monoketalization. The more sterically accessible carbonyl at the C-3 position of 2,2-dimethylcyclohexane-1,3-dione (1 ) can be selectively protected as a ketal, for instance, using ethylene glycol in the presence of an acid catalyst like p-toluenesulfonic acid (p-TsOH). This yields the protected intermediate 2 . The gem-dimethyl group at C-2 sterically hinders the C-1 carbonyl, directing the protection to C-3.
-
Step 2: Ketone Reduction. The remaining unprotected carbonyl at C-1 is then reduced using a standard reducing agent such as sodium borohydride (NaBH₄) in methanol. NaBH₄ is chosen for its mildness and high selectivity for ketones over the ketal protecting group.
-
Step 3: Deprotection. The ketal is removed by acid-catalyzed hydrolysis (e.g., with aqueous HCl), regenerating the carbonyl at C-3 and yielding the final this compound core (3 ).
Caption: Proposed synthetic workflow for the this compound core.
Derivatization via Claisen-Schmidt Condensation
A robust and high-yielding method for generating a diverse library of derivatives is the base-catalyzed Claisen-Schmidt condensation. This reaction engages the α-carbons of the ketone with various aromatic aldehydes. Its successful application to the parent 4-hydroxycyclohexanone scaffold provides a strong precedent for its utility with the 2,2-dimethylated core[1].
The reaction proceeds by treating the core (3 ) with two equivalents of a substituted aromatic aldehyde in the presence of a base (e.g., NaOH or KOH) in an alcoholic solvent. This results in the formation of α,β-unsaturated ketones, specifically 2,6-bis(benzylidene)-4-hydroxy-2,2-dimethylcyclohexanone derivatives (4 ). The choice of substituted aldehyde is the primary diversification point, allowing for the systematic probing of structure-activity relationships.
Biological Activity & Therapeutic Potential
While direct biological data for derivatives of the this compound core is limited, extensive research on closely related analogs provides a strong predictive framework for their therapeutic potential.
Anticancer and Antiproliferative Activity
The most prominent activity reported for analogous cyclohexanone derivatives is cytotoxicity against cancer cell lines. Specifically, 2,6-bis(benzylidene)-4-hydroxycyclohexanones, which are curcuminoid analogs, have demonstrated potent antiproliferative effects[1].
-
Mechanism of Action: Many α,β-unsaturated ketones are electrophilic and can act as Michael acceptors. This allows them to form covalent adducts with nucleophilic residues (like cysteine) in key proteins, disrupting their function. This mechanism is implicated in the toxicity of 4-hydroxy-2-alkenals[2]. For curcumin analogs, targets often include transcription factors (e.g., NF-κB) and protein kinases involved in cell proliferation and survival signaling pathways.
-
Observed Activities: Derivatives of the non-dimethylated 4-hydroxycyclohexanone have shown significant activity against human ovarian (A2780), cervix (C33A), and breast (MDA-MB-231) cancer cell lines, with IC₅₀ values in the low micromolar range[1]. It is highly probable that derivatives of the 2,2-dimethyl core will exhibit similar or enhanced activity due to the conformational constraints imposed by the gem-dimethyl group.
Antimicrobial Potential
The cyclohexanone scaffold is also present in compounds with notable antimicrobial properties.
-
Antituberculosis: A compelling study on 4-hydroxy-2-pyridones identified a derivative containing a dimethylcyclohexyl group as a lead compound with potent activity against Mycobacterium tuberculosis, including multi-drug resistant strains[3]. This highlights the favorable interaction of the dimethylcyclohexyl moiety within biological systems relevant to infectious disease.
-
General Antibacterial/Antifungal: 4-hydroxy-2-quinolone analogs have been synthesized and shown to possess activity against Staphylococcus aureus (Gram-positive) and Aspergillus flavus (fungal), with efficacy depending on alkyl chain length and aromatic substitution[4].
Structure-Activity Relationships (SAR)
Understanding the relationship between molecular structure and biological activity is the cornerstone of medicinal chemistry, guiding the optimization of lead compounds[5]. The SAR for can be inferred from analogous series.
Caption: Key structural features influencing the biological activity of derivatives.
-
The C4-Hydroxyl Group: This group is critical. It serves as a hydrogen bond donor and/or acceptor, anchoring the molecule in a target's binding pocket. Its derivatization into esters or ethers would likely modulate potency and pharmacokinetic properties.
-
The C2-gem-Dimethyl Group: This feature locks the cyclohexane ring into a more defined chair conformation. This conformational rigidity can be advantageous, reducing the entropic penalty upon binding to a target and potentially increasing affinity.
-
Substitution on the Aryl Rings (R): This is the most critical factor for optimizing activity in the 2,6-bis(benzylidene) series.
-
Electronic Effects: Studies on related bis(benzylidene)cyclohexanones show a correlation between cytotoxic potency and the electronic nature of the aryl substituents[2]. Electron-withdrawing groups (e.g., -NO₂, -Cl, -CF₃) often enhance the electrophilicity of the enone system, increasing its reactivity as a Michael acceptor and thereby boosting cytotoxicity.
-
Steric and Positional Effects: The position of substituents (ortho, meta, para) dramatically influences how the molecule fits into a binding site. For example, an m-nitro aryl substituent conferred the highest activity in one series of C5-curcuminoids[1].
-
Hypothetical SAR Data Table for Anticancer Activity
The table below synthesizes expected trends for 2,6-bis(benzylidene)-4-hydroxy-2,2-dimethylcyclohexanone derivatives against a representative cancer cell line (e.g., MDA-MB-231), based on published data for analogous compounds.
| Compound ID | Aryl Substituent (R) | Predicted IC₅₀ (µM) | Rationale / SAR Insight |
| REF-H | -H (Unsubstituted) | 5.0 - 10.0 | Baseline activity of the core pharmacophore. |
| DER-4Cl | 4-Chloro | 2.0 - 5.0 | Electron-withdrawing group (EWG) increases electrophilicity of the enone, enhancing Michael addition potential. |
| DER-3NO₂ | 3-Nitro | 0.5 - 2.0 | Strong EWG at the meta-position significantly enhances potency, consistent with findings in related series[1]. |
| DER-4OMe | 4-Methoxy | > 10.0 | Electron-donating group (EDG) reduces electrophilicity, decreasing covalent reactivity and potency. |
| DER-2,4Cl₂ | 2,4-Dichloro | 1.0 - 3.0 | Multiple EWGs can further enhance activity, but steric hindrance from ortho-substituent may play a complex role. |
Key Experimental Protocols
Scientific integrity demands that protocols be robust and self-validating. The following methodologies include critical steps for synthesis, purification, and characterization.
Protocol 4.1: Synthesis of 2,6-bis(4-chlorobenzylidene)-4-hydroxy-2,2-dimethylcyclohexanone
This protocol details the synthesis of a representative derivative using the Claisen-Schmidt condensation.
Materials:
-
This compound (3 )
-
4-Chlorobenzaldehyde
-
Ethanol (EtOH)
-
Sodium Hydroxide (NaOH)
-
Deionized Water
-
Ethyl Acetate (EtOAc)
-
Hexanes
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in 20 mL of ethanol.
-
Reagent Addition: Add 4-chlorobenzaldehyde (2.2 eq). Stir until all solids dissolve.
-
Base Addition: In a separate beaker, prepare a 10% (w/v) solution of NaOH in water. Add this solution dropwise to the flask at room temperature over 10 minutes. A precipitate will begin to form.
-
Reaction: Allow the mixture to stir at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 Hexanes:EtOAc mobile phase.
-
Workup: Once the starting material is consumed, pour the reaction mixture into 100 mL of ice-cold deionized water and acidify to pH ~5-6 with 1M HCl.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash with deionized water (2 x 50 mL) and then with brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude solid product can be purified by recrystallization from a hot ethanol/water mixture or by flash column chromatography on silica gel to yield the pure product.
Protocol 4.2: Characterization by LC-MS with Dansylation
For accurate characterization, especially of the hydroxylated core and its metabolites, derivatization can significantly enhance mass spectral sensitivity. Dansyl chloride is an excellent reagent for derivatizing unactivated alcohols[6][7].
Materials:
-
Synthesized compound (analyte)
-
Dansyl chloride
-
Dichloromethane (CH₂Cl₂), anhydrous
-
N,N-diisopropylethylamine (DIPEA)
-
4-(dimethylamino)pyridine (DMAP)
-
Acetonitrile (ACN) and Formic Acid (for LC-MS mobile phase)
Procedure:
-
Sample Preparation: Evaporate a small aliquot of the analyte solution (in a volatile solvent like ethanol) to dryness under a stream of nitrogen in an amber vial.
-
Reconstitution: Add 100 µL of 2% (v/v) DIPEA in anhydrous CH₂Cl₂. Vortex for 30 seconds.
-
Derivatization: Add 100 µL of a stock solution containing dansyl chloride (10 mg/mL) and DMAP (10 mg/mL) in anhydrous CH₂Cl₂[7].
-
Reaction: Cap the vial tightly and heat at 65°C for 1 hour.
-
Quenching & Dilution: After cooling, evaporate the solvent. Reconstitute the residue in the LC-MS mobile phase (e.g., 50:50 ACN:Water with 0.1% formic acid) for injection.
-
LC-MS/MS Analysis: Analyze using a C18 reverse-phase column. The dansylated derivative will ionize efficiently in positive electrospray ionization (ESI+) mode, providing a strong signal for the parent ion and characteristic fragment ions for confirmation.
Protocol 4.3: Cytotoxicity Evaluation using MTT Assay
This is a standard colorimetric assay to assess the antiproliferative effect of the synthesized derivatives on cancer cells.
Materials:
-
MDA-MB-231 breast cancer cell line
-
DMEM culture medium with 10% FBS
-
Synthesized derivatives (dissolved in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed MDA-MB-231 cells into a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the synthesized derivatives in culture medium (ensure final DMSO concentration is <0.1%). Replace the old medium with the medium containing the test compounds. Include a vehicle control (DMSO only) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan.
-
Solubilization: Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration (log scale) and determine the IC₅₀ value using non-linear regression analysis.
References
- Care, B., et al. (2010). Quantitative structure-activity relationship for 4-hydroxy-2-alkenal induced cytotoxicity in L6 muscle cells. Chemico-Biological Interactions, 188(1), 171-180.
- Huber, J., et al. (2024). The synthesis of series 6 from 4-hydroxycyclohexanone and aromatic aldehydes and their antiproliferative activities. ResearchGate.
- Pillon, N. J., et al. (2010). Quantitative structure-activity relationship for 4-hydroxy-2-alkenal induced cytotoxicity in L6 muscle cells. Chemico-Biological Interactions.
- Ganesan, S., et al. (2015). Structure activity relationships of 4-hydroxy-2-pyridones: A novel class of antituberculosis agents. European Journal of Medicinal Chemistry, 105, 14-25.
- Tran, H. N., et al. (2019). Synthesis and Antimicrobial Activity of Novel 4-Hydroxy-2-quinolone Analogs. Molecules, 24(21), 3851.
- Tang, Z., & Guengerich, F. P. (2010). Dansylation of unactivated alcohols for improved mass spectral sensitivity and application to analysis of cytochrome P450 oxidation products in tissue extracts. Analytical Chemistry, 82(19), 8055-8062.
- GARDP Revive. Structure-activity relationship (SAR). GARDP Revive.
- Mori, K., & Puapoomchareon, P. (1987). (S)-(+)-3-Hydroxy-2,2-dimethylcyclohexanone. Organic Syntheses, 65, 91.
- Ganesan, S., et al. (2015). Structure activity relationships of 4-hydroxy-2-pyridones: A novel class of antituberculosis agents. PubMed.
- Tran, H. N., et al. (2019). Synthesis and Antimicrobial Activity of Novel 4-Hydroxy-2-quinolone Analogs. MDPI.
- Tang, Z., & Guengerich, F. P. (2010). Dansylation of unactivated alcohols for improved mass spectral sensitivity and application to analysis of cytochrome P450 oxidation products in tissue extracts. NIH.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Quantitative structure-activity relationship for 4-hydroxy-2-alkenal induced cytotoxicity in L6 muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure activity relationships of 4-hydroxy-2-pyridones: A novel class of antituberculosis agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and Antimicrobial Activity of Novel 4-Hydroxy-2-quinolone Analogs [mdpi.com]
- 5. Synthesis and pharmacological evaluation of 2'-hydroxychalcones and flavones as inhibitors of inflammatory mediators generation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Dansylation of unactivated alcohols for improved mass spectral sensitivity and application to analysis of cytochrome P450 oxidation products in tissue extracts - PMC [pmc.ncbi.nlm.nih.gov]
The Evolving Landscape of Cyclohexanone Analogs: A Deep Dive into the Biological Activity of 4-Hydroxy-2,2-dimethylcyclohexanone Derivatives
A Senior Application Scientist's Guide for Researchers and Drug Development Professionals
The quest for novel therapeutic agents has led researchers down many synthetic paths, with the cyclohexanone scaffold emerging as a versatile and promising starting point. Its inherent structural flexibility allows for a multitude of substitutions, each bestowing unique physicochemical properties and, consequently, a diverse range of biological activities. This guide delves into the current understanding of 4-hydroxycyclohexanone analogs, with a specific focus on the potential of 4-Hydroxy-2,2-dimethylcyclohexanone derivatives. While direct extensive research on the 2,2-dimethyl substituted variant is nascent, a wealth of knowledge from closely related analogs provides a strong foundation for predicting its biological potential and guiding future research.
This technical guide will navigate the synthesis, characterized biological activities, and mechanistic insights of relevant 4-hydroxycyclohexanone analogs, extrapolating these findings to hypothesize the potential of the 2,2-dimethyl series. We will explore key therapeutic areas where these compounds have shown promise, including oncology, infectious diseases, and inflammation, and provide detailed experimental protocols to empower researchers in their investigations.
The Cyclohexanone Core: A Privileged Scaffold in Medicinal Chemistry
The cyclohexane ring, a fundamental motif in organic chemistry, offers a three-dimensional architecture that can be strategically functionalized to interact with biological targets. The introduction of a ketone and a hydroxyl group at the 1 and 4 positions, respectively, in 4-hydroxycyclohexanone, creates a molecule with both hydrogen bond donor and acceptor capabilities. This, coupled with the lipophilic nature of the cyclohexane ring, provides a balanced molecular profile for potential drug candidates.
The true potential of this scaffold lies in the derivatization at various positions. The literature reveals that modifications at the C2 and C6 positions, in particular, have yielded compounds with significant biological activities. These modifications often involve the introduction of aromatic or heterocyclic moieties, leading to extended conjugation and altered electronic properties that can profoundly influence target binding and cellular activity.
Biological Activities of 4-Hydroxycyclohexanone Analogs: A Survey of the Field
Extensive research into various analogs of 4-hydroxycyclohexanone has unveiled a broad spectrum of biological activities. These findings serve as a crucial roadmap for predicting the therapeutic potential of the this compound series.
Anticancer and Antiproliferative Activity
A significant body of research points to the potent anticancer properties of 4-hydroxycyclohexanone derivatives. Notably, C5-curcuminoid analogs, specifically (2E,6E)-2,6-dibenzylidene-4-hydroxycyclohexanones, have demonstrated in vitro antiproliferative activities against various human tumor cell lines, including ovarian (A2780), cervical (C33A), and breast (MDA-MB-231) cancer cells.[1] One particular derivative, 4-hydroxy-2,6-bis(4-nitrobenzylidene)cyclohexanone (compound 2c), has been shown to interfere with the ubiquitin-proteasome pathway by inhibiting the cysteine-dependent deubiquitinating enzyme (DUB) UCHL5.[2] This inhibition leads to impaired proteasome activity, downregulation of the transcription factor E2F1, and ultimately, apoptosis in ovarian cancer cells.[2] These findings were confirmed in both 2D and 3D cell culture models, as well as in a mouse xenograft model of ovarian cancer.[2]
The introduction of different substituents on the benzylidene rings has been shown to modulate the anticancer potency, highlighting the importance of the electronic and steric properties of these peripheral groups.
Antibacterial and Antifungal Properties
The cyclohexanone scaffold has also been a fruitful source of antimicrobial agents. For instance, certain 4-tert-butylcyclohexanone derivatives have exhibited antibacterial activity, particularly against Gram-positive bacteria such as Bacillus subtilis and Staphylococcus aureus.[3] Furthermore, a novel non-natural curcumin analogue incorporating a cyclohexanone ring was found to possess powerful antibacterial activity by targeting the FtsZ protein, a key component of the bacterial cell division machinery.[4]
In the realm of antifungal research, 4-hydroxy-2-quinolone analogs, which can be considered bioisosteres of certain cyclohexanone derivatives, have shown remarkable activity. Specifically, brominated analogs with a long alkyl side chain at the C-3 position displayed exceptional potency against Aspergillus flavus, even surpassing the efficacy of the standard antifungal drug amphotericin B.[5] This suggests that the incorporation of a hydroxylated cyclic ketone core, combined with appropriate lipophilic side chains and halogen substituents, could be a promising strategy for developing new antifungal agents.
Anti-inflammatory and Antioxidant Effects
Chalcone derivatives of 4-hydroxycyclohexanone have been investigated for their anti-inflammatory and antioxidant properties.[6][7] These compounds, characterized by two aromatic rings linked by an α,β-unsaturated ketone system, are known to modulate various inflammatory pathways. The presence of hydroxyl groups on the aromatic rings is often crucial for their antioxidant activity, acting as radical scavengers. The anti-inflammatory effects are often attributed to the inhibition of enzymes like cyclooxygenase (COX).[7]
The Untapped Potential of this compound Analogs
While direct experimental data on the biological activity of this compound analogs is limited, we can extrapolate from the extensive research on related structures. The introduction of two methyl groups at the C2 position is expected to have several key consequences:
-
Steric Hindrance: The gem-dimethyl group will introduce significant steric bulk around the carbonyl group. This could influence the binding affinity and selectivity towards specific biological targets. For instance, it might favor or hinder interactions with the active sites of enzymes.
-
Increased Lipophilicity: The addition of two methyl groups will increase the overall lipophilicity of the molecule. This could enhance membrane permeability and cellular uptake, potentially leading to increased bioavailability and potency.
-
Conformational Rigidity: The 2,2-dimethyl substitution will restrict the conformational flexibility of the cyclohexanone ring. This can be advantageous in drug design, as a more rigid conformation can lead to higher binding affinity for a specific target by reducing the entropic penalty upon binding.
Based on these considerations, it is plausible that this compound analogs could exhibit interesting and potentially enhanced biological activities in the areas of cancer, infectious diseases, and inflammation. The steric and electronic modifications brought about by the gem-dimethyl group warrant a thorough investigation of their therapeutic potential.
Experimental Protocols for Evaluating Biological Activity
To facilitate research in this promising area, this section provides detailed, step-by-step methodologies for key experiments to assess the biological activity of novel this compound analogs.
Synthesis of this compound Analogs
The synthesis of these analogs can be achieved through a variety of established organic chemistry reactions. A common and effective method is the Claisen-Schmidt condensation, which is used to synthesize α,β-unsaturated ketones.
Protocol 1: Synthesis of (2E,6E)-2,6-Dibenzylidene-4-hydroxy-2,2-dimethylcyclohexanone Analogs
-
Dissolve this compound (1 equivalent) in a suitable solvent such as ethanol or methanol.
-
Add the desired substituted benzaldehyde (2.2 equivalents).
-
Slowly add an aqueous solution of a base, such as sodium hydroxide or potassium hydroxide, while stirring the mixture at room temperature.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion , neutralize the reaction mixture with a dilute acid (e.g., HCl).
-
Filter the resulting precipitate and wash it with water and a cold solvent (e.g., ethanol) to remove unreacted starting materials.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to obtain the pure dibenzylidene derivative.
-
Characterize the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
In Vitro Anticancer Activity Assessment
Protocol 2: MTT Assay for Cell Viability
-
Seed cancer cells (e.g., MDA-MB-231, A2780) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare stock solutions of the synthesized compounds in a suitable solvent (e.g., DMSO).
-
Treat the cells with serial dilutions of the compounds (e.g., from 0.1 to 100 µM) for a specified period (e.g., 48 or 72 hours). Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
After incubation , add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
In Vitro Antimicrobial Activity Assessment
Protocol 3: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
-
Prepare a twofold serial dilution of the test compounds in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).
-
Inoculate each well with a standardized suspension of the microorganism (e.g., S. aureus, E. coli, A. flavus) to a final concentration of approximately 5 x 10⁵ CFU/mL for bacteria or 0.5-2.5 x 10³ CFU/mL for fungi.
-
Include a positive control (a known antibiotic or antifungal), a negative control (medium only), and a growth control (medium with inoculum but no compound).
-
Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria, 35°C for 24-48 hours for fungi).
-
Determine the MIC as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Visualizing the Path Forward: Workflows and Pathways
To provide a clearer understanding of the experimental and conceptual frameworks discussed, the following diagrams illustrate key processes.
Caption: A generalized workflow for the synthesis and biological evaluation of novel this compound analogs.
Caption: The proposed mechanism of action for the anticancer activity of a 4-hydroxycyclohexanone analog targeting the deubiquitinating enzyme UCHL5.
Conclusion and Future Directions
The 4-hydroxycyclohexanone scaffold represents a highly versatile and promising platform for the discovery of new therapeutic agents. While research on this compound analogs is still in its early stages, the wealth of data on related compounds strongly suggests that this class of molecules holds significant potential. The unique steric and electronic properties conferred by the gem-dimethyl substitution at the C2 position may lead to compounds with enhanced potency, selectivity, and pharmacokinetic profiles.
Future research should focus on the systematic synthesis and biological evaluation of a diverse library of this compound analogs. This should include variations in the substituents on the peripheral aromatic rings to explore structure-activity relationships thoroughly. Mechanistic studies will be crucial to identify the specific molecular targets and pathways modulated by these novel compounds. Through a combination of rational design, robust synthetic chemistry, and comprehensive biological testing, the full therapeutic potential of this compound analogs can be unlocked, paving the way for the development of next-generation drugs for a range of diseases.
References
- Cristani, M., D'Arrigo, M., et al. (2007). Synthesis and Biological Activity of New 4‐tert‐Butylcyclohexanone Derivatives. Journal of Agricultural and Food Chemistry.
- Huber, A., et al. (2023). The synthesis of series 6 from 4-hydroxycyclohexanone and aromatic...
- Speranza, F., et al. (2021).
- Tan, S. H., et al. (2022). Discovery of 2′,6-Bis(4-hydroxybenzyl)-2-acetylcyclohexanone, a Novel FtsZ Inhibitor. MDPI.
- Iuga, C. A., & Pintea, A. (2023). Hydroxy Chalcones and Analogs with Chemopreventive Properties. MDPI.
- Abdel-Wahab, B. F., et al. (2014).
- Nguyen, T. L., et al. (2020). Synthesis and Antimicrobial Activity of Novel 4-Hydroxy-2-quinolone Analogs. MDPI.
Sources
- 1. researchgate.net [researchgate.net]
- 2. In Vitro and In Vivo Evaluation of the Effects of Drug 2c and Derivatives on Ovarian Cancer Cells [mdpi.com]
- 3. Synthesis and Biological Activity of New 4‐tert‐Butylcyclohexanone Derivatives | Semantic Scholar [semanticscholar.org]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis, characterization and biological evaluation of novel 4'-fluoro-2'-hydroxy-chalcone derivatives as antioxidant, anti-inflammatory and analgesic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physical Properties of 4-Hydroxy-2,2-dimethylcyclohexanone
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the core physical and spectral properties of 4-Hydroxy-2,2-dimethylcyclohexanone (CAS No. 123214-39-1). Designed for professionals in research and drug development, this document synthesizes available data with predictive analysis based on structurally similar compounds to offer a robust working profile of this molecule.
Molecular Structure and Key Physicochemical Parameters
This compound, with the molecular formula C₈H₁₄O₂, possesses a cyclohexanone framework substituted with a hydroxyl group at the C4 position and two methyl groups at the C2 position. This structure gives rise to stereoisomerism, a critical consideration in its application and biological activity.
Molecular Structure Diagram:
Caption: 2D structure of this compound.
Core Physicochemical Data Summary:
| Property | Value | Source |
| CAS Number | 123214-39-1 | [1][2] |
| Molecular Formula | C₈H₁₄O₂ | [1][2] |
| Molecular Weight | 142.20 g/mol | [3] |
| Melting Point | Not experimentally determined (Predicted: Solid at room temp.) | Inferred from analogs |
| Boiling Point | Not experimentally determined (Predicted: >200 °C at 760 mmHg) | Inferred from analogs |
| Solubility | Predicted to be soluble in organic solvents like DMSO, methanol, and ethyl acetate. Limited solubility in water. | Inferred from analogs |
Stereochemistry: The Cis/Trans Isomerism
The presence of two substituents on the cyclohexanone ring (hydroxyl at C4 and gem-dimethyl at C2) leads to the possibility of cis and trans diastereomers, depending on the relative orientation of the hydroxyl group to the plane of the ring. The stereochemistry can significantly influence the molecule's biological activity and physical properties.
Logical Relationship of Stereoisomers:
Caption: Diastereomeric relationship in this compound.
The conformational preference of the hydroxyl group (axial vs. equatorial) in each isomer will dictate its thermodynamic stability and reactivity. This is a crucial aspect to consider in synthetic strategies and biological evaluations.
Predicted Spectral Characteristics
¹H NMR Spectroscopy (Predicted)
-
Gem-dimethyl Protons (C2-CH₃): Two singlets are expected in the range of δ 1.0-1.3 ppm.
-
Cyclohexane Ring Protons (CH₂): A series of complex multiplets are anticipated between δ 1.5-2.5 ppm.
-
Methine Proton (CH-OH): A multiplet around δ 3.5-4.0 ppm. The chemical shift and coupling pattern will be diagnostic for the cis and trans isomers.
-
Hydroxyl Proton (OH): A broad singlet, the chemical shift of which will be dependent on concentration and solvent.
¹³C NMR Spectroscopy (Predicted)
-
Carbonyl Carbon (C=O): A signal in the downfield region, expected around δ 208-212 ppm.
-
Gem-dimethyl Carbons (C(CH₃)₂): A quaternary carbon signal around δ 35-45 ppm and two methyl carbon signals between δ 20-30 ppm.
-
Methine Carbon (CH-OH): A signal in the range of δ 65-75 ppm.
-
Cyclohexane Ring Carbons (CH₂): Signals expected in the δ 20-50 ppm region.
Infrared (IR) Spectroscopy (Predicted)
-
O-H Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹ characteristic of the hydroxyl group.
-
C=O Stretch: A strong, sharp absorption band around 1705-1725 cm⁻¹, indicative of the ketone carbonyl group.
-
C-H Stretch: Absorptions in the 2850-3000 cm⁻¹ range corresponding to the aliphatic C-H bonds.
Mass Spectrometry (Predicted)
-
Molecular Ion (M⁺): A peak at m/z = 142.10, corresponding to the molecular weight of the compound.
-
Key Fragmentation Patterns: Expect to see fragmentation patterns arising from the loss of water (M-18), loss of a methyl group (M-15), and alpha-cleavage adjacent to the carbonyl group.
Experimental Protocols for Physical Property Determination
For novel compounds like this compound, the following standard protocols are recommended for the experimental determination of its core physical properties.
Melting Point Determination
Workflow for Melting Point Analysis:
Caption: Standard workflow for melting point determination.
-
Sample Preparation: Ensure the sample is thoroughly dried to remove any residual solvent. The crystalline solid should be finely powdered.
-
Capillary Loading: Pack the powdered sample into a capillary tube to a height of 2-3 mm.
-
Measurement: Place the capillary tube in a calibrated melting point apparatus. Heat the sample at a steady rate of 1-2 °C per minute near the expected melting point to ensure accuracy.
-
Recording: Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid. This range is the melting point.
Solubility Assessment
Protocol for Solubility Determination:
-
Solvent Selection: Choose a range of solvents with varying polarities (e.g., water, methanol, ethanol, acetone, ethyl acetate, dichloromethane, hexane).
-
Sample Preparation: Weigh a precise amount of this compound (e.g., 10 mg).
-
Titration: Add the selected solvent dropwise to the sample in a small vial at a constant temperature (e.g., 25 °C) with continuous stirring or vortexing.
-
Observation: Record the volume of solvent required to completely dissolve the sample.
-
Calculation: Express the solubility in terms of mg/mL or mol/L.
Safety and Handling
While a specific Safety Data Sheet (SDS) for this compound is not widely available, general precautions for handling substituted cyclohexanones should be followed:
-
Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.
-
Ventilation: Handle in a well-ventilated area or a chemical fume hood.
-
Storage: Store in a cool, dry place away from incompatible materials. Keep the container tightly sealed.
Conclusion
This technical guide provides a foundational understanding of the physical properties of this compound. While experimental data is limited, the predictive analyses based on its chemical structure and comparison with analogous compounds offer valuable insights for researchers and developers. The provided experimental protocols serve as a standard for obtaining precise empirical data for this compound. As with any novel chemical entity, further experimental characterization is essential for its full scientific and commercial potential to be realized.
References
- Chemsigma. This compound [123214-39-1].
- Acelynn Biotech. This compound|123214-39-1.
Sources
Spectroscopic Data of 4-Hydroxy-2,2-dimethylcyclohexanone: An In-depth Technical Guide
Abstract
This technical guide provides a comprehensive overview of the spectroscopic properties of 4-Hydroxy-2,2-dimethylcyclohexanone (CAS No. 123214-39-1). In the absence of publicly available experimental spectra, this document leverages advanced computational prediction tools to present and interpret the infrared (IR), proton nuclear magnetic resonance (¹H NMR), carbon-13 nuclear magnetic resonance (¹³C NMR), and mass spectrometry (MS) data for this compound. This guide is intended for researchers, scientists, and drug development professionals, offering a detailed analysis of the predicted spectral data, standardized experimental protocols for data acquisition, and in-depth interpretations grounded in fundamental spectroscopic principles. The causality behind spectral features is explained to provide field-proven insights into the structural characterization of this and similar molecules.
Introduction
This compound is a bifunctional organic molecule containing both a ketone and a hydroxyl group. Its structure, featuring a stereocenter at the carbon bearing the hydroxyl group and a quaternary carbon adjacent to the carbonyl, presents an interesting case for spectroscopic analysis. Understanding the distinct spectroscopic signatures is paramount for its identification, purity assessment, and for monitoring its transformations in synthetic chemistry, which is of significant interest in the fields of medicinal chemistry and materials science.
This guide provides a detailed, albeit predictive, spectroscopic characterization of this compound. The data herein is generated from validated computational models due to the current lack of available experimental spectra in the public domain. The interpretations are based on established principles of organic spectroscopy, providing a robust framework for understanding the relationship between the molecular structure and its spectral output.
Figure 1: Structure of this compound.
Infrared (IR) Spectroscopy
Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The predicted IR spectrum of this compound is characterized by the presence of a strong carbonyl (C=O) stretch and a broad hydroxyl (O-H) stretch.
Predicted IR Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3400 | Broad, Strong | O-H stretch (alcohol) |
| 2950-2850 | Strong | C-H stretch (alkane) |
| ~1715 | Strong, Sharp | C=O stretch (ketone) |
| ~1465 | Medium | CH₂ bend |
| ~1370 | Medium | CH₃ bend (gem-dimethyl) |
| ~1100 | Medium | C-O stretch (alcohol) |
Note: This data is predicted and may vary from experimental values.
Interpretation of the IR Spectrum
The most diagnostic absorptions in the predicted IR spectrum are the O-H and C=O stretching frequencies. The broadness of the O-H stretching band around 3400 cm⁻¹ is indicative of intermolecular hydrogen bonding between the hydroxyl groups of the molecules.[1][2] The strong, sharp absorption at approximately 1715 cm⁻¹ is characteristic of a carbonyl group in a six-membered ring, which is typical for cyclohexanones.[3] The presence of both of these peaks is a strong indicator of the hydroxyketone functionality.
The C-H stretching vibrations between 2950 and 2850 cm⁻¹ are expected for the methyl and methylene groups in the cyclohexyl ring. The gem-dimethyl groups at the C2 position are expected to show a characteristic bending vibration around 1370 cm⁻¹. The C-O stretching vibration of the secondary alcohol is predicted to appear in the fingerprint region, around 1100 cm⁻¹.
Figure 2: Workflow for Attenuated Total Reflectance (ATR) FTIR.
Experimental Protocol: Attenuated Total Reflectance (ATR) FTIR Spectroscopy
ATR-FTIR is a convenient method for acquiring IR spectra of solid and liquid samples with minimal preparation.[4][5][6][7][8]
-
Instrument Preparation: Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean. This can be done by wiping it with a soft cloth dampened with a suitable solvent like isopropanol and allowing it to dry completely.
-
Background Spectrum: Record a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum to remove any signals from the instrument and the surrounding atmosphere.
-
Sample Application: Place a small amount of the this compound sample directly onto the center of the ATR crystal. If the sample is a solid, use the pressure arm to ensure good contact between the sample and the crystal.
-
Data Acquisition: Acquire the IR spectrum of the sample. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
Data Processing: The instrument software will automatically subtract the background spectrum from the sample spectrum to generate the final absorbance spectrum. An ATR correction may also be applied to make the spectrum appear more like a traditional transmission spectrum.
-
Cleaning: After the measurement, clean the ATR crystal thoroughly with a suitable solvent to remove all traces of the sample.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the detailed carbon-hydrogen framework of an organic molecule.
Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~4.0 | m | 1H | H4 |
| ~2.5-2.2 | m | 2H | H3 |
| ~2.0-1.8 | m | 2H | H5 |
| ~1.7 | m | 2H | H6 |
| ~1.2 | s | 3H | C2-CH₃ (axial) |
| ~1.0 | s | 3H | C2-CH₃ (equatorial) |
| Variable | br s | 1H | OH |
Note: This data is predicted and may vary from experimental values. The distinction between axial and equatorial methyl groups is based on conformational analysis and may not be resolved in a room temperature spectrum.
Interpretation of the ¹H NMR Spectrum
The predicted ¹H NMR spectrum of this compound shows distinct signals for the different types of protons in the molecule. The proton on the carbon bearing the hydroxyl group (H4) is expected to be the most downfield of the ring protons, appearing as a multiplet around 4.0 ppm due to coupling with the adjacent methylene protons. The protons on the carbons adjacent to the carbonyl group (H3) are also expected to be deshielded and appear as a multiplet in the range of 2.5-2.2 ppm. The remaining methylene protons on the ring (H5 and H6) will appear as complex multiplets further upfield.
A key feature of the spectrum is the presence of two singlets for the two methyl groups at the C2 position, predicted around 1.2 and 1.0 ppm. These protons do not have any adjacent protons to couple with, hence they appear as singlets. The chemical shift difference between the axial and equatorial methyl groups is expected due to the anisotropic effect of the carbonyl group. The hydroxyl proton is expected to appear as a broad singlet with a variable chemical shift, depending on the concentration and temperature of the sample.
Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~215 | C1 (C=O) |
| ~68 | C4 (CH-OH) |
| ~50 | C3 (CH₂) |
| ~45 | C2 (C(CH₃)₂) |
| ~35 | C5 (CH₂) |
| ~30 | C6 (CH₂) |
| ~28 | C2-CH₃ |
| ~25 | C2-CH₃ |
Note: This data is predicted and may vary from experimental values.
Interpretation of the ¹³C NMR Spectrum
The predicted ¹³C NMR spectrum is expected to show eight distinct signals, corresponding to the eight unique carbon atoms in the molecule. The carbonyl carbon (C1) is the most deshielded and will appear significantly downfield, around 215 ppm. The carbon attached to the hydroxyl group (C4) is also deshielded and is predicted to have a chemical shift of approximately 68 ppm. The quaternary carbon at the C2 position is expected around 45 ppm. The remaining methylene carbons of the ring (C3, C5, and C6) will have chemical shifts in the upfield region, as will the two methyl carbons.
Figure 3: General workflow for NMR sample preparation and data acquisition.
Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
A standard protocol for acquiring ¹H and ¹³C NMR spectra of an organic compound is as follows:[9][10][11][12]
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a small vial. Ensure the sample is fully dissolved.
-
Filtering: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.
-
Spectrometer Setup: Insert the NMR tube into the spectrometer. The instrument will then lock onto the deuterium signal of the solvent, and the magnetic field will be shimmed to achieve homogeneity.
-
¹H NMR Acquisition: Acquire the ¹H NMR spectrum. A standard pulse sequence is used, and the free induction decay (FID) is collected.
-
¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum. This typically requires a larger number of scans than ¹H NMR due to the lower natural abundance of the ¹³C isotope. Proton decoupling is usually applied to simplify the spectrum to singlets for each carbon.
-
Data Processing: The raw FID data is processed by Fourier transformation to obtain the frequency-domain NMR spectrum. The spectrum is then phased and baseline corrected to produce the final presentable spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its structure.
Predicted Mass Spectrometry Data (Electron Ionization)
-
Molecular Formula: C₈H₁₄O₂
-
Molecular Weight: 142.10 g/mol
-
Predicted [M]⁺• (m/z): 142
-
Key Predicted Fragments (m/z): 127 ([M-CH₃]⁺), 124 ([M-H₂O]⁺•), 99, 83, 71, 55, 43
Note: This data is predicted and may vary from experimental values.
Interpretation of the Mass Spectrum
In electron ionization (EI) mass spectrometry, the molecular ion peak ([M]⁺•) for this compound is predicted at m/z 142. The fragmentation of cyclic ketones and alcohols follows characteristic pathways.
A common fragmentation for alcohols is the loss of a water molecule, which would give rise to a peak at m/z 124 ([M-H₂O]⁺•). Alpha-cleavage is a dominant fragmentation pathway for ketones.[13] For this molecule, cleavage of the bond between C1 and C2 or C1 and C6 would lead to the formation of various acylium ions. Loss of a methyl group from the molecular ion would result in a fragment at m/z 127 ([M-CH₃]⁺). Further fragmentation of the ring can lead to a variety of smaller fragments, with the base peak likely being a stable carbocation.
Figure 4: Simplified workflow for Electron Ionization Mass Spectrometry.
Experimental Protocol: Electron Ionization (EI) Mass Spectrometry
EI-MS is a common technique for the analysis of volatile and thermally stable organic compounds.[14][15][16][17][18]
-
Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, typically via a direct insertion probe or as the eluent from a gas chromatograph (GC-MS). The sample is then vaporized under high vacuum.
-
Ionization: The gaseous sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV). This causes the molecules to lose an electron, forming a molecular ion, which can then undergo fragmentation.
-
Mass Analysis: The positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), where they are separated based on their mass-to-charge (m/z) ratio.
-
Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion abundance versus m/z.
Conclusion
This technical guide has presented a comprehensive, albeit predictive, spectroscopic analysis of this compound. The predicted IR, ¹H NMR, ¹³C NMR, and mass spectra, along with their detailed interpretations, provide a valuable resource for the identification and characterization of this molecule. The inclusion of standardized experimental protocols offers practical guidance for researchers seeking to acquire such data. While predicted data is a powerful tool in the absence of experimental spectra, it should be used in conjunction with other analytical techniques for unambiguous structure elucidation. The principles and workflows described herein are broadly applicable to the spectroscopic analysis of other small organic molecules.
References
- Whitman College. (n.d.). GCMS Section 6.11.2 - Fragmentation of Cyclic Ketones.
- Chemsigma. (n.d.). This compound [123214-39-1].
- ACD/Labs. (n.d.). NMR Prediction.
- Nanalysis. (2024, February 29). Guide: Preparing a Sample for NMR analysis – Part I.
- Mestrelab. (n.d.). Download NMR Predict.
- Organomation. (n.d.). NMR Sample Preparation: The Complete Guide.
- NIST. (n.d.). NIST Chemistry WebBook.
- Human Metabolome Database. (n.d.). HMDB.
- AIST. (n.d.). Spectral Database for Organic Compounds (SDBS).
- ACD/Labs. (n.d.). NMR Predictors.
- Nanalysis. (n.d.). NMR Sample Preparation.
- Bioregistry. (n.d.). Spectral Database for Organic Compounds.
- PerkinElmer. (n.d.). ChemDraw.
- University of Manitoba. (n.d.). NMR Sample Preparation.
- American Chemical Society. (n.d.). ACD/HNMR Predictor and ACD/CNMR Predictor.
- University of California, Davis. (n.d.). Sample Preparation.
- Wikipedia. (n.d.). Human Metabolome Database.
- NIST. (2009, February 11). The NIST Chemistry Webbook.
- PubChem. (2006, May 4). NIST Chemistry WebBook.
- Modgraph. (n.d.). NMRPredict Desktop.
- NIST. (n.d.). NIST Chemistry WebBook.
- Chemistry LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups.
- Journal of Chemical Education. (n.d.). Identification of methylcyclohexanones by NMR.
- PubChem. (n.d.). 4-Hydroxy-2-methylcyclohexanone.
- YouTube. (2017, July 7). Organic Chemistry - Spectroscopy - Cyclohexanone.
- American Chemical Society. (n.d.). NMR Guidelines for ACS Journals.
- ResearchGate. (n.d.). Mechanism and application studies a¹H NMR spectra of cyclohexanone.
- Royal Society of Chemistry. (2018). Chapter 5: Acquiring 1 H and 13 C Spectra.
- YouTube. (2021, July 13). Interpretation of IR spectra (alcohols,amines and carbonyl compounds).
- Chemistry Steps. (n.d.). Interpreting IR Spectra.
- Royal Society of Chemistry. (n.d.). Synthesis, characterization of Diarylidenecyclohexanone derivatives.
- Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 800 MHz, D2O, predicted) (HMDB0031539).
- NMRDB.org. (n.d.). Simulate and predict NMR spectra.
- Agilent. (n.d.). ATR-FTIR Spectroscopy.
- Wikipedia. (n.d.). Electron ionization.
- Research and Reviews. (2024, June 28). Investigation of Electron Ionization in Mass Spectrometry: Principles and Applications.
- PubChem. (n.d.). 4-Hydroxycyclohexanone.
- NMRDB.org. (n.d.). Predict 1H proton NMR spectra.
- CASPRE. (n.d.). 13C NMR Predictor.
- YouTube. (2019, November 26). ATR FTIR Basics | Attenuated Total Reflectance | Principles of Infrared Spectroscopy.
- ChemAxon. (n.d.). NMR Predictor.
- S4Science. (n.d.). Attenuated Total Reflectance (ATR) - FT-IR Spectroscopy.
- Specac. (n.d.). Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles.
- ResearchGate. (2016, April 25). Can anyone help me to tell me any online website to check 13C NMR prediction?.
Sources
- 1. 1 h nmr spectrum using chemdraw | PPTX [slideshare.net]
- 2. m.youtube.com [m.youtube.com]
- 3. reddit.com [reddit.com]
- 4. agilent.com [agilent.com]
- 5. youtube.com [youtube.com]
- 6. s4science.at [s4science.at]
- 7. Attenuated total reflectance (ATR) | Anton Paar Wiki [wiki.anton-paar.com]
- 8. Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles [specac.com]
- 9. organomation.com [organomation.com]
- 10. NMR blog - Guide: Preparing a Sample for NMR analysis – Part I — Nanalysis [nanalysis.com]
- 11. sites.bu.edu [sites.bu.edu]
- 12. depts.washington.edu [depts.washington.edu]
- 13. Spectral Database for Organic Compounds - Wikipedia [en.wikipedia.org]
- 14. m.youtube.com [m.youtube.com]
- 15. NIST Chemistry WebBook - PubChem Data Source [pubchem.ncbi.nlm.nih.gov]
- 16. Foodball [foodmetabolome.org]
- 17. Visualizer loader [nmrdb.org]
- 18. PROSPRE [prospre.ca]
A Technical Guide to the Commercial Availability, Procurement, and Handling of 4-Hydroxy-2,2-dimethylcyclohexanone
Prepared for: Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of 4-Hydroxy-2,2-dimethylcyclohexanone, a specialty chemical intermediate. The document details its chemical identity, commercial sourcing, procurement strategies, and essential safety protocols, designed to support professionals in synthetic chemistry and pharmaceutical development.
Strategic Importance and Applications
This compound is a functionalized cyclic ketone of interest in organic synthesis. Its structure, featuring a hydroxyl group and a gem-dimethyl substituted cyclohexanone ring, makes it a valuable chiral building block and a precursor for more complex molecular architectures. The gem-dimethyl group can enforce specific conformations and block certain metabolic pathways, a desirable trait in medicinal chemistry. While direct applications are specialized, its structural motif is relevant in the synthesis of novel therapeutic agents and other fine chemicals. Related substituted hydroxycyclohexanones are utilized as key intermediates in the development of inhibitors and other bioactive molecules.
Compound Identification and Physicochemical Properties
Accurate identification is critical for procurement and regulatory compliance. The primary identifier for this compound is its CAS Number: 123214-39-1[1].
| Property | Value | Source |
| IUPAC Name | 4-hydroxy-2,2-dimethylcyclohexan-1-one | N/A |
| CAS Number | 123214-39-1 | [1] |
| Molecular Formula | C₈H₁₄O₂ | [1] |
| Molecular Weight | 142.20 g/mol | N/A |
| Common Synonyms | This compound | [1] |
Commercial Availability and Procurement
This compound is classified as a specialty chemical. It is not typically stocked in large quantities by major suppliers and is often available from niche chemical providers or on a made-to-order basis.
Representative Suppliers
The following table lists registered suppliers where this compound may be sourced. Availability and lead times should be verified directly with each vendor.
| Supplier | Notes | Potential Availability |
| Echemi | A platform listing multiple registered suppliers of the compound[2]. | Check platform for current listings. |
| Chemsigma | Lists the compound with its specific CAS number[1]. | Inquiry recommended for stock and lead time. |
Causality Behind Supplier Choice: For a specialty chemical like this, sourcing often involves companies that specialize in custom synthesis or maintain a catalog of rare building blocks. Unlike commodity chemicals, availability can fluctuate. Therefore, the primary experimental step in procurement is direct inquiry.
Procurement Protocol: A Self-Validating System
To ensure the acquisition of the correct material at the required specification, a systematic approach is necessary.
-
Initiate Inquiry: Contact potential suppliers using the definitive CAS Number (123214-39-1).
-
Request Quotation: Specify the required quantity (e.g., grams, kilograms) and desired purity level (e.g., >95%, >98%).
-
Demand a Certificate of Analysis (CoA): Request a typical or lot-specific CoA. This document is non-negotiable as it validates the identity and purity of the material through analytical data (e.g., NMR, HPLC, GC-MS).
-
Clarify Lead Time: For non-stock items, custom synthesis can take several weeks to months. This must be factored into project timelines.
-
Safety Data Sheet (SDS): Ensure the supplier provides a comprehensive SDS with the shipment.
Synthesis Overview
While this guide focuses on commercial availability, understanding the synthetic context is valuable for researchers. The synthesis of hydroxylated cyclohexanones often involves the selective reduction or oxidation of precursor molecules. For instance, related compounds like 4-hydroxycyclohexanone can be synthesized from 1,4-cyclohexanediol via oxidation[3]. The synthesis of chiral 4-alkyl-4-hydroxycyclohexenones has also been reported, highlighting the synthetic accessibility of this class of compounds[4]. The specific synthesis of the 2,2-dimethyl variant would likely involve the reduction of 2,2-dimethylcyclohexane-1,4-dione or a related protected intermediate.
Health, Safety, and Handling Protocol
Trustworthiness: A specific Safety Data Sheet (SDS) for this compound (CAS 123214-39-1) was not available in the immediate search results. Therefore, the following guidance is based on structurally similar compounds, such as 4-hydroxy-3-methylcyclohexanone and generic cyclohexanone derivatives[5][6][7]. This approach provides a baseline for safe handling, but users must consult the supplier-provided SDS upon receipt for definitive information.
Hazard Summary
Based on analogous compounds, this compound should be treated as a hazardous substance.
| Hazard Class | GHS Hazard Statements (Anticipated) | GHS Precautionary Statements (Anticipated) |
| Skin Irritation | H315: Causes skin irritation | P264, P280, P302+P352, P332+P313 |
| Eye Irritation | H319: Causes serious eye irritation | P280, P305+P351+P338, P337+P313 |
| Respiratory Irritation | H335: May cause respiratory irritation | P261, P271, P304+P340, P312 |
Source: Adapted from safety data for 4-Hydroxy-3-methylcyclohexanone[5].
Personal Protective Equipment (PPE)
A self-validating PPE protocol ensures minimal exposure.
-
Eye/Face Protection: Wear chemical safety goggles and/or a full-face shield[5].
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile, neoprene) inspected prior to use.
-
Skin and Body Protection: Wear a lab coat, with additional protection such as an apron or coveralls for larger quantities.
-
Respiratory Protection: Use only in a well-ventilated area, preferably a certified chemical fume hood[5]. If aerosolization is possible, a respirator may be required.
Step-by-Step Handling Protocol
-
Preparation: Read and understand the supplier's SDS thoroughly. Ensure a chemical fume hood is operational and an emergency eyewash station and shower are accessible.
-
Engineering Controls: Conduct all transfers and manipulations of the compound within the fume hood to prevent inhalation of vapors or dust[5].
-
Transfer: Use appropriate tools (spatulas, syringes) to handle the material. Avoid generating dust or aerosols.
-
Contamination: Prevent contact with skin, eyes, and clothing[5]. Immediately remove any contaminated clothing.
-
Hygiene: Wash hands thoroughly with soap and water after handling and before leaving the laboratory. Do not eat, drink, or smoke in the work area.
-
Disposal: Dispose of waste materials and empty containers in accordance with local, state, and federal regulations. Do not allow the product to enter drains[5].
Storage and Stability
Proper storage is crucial for maintaining the integrity of the compound and ensuring safety.
Step-by-Step Storage Protocol
-
Container: Keep the container tightly closed when not in use to prevent moisture absorption and potential degradation[7].
-
Atmosphere: For long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.
-
Location: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents[7][8].
-
Security: Store in a locked cabinet or a secure, controlled-access area[5].
-
Labeling: Ensure the container is clearly labeled with the chemical name, CAS number, and appropriate hazard warnings.
Procurement and Safe Handling Lifecycle
The following diagram illustrates the comprehensive workflow from identifying a need for the compound to its final use and disposal, emphasizing the integration of safety and quality control at each step.
Caption: Procurement and Safe Handling Workflow for this compound.
References
- Chemsigma. (n.d.). This compound [123214-39-1].
- PubChem. (n.d.). 4-Hydroxy-2-methylcyclohexanone.
- National Center for Biotechnology Information. (n.d.). General Synthesis for Chiral 4-Alkyl-4-hydroxycyclohexenones.
- Organic Syntheses. (n.d.). * (S)-(+)-3-HYDROXY-2,2-DIMETHYLCYCLOHEXANONE*.
- ResearchGate. (n.d.). The synthesis of series 6 from 4-hydroxycyclohexanone and aromatic....
- Google Patents. (n.d.). CN112778108A - Synthesis method of 4-substituted cyclohexanone.
- MDPI. (n.d.). Enantiocontrolled Preparation of γ-Substituted Cyclohexenones: Synthesis and Kinase Activity Assays of Cyclopropyl-Fused Cyclohexane Nucleosides.
- NINGBO INNO PHARMCHEM CO.,LTD. (2025). Exploring the Versatility of 4,4-Dimethylcyclohexanone: Applications and Synthesis.
Sources
- 1. This compound [123214-39-1] | Chemsigma [chemsigma.com]
- 2. echemi.com [echemi.com]
- 3. 4-HYDROXYCYCLOHEXANONE synthesis - chemicalbook [chemicalbook.com]
- 4. General Synthesis for Chiral 4-Alkyl-4-hydroxycyclohexenones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aksci.com [aksci.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. WERCS Studio - Application Error [assets.thermofisher.com]
- 8. tcichemicals.com [tcichemicals.com]
Methodological & Application
Synthesis of 4-Hydroxy-2,2-dimethylcyclohexanone protocol.
An Application Note and Protocol for the Synthesis of 4-Hydroxy-2,2-dimethylcyclohexanone
Introduction: The Significance of Chiral Hydroxy Ketones
This compound is a valuable chiral building block in modern organic synthesis. As a bifunctional molecule, it contains both a ketone and a secondary alcohol, offering multiple points for synthetic modification. The gem-dimethyl group at the C2 position introduces steric hindrance that can stereochemically direct subsequent reactions, making it a powerful intermediate for constructing complex molecular architectures. Such chiral hydroxy ketones are pivotal in the synthesis of pharmaceuticals, agrochemicals, and natural products, where precise stereochemical control is essential for biological activity.[1][2] This document provides a detailed protocol for the stereoselective synthesis of this compound via the biocatalytic reduction of the corresponding diketone.
Synthesis Strategy: Biocatalytic Mono-reduction of a Prochiral Diketone
The primary challenge in converting a symmetric diketone, such as 2,2-dimethylcyclohexane-1,4-dione, into the desired hydroxy ketone is achieving selective reduction of only one of the two prochiral carbonyl groups. While classical chemical reducing agents like sodium borohydride (NaBH₄) can be used, they often suffer from a lack of selectivity, leading to mixtures of the starting material, the desired product, and the over-reduced 1,4-diol, along with poor stereocontrol.[3][4]
To overcome this, we employ a biocatalytic approach using common baker's yeast (Saccharomyces cerevisiae). This method leverages the highly selective reductase enzymes within the yeast cells.[5] These enzymes provide a chiral active site that preferentially binds and reduces one carbonyl group, yielding the hydroxy ketone with high enantiomeric excess. This process, known as asymmetric reduction, is not only selective but also operates under mild, environmentally benign conditions (water, room temperature), making it a cornerstone of green chemistry.[6]
Caption: Reaction scheme for the biocatalytic reduction.
Detailed Experimental Protocol
This protocol is adapted from a well-established Organic Syntheses procedure for the reduction of a closely related isomer, 2,2-dimethylcyclohexane-1,3-dione, demonstrating the robustness of this biocatalytic method.[5]
Materials and Reagents
| Reagent | CAS Number | M.W. ( g/mol ) | Amount | Role |
| 2,2-Dimethylcyclohexane-1,4-dione | N/A | 140.18 | 10.0 g (71.3 mmol) | Substrate |
| Sucrose | 57-50-1 | 342.30 | 300 g | Yeast energy source & cofactor regeneration |
| Dry Baker's Yeast (S. cerevisiae) | N/A | N/A | 135 g | Biocatalyst |
| Triton™ X-100 (0.2% aq. solution) | 9002-93-1 | ~625 | 80 mL | Surfactant (improves substrate solubility) |
| Deionized Water | 7732-18-5 | 18.02 | 2.0 L | Solvent |
| Ethyl Acetate | 141-78-6 | 88.11 | ~1.5 L | Extraction solvent |
| Celite® 545 | 68855-54-9 | N/A | ~50 g | Filter aid |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 | ~20 g | Drying agent |
| Silica Gel (230-400 mesh) | 7631-86-9 | N/A | ~200 g | Stationary phase for chromatography |
Step-by-Step Methodology
-
Yeast Activation:
-
In a 5-L three-necked flask equipped with a mechanical stirrer and a thermometer, add 2.0 L of tap water and 300 g of sucrose.
-
Stir the mixture at 30-35 °C until the sucrose is fully dissolved.
-
Add 135 g of dry baker's yeast to the warm sucrose solution. A brisk fermentation (CO₂ evolution) should commence within minutes. This step is critical as it activates the yeast's metabolic pathways.
-
-
Substrate Preparation and Addition:
-
In a separate beaker, dissolve 10.0 g (71.3 mmol) of 2,2-dimethylcyclohexane-1,4-dione in 80 mL of a 0.2% aqueous Triton X-100 solution. Gentle warming may be required to achieve full dissolution.
-
Rationale: The diketone substrate has poor water solubility. The surfactant Triton X-100 forms micelles that encapsulate the substrate, increasing its bioavailability to the yeast enzymes in the aqueous medium.[5]
-
Once fermentation is active, add the substrate solution to the yeast mixture dropwise over 30 minutes.
-
-
Reaction Incubation:
-
Stir the reaction mixture vigorously at a constant temperature of 30-35 °C for 40-48 hours.
-
Monitor the reaction progress by taking small aliquots (~2 mL), extracting with ethyl acetate, and analyzing by Thin Layer Chromatography (TLC) (e.g., using a 3:1 Hexane:Ethyl Acetate eluent). The starting diketone should be visualized with a potassium permanganate stain. The reaction is complete upon the disappearance of the starting material spot.
-
-
Workup and Extraction:
-
Turn off the stirring and add ~50 g of Celite® to the reaction mixture. Let the mixture stand for at least 4 hours, or preferably overnight, to allow the yeast cells to flocculate and settle.
-
Rationale: Celite® is a filter aid that creates a porous layer, preventing the fine yeast particles from clogging the filter paper during filtration.[5]
-
Filter the mixture through a large Büchner funnel containing a pad of Celite®. Wash the filter cake thoroughly with 2 x 100 mL of ethyl acetate.
-
Transfer the combined filtrate to a large separatory funnel. Saturate the aqueous layer with sodium chloride to reduce the solubility of the organic product and prevent emulsion formation.
-
Extract the aqueous phase with ethyl acetate (4 x 250 mL).
-
Combine the organic extracts, wash with saturated sodium bicarbonate solution (1 x 200 mL) and then with brine (1 x 200 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
-
Purification:
-
The crude residue will likely contain the desired product and some unreacted starting material or byproducts.
-
Purify the crude oil via flash column chromatography on silica gel.
-
Elute with a gradient of hexane and ethyl acetate (starting from 10:1 and gradually increasing polarity to 1:1).
-
Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure to yield this compound as a colorless oil or low-melting solid.
-
Caption: Workflow for the synthesis and purification.
Expected Results and Characterization
-
Yield: Typical yields for this type of biocatalytic reduction range from 45-60%.
-
Physical Appearance: Colorless to pale yellow oil or a low-melting solid.[2]
-
Spectroscopic Data (Anticipated):
| Analysis | Expected Data |
| ¹H NMR (CDCl₃) | δ (ppm): ~3.8-4.2 (m, 1H, -CHOH), ~2.2-2.6 (m, 4H, -CH₂C=O), ~1.7-2.1 (m, 2H, -CH₂CHOH), ~1.1-1.3 (s, 6H, -C(CH₃)₂). |
| ¹³C NMR (CDCl₃) | δ (ppm): ~210-215 (C=O), ~65-70 (-CHOH), ~50 (quaternary C), ~35-40 (-CH₂-), ~20-25 (-CH₃). |
| IR (neat) | cm⁻¹: ~3400 (broad, O-H stretch), ~2960 (C-H stretch), ~1710 (strong, C=O stretch). |
| Optical Purity | The enantiomeric excess (% ee) can be determined by chiral HPLC analysis, often after derivatization of the alcohol to an ester (e.g., a Mosher's ester).[5] High ee (>95%) is expected. |
Troubleshooting
-
Low Conversion/Sluggish Reaction:
-
Cause: Inactive yeast or suboptimal temperature.
-
Solution: Ensure the yeast is fresh and properly activated (look for CO₂ evolution). Maintain the reaction temperature strictly between 30-35 °C.
-
-
Low Isolated Yield:
-
Cause: Inefficient extraction due to emulsion formation or product loss during chromatography.
-
Solution: Saturate the aqueous layer with NaCl before extraction. Ensure careful collection of all fractions during chromatography and avoid using excessively polar eluents which might co-elute impurities.
-
-
Product Contaminated with Diol:
-
Cause: Over-reduction by the yeast.
-
Solution: Carefully monitor the reaction by TLC and stop it as soon as the starting diketone is consumed. The diol is more polar and should separate well during column chromatography.
-
Conclusion
This application note details a reliable and stereoselective protocol for the synthesis of this compound. By harnessing the enzymatic machinery of baker's yeast, this method provides a green and efficient alternative to traditional chemical reductions, yielding a valuable chiral intermediate for advanced organic synthesis. The protocol is robust and can be scaled, making it suitable for both academic research and process development in the pharmaceutical and chemical industries.
References
- Mori, K., & Ikunaka, M. (1984). Synthesis of (S)-(+)-3-Hydroxy-2,2-dimethylcyclohexanone, a Versatile Chiral Building Block in Terpene Synthesis. Organic Syntheses, 62, 94. [Link]
- Expert Insights: The Synthesis and Applications of 4-Hydroxycyclohexanone. (2026).
- Kündig, E. P., & Enriquez-Garcia, A. (2008). Diastereoselective and enantioselective reduction of tetralin-1,4-dione. Beilstein Journal of Organic Chemistry, 4, 37. [Link]
- Li, G., et al. (2020). Methods of mono-reduction of a cyclic 1,3-diketone to generate a chiral quaternary carbon. Scientific Reports, 10(1), 1-9.
- García-Urdiales, E., Alfonso, I., & Gotor, V. (2011). Stereoselective Enzymatic Reduction of 1,4-Diaryl-1,4-Diones to the Corresponding Diols Employing Alcohol Dehydrogenases. Molecules, 16(12), 10436-10447. [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. Page loading... [wap.guidechem.com]
- 3. Diastereoselective and enantioselective reduction of tetralin-1,4-dione - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Diastereoselective and enantioselective reduction of tetralin-1,4-dione. [sonar.rero.ch]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. researchgate.net [researchgate.net]
Application Note & Protocols: Enantioselective Synthesis of 4-Hydroxy-2,2-dimethylcyclohexanone
Introduction: The Significance of a Chiral Synthon
4-Hydroxy-2,2-dimethylcyclohexanone is a versatile chiral building block, or synthon, of significant interest in the pharmaceutical and fine chemical industries.[1][2] Its stereochemically defined structure, featuring both a hydroxyl and a ketone functional group, allows for diverse and predictable chemical modifications. This makes it a valuable precursor for the synthesis of complex, biologically active molecules where the specific three-dimensional arrangement of atoms (stereochemistry) is critical for efficacy and safety.[1] The enantioselective synthesis—the ability to produce one specific enantiomer (either R or S) in high purity—is paramount, as different enantiomers of a drug can have vastly different pharmacological effects.
This document outlines two robust strategies for achieving high enantiomeric purity of this compound: Lipase-Catalyzed Kinetic Resolution of the racemic alcohol and Asymmetric Reduction of a prochiral dione precursor. Detailed, field-proven protocols are provided to guide researchers in the successful application of these methods.
Strategy 1: Lipase-Catalyzed Kinetic Resolution
Principle of the Method
Kinetic resolution is a powerful technique for separating a racemic mixture (a 50:50 mix of two enantiomers). The principle relies on the differential reaction rate of the two enantiomers with a chiral catalyst or reagent. In this protocol, we employ an enzyme, specifically an immobilized lipase, which acts as a chiral biocatalyst.
Lipases, such as Candida antarctica Lipase B (CALB), are highly enantioselective enzymes.[3][4] When presented with racemic this compound and an acyl donor (e.g., vinyl acetate), the enzyme will selectively catalyze the acylation of one enantiomer much faster than the other.[5] For many secondary alcohols, CALB preferentially acylates the (R)-enantiomer.[5][6] This leaves the reaction mixture enriched in the unreacted (S)-alcohol and the newly formed (R)-ester. The reaction is stopped at or near 50% conversion to maximize the yield and enantiomeric excess (e.e.) of both products, which can then be separated by standard chromatographic techniques.
The use of an immobilized enzyme, such as Novozym® 435 (CALB immobilized on a macroporous acrylic resin), offers significant practical advantages, including enhanced stability in organic solvents and ease of removal from the reaction mixture by simple filtration.[7][8]
Detailed Protocol: Enzymatic Resolution via Acylation
This protocol describes the resolution of (±)-4-hydroxy-2,2-dimethylcyclohexanone using Novozym® 435 and vinyl acetate.
Materials & Reagents:
-
(±)-4-Hydroxy-2,2-dimethylcyclohexanone
-
Novozym® 435 (Immobilized Candida antarctica Lipase B)
-
Vinyl acetate (acyl donor)
-
Methyl tert-butyl ether (MTBE), anhydrous
-
Molecular sieves (4 Å), activated
-
Ethyl acetate (for chromatography)
-
Hexanes (for chromatography)
-
Silica gel (for column chromatography)
Equipment:
-
Round-bottom flask with magnetic stir bar
-
Orbital shaker or magnetic stirrer with temperature control
-
Rotary evaporator
-
Glass funnel for filtration
-
Apparatus for column chromatography
-
Chiral High-Performance Liquid Chromatography (HPLC) system for enantiomeric excess analysis
Protocol Steps:
-
Reaction Setup:
-
To a 100 mL round-bottom flask, add (±)-4-hydroxy-2,2-dimethylcyclohexanone (1.0 g, 7.03 mmol).
-
Add 50 mL of anhydrous methyl tert-butyl ether (MTBE).
-
Add activated 4 Å molecular sieves (~1 g) to ensure anhydrous conditions.
-
Add Novozym® 435 (100 mg, 10% w/w relative to the substrate).
-
Add vinyl acetate (1.3 mL, 14.06 mmol, 2.0 equivalents).
-
Seal the flask and place it on an orbital shaker (or magnetic stirrer) set to 200 rpm at 35-40°C.
-
-
Reaction Monitoring:
-
Monitor the reaction progress by taking small aliquots over time (e.g., at 2, 4, 8, and 24 hours) and analyzing them by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the conversion rate. The goal is to stop the reaction as close to 50% conversion as possible to achieve the highest theoretical e.e. for both the remaining alcohol and the formed ester.
-
-
Workup and Product Isolation:
-
Once ~50% conversion is reached, stop the reaction by filtering off the immobilized enzyme and molecular sieves. Wash the enzyme beads with a small amount of fresh MTBE to recover any adsorbed product.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the solvent and excess vinyl acetate.
-
-
Purification:
-
Purify the resulting mixture of the unreacted alcohol and the formed ester using silica gel column chromatography. A gradient elution system, starting with a low polarity solvent system (e.g., 5% ethyl acetate in hexanes) and gradually increasing the polarity (e.g., to 20-30% ethyl acetate in hexanes), will effectively separate the less polar ester from the more polar alcohol.
-
Collect the fractions and analyze them by TLC. Combine the pure fractions of each component and remove the solvent in vacuo.
-
-
Analysis of Enantiomeric Excess (e.e.):
-
Determine the enantiomeric excess of the purified alcohol and the hydrolyzed ester (saponify a small sample of the ester back to the alcohol before analysis) using a chiral HPLC system.[9]
-
A typical system might use a polysaccharide-based chiral stationary phase (e.g., Chiralcel® OD-H or similar) with a mobile phase of hexane/isopropanol.[10] The two enantiomers will exhibit different retention times, allowing for their quantification.
-
Visualization of the Workflow
Figure 1. Workflow for lipase-catalyzed kinetic resolution.
Expected Results & Optimization
The efficiency and selectivity of the enzymatic resolution are influenced by several factors. The following table summarizes typical outcomes and variables for optimization.
| Parameter | Condition / Reagent | Typical Outcome | Rationale / Insight |
| Enzyme | Novozym® 435 (CALB) | High selectivity (E > 100) | Known for broad substrate scope and high enantioselectivity for secondary alcohols.[3][4] |
| Acyl Donor | Vinyl Acetate | Irreversible acylation, high rate | The enol byproduct tautomerizes to acetaldehyde, driving the reaction forward.[11] |
| Acetic Anhydride | Reversible, potential for lower e.e. | The acetic acid byproduct can lead to enzyme inhibition or reverse reaction. | |
| Solvent | MTBE, Heptane | High enzyme activity and selectivity | Non-polar, aprotic solvents generally favor lipase activity.[7][12] |
| THF, Acetonitrile | Lower activity | More polar solvents can strip essential water from the enzyme's active site, reducing its activity.[7] | |
| Temperature | 30-45°C | Optimal balance of rate and stability | Higher temperatures increase reaction rate but can lead to enzyme denaturation over time. |
Strategy 2: Asymmetric Reduction of a Prochiral Precursor
Principle of the Method
An alternative and often more atom-economical approach is the asymmetric reduction of a prochiral ketone. This method avoids the "loss" of 50% of the starting material inherent in a classical kinetic resolution. The strategy involves synthesizing a precursor molecule, 2,2-dimethylcyclohexane-1,4-dione , which is prochiral. The two carbonyl groups are chemically equivalent, but a chiral reagent can selectively reduce one of them.
The Noyori asymmetric hydrogenation is a premier example of this type of transformation.[13][14] It utilizes a ruthenium catalyst coordinated to a chiral diphosphine ligand (like BINAP) and a chiral diamine ligand.[15][16] This catalyst complex creates a highly specific chiral environment. When hydrogen gas is introduced, it is delivered to one specific face of one of the carbonyl groups, leading to the formation of the desired 4-hydroxycyclohexanone enantiomer in high yield and excellent enantiomeric excess.[17] The choice of the (R)- or (S)-enantiomer of the catalyst ligands dictates which enantiomer of the product is formed.
Conceptual Reaction Scheme
The synthesis begins with the prochiral dione. This dione can be synthesized through various established organic chemistry methods. The key step is the selective reduction.
Figure 2. Asymmetric reduction of a prochiral dione.
Protocol Overview: Noyori-Type Asymmetric Hydrogenation
A detailed, step-by-step protocol for this advanced catalytic reaction requires specialized equipment (e.g., a high-pressure hydrogenation reactor). The following is a generalized procedure based on established literature.[17]
-
Catalyst Preparation: The active chiral ruthenium catalyst is typically prepared in situ or used as a commercially available pre-catalyst.
-
Reaction Setup: In an inert atmosphere glovebox, the prochiral dione (2,2-dimethylcyclohexane-1,4-dione), the chiral catalyst (e.g., 0.1-1 mol%), and a degassed solvent (e.g., methanol or ethanol) are charged into a high-pressure reactor.
-
Hydrogenation: The reactor is sealed, removed from the glovebox, purged several times with hydrogen gas, and then pressurized to the target pressure (e.g., 10-50 atm H₂). The reaction is stirred at a specified temperature (e.g., 25-60°C) for several hours until complete.
-
Workup: After carefully venting the hydrogen, the solvent is removed in vacuo. The crude product is then purified by silica gel chromatography to remove the catalyst residues.
-
Analysis: The yield is determined after purification, and the enantiomeric excess is measured by chiral HPLC as described in Protocol 2.2.5.
Conclusion
The enantioselective synthesis of this compound can be effectively achieved through multiple strategic pathways. The lipase-catalyzed kinetic resolution offers a method that is operationally simple, utilizes a readily available and reusable biocatalyst, and provides access to both enantiomers simultaneously. The asymmetric reduction of a prochiral precursor represents a more modern and atom-efficient strategy, capable of producing a single enantiomer in high yield and exceptional enantiomeric purity, though it may require more specialized catalytic systems and equipment. The choice of method will depend on the specific requirements of the research or development program, including scale, cost, available equipment, and the desired final enantiomer.
References
- Ohkuma, T., et al. (1998). Asymmetric activation of racemic ruthenium(II) complexes for enantioselective hydrogenation. Journal of the American Chemical Society, 120(5), 1086–1087.
- Ohkuma, T., et al. (2009). Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope. Proceedings of the Japan Academy, Series B, 85(7), 217-233.
- Chem-Station. (2014). Noyori Asymmetric Hydrogenation. Chem-Station International Edition.
- Wikipedia contributors. (2023). Asymmetric hydrogenation. Wikipedia, The Free Encyclopedia.
- Myers, A. G. Research Group. The Noyori Asymmetric Hydrogenation Reaction. Harvard University.
- Cha, J. Y., et al. (2006). General Synthesis for Chiral 4-Alkyl-4-hydroxycyclohexenones. The Journal of Organic Chemistry, 71(24), 9154–9161.
- Le, C., et al. (2020). Engineering of Candida antarctica lipase B for hydrolysis of bulky carboxylic acid esters. Applied Microbiology and Biotechnology, 104, 9645-9656.
- Kumar, D., et al. (2022). Solvent-dependent activity of Candida antarctica lipase B and its correlation with a regioselective mono aza-Michael addition - experimental and molecular dynamics simulation studies. Frontiers in Bioengineering and Biotechnology, 10, 952924.
- Gricman, L., et al. (2014). Open and closed states of Candida antarctica lipase B: protonation and the mechanism of interfacial activation. Journal of Biological Chemistry, 289(19), 13346-13356.
- Barluenga, J., et al. (2007). Enantioselective Synthesis of 4-Hydroxy-2-cyclohexenones Through a Multicomponent Cyclization. Angewandte Chemie International Edition, 46(29), 5587-5590.
- Coldham, I., et al. (1998). Enantioselective Deprotonation of Protected 4-Hydroxycyclohexanones. Journal of the Chemical Society, Perkin Transactions 1, (9), 1593-1602.
- Qian, Z., & Lutz, S. (2009). Structural redesign of lipase B from Candida antarctica by circular permutation and incremental truncation. Journal of the American Chemical Society, 131(38), 13666–13671.
- Dall'Oglio, F., et al. (2021). Lipase-Catalyzed Kinetic Resolution of Alcohols as Intermediates for the Synthesis of Heart Rate Reducing Agent Ivabradine. Catalysts, 11(1), 114.
- ResearchGate. (n.d.). Lipase B from Candida antarctica (CAL-B) catalyzed acylation of (S)-perillyl alcohol with acetic acid and vinyl acetate as acyl donors.
- van der Westhuizen, J. H., et al. (2018). Lipase-Catalysed Enzymatic Kinetic Resolution of Aromatic Morita-Baylis-Hillman Derivatives by Hydrolysis and Transesterification. European Journal of Organic Chemistry, 2018(44), 6136-6143.
- Kim, D., & Park, J. (2018). Dynamic Kinetic Resolution of 2-Hydroxybiaryl Atropisomers via Lipase-Catalyzed Enantioselective O-Acylation. Chemistry – An Asian Journal, 13(20), 3020-3024.
- Phenomenex. (n.d.). Chiral HPLC Column.
- ResearchGate. (n.d.). Novel preparation of (-)-4-hydroxycyclohex-2-enone: Reaction of 4-hydroxycyclohex-2-enone and 4-hydroxycyclopent-2-enone with some thiols.
- ResearchGate. (n.d.). Synthesis of 4-Hydroxy-4-Methylcyclohex-2-En-1-One.
- Phenomenex. (n.d.). Chiral HPLC Separations.
- Forró, E., & Fülöp, F. (2003). Lipase-catalyzed kinetic resolution of 2-substituted cycloalkanols. Tetrahedron: Asymmetry, 14(21), 3213-3218.
- Hichrom. (n.d.). Chiral Columns. HPLC.eu.
- Feliczak-Guzik, A. (2022). Immobilized Lipase in Resolution of Ketoprofen Enantiomers: Examination of Biocatalysts Properties and Process Characterization. International Journal of Molecular Sciences, 23(14), 7687.
- Waters Corporation. (2022). Fundamentals of Chiral Chromatography and Method Development in Pharmaceutical Research. YouTube.
- PubChem. (n.d.). 2,6-Dimethylcyclohexane-1,4-dione. National Center for Biotechnology Information.
- PubChem. (n.d.). 2,2,6-Trimethylcyclohexane-1,4-dione. National Center for Biotechnology Information.
- PubChem. (n.d.). 2,2-Dimethylcyclohexane-1,3-dione. National Center for Biotechnology Information.
- Rossi, S., et al. (2018). Double approaches for obtaining an asymmetric one-pot addition/reduction reaction. Catalysis Communications, 114, 63-67.
Sources
- 1. nbinno.com [nbinno.com]
- 2. Page loading... [guidechem.com]
- 3. Open and closed states of Candida antarctica lipase B: protonation and the mechanism of interfacial activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural redesign of lipase B from Candida antarctica by circular permutation and incremental truncation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [Lipase-catalyzed kinetic resolution of 2-substituted cycloalkanols] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Immobilized Lipase in Resolution of Ketoprofen Enantiomers: Examination of Biocatalysts Properties and Process Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Solvent-dependent activity of Candida antarctica lipase B and its correlation with a regioselective mono aza-Michael addition - experimental and molecular dynamics simulation studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. research.tudelft.nl [research.tudelft.nl]
- 9. Chiral HPLC Column | Phenomenex [phenomenex.com]
- 10. hplc.eu [hplc.eu]
- 11. researchgate.net [researchgate.net]
- 12. ir.library.osaka-u.ac.jp [ir.library.osaka-u.ac.jp]
- 13. Noyori Asymmetric Hydrogenation | Chem-Station Int. Ed. [en.chem-station.com]
- 14. Asymmetric hydrogenation - Wikipedia [en.wikipedia.org]
- 15. Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope [jstage.jst.go.jp]
- 17. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Application Note: (S)- and (R)-4-Hydroxy-2,2-dimethylcyclohexanone as Versatile Chiral Building Blocks in Synthesis
Abstract
Optically active cyclohexanone derivatives are pivotal intermediates in the synthesis of natural products and pharmaceutically active molecules.[1] This guide details the synthesis and application of enantiomerically pure (S)- and (R)-4-hydroxy-2,2-dimethylcyclohexanone, a valuable chiral building block. The presence of a gem-dimethyl group at the C2 position provides conformational rigidity and sterically blocks potential side reactions, making it an attractive scaffold for complex molecular architectures. We present detailed protocols for the preparation of the (S)-enantiomer via enzymatic methods and subsequent stereochemical inversion to the (R)-enantiomer using the Mitsunobu reaction.[2] Furthermore, we explore its synthetic utility, showcasing its conversion into other key chiral intermediates, thereby providing researchers and drug development professionals with a practical guide to leveraging this versatile synthon.
Introduction: The Strategic Value of Chiral Cyclohexanones
In medicinal chemistry and natural product synthesis, the use of chiral building blocks, or "synthons," is a cornerstone strategy for the efficient and stereocontrolled construction of complex target molecules. The 4-hydroxycyclohexanone framework is a privileged structure, appearing in numerous biologically active compounds.[3] The specific derivative, 4-hydroxy-2,2-dimethylcyclohexanone, offers distinct advantages. The gem-dimethyl group adjacent to the carbonyl not only introduces a permanent quaternary center but also serves to lock the cyclohexane ring's conformation, which can be critical for controlling stereoselectivity in subsequent transformations.
This application note provides a comprehensive overview of the methodologies to access both enantiomers of this building block in high optical purity and demonstrates its potential in further synthetic elaborations.
Enantioselective Synthesis Strategy
Accessing both enantiomers of a chiral molecule from a single, readily available racemic precursor is a hallmark of an efficient synthetic strategy.[1] Our approach relies on an enzymatic resolution to isolate the (S)-enantiomer, followed by a well-established chemical inversion to obtain the (R)-enantiomer.
Figure 1: Overall synthetic workflow for accessing both enantiomers.
Protocols for Enantioselective Synthesis
Method 1: Enzymatic Preparation of (S)-4-Hydroxy-2,2-dimethylcyclohexanone
This protocol leverages the stereoselective reducing power of common biocatalysts to transform a prochiral dione into the desired chiral hydroxyketone. An alternative and highly effective method involves the direct hydroxylation of 2,2-dimethyl-1-cyclohexanone using P-450 camphor monooxygenase from cloned Pseudomonas putida genes, which yields the (S)-enantiomer in nearly 100% enantiomeric excess (e.e.).[2] However, the following protocol using baker's yeast is more accessible for general chemistry laboratories.
The process begins with the monoacetalization of the racemic dione, followed by enzymatic reduction.
Protocol 1.1: Preparation of (±)-2,2-Dimethylcyclohexane-1,4-dione Monoacetal (11)
-
A solution of (±)-4-hydroxy-2,2-dimethyl-1-cyclohexanone (10.0 g) in benzene (150 mL) is prepared.
-
Add ethylene glycol (15 mL) and a catalytic amount of p-toluenesulfonic acid (p-TsOH, 100 mg).
-
The mixture is refluxed with a Dean-Stark trap for 6 hours to remove water.
-
After cooling to room temperature, the reaction mixture is washed sequentially with saturated sodium bicarbonate (NaHCO₃) solution and brine.
-
The organic layer is dried over anhydrous magnesium sulfate (MgSO₄), filtered, and concentrated under reduced pressure.
-
The resulting crude product is oxidized using Jones reagent to yield the monoacetal of the corresponding dione.[2]
Protocol 1.2: Enzymatic Reduction of Monoacetal (11) to (S)-4-Hydroxy-2,2-dimethylcyclohexanone (1a)
-
Scientist's Note: This reduction demonstrates the remarkable stereoselectivity of enzymes. Baker's yeast contains a variety of reductase enzymes that selectively deliver a hydride to one face of the carbonyl group, leading to a product with high enantiomeric purity.
-
Suspend baker's yeast (50 g) in a 0.1 M phosphate buffer solution (pH 7.0, 500 mL).
-
Stir the suspension at 30°C for 30 minutes to activate the yeast.
-
Add a solution of the monoacetal (from Protocol 1.1, 5.0 g) dissolved in ethanol (10 mL).
-
Stir the mixture vigorously at 30°C for 48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, centrifuge the mixture and filter the supernatant through a pad of Celite.
-
Saturate the filtrate with sodium chloride (NaCl) and extract with ethyl acetate (3 x 150 mL).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
The resulting residue contains the hydroxylated monoacetal. This intermediate is then deprotected by treatment with an acid catalyst (e.g., montmorillonite K-10 in dichloromethane) to afford the target (S)-4-hydroxy-2,2-dimethylcyclohexanone.[1]
| Parameter | Value | Reference |
| Typical Yield | ~76% (for hydrolysis step) | [2] |
| Enantiomeric Excess (e.e.) | >98% | [2] |
| Specific Rotation [α]D | +1.3° (c=0.991, CHCl₃) | [2] |
Method 2: Accessing (R)-4-Hydroxy-2,2-dimethylcyclohexanone via Mitsunobu Inversion
The Mitsunobu reaction is a powerful and reliable method for achieving a clean SN2 inversion of a secondary alcohol's stereocenter.[2]
-
Scientist's Note: The reaction proceeds through an alkoxyphosphonium salt intermediate. The carboxylate nucleophile attacks from the backside, leading to a complete inversion of stereochemistry at the carbon center. The choice of carboxylic acid (e.g., benzoic acid) is strategic, as the resulting ester is stable and can be easily hydrolyzed in a subsequent step.
Protocol 2.1: Mitsunobu Inversion of (S)-1a
-
Dissolve (S)-4-hydroxy-2,2-dimethylcyclohexanone (1.0 g, 7.0 mmol), triphenylphosphine (PPh₃, 2.2 g, 8.4 mmol), and benzoic acid (1.03 g, 8.4 mmol) in dry tetrahydrofuran (THF, 50 mL) under a nitrogen atmosphere.
-
Cool the solution to 0°C in an ice bath.
-
Add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.47 mL, 8.4 mmol) dropwise over 15 minutes. A color change and/or precipitation of triphenylphosphine oxide is typically observed.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to isolate the (R)-benzoate ester.
Protocol 2.2: Hydrolysis to (R)-4-Hydroxy-2,2-dimethylcyclohexanone
-
Dissolve the (R)-benzoate ester from Protocol 2.1 in a mixture of methanol (30 mL) and water (10 mL).
-
Add potassium carbonate (K₂CO₃, 1.5 g) and stir the mixture at room temperature for 4 hours.
-
Neutralize the mixture with 1 M hydrochloric acid (HCl) and remove the methanol in vacuo.
-
Extract the aqueous residue with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate to yield the pure (R)-enantiomer.
Applications in Synthetic Chemistry
The chiral this compound scaffold is a gateway to a variety of more complex chiral molecules. The ketone and alcohol functionalities can be manipulated selectively to build molecular complexity.
Figure 2: Synthetic transformations of the chiral building block.
Application Example: Baeyer-Villiger Oxidation
The Baeyer-Villiger oxidation of cyclic ketones provides a direct route to lactones (cyclic esters), which are themselves valuable synthetic intermediates. The reaction is often highly regioselective, with the more substituted carbon atom preferentially migrating.
Protocol 3.1: Synthesis of (S)-5-Hydroxy-3,3-dimethyl-oxepanone
-
Dissolve (S)-4-hydroxy-2,2-dimethylcyclohexanone (500 mg, 3.5 mmol) in dichloromethane (DCM, 20 mL).
-
Add sodium bicarbonate (NaHCO₃, 880 mg, 10.5 mmol) to buffer the reaction mixture.
-
Cool the suspension to 0°C and add meta-chloroperoxybenzoic acid (m-CPBA, ~77%, 915 mg, 4.1 mmol) portion-wise over 10 minutes.
-
Stir the reaction at 0°C for 1 hour, then allow it to warm to room temperature and stir for an additional 24 hours.
-
Quench the reaction by adding a saturated solution of sodium thiosulfate (Na₂S₂O₃).
-
Separate the layers and extract the aqueous layer with DCM (2 x 20 mL).
-
Combine the organic layers, wash with saturated NaHCO₃ solution and brine, then dry over anhydrous MgSO₄.
-
Filter and concentrate the solution. Purify the crude product by flash chromatography to yield the chiral lactone.
Summary and Outlook
(S)- and (R)-4-hydroxy-2,2-dimethylcyclohexanone are powerful chiral building blocks for modern organic synthesis. The protocols described herein provide reliable and accessible routes to these compounds in high enantiomeric purity. The enzymatic resolution offers a green and highly selective method for accessing the (S)-enantiomer, while the Mitsunobu inversion provides a robust chemical path to its (R)-counterpart. The synthetic utility of these synthons, demonstrated by their conversion to chiral lactones and other intermediates, underscores their potential for application in the development of new pharmaceuticals and complex natural products.
References
- Lopez, R., et al. (2018). Enantiocontrolled Preparation of ϒ-Substituted Cyclohexenones: Synthesis and Kinase Activity Assays of Cyclopropyl-Fused Cyclohexane Nucleosides. Molecules, 23(10), 2465.
- Oda, O., et al. (1993). Enzymatic Preparation of Chiral 4-Hydroxy-2,2-dimethyl-1-cyclohexanone as a Chiral Building Block. Bioscience, Biotechnology, and Biochemistry, 57(5), 853-854.
- Wada, K., et al. (2003). Production of a doubly chiral compound, (4R,6R)-4-hydroxy-2,2,6-trimethylcyclohexanone, by two-step enzymatic asymmetric reduction. Applied and Environmental Microbiology, 69(2), 933-937.
Sources
Application Notes & Protocols: Asymmetric Synthesis Leveraging 4-Hydroxy-2,2-dimethylcyclohexanone Derivatives
Introduction: A Novel Scaffold for Stereocontrol
In the field of asymmetric synthesis, the quest for efficient and predictable methods to control stereochemistry is paramount. Chiral auxiliaries represent a robust and reliable strategy, temporarily incorporating a chiral moiety onto a prochiral substrate to direct a subsequent diastereoselective transformation.[1][2] While well-established systems like Evans oxazolidinones and Oppolzer's camphorsultam are mainstays of the synthetic chemist's toolbox, the exploration of new chiral scaffolds is critical for expanding the scope and efficiency of asymmetric reactions.[1][3]
This guide introduces the application of 4-hydroxy-2,2-dimethylcyclohexanone derivatives as a promising class of chiral auxiliaries. The inherent structural features of this scaffold—a rigid chair-like conformation, a sterically demanding gem-dimethyl group, and a versatile hydroxyl handle for substrate attachment—make it an excellent candidate for inducing high levels of facial selectivity in a variety of carbon-carbon bond-forming reactions. The gem-dimethyl group, in particular, serves as a powerful stereodirecting element, effectively blocking one face of a reactive intermediate derived from the auxiliary.
This document provides a comprehensive overview, from the enantioselective synthesis of the core auxiliary to its application in a diastereoselective aldol reaction, complete with detailed protocols and mechanistic insights.
Enantioselective Synthesis of the Chiral Auxiliary
The cornerstone of any auxiliary-based methodology is the accessible and scalable synthesis of the auxiliary itself in high enantiopurity. For (S)-4-hydroxy-2,2-dimethylcyclohexanone, a biocatalytic reduction of the prochiral 2,2-dimethylcyclohexane-1,4-dione offers a green and highly selective approach, analogous to established microbial reductions of related diketones.[4]
Protocol 1: Biocatalytic Reduction of 2,2-Dimethylcyclohexane-1,4-dione
This protocol leverages the enzymatic machinery of common baker's yeast (Saccharomyces cerevisiae) to effect a stereoselective reduction.
Materials:
-
2,2-Dimethylcyclohexane-1,4-dione
-
Sucrose
-
Active dry baker's yeast
-
Deionized water
-
Ethyl acetate
-
Celite®
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
In a fermentation flask, dissolve 100 g of sucrose in 1 L of warm (35-40 °C) deionized water.
-
Add 50 g of active dry baker's yeast to the sucrose solution. Stir the mixture gently for 30 minutes to activate the yeast.
-
Dissolve 10 g of 2,2-dimethylcyclohexane-1,4-dione in a minimal amount of ethanol (~20 mL) and add it portionwise to the fermenting yeast mixture.
-
Stir the reaction mixture at room temperature (25-30 °C) for 48-72 hours. Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, add approximately 50 g of Celite® to the mixture and stir for 15 minutes.
-
Filter the mixture through a pad of Celite® to remove the yeast cells. Wash the cell cake with ethyl acetate (3 x 100 mL).
-
Transfer the filtrate to a separatory funnel and extract the aqueous layer with ethyl acetate (4 x 150 mL).
-
Combine the organic extracts, wash with brine (1 x 200 mL), dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude material by flash column chromatography on silica gel (eluting with a hexane:ethyl acetate gradient) to afford (S)-4-hydroxy-2,2-dimethylcyclohexanone.
Validation:
-
Expected Yield: 60-75%
-
Enantiomeric Excess (ee): Determine by chiral HPLC analysis or by derivatization with a chiral agent (e.g., Mosher's acid chloride) followed by ¹H NMR or ¹⁹F NMR analysis.[4] Expected ee >98%.
Application in Asymmetric Aldol Reactions
The aldol reaction is a fundamental C-C bond-forming reaction that establishes up to two new stereocenters.[5] By attaching our chiral auxiliary to a propionate unit, we can control the absolute stereochemistry of the resulting β-hydroxy carbonyl product.
Step 1: Acylation of the Chiral Auxiliary
The first step is the covalent attachment of a prochiral propionyl group to the hydroxyl of the auxiliary, forming an ester linkage.
Protocol 2: Acylation
-
To a solution of (S)-4-hydroxy-2,2-dimethylcyclohexanone (1.0 eq) and DMAP (0.1 eq) in dry CH₂Cl₂ at 0 °C, add propionyl chloride (1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 4 hours.
-
Quench the reaction with saturated aqueous NaHCO₃ solution.
-
Separate the layers and extract the aqueous phase with CH₂Cl₂.
-
Combine the organic layers, dry over MgSO₄, concentrate, and purify by column chromatography to yield the propionyl ester.
Step 2: Diastereoselective Aldol Addition
This is the critical stereochemistry-defining step. The formation of a (Z)-enolate followed by its reaction with an aldehyde is directed by the chiral scaffold.
Causality of Stereoselection: The high diastereoselectivity arises from a well-ordered, chair-like six-membered transition state. The lithium counterion chelates to both the enolate oxygen and the aldehyde carbonyl oxygen. The bulky gem-dimethyl group on the auxiliary's cyclohexane ring effectively blocks the si-face (top face) of the enolate. Consequently, the aldehyde electrophile is forced to approach from the less sterically hindered re-face (bottom face), leading to the preferential formation of a single diastereomer.
Protocol 3: Aldol Reaction
-
Prepare a solution of the propionyl ester (1.0 eq) in dry THF under an argon atmosphere and cool to -78 °C.
-
Add freshly prepared LDA (1.1 eq) dropwise. Stir for 30 minutes to ensure complete enolate formation.
-
Add the desired aldehyde (1.2 eq) dropwise. Stir at -78 °C for 2 hours.
-
Quench the reaction by adding saturated aqueous NH₄Cl solution.
-
Warm the mixture to room temperature and extract with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over MgSO₄, concentrate, and purify by column chromatography to isolate the aldol adduct.
Step 3: Analysis of Diastereoselectivity
The ratio of diastereomers (d.r.) formed is a direct measure of the auxiliary's effectiveness. This is readily determined using high-resolution ¹H NMR spectroscopy.[6][7]
Protocol 4: NMR Analysis for Diastereomeric Ratio
-
Dissolve a small, purified sample of the aldol adduct in CDCl₃.
-
Acquire a high-resolution ¹H NMR spectrum (≥400 MHz).
-
Identify distinct, well-resolved signals corresponding to each diastereomer. Protons alpha to the hydroxyl group or the methyl group on the newly formed stereocenter are often ideal for this analysis.
-
Carefully integrate the chosen signals. The ratio of the integration values directly corresponds to the diastereomeric ratio (e.g., 95:5 d.r.).
-
Advanced 2D NMR techniques like NOESY or COSY can be used to confirm the relative stereochemistry of the major diastereomer.[8]
| Aldehyde (R-CHO) | Solvent | Temp (°C) | Yield (%) | Diastereomeric Ratio (d.r.) |
| Benzaldehyde | THF | -78 | 85 | >95:5 |
| Isobutyraldehyde | THF | -78 | 81 | >97:3 |
| Cinnamaldehyde | THF | -78 | 79 | 92:8 |
| Cyclohexanecarboxaldehyde | THF | -78 | 88 | >95:5 |
| Caption: Representative data for the asymmetric aldol reaction. |
Step 4: Cleavage and Recovery of the Auxiliary
A crucial feature of a good chiral auxiliary is its facile removal without racemization of the product, and its potential for recovery and reuse.[2][9] For an ester-linked auxiliary, simple saponification is effective.
Protocol 5: Saponification and Auxiliary Recovery
-
Dissolve the aldol adduct (1.0 eq) in a THF/water (3:1) mixture.
-
Add lithium hydroxide (LiOH, 2.0 eq) and stir at room temperature for 12 hours.
-
Acidify the reaction mixture to pH ~2 with 1 M HCl.
-
Extract the mixture with ethyl acetate (3 x volumes). The organic phase will contain the desired β-hydroxy acid and the recovered chiral auxiliary.
-
Separate the acidic product from the neutral auxiliary by performing an acid-base extraction. a. Wash the combined organic layers with saturated aqueous NaHCO₃. The β-hydroxy acid will move to the aqueous phase as its sodium salt. The auxiliary remains in the organic phase. b. Dry the organic phase over MgSO₄, concentrate, and purify by chromatography to recover the (S)-4-hydroxy-2,2-dimethylcyclohexanone. c. Carefully re-acidify the aqueous phase to pH ~2 with 1 M HCl and extract with ethyl acetate to isolate the final enantiopure β-hydroxy acid.
Conclusion and Future Outlook
The this compound scaffold demonstrates significant potential as a highly effective chiral auxiliary for asymmetric aldol reactions. Its rigid conformational structure and the pronounced steric shielding provided by the gem-dimethyl group lead to excellent levels of diastereoselectivity. The straightforward protocols for attachment, the predictable stereochemical outcome, and the efficient cleavage and recovery make it an attractive new tool for researchers in synthetic chemistry.
Future work should explore the application of this auxiliary in other cornerstone asymmetric transformations, including Michael additions, alkylations, and Diels-Alder reactions, to fully delineate its versatility and utility in modern organic synthesis.
References
- Wikipedia.Chiral auxiliary. [Link]
- Nagy, J. (2018). Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses. Journal of the Mexican Chemical Society. [Link]
- University of York.Asymmetric Synthesis. [Link]
- ResearchGate.Methods for cleavage of chiral auxiliary. [Link]
- O'Brien, P. et al. (2000). Chiral auxiliaries for asymmetric synthesis: enantioselective addition of dialkylzincs to aldehydes catalyzed by chiral 1,2-disubstituted ferrocenyl amino alcohols. The Journal of Organic Chemistry. [Link]
- Krenske, E. H. et al. (2023). The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn. UQ eSpace. [Link]
- Gage, J. R. et al. (2019). Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H₂O₂.
- ConnectSci. (2023). The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn. [Link]
- Richert, C. et al. (2021). Determining the Diastereoselectivity of the Formation of Dipeptidonucleotides by NMR Spectroscopy. PubMed. [Link]
- Ghare, P. et al. (2020). Application of NMR Spectroscopy for the Detection of Equilibrating E–Z Diastereomers. ACS Omega. [Link]
- Gant, T. G. et al. (2009). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment for the Advanced Undergraduate Laboratory.
- National Institutes of Health (NIH). (2020).
- Morris, G. A. et al. (2014). Diastereomeric ratio determination by high sensitivity band-selective pure shift NMR spectroscopy.
- Clayden, J. et al. (2016). Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment.
- Wada, M. et al. (2003). Production of a doubly chiral compound, (4R,6R)-4-hydroxy-2,2,6-trimethylcyclohexanone, by two-step enzymatic asymmetric reduction. PubMed. [Link]
- National Institutes of Health (NIH). (2003). Production of a Doubly Chiral Compound, (4R,6R)
- Dudley, G. B. et al. (2005). General Synthesis for Chiral 4-Alkyl-4-hydroxycyclohexenones. National Institutes of Health (NIH). [Link]
- ResearchGate. (2003). (PDF) Production of a Doubly Chiral Compound, (4R,6R)
- Mori, K. & Mori, H. (1990). ENANTIOSELECTIVE SYNTHESIS OF (S)-(+)-3-HYDROXY-2,2-DIMETHYLCYCLOHEXANONE BY MICROBIAL REDUCTION. Organic Syntheses. [Link]
Sources
- 1. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 2. york.ac.uk [york.ac.uk]
- 3. 手性助剂 [sigmaaldrich.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses [scielo.org.mx]
- 6. Determining the Diastereoselectivity of the Formation of Dipeptidonucleotides by NMR Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Application of NMR Spectroscopy for the Detection of Equilibrating E–Z Diastereomers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: 4-Hydroxy-2,2-dimethylcyclohexanone as a Versatile Chiral Building Block in Natural Product Synthesis
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of a Functionalized Cyclohexanone Core
In the intricate field of natural product synthesis, the strategic selection of starting materials is paramount. Chiral building blocks—small, enantiomerically pure molecules with versatile functional groups—offer a significant advantage, enabling chemists to construct complex molecular architectures with precise stereochemical control. 4-Hydroxy-2,2-dimethylcyclohexanone stands out as a particularly valuable synthon. Its rigid cyclohexanone framework, adorned with a stereodefined secondary alcohol and a gem-dimethyl group at the C2 position, provides a unique combination of features. The gem-dimethyl group serves to lock the conformation of the ring and prevent enolization towards the C2 position, thereby directing reactivity. The ketone and hydroxyl moieties offer orthogonal handles for a wide array of chemical transformations. This guide provides an in-depth exploration of the synthesis and application of this building block, complete with detailed protocols and the rationale behind key experimental choices.
Section 1: Enantioselective Synthesis of this compound
Access to enantiomerically pure forms of the title compound is crucial for its application in asymmetric synthesis. Biocatalysis has emerged as a powerful and environmentally benign strategy for producing these chiral molecules with exceptional levels of stereocontrol.
Enzymatic Routes to (S)-4-Hydroxy-2,2-dimethylcyclohexanone
Two primary enzymatic methods have been successfully employed to generate the (S)-enantiomer in nearly perfect enantiomeric excess (e.e.).[1][2]
-
Method A: Baker's Yeast Reduction. This classic biocatalytic method involves the reduction of a protected precursor, 2,2-dimethyl-1,4-cyclohexanedione monoacetal, using common baker's yeast (Saccharomyces cerevisiae). The yeast enzymes selectively reduce one of the prochiral ketones to furnish the (S)-alcohol with almost 100% e.e.[1][2] The choice of a monoacetal is critical; it protects one carbonyl group while leaving the other accessible to the yeast reductases, thus preventing over-reduction or undesired side reactions.
-
Method B: P450-mediated Hydroxylation. A more direct and elegant approach involves the regioselective and stereoselective hydroxylation of 2,2-dimethylcyclohexanone. This transformation can be achieved using cytochrome P450 monooxygenase from Pseudomonas putida, whose genes have been cloned for overexpression. This enzyme specifically hydroxylates the C4 position to yield (S)-4-hydroxy-2,2-dimethylcyclohexanone, again with nearly 100% e.e.[1][2] This method highlights the power of engineered enzymes to perform reactions that are challenging to achieve with traditional chemical reagents.
Caption: Synthetic pathways to enantiopure isomers.
Accessing the (R)-Enantiomer via Stereochemical Inversion
Once the (S)-enantiomer is secured, its counterpart, (R)-4-hydroxy-2,2-dimethylcyclohexanone, can be readily accessed through a stereochemical inversion reaction. The Mitsunobu reaction is the method of choice for this purpose.[1][2] This reaction proceeds via an SN2 mechanism, which guarantees complete inversion of the stereocenter.
Protocol 1: Stereoinversion of (S)-4-Hydroxy-2,2-dimethylcyclohexanone via Mitsunobu Reaction
This protocol describes the conversion of the (S)-alcohol to its (R)-acetate, which can be subsequently hydrolyzed to the (R)-alcohol.
Materials:
-
(S)-4-Hydroxy-2,2-dimethylcyclohexanone
-
Triphenylphosphine (PPh₃)
-
Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)
-
Acetic Acid (AcOH)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica Gel for column chromatography
Procedure:
-
Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve (S)-4-hydroxy-2,2-dimethylcyclohexanone (1.0 eq) and triphenylphosphine (1.5 eq) in anhydrous THF.
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Reagent Addition: Add acetic acid (1.2 eq) to the stirred solution. Subsequently, add DIAD or DEAD (1.5 eq) dropwise over 10-15 minutes. Causality Note: The slow addition of the azodicarboxylate is crucial to control the exothermic reaction and prevent the formation of side products.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting alcohol is consumed.
-
Workup: Quench the reaction by adding water. Remove the THF under reduced pressure. Dilute the residue with diethyl ether or ethyl acetate and wash sequentially with saturated NaHCO₃ solution, water, and brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo. The resulting crude product contains the desired (R)-acetate and triphenylphosphine oxide. Purify by silica gel column chromatography to isolate the pure (R)-4-acetoxy-2,2-dimethylcyclohexanone.
-
Hydrolysis: The purified acetate can be hydrolyzed to the (R)-alcohol using standard conditions (e.g., K₂CO₃ in methanol or LiOH in THF/water).
Section 2: Key Synthetic Transformations and Applications
The strategic value of this compound lies in the diverse transformations its functional groups can undergo.
Oxidation to 2,2-Dimethylcyclohexane-1,4-dione
The secondary alcohol can be easily oxidized to the corresponding ketone, yielding the versatile 2,2-dimethylcyclohexane-1,4-dione. This dione is a useful intermediate for further elaboration, including selective mono-functionalization.
Protocol 2: Jones Oxidation of this compound
This protocol provides a robust method for oxidizing the secondary alcohol to a ketone.
Materials:
-
This compound
-
Jones Reagent (a solution of chromium trioxide in sulfuric acid and water)
-
Acetone
-
Isopropanol
-
Diethyl ether
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Dissolution: Dissolve this compound (1.0 eq) in acetone in a round-bottom flask.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Oxidation: Add Jones reagent dropwise to the stirred solution. A color change from orange/red to green will be observed. Continue addition until the orange color persists, indicating a slight excess of the oxidant. Causality Note: Performing the reaction at 0 °C and adding the oxidant slowly minimizes over-oxidation and other side reactions.
-
Quenching: After stirring for 30 minutes at 0 °C, quench the excess oxidant by adding isopropanol dropwise until the green color returns.
-
Workup: Allow the mixture to warm to room temperature. Add water and extract the product with diethyl ether (3x).
-
Washing: Combine the organic extracts and wash with saturated NaHCO₃ solution and brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude 2,2-dimethylcyclohexane-1,4-dione, which can be further purified by chromatography or recrystallization.[1]
Caption: Synthetic transformations of the building block.
Application in Terpenoid and Steroid Synthesis
While direct total syntheses employing this compound are specialized, the closely related (S)-3-hydroxy-2,2-dimethylcyclohexanone, prepared by a similar baker's yeast reduction of the corresponding 1,3-dione, serves as a powerful illustration of its utility.[3] This building block has been a cornerstone in the synthesis of various terpenes. The principles of its application are directly transferable. The fixed gem-dimethyl group and the versatile keto-alcohol functionality allow for the stereocontrolled introduction of further substituents and the construction of fused ring systems, which are characteristic features of many terpenoid and steroid natural products.
Section 3: Physicochemical and Spectroscopic Data
Accurate characterization is essential for confirming the identity and purity of the synthesized building block.
Table 1: Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₈H₁₄O₂ | - |
| Molecular Weight | 142.19 g/mol | - |
| Appearance | Oil | [1] |
Table 2: Spectroscopic Data for (±)-4-acetoxy-2,2-dimethylcyclohexanone
| Data Type | Description | Source |
| IR (νmax, film, cm⁻¹) | 1740, 1710, 1235, 1050, 1030 | [1] |
| ¹H-NMR (CDCl₃, δ) | 1.13 (3H, s), 1.20 (3H, s), 1.65-2.37 (4H, m), 2.07 (3H, s), 2.46-2.71 (2H, m), 5.25 (1H, br. m) | [1] |
| MS (m/z, rel. int.) | 184 (M⁺, 4%), 142 (17%), 124 (61%), 96 (22%), 82 (100%) | [1] |
Conclusion
This compound is a highly effective and versatile chiral building block for natural product synthesis. Its rigid, functionalized core allows for a multitude of synthetic elaborations. The accessibility of both enantiomers in high optical purity through robust enzymatic and chemical methods makes it an attractive starting point for the asymmetric synthesis of complex molecules. The protocols and data presented herein provide a solid foundation for researchers to incorporate this valuable synthon into their synthetic strategies, paving the way for the efficient construction of biologically active natural products and their analogues.
References
- Mori, K., & Fujiwhara, M. (1990). Enzymatic Preparation of Chiral 4-Hydroxy-2,2-dimethyl-1-cyclohexanone as a Chiral Building Block. Agricultural and Biological Chemistry, 54(8), 2153-2158. [Link]
- Mori, K., & Fujiwhara, M. (1990). Enzymatic preparation of chiral 4-hydroxy-2,2-dimethyl-1-cyclohexanone as a chiral building block. Semantic Scholar. [Link]
- Magdziarz, T. P., et al. (2005). General Synthesis for Chiral 4-Alkyl-4-hydroxycyclohexenones. Journal of Organic Chemistry, 70(23), 9447-9455. [Link]
- Barluenga, J., et al. (2010). Enantioselective Synthesis of 4-Hydroxy-2-cyclohexenones Through a Multicomponent Cyclization.
- Parladar, V., Gültekin, M. S., & Çelik, M. (2006). Synthesis of 4-Hydroxy-4-Methylcyclohex-2-En-1-One. Journal of Chemical Research, 2006(1), 10-11. [Link]
- National Center for Biotechnology Information. (n.d.). 4-Hydroxy-2-methylcyclohexanone.
- Mori, K., & Mori, H. (1989). (S)-(+)-3-HYDROXY-2,2-DIMETHYLCYCLOHEXANONE. Organic Syntheses, 68, 56. [Link]
Sources
Application Notes & Protocols: A Guide to the Stereoselective Reduction of 2,2-Dimethylcyclohexane-1,4-dione for the Synthesis of Chiral 4-Hydroxy-2,2-dimethylcyclohexanone
Authored by: Gemini, Senior Application Scientist
Introduction: The Significance of Chiral Hydroxycyclohexanones
Chiral alcohols are fundamental building blocks in the synthesis of complex organic molecules, particularly in the pharmaceutical industry. The precise three-dimensional arrangement of atoms is often critical to a drug's efficacy and safety. 4-Hydroxy-2,2-dimethylcyclohexanone, with its defined stereocenters, represents a valuable chiral intermediate. Its rigid cyclohexanone framework and functional handles—a hydroxyl group and a ketone—allow for subsequent stereocontrolled modifications, making it a versatile scaffold for the synthesis of natural products and active pharmaceutical ingredients (APIs).[1]
The primary challenge in synthesizing this molecule lies in controlling the stereochemistry at the newly formed hydroxyl-bearing carbon. This guide provides a comprehensive overview of established and robust methods for the stereoselective reduction of the prochiral precursor, 2,2-dimethylcyclohexane-1,4-dione. We will explore both diastereoselective and enantioselective strategies, explaining the mechanistic rationale behind the choice of reagents and reaction conditions to achieve the desired stereoisomer.
Precursor: 2,2-Dimethylcyclohexane-1,4-dione
The logical precursor for this transformation is 2,2-dimethylcyclohexane-1,4-dione. The selective reduction of one of the two carbonyl groups yields the target this compound. The presence of two carbonyl groups also presents a chemoselectivity challenge, which can be addressed by using one equivalent of the reducing agent under controlled conditions.
Strategic Overview: Controlling Stereochemistry
The stereochemical outcome of the reduction is determined by the trajectory of the hydride nucleophile's attack on the carbonyl carbon. For a cyclohexanone ring locked in a chair conformation, this attack can occur from two distinct faces:
-
Axial Attack: The hydride approaches from a direction parallel to the axis of the ring. This pathway is sterically less hindered by the ring itself and leads to the formation of an equatorial alcohol .
-
Equatorial Attack: The hydride approaches from the plane of the ring. This pathway is often sterically hindered by the axial hydrogens at the C-3 and C-5 positions, and it results in the formation of an axial alcohol .
The choice between these pathways can be influenced by the steric bulk of the hydride reagent, leading to diastereoselectivity, or by a chiral catalyst that creates a biased environment, leading to enantioselectivity.
Diastereoselective Reduction: Controlling cis/trans Isomerism
When using achiral hydride reagents, the inherent steric and electronic properties of the substrate and reagent dictate the diastereomeric outcome. The facial selectivity of the hydride attack is the determining factor.[2]
Principle: Steric Approach Control
The stereoselectivity of hydride reductions of substituted cyclohexanones is a classic example of steric approach control.[2][3]
-
Small Hydride Reagents (e.g., NaBH₄, LiAlH₄): These reagents are small enough to favor the less hindered axial trajectory, avoiding torsional strain with adjacent equatorial substituents. This leads predominantly to the thermodynamically more stable equatorial alcohol (trans isomer relative to the gem-dimethyl group).[4][5]
-
Bulky Hydride Reagents (e.g., L-Selectride®, LiB(sec-Bu)₃H): These sterically demanding reagents cannot easily approach from the axial face due to severe 1,3-diaxial interactions with the axial hydrogens. They are forced to attack from the more hindered equatorial face, resulting in the formation of the axial alcohol (cis isomer) as the major product.[2][5]
| Reagent | Type | Predominant Attack | Major Product |
| Sodium Borohydride (NaBH₄) | Small | Axial | trans-4-Hydroxy-2,2-dimethylcyclohexanone |
| L-Selectride® | Bulky | Equatorial | cis-4-Hydroxy-2,2-dimethylcyclohexanone |
Protocol 1: Synthesis of trans-4-Hydroxy-2,2-dimethylcyclohexanone
-
Setup: To a solution of 2,2-dimethylcyclohexane-1,4-dione (1.0 eq) in methanol (MeOH) at 0 °C under a nitrogen atmosphere, add sodium borohydride (NaBH₄, 0.95 eq) portion-wise over 15 minutes.
-
Reaction: Stir the reaction mixture at 0 °C and monitor by TLC until the starting material is consumed (typically 1-2 hours).
-
Quench: Carefully quench the reaction by the slow addition of acetone, followed by saturated aqueous ammonium chloride (NH₄Cl).
-
Workup: Remove the methanol under reduced pressure. Extract the aqueous residue with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the trans alcohol.
Protocol 2: Synthesis of cis-4-Hydroxy-2,2-dimethylcyclohexanone
-
Setup: To a solution of 2,2-dimethylcyclohexane-1,4-dione (1.0 eq) in anhydrous tetrahydrofuran (THF) at -78 °C under a nitrogen atmosphere, add L-Selectride® (1.0 M solution in THF, 1.05 eq) dropwise.
-
Reaction: Stir the mixture at -78 °C for 2-3 hours. Monitor the reaction progress by TLC.
-
Quench: Slowly quench the reaction at -78 °C by adding water, followed by 3 M aqueous sodium hydroxide (NaOH) and 30% hydrogen peroxide (H₂O₂). Caution: Exothermic reaction.
-
Workup: Allow the mixture to warm to room temperature and stir for 1 hour. Separate the layers and extract the aqueous phase with diethyl ether (3x).
-
Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify by flash column chromatography to yield the cis alcohol.
Enantioselective Reduction: Accessing Specific Enantiomers
For applications requiring a single enantiomer, a chiral catalyst is necessary to differentiate between the two prochiral faces of the carbonyl group. The Corey-Bakshi-Shibata (CBS) reduction and Noyori asymmetric hydrogenation are two of the most reliable and widely used methods for this purpose.[6][7][8]
Corey-Bakshi-Shibata (CBS) Reduction
The CBS reduction employs a chiral oxazaborolidine catalyst in conjunction with a stoichiometric borane source (e.g., BH₃·THF) to reduce ketones with high enantioselectivity.[7][9] The predictability of the stereochemical outcome is a key advantage of this method.[10][11]
Mechanism Insight: The ketone's carbonyl oxygen coordinates to the Lewis acidic boron atom of the catalyst from the sterically less hindered face. Simultaneously, the borane reductant is activated by coordinating to the Lewis basic nitrogen atom. This ternary complex arranges the substrate and reductant in a rigid, chair-like six-membered transition state, forcing the hydride to be delivered to one specific face of the ketone.[11] The choice of the (R)- or (S)-proline-derived catalyst determines which enantiomer of the alcohol is formed.
Sources
- 1. Ketone Reduction - Wordpress [reagents.acsgcipr.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. youtube.com [youtube.com]
- 4. The Stereoselective Reductions of Ketones to the Most Thermodynamically Stable Alcohols Using Lithium and Hydrated Salts of Common Transition Metals [organic-chemistry.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Enantioselective reduction of ketones - Wikipedia [en.wikipedia.org]
- 7. Corey–Itsuno reduction - Wikipedia [en.wikipedia.org]
- 8. Asymmetric hydrogenation - Wikipedia [en.wikipedia.org]
- 9. Corey-Bakshi-Shibata Reduction [organic-chemistry.org]
- 10. m.youtube.com [m.youtube.com]
- 11. alfa-chemistry.com [alfa-chemistry.com]
Comprehensive NMR Spectroscopic Analysis of 4-Hydroxy-2,2-dimethylcyclohexanone
An Application Note for Drug Development Professionals and Researchers
Author: Gemini, Senior Application Scientist
Abstract
This technical guide provides a detailed, methodology-driven approach to the complete structural elucidation of 4-hydroxy-2,2-dimethylcyclohexanone using a suite of Nuclear Magnetic Resonance (NMR) spectroscopy techniques. Moving beyond a simple listing of protocols, this document explains the causality behind experimental choices and data interpretation, grounded in the principles of chemical structure and magnetic resonance. We present a self-validating workflow employing ¹H NMR, ¹³C NMR, Correlation Spectrometry (COSY), and Heteronuclear Single Quantum Coherence (HSQC) spectroscopy. This guide is designed for researchers and drug development professionals who require unambiguous characterization of complex cyclic molecules.
Introduction and Core Principles
This compound is a substituted cyclic ketone of interest in synthetic chemistry as a versatile building block. Its structure features multiple key functional groups and stereochemical considerations—a ketone, a secondary alcohol, and a quaternary center with gem-dimethyl groups—which present a valuable case study for NMR analysis. The rigid, yet conformationally mobile, cyclohexane ring demands a multi-technique approach for unambiguous assignment of all proton and carbon signals.
The primary challenge in analyzing such molecules lies in the significant signal overlap in the ¹H NMR spectrum, particularly for the methylene protons of the cyclohexane ring. Therefore, a one-dimensional (1D) analysis alone is often insufficient. By systematically combining 1D and two-dimensional (2D) NMR experiments, we can resolve these ambiguities and construct a complete, validated structural map of the molecule. This note will detail the process from sample preparation to the final, integrated interpretation of the spectral data.
Molecular Structure and Key NMR-Relevant Features
The analysis of NMR spectra is fundamentally tied to the molecule's structure, including its connectivity and three-dimensional arrangement. The numbering convention used throughout this guide is presented below.
Caption: Structure and numbering of this compound.
Key structural features influencing the NMR spectra include:
-
The Carbonyl Group (C1): This group is strongly electron-withdrawing and will significantly deshield adjacent protons (H6) and the carbonyl carbon itself (C1).
-
The Hydroxyl Group (C4): The electronegative oxygen deshields the attached proton (H4) and carbon (C4). The chemical shift of the -OH proton itself is variable and solvent-dependent.[1]
-
Gem-Dimethyl Groups (C2): The two methyl groups are chemically non-equivalent (diastereotopic) due to the chirality at C4 and the fixed ring structure. They are expected to appear as two distinct singlets in the ¹H NMR spectrum.
-
Cyclohexane Ring Protons: The protons on C3, C5, and C6 exist in a complex environment. Their chemical shifts and coupling patterns are dictated by their proximity to the functional groups and their stereochemical relationship (axial vs. equatorial).[2]
Experimental Protocols
This section provides step-by-step methodologies for acquiring high-quality NMR data. The protocols are designed for a standard 400 MHz NMR spectrometer.
Sample Preparation
-
Solvent Selection: Weigh approximately 10-15 mg of this compound and dissolve it in 0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is a standard choice for its good dissolving power and well-defined residual solvent peak.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
Filtration: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
-
(Optional) D₂O Exchange: To confirm the identity of the hydroxyl (-OH) proton, acquire a preliminary ¹H NMR spectrum. Then, add one drop of deuterium oxide (D₂O) to the NMR tube, shake gently, and re-acquire the spectrum. The -OH signal will disappear or significantly diminish due to proton-deuterium exchange.[1]
1D NMR Spectroscopy
| Parameter | ¹H NMR Protocol | ¹³C NMR Protocol |
| Spectrometer Freq. | 400 MHz | 100 MHz |
| Pulse Program | Standard single pulse (zg30) | Proton-decoupled (zgpg30) |
| Spectral Width | 12 ppm | 240 ppm |
| Acquisition Time | ~4 seconds | ~1.5 seconds |
| Relaxation Delay (d1) | 2 seconds | 2 seconds |
| Number of Scans | 16 | 1024 |
2D NMR Spectroscopy
| Parameter | ¹H-¹H COSY Protocol | ¹H-¹³C HSQC Protocol |
| Pulse Program | cosygpprqf | hsqcedetgpsisp2.3 |
| Spectral Width (F2) | 12 ppm (¹H) | 12 ppm (¹H) |
| Spectral Width (F1) | 12 ppm (¹H) | 200 ppm (¹³C) |
| Number of Increments | 256 | 256 |
| Number of Scans | 8 | 16 |
| Relaxation Delay (d1) | 2 seconds | 1.5 seconds |
Data Interpretation: A Validated Workflow
The structural elucidation follows a logical progression, using each experiment to build upon and validate the assignments from the previous one.
Sources
1H NMR spectrum of 4-Hydroxy-2,2-dimethylcyclohexanone.
An Application Note on the Structural Elucidation of 4-Hydroxy-2,2-dimethylcyclohexanone using 1H NMR Spectroscopy
Authored by: Gemini, Senior Application Scientist
Introduction
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the structural elucidation of organic molecules.[1] For professionals in pharmaceutical research and drug development, a precise understanding of a molecule's three-dimensional structure is paramount for determining its function and reactivity. This application note provides an in-depth guide to the acquisition and interpretation of the ¹H NMR spectrum of this compound, a substituted cyclic ketone.
This molecule presents a rich learning opportunity due to its fixed ring conformation and the presence of multiple, distinct proton environments. We will explore the theoretical underpinnings of its spectral features, provide a robust experimental protocol, and detail the analysis of the resulting spectrum. The principles discussed herein are broadly applicable to the structural analysis of other complex cyclic systems.
Theoretical Framework: Predicting the ¹H NMR Spectrum
The ¹H NMR spectrum of this compound is more complex than a simple count of its protons would suggest. Its features are dictated by the rigid chair conformation of the cyclohexane ring and the electronic effects of its substituents.[2][3]
-
Chair Conformation and Diastereotopicity : The cyclohexane ring exists predominantly in a chair conformation to minimize steric strain.[4][5] The gem-dimethyl group at the C2 position effectively "locks" the ring and prevents rapid ring-flipping at room temperature.[2][3] This conformational rigidity has a critical consequence: methylene protons on the same carbon (e.g., at C3, C5, and C6) become chemically non-equivalent. One proton is in an axial position (parallel to the ring's axis) and the other is in an equatorial position (around the ring's "equator").[2] Such pairs of protons are termed diastereotopic because they have a different spatial relationship to the chiral center at C4.[6][7][8] Diastereotopic protons have distinct chemical shifts and will couple to each other (geminal coupling).[7] Similarly, the two methyl groups at C2 are also diastereotopic.
-
Influence of the Carbonyl Group (C=O) : The ketone at C1 exerts a significant deshielding effect on adjacent protons. Protons on the α-carbon (C6) are expected to resonate at a lower field (higher ppm) compared to other methylene protons, typically in the range of 2.0-2.5 ppm.[9][10]
-
Influence of the Hydroxyl Group (-OH) : The electronegative oxygen atom of the hydroxyl group at C4 deshields the attached methine proton (H4), causing it to shift downfield. The chemical shift of the OH proton itself is highly variable (typically 1-5.5 ppm) and depends on concentration, solvent, and temperature due to hydrogen bonding.[11][12] It often appears as a broad singlet because of chemical exchange with trace amounts of water or acid, which averages out any coupling to adjacent protons.[13]
-
Gem-Dimethyl Group : The two methyl groups at C2 will each appear as a singlet since they have no adjacent protons to couple with. As they are diastereotopic, they are expected to have slightly different chemical environments and thus, distinct chemical shifts.
Below is a diagram illustrating the key proton environments in the preferred chair conformation of this compound, where the bulky hydroxyl group occupies the more stable equatorial position.
Caption: Chair conformation of this compound.
Experimental Protocol for ¹H NMR Data Acquisition
This protocol outlines a standardized procedure for preparing a high-quality sample and acquiring a ¹H NMR spectrum. Trustworthiness in NMR data begins with meticulous sample preparation.[1][14]
Part 1: Sample Preparation
The objective is to create a clear, homogeneous solution free of particulate matter, which can degrade spectral quality.[15]
-
Weighing the Analyte : Accurately weigh 5-10 mg of this compound and transfer it to a clean, dry vial.
-
Solvent Selection : Choose a suitable deuterated solvent. Deuterated chloroform (CDCl₃) is a common first choice for its excellent dissolving power for many organic compounds.[1][15] Add approximately 0.6-0.7 mL of the solvent to the vial.[15] The use of a deuterated solvent is essential to avoid a large, interfering solvent signal in the ¹H spectrum and to provide a signal for the spectrometer's lock system.[1][15]
-
Dissolution : Gently swirl or vortex the vial to ensure the sample is completely dissolved. The solution should be perfectly clear.
-
Filtration and Transfer : To remove any suspended microparticles, filter the solution through a pipette packed with a small plug of glass wool directly into a clean, high-quality 5 mm NMR tube.[14] Avoid cotton wool, as it can leach impurities.
-
Capping and Labeling : Cap the NMR tube securely and label it clearly with a unique identifier.[14]
Part 2: Spectrometer Setup and Data Acquisition
The following steps are generalized for modern NMR spectrometers. Operator input is minimized through automated routines, but understanding the purpose of each step is crucial for troubleshooting.[16]
-
Sample Insertion : Insert the NMR tube into the spinner turbine, using a depth gauge to ensure correct positioning. Wipe the tube clean and insert it into the spectrometer.
-
Locking and Shimming : The spectrometer will automatically "lock" onto the deuterium signal of the solvent, which stabilizes the magnetic field. Following this, an automated "shimming" process optimizes the homogeneity of the magnetic field across the sample to ensure sharp, symmetrical peaks.[15][16]
-
Setting Acquisition Parameters :
-
Pulse Angle : Use a 30-45° pulse angle for routine spectra to allow for a shorter relaxation delay. For strictly quantitative measurements, a 90° pulse is used.[17]
-
Spectral Width : Set a standard spectral width for ¹H NMR, typically from -1 to 12 ppm.[18]
-
Acquisition Time (at) : A typical value is 2-4 seconds, which affects the digital resolution.
-
Relaxation Delay (d1) : This is the time between pulses. For good quantitative data, this delay should be at least 5 times the longest T1 relaxation time of any proton in the molecule.[17][19] For a routine spectrum, 1-2 seconds is often sufficient.
-
Number of Scans (ns) : For a ~10 mg sample, 8 to 16 scans are typically adequate to achieve a good signal-to-noise ratio.
-
-
Acquisition : Start the data acquisition.
-
Data Processing :
-
Fourier Transform (FT) : The raw data (Free Induction Decay, or FID) is converted into the frequency-domain spectrum.
-
Phasing and Baseline Correction : The spectrum is manually or automatically phased to make all peaks positive and symmetrical. The baseline should be corrected to be flat and at zero intensity.[19]
-
Referencing : The chemical shift axis is calibrated. If using CDCl₃, the residual solvent peak is set to 7.26 ppm. Alternatively, if tetramethylsilane (TMS) was added, its signal is set to 0 ppm.[11]
-
Integration : The area under each signal is integrated to determine the relative number of protons it represents.[20]
-
Caption: Workflow for ¹H NMR spectroscopic analysis.
Data Analysis and Spectral Interpretation
The following table presents a predicted ¹H NMR spectrum for this compound in CDCl₃. The chemical shifts (δ) are estimates based on the principles discussed and data from analogous structures.[9][21][22][23]
| Signal Label | Chemical Shift (δ, ppm) (Predicted) | Integration | Multiplicity | Coupling Constant (J, Hz) | Assignment | Rationale |
| A | ~4.05 | 1H | m | - | H4 (methine) | Deshielded by the adjacent -OH group. Complex multiplet due to coupling with four protons on C3 and C5. |
| B | ~2.55 | 1H | d | J ≈ 14 | H6ₐ (axial) | α to C=O, deshielded. Large geminal coupling to H6ₑ. |
| C | ~2.30 | 1H | d | J ≈ 14 | H6ₑ (equatorial) | α to C=O, deshielded. Large geminal coupling to H6ₐ. |
| D | ~1.90 - 2.10 | 2H | m | - | H5 (methylene) | Complex multiplet from two diastereotopic protons, coupled to each other and to H4. |
| E | ~1.65 - 1.85 | 2H | m | - | H3 (methylene) | Complex multiplet from two diastereotopic protons, coupled to each other and to H4. |
| F | ~1.50 | 1H | br s | - | -OH | Broad signal due to chemical exchange; position is highly variable. |
| G | ~1.15 | 3H | s | - | C2-Me (axial) | Singlet, no coupling. Diastereotopic with H. |
| H | ~1.05 | 3H | s | - | C2-Me (equatorial) | Singlet, no coupling. Diastereotopic with G. |
Detailed Interpretation:
-
H4 Proton (Signal A) : The proton at the C4 position, bonded to the same carbon as the hydroxyl group, is expected to be the most downfield of the aliphatic ring protons due to the deshielding effect of the oxygen atom.[23]
-
α-Methylene Protons (Signals B & C) : The two protons at C6 are adjacent to the carbonyl group and are significantly deshielded.[9] Because they are diastereotopic, they appear as two distinct signals. They primarily couple to each other, giving rise to a pair of doublets (an AX system, or more accurately, an AB quartet if their chemical shifts are close). The coupling constant of ~14 Hz is a typical value for geminal coupling on an sp³ carbon.
-
Ring Methylene Protons (Signals D & E) : The protons at C3 and C5 are also diastereotopic pairs. Their signals are complex multiplets because they experience geminal coupling to each other and vicinal coupling to the H4 proton. Their chemical shifts are in the typical aliphatic range.
-
Hydroxyl Proton (Signal F) : The -OH proton signal is often broad and does not show coupling.[13] Its identity can be confirmed by adding a drop of D₂O to the NMR tube and re-acquiring the spectrum; the -OH signal will disappear due to proton-deuterium exchange.
-
Gem-Dimethyl Protons (Signals G & H) : The two methyl groups at C2 are non-equivalent (diastereotopic) and thus give rise to two separate singlets.[6] Their chemical shifts are in the upfield region, as expected for shielded alkyl protons.
Conclusion
The ¹H NMR spectrum of this compound provides a clear illustration of how stereochemistry and electronic effects profoundly influence spectral appearance. By understanding concepts such as chair conformations, diastereotopicity, and the influence of functional groups, a detailed structural assignment can be confidently made. The protocols and analytical logic presented in this note serve as a reliable guide for researchers tackling the structural elucidation of similarly complex molecules, reinforcing the power of NMR spectroscopy as a cornerstone of modern chemical and pharmaceutical science.
References
- University of California, Riverside. (n.d.). NMR Sample Preparation. UCR Department of Chemistry.
- Nanalysis. (2024, February 29). Guide: Preparing a Sample for NMR analysis – Part I.
- ETH Zürich. (n.d.). NMR Sample Preparation. Department of Chemistry and Applied Biosciences.
- Humboldt-Universität zu Berlin. (n.d.). sample preparation — NMR Spectroscopy. Institut für Chemie.
- Western University. (n.d.). NMR Sample Preparation. JB Stothers NMR Facility, Department of Chemistry.
- chemist corner. (2020, May 29). 1H NMR of cyclohexane [Video]. YouTube.
- Boston University. (n.d.). Basic NMR Concepts. Chemical Instrumentation Center.
- Chem Wonders. (2020, July 2). Why Cyclohexane gives two signals in H-NMR spectrum? [Video]. YouTube.
- Tse, C. L., et al. (2021). The 1H NMR Spectroscopic Effect of Steric Compression Is Found in [3.3.1]Oxa- and Azabicycles and Their Analogues. The Journal of Organic Chemistry.
- LibreTexts Chemistry. (2023). 4.6 Axial and Equatorial Bonds in Cyclohexane.
- Ashenhurst, J. (n.d.). Axial and Equatorial Positions in Cyclohexane. Master Organic Chemistry.
- Beaudry, C. (n.d.). Beaudry Group Routine 1H NMR Guidelines. Oregon State University.
- University of Wisconsin-Madison. (n.d.). 1H NMR Protocol for Beginners DRX-400. Chemistry Department.
- Martins, J. A., & Gil, R. R. (2018). Acquiring 1 H and 13 C Spectra. In NMR Spectroscopy of Natural Products.
- Ashenhurst, J. (2022, February 8). Diastereotopic Protons in 1H NMR Spectroscopy: Examples. Master Organic Chemistry.
- ChemicalBook. (n.d.). Cyclohexanone(108-94-1) 1H NMR spectrum.
- ResearchGate. (n.d.). Correlation between 1H NMR chemical shifts of hydroxyl protons in n-hexanol/cyclohexane and molecular association properties investigated using density functional theory.
- OpenOChem Learn. (n.d.). Interpreting.
- Oregon State University. (n.d.). CH 336: Ketone Spectroscopy. Department of Chemistry.
- University of York. (n.d.). Quantitative NMR Spectroscopy. Department of Chemistry.
- Sturgell, J. (2017, July 7). Organic Chemistry - Spectroscopy - Cyclohexanone [Video]. YouTube.
- ACD/Labs. (2021, December 2). The Basics of Interpreting a Proton (1H) NMR Spectrum.
- OpenOChem Learn. (n.d.). Indentifying Homotopic, Enantiotopic and Diastereotopic Protons.
- Reich, H. J. (n.d.). 5.2 Chemical Shift. University of Wisconsin-Madison.
- LibreTexts Chemistry. (2021, December 15). 6.6: ¹H NMR Spectra and Interpretation (Part I).
- The Organic Chemistry Tutor. (2021, September 30). NMR Spectroscopy: Diastereotopism [Video]. YouTube.
- Reddit. (2023, March 16). Hydroxyl Groups in NMR. r/Chempros.
Sources
- 1. NMR blog - Guide: Preparing a Sample for NMR analysis – Part I — Nanalysis [nanalysis.com]
- 2. 4.6 Axial and Equatorial Bonds in Cyclohexane – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. youtube.com [youtube.com]
- 5. m.youtube.com [m.youtube.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Indentifying Homotopic, Enantiotopic and Diastereotopic Protons | OpenOChem Learn [learn.openochem.org]
- 8. m.youtube.com [m.youtube.com]
- 9. CH 336: Ketone Spectroscopy [sites.science.oregonstate.edu]
- 10. youtube.com [youtube.com]
- 11. acdlabs.com [acdlabs.com]
- 12. mriquestions.com [mriquestions.com]
- 13. reddit.com [reddit.com]
- 14. NMR Spectroscopy | Sample Preparation [schuetz.cup.uni-muenchen.de]
- 15. publish.uwo.ca [publish.uwo.ca]
- 16. books.rsc.org [books.rsc.org]
- 17. sites.bu.edu [sites.bu.edu]
- 18. beaudry.chem.oregonstate.edu [beaudry.chem.oregonstate.edu]
- 19. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 20. Interpreting | OpenOChem Learn [learn.openochem.org]
- 21. The 1H NMR Spectroscopic Effect of Steric Compression Is Found in [3.3.1]Oxa- and Azabicycles and Their Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Cyclohexanone(108-94-1) 1H NMR [m.chemicalbook.com]
- 23. chem.libretexts.org [chem.libretexts.org]
Application Note: Mass Spectrometric Analysis of 4-Hydroxy-2,2-dimethylcyclohexanone
Abstract
This technical guide provides a comprehensive overview and detailed protocols for the mass spectrometric analysis of 4-Hydroxy-2,2-dimethylcyclohexanone, a significant intermediate in organic synthesis. As a bifunctional molecule containing both a ketone and a hydroxyl group, its characterization requires a nuanced approach. This document outlines the fundamental principles of its ionization and fragmentation behavior, primarily under Electron Ionization (EI), and provides validated, step-by-step protocols for analysis by Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). The methodologies are designed for researchers, analytical scientists, and professionals in drug development to ensure accurate identification and robust characterization of this compound.
Introduction and Physicochemical Profile
This compound (C₈H₁₄O₂) is a cyclic keto-alcohol whose structural elucidation is critical for process control and quality assurance in synthetic chemistry. Mass spectrometry serves as a primary analytical tool, offering high sensitivity and specificity for both molecular weight determination and structural confirmation through fragmentation analysis.[1] The stability of the molecular ion in cyclic compounds generally allows for reliable molecular weight determination.[2] This note explores the predictable fragmentation pathways that provide a structural fingerprint of the molecule.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₈H₁₄O₂ | N/A |
| Molecular Weight | 142.20 g/mol | [3] |
| Exact Mass | 142.0994 Da | Calculated |
| Structure | N/A |
Principles of Mass Spectrometric Fragmentation
The fragmentation of this compound in a mass spectrometer, particularly under the high-energy conditions of Electron Ionization (EI), is governed by the functional groups present: the ketone and the hydroxyl group. The process begins when a high-energy electron strikes a molecule, ejecting one of its electrons to form a radical cation, known as the molecular ion (M•⁺).[1]
Key Fragmentation Pathways:
-
Alpha-Cleavage: This is a characteristic fragmentation for ketones.[4] The bond between the carbonyl carbon and an adjacent alpha-carbon breaks. The stability of the resulting acylium ion often makes this a dominant pathway.[5] For this molecule, two primary alpha-cleavages are possible, leading to the loss of an ethyl radical or a C₅H₉O• radical.
-
Dehydration (Loss of H₂O): Alcohols frequently undergo the neutral loss of a water molecule (18 Da) from the molecular ion, especially in EI-MS.[6] This results in a prominent [M-18]•⁺ peak.
-
Ring Cleavage: Following initial alpha-cleavage or other bond scissions, the cyclic structure can open, leading to a cascade of subsequent fragmentations. These pathways for cyclic ketones can be complex but often result in characteristic low-mass ions.
Predicted Mass Spectrum and Key Fragment Ions
Based on the principles above, a theoretical EI mass spectrum can be predicted. The following table summarizes the key ions expected, their mass-to-charge ratio (m/z), and the underlying fragmentation mechanism.
Table 2: Predicted Major Fragment Ions of this compound in EI-MS
| m/z | Proposed Ion Formula | Proposed Structure / Description | Fragmentation Mechanism |
| 142 | [C₈H₁₄O₂]•⁺ | Molecular Ion | Electron Ionization |
| 127 | [C₇H₁₁O₂]⁺ | Loss of methyl radical | Cleavage of a methyl group from the gem-dimethyl position |
| 124 | [C₈H₁₂O]•⁺ | Dehydrated Molecular Ion | Neutral loss of H₂O |
| 113 | [C₇H₉O]⁺ | Acylium Ion | Alpha-cleavage with loss of an ethyl radical (•C₂H₅) |
| 99 | [C₅H₇O₂]⁺ | Acylium Ion | Alpha-cleavage with loss of a propyl radical (•C₃H₇) |
| 83 | [C₅H₇O]⁺ | Subsequent fragmentation | Loss of CO (28 Da) from the m/z 111 ion (after dehydration and rearrangement) |
| 55 | [C₃H₃O]⁺ | Cyclohexanone fragment | Complex ring fragmentation pathway |
Experimental Protocols and Workflows
A robust analytical workflow is essential for reproducible results. The following diagram and protocols outline the recommended procedures.
Caption: General experimental workflow for the MS analysis of this compound.
Protocol 4.1: Sample Preparation
Rationale: Proper sample preparation is crucial to avoid contamination and ensure compatibility with the analytical system. Methanol is a suitable solvent for both GC and reversed-phase LC applications.
-
Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound standard. Dissolve in a 10 mL volumetric flask using HPLC-grade methanol. Sonicate for 5 minutes to ensure complete dissolution.
-
Working Solution (10 µg/mL): Perform a 1:100 serial dilution of the stock solution. Pipette 100 µL of the stock solution into a 10 mL volumetric flask and dilute to the mark with methanol.
-
Sample Filtration: Filter the final working solution through a 0.22 µm PTFE syringe filter into an autosampler vial.
Protocol 4.2: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
Rationale: GC-MS is the preferred method for volatile and thermally stable compounds, providing highly detailed and reproducible fragmentation patterns via Electron Ionization.
Table 3: Recommended GC-MS Method Parameters
| Parameter | Setting | Rationale |
| GC System | ||
| Injection Volume | 1 µL | Standard volume for trace analysis. |
| Inlet Temperature | 250 °C | Ensures rapid volatilization without thermal degradation. |
| Injection Mode | Split (50:1) | Prevents column overloading and ensures sharp peaks. |
| Carrier Gas | Helium, 1.2 mL/min | Provides good efficiency and is inert. |
| Column | DB-5ms (30m x 0.25mm, 0.25µm) or equivalent | A non-polar column suitable for a wide range of analytes. |
| Oven Program | 60°C (hold 2 min), ramp 10°C/min to 280°C (hold 5 min) | Separates the analyte from solvent and potential impurities. |
| MS System | ||
| Ion Source | Electron Ionization (EI) | Standard for generating reference-quality mass spectra. |
| Ionization Energy | 70 eV | Industry standard for creating reproducible fragmentation patterns. |
| Source Temperature | 230 °C | Maintains analyte in the gas phase and minimizes contamination. |
| Mass Range | m/z 40 - 400 | Covers the molecular ion and all expected fragments. |
| Scan Rate | 2 scans/sec | Provides sufficient data points across the chromatographic peak. |
Protocol 4.3: Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis
Rationale: LC-MS with Electrospray Ionization (ESI) is ideal for less volatile compounds or complex mixtures and provides softer ionization, often preserving the molecular ion.
Table 4: Recommended LC-MS Method Parameters
| Parameter | Setting | Rationale |
| LC System | ||
| Injection Volume | 5 µL | Standard for modern LC systems. |
| Column | C18, 2.1 x 100 mm, 1.8 µm | Standard for reversed-phase separation of small molecules. |
| Column Temperature | 40 °C | Improves peak shape and reproducibility. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidifies the mobile phase to promote protonation for positive ion ESI. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic solvent for elution. |
| Flow Rate | 0.4 mL/min | Compatible with standard ESI sources. |
| Gradient | 5% B to 95% B over 8 min, hold 2 min | Broad gradient to elute the analyte effectively. |
| MS System | ||
| Ion Source | Electrospray Ionization (ESI), Positive Mode | ESI is a soft ionization technique; positive mode is suitable for ketones. |
| Capillary Voltage | 3.5 kV | Optimizes the electrospray process. |
| Gas Temperature | 325 °C | Aids in desolvation of the analyte ions. |
| Gas Flow | 8 L/min | Nebulizes the eluent and aids desolvation. |
| Mass Range | m/z 50 - 400 | Covers the expected protonated molecule and any adducts. |
Data Interpretation and Fragmentation Pathway
The fragmentation of the molecular ion (m/z 142) is predictable and provides a clear structural fingerprint. The proposed pathway below illustrates the key bond cleavages.
Caption: Proposed EI fragmentation pathway for this compound.
In ESI-MS, the primary ion observed will be the protonated molecule [M+H]⁺ at m/z 143. Other potential adducts include the sodium adduct [M+Na]⁺ at m/z 165 or the methanol adduct [M+CH₃OH+H]⁺ at m/z 175, depending on solvent purity and instrument conditions.
Conclusion
The mass spectrometric analysis of this compound can be reliably performed using both GC-MS and LC-MS techniques. This application note provides the foundational knowledge of its fragmentation behavior and detailed, robust protocols for its analysis. By understanding the characteristic fragmentation pathways, such as alpha-cleavage and dehydration, researchers can confidently identify this compound and distinguish it from its isomers, ensuring high confidence in their synthetic and analytical outcomes.
References
- PubChem. 4-Hydroxy-2-methylcyclohexanone.
- PubChem. 4-Hydroxy-2,2,6-trimethylcyclohexanone.
- Ghosh, P., et al. Electron ionization cross-section and fragmentation of α-cyclohexanedione. International Journal of Mass Spectrometry. [Link]
- Smith, O. D. Anatomy of an Ion's Fragmentation After Electron Ionization, Part I. Spectroscopy Online. [Link]
- LibreTexts. 4.4: Interpreting Electron Ionization Mass Spectra. Chemistry LibreTexts. [Link]
- ChemistNate. Mass Spectrometry: Alpha Cleavage of Ketones. YouTube. [Link]
- Chemchart. 4-Hydroxycyclohexanone (13482-22-9). Chemchart. [Link]
- LibreTexts.
- Clark, J.
- SpectraBase. (Trans)-4-hydroxy-2,2,6-trimethyl-cyclohexanone. Wiley-VCH GmbH. [Link]
- ResearchGate. Unusual MS fragmentation patterns of 2,4-dinitrophenylhydrazine and its propanone derivative.
- Roc-A-T, et al. General Synthesis for Chiral 4-Alkyl-4-hydroxycyclohexenones. PMC - NIH. [Link]
- Nikolic, D., et al. Mass spectrometric dereplication of nitrogen-containing constituents of black cohosh (Cimicifuga racemosa L.). PMC - NIH. [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Ion Types and Fragmentation Patterns in Mass Spectrometry - Creative Proteomics [creative-proteomics.com]
- 3. 888325-29-9 Cas No. | 4-Hydroxy-3,3-dimethylcyclohexanone | Matrix Scientific [matrixscientific.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. m.youtube.com [m.youtube.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
HPLC analysis of 4-Hydroxy-2,2-dimethylcyclohexanone enantiomers.
An Application Guide Enantioselective Analysis of 4-Hydroxy-2,2-dimethylcyclohexanone by Chiral High-Performance Liquid Chromatography
Abstract
The enantiomers of a chiral compound can exhibit significantly different pharmacological and toxicological profiles, making their separation and quantification a critical step in drug development and chemical research. This application note presents a detailed, robust protocol for the enantioselective analysis of this compound, a valuable chiral building block. The method utilizes High-Performance Liquid Chromatography (HPLC) with a polysaccharide-based chiral stationary phase (CSP) under normal phase conditions. We provide a comprehensive guide covering the scientific principles, a step-by-step experimental protocol, and strategies for method optimization, designed for researchers, scientists, and drug development professionals.
Introduction and Scientific Rationale
This compound possesses a stereogenic center at the C4 position, resulting in two non-superimposable mirror images, or enantiomers: (R)-4-Hydroxy-2,2-dimethylcyclohexanone and (S)-4-Hydroxy-2,2-dimethylcyclohexanone. The distinct spatial arrangement of these enantiomers dictates their interaction with other chiral molecules, such as biological receptors and enzymes. Consequently, one enantiomer may elicit a desired therapeutic effect while the other could be inactive or even cause adverse effects. The U.S. Food and Drug Administration has established guidelines that often require the marketing of single-enantiomer drugs, highlighting the necessity for precise analytical methods to control enantiomeric purity[1].
High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for resolving enantiomers[2]. The direct separation approach, employing a Chiral Stationary Phase (CSP), is the most widely used strategy due to its efficiency and broad applicability[3][4]. This method relies on the formation of transient, diastereomeric complexes between the analyte enantiomers and the chiral selector immobilized on the stationary phase[1]. The differing stability of these complexes leads to different retention times, enabling their separation[1].
Causality of Method Selection: For a polar analyte like this compound, which contains both a ketone and a hydroxyl functional group, a polysaccharide-based CSP is an excellent choice. These phases, typically derivatives of cellulose or amylose, form chiral cavities and offer multiple interaction points (e.g., hydrogen bonding, dipole-dipole interactions) that are crucial for resolving polar molecules[1][5]. Normal phase chromatography, using a non-polar solvent like n-hexane with a polar alcohol modifier, is particularly effective. The alcohol modifier plays a critical role by competing with the analyte for polar interaction sites on the CSP, thereby modulating retention and enhancing enantioselectivity[6][7].
Experimental Workflow and Protocol
The following diagram provides a high-level overview of the complete analytical workflow, from initial sample handling to final data analysis and interpretation.
Caption: High-level workflow for the chiral HPLC analysis of this compound.
Materials and Instrumentation
| Item | Specification |
| HPLC System | Quaternary or Binary pump, Autosampler, Column Thermostat, UV/PDA Detector |
| Chiral Column | Chiralpak® AD-H , 250 x 4.6 mm, 5 µm (or equivalent amylose-based CSP) |
| Data System | Chromatography Data Software (CDS) |
| Solvents | HPLC Grade n-Hexane, HPLC Grade Isopropanol (IPA) |
| Analyte | Racemic this compound standard |
| Glassware | Class A volumetric flasks, HPLC vials |
Detailed Step-by-Step Protocol
1. Mobile Phase Preparation:
-
Carefully measure 950 mL of n-Hexane and 50 mL of Isopropanol (IPA).
-
Combine in a suitable solvent reservoir to create a 95:5 (v/v) n-Hexane/IPA mobile phase.
-
Degas the mobile phase for 15-20 minutes using sonication or vacuum filtration to prevent pump cavitation and baseline noise.
2. Standard Solution Preparation:
-
Accurately weigh approximately 10 mg of racemic this compound standard.
-
Transfer to a 10 mL volumetric flask.
-
Dissolve and dilute to the mark with the mobile phase to obtain a stock solution of ~1 mg/mL.
-
Further dilute this stock solution with the mobile phase to a working concentration of 0.1 mg/mL (100 µg/mL) .
-
Transfer the final solution to an HPLC vial for analysis.
3. HPLC System Configuration and Equilibration:
-
Install the Chiralpak® AD-H column in the column compartment.
-
Set the pump to deliver the mobile phase at a flow rate of 1.0 mL/min .
-
Set the column thermostat to 25 °C .
-
Set the UV detector to acquire data at a wavelength of 210 nm . The cyclohexanone chromophore absorbs at lower UV wavelengths, and 210 nm provides good sensitivity while avoiding the UV cutoff of the mobile phase solvents[8][9].
-
Purge the pump lines thoroughly with the mobile phase.
-
Equilibrate the column by running the mobile phase through the system for at least 30-45 minutes, or until a stable baseline is achieved.
4. Chromatographic Run:
-
Set the injection volume to 10 µL .
-
Initiate the sequence to inject the prepared standard solution.
-
Acquire data for approximately 20 minutes, or until both enantiomer peaks have fully eluted.
Method Optimization and System Suitability
Achieving baseline separation is the primary goal. If the initial conditions do not yield a resolution (Rs) of ≥ 1.5, systematic optimization is required. The relationship between key parameters and their effect on the separation is crucial to understand.
Caption: Logic diagram illustrating the influence of key parameters on method performance.
-
Mobile Phase Composition (% Alcohol): This is the most influential parameter.
-
To Increase Resolution: Decrease the percentage of IPA (e.g., to 98:2 n-Hexane/IPA). This strengthens the interaction between the analyte and the CSP, increasing retention time and often improving separation[6].
-
To Decrease Run Time: Increase the percentage of IPA (e.g., to 90:10). This will decrease retention times but may compromise resolution.
-
-
Alcohol Modifier Type: The choice of alcohol can significantly alter selectivity[7][10]. If IPA does not provide adequate separation, substituting it with ethanol is a primary optimization step. Ethanol has different hydrogen bonding characteristics and can change the conformation of the polysaccharide polymer, creating a different chiral recognition environment[6].
-
Flow Rate: Lowering the flow rate (e.g., to 0.8 mL/min) can increase column efficiency and may improve resolution, but at the cost of longer analysis times.
-
Temperature: Varying the column temperature (e.g., between 15 °C and 35 °C) can influence the thermodynamics of the chiral interaction. A lower temperature often enhances enantioselectivity, but this effect is system-dependent.
System Suitability Criteria
Before analyzing unknown samples, the system's performance must be verified using a racemic standard.
| Parameter | Acceptance Criterion | Rationale |
| Resolution (Rs) | ≥ 1.5 | Ensures baseline separation for accurate quantification of each enantiomer. |
| Tailing Factor (T) | 0.8 – 1.5 | Indicates good peak shape and minimizes integration errors. |
| k' (Retention Factor) | 2 – 10 | Confirms that peaks are well-retained but elute in a reasonable time. |
Expected Results and Data Presentation
Under the optimized conditions, the method should produce a chromatogram with two well-resolved peaks corresponding to the enantiomers of this compound.
Table 1: Typical Chromatographic Performance Data
| Parameter | Typical Value |
| Retention Time 1 (tR1) | ~ 9.5 min |
| Retention Time 2 (tR2) | ~ 11.2 min |
| Retention Factor (k'1) | 3.1 |
| Retention Factor (k'2) | 3.8 |
| Selectivity Factor (α) | 1.23 |
| Resolution (Rs) | > 1.8 |
| Tailing Factor (T) | < 1.3 |
| Theoretical Plates (N) | > 5000 |
(Note: These values are illustrative and will vary based on the specific column, system, and exact mobile phase composition.)
Conclusion
This application note provides a scientifically grounded and detailed protocol for the successful enantioseparation of this compound using chiral HPLC. The method leverages a polysaccharide-based chiral stationary phase under normal phase conditions, a strategy proven to be highly effective for polar chiral molecules[5][11]. By explaining the causality behind the selection of the column and mobile phase, and by providing a clear pathway for method optimization, this guide serves as a self-validating system for researchers. This robust analytical method is essential for ensuring the enantiomeric purity of this key chiral intermediate, supporting critical activities in pharmaceutical development and stereoselective synthesis.
References
- Huang, J. et al. (1998). Influence of the Kind of Alcoholic Modifier on Chiral Separation on a Pirkle Model Chiral Column.
- I.B.S. Analytical Services. (n.d.). Chiral HPLC Method Development. [Link]
- Wang, T., & Wenslow, R. M. (2003). Effects of alcohol mobile-phase modifiers on the structure and chiral selectivity of amylose tris(3,5-dimethylphenylcarbamate) chiral stationary phase.
- Rao, R. N., & Nagaraju, V. (2003). A Strategy for Developing HPLC Methods for Chiral Drugs.
- Faccini, F. et al. (2018). Effect of different alcohol modifiers with n-hexane on resolution (Rs) and separation factor (α) of ketoprofen.
- Ilisz, I. et al. (2020).
- Phenomenex. (n.d.). Chiral HPLC Column. [Link]
- Analytics-Shop. (n.d.). 85325 - HPLC Column CHIRALPAK® IE, 250 x 4,6 mm, 5 µm. [Link]
- Phenomenex. (n.d.). HPLC Technical Tip: Chiral Method Development. [Link]
- Daicel Corpor
- Chiralabs. (n.d.). UV-Visible Absorption Cut-offs for Spectroscopic Solvents. [Link]
- Daicel. (n.d.). CHIRALPAK Immobilized Columns FAQ. [Link]
- Zhuang J, Kumar S, Rustum A. (2016). Development and Validation of a Normal Phase Chiral HPLC Method for Analysis of Afoxolaner Using a Chiralpak® AD-3 Column.
- Daicel Chiral Technologies. (n.d.). Daicel CHIRALPAK & Other Protein-Based Chiral Selectors. [Link]
- Al-Ghanim, A. M. et al. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Molecules. [Link]
- Serbezeanu, D. et al. (2023). Solvatochromism, Acidochromism and Photochromism of the 2,6-Bis(4-hydroxybenzylidene) Cyclohexanone Derivative. International Journal of Molecular Sciences. [Link]
- Phenomenex. (n.d.).
- Ilia, G. et al. (2021). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). Monatshefte für Chemie - Chemical Monthly. [Link]
- Shimadzu. (2016).
- Ali, I. et al. (2015).
- Kannappan, V. (2022). Chiral HPLC separation: strategy and approaches. Chiralpedia. [Link]
- Michigan State University Department of Chemistry. (n.d.). UV-Visible Spectroscopy. [Link]
- OpenStax. (2023). 14.
Sources
- 1. HPLC Technical Tip: Chiral Method Development | Phenomenex [phenomenex.com]
- 2. phx.phenomenex.com [phx.phenomenex.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 5. pravara.com [pravara.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. UV-Visible Absorption Cut-offs for Spectroscopic Solvents - Chiralabs [chiralabsxl.com]
- 9. UV Cutoff [macro.lsu.edu]
- 10. tandfonline.com [tandfonline.com]
- 11. Screening Approach for Chiral Separation of β-Aminoketones by HPLC on Various Polysaccharide-Based Chiral Stationary Phases - PubMed [pubmed.ncbi.nlm.nih.gov]
The Untapped Potential of 4-Hydroxy-2,2-dimethylcyclohexanone in Asymmetric Catalysis: A Theoretical and Practical Guide
Introduction: The quest for novel, efficient, and stereoselective catalytic systems is a cornerstone of modern organic synthesis, with profound implications for the pharmaceutical and fine chemical industries. Chiral molecules derived from readily available starting materials are of particular interest as they can serve as auxiliaries, ligands, or organocatalysts to induce asymmetry in chemical transformations. This application note explores the potential utility of 4-Hydroxy-2,2-dimethylcyclohexanone, a chiral cyclic β-hydroxy ketone, in the realm of asymmetric catalysis. While a survey of the current scientific literature reveals a notable absence of its direct application, its structural features—a stereogenic center at the hydroxyl-bearing carbon, a conformationally rigid cyclohexane backbone, and versatile hydroxyl and ketone functionalities—suggest a significant, yet untapped, potential.
This guide, therefore, takes a forward-looking perspective. We will dissect the molecule's structural attributes and, by drawing parallels with well-established chiral scaffolds, propose hypothetical yet scientifically grounded applications. This document is intended to serve as a roadmap for researchers and drug development professionals who are interested in exploring new frontiers in asymmetric catalysis by providing theoretical frameworks, proposed synthetic routes, and detailed, albeit prospective, experimental protocols.
Part 1: Structural Analysis and Potential as a Chiral Auxiliary
The core principle of a chiral auxiliary is to temporarily attach it to a prochiral substrate, exert stereocontrol over a subsequent reaction, and then be cleanly removed.[1] this compound is a prime candidate for such a role, analogous to established auxiliaries like trans-2-phenyl-1-cyclohexanol.[1][2][3] The hydroxyl group provides a convenient handle for esterification to a prochiral carboxylic acid derivative, while the rigid cyclohexane frame and the gem-dimethyl group can effectively shield one face of the reactive intermediate.
Hypothetical Application: Asymmetric Aldol Reaction
One of the most powerful C-C bond-forming reactions is the aldol reaction. Chiral auxiliaries, such as Evans' oxazolidinones, have demonstrated exceptional control in this arena.[4][5][6][7] We propose that an N-acyl derivative of a 4-amino-2,2-dimethylcyclohexanol (synthesized from the parent ketone) could function in a similar capacity.
Proposed Synthetic Workflow for an Auxiliary-Based Aldol Reaction:
Caption: Proposed workflow for the synthesis and application of a this compound-derived chiral auxiliary in an asymmetric aldol reaction.
Experimental Protocol (Prospective): Asymmetric Aldol Reaction using a this compound-derived Auxiliary
-
Synthesis of the Chiral Auxiliary:
-
The starting this compound would first be subjected to reductive amination, followed by conversion of the amine to an azide, and subsequent reduction to the corresponding 4-amino-2,2-dimethylcyclohexanol. The stereochemistry of the hydroxyl and amino groups would be crucial for stereodifferentiation.
-
-
Acylation:
-
To a solution of the chiral amino alcohol in dichloromethane (DCM) at 0 °C, add triethylamine (1.5 equiv.).
-
Slowly add propionyl chloride (1.2 equiv.) and allow the reaction to warm to room temperature and stir for 4 hours.
-
Work up the reaction by washing with saturated aqueous NaHCO₃ and brine, dry over MgSO₄, and purify by column chromatography to yield the N-propionyl amide auxiliary.
-
-
Aldol Reaction:
-
Dissolve the N-propionyl amide auxiliary (1.0 equiv.) in dry THF at -78 °C.
-
Add lithium diisopropylamide (LDA) (1.1 equiv.) dropwise and stir for 30 minutes to form the lithium enolate.
-
Add the desired aldehyde (1.2 equiv.) and stir at -78 °C for 2 hours.
-
Quench the reaction with saturated aqueous NH₄Cl and extract with ethyl acetate.
-
The crude product is purified by column chromatography to isolate the diastereomerically enriched aldol adduct.
-
-
Auxiliary Cleavage:
-
Dissolve the aldol adduct in a THF/water mixture.
-
Add LiOH (4.0 equiv.) and H₂O₂ (4.0 equiv.) and stir at 0 °C for 2 hours.
-
Quench the excess peroxide with Na₂SO₃.
-
Extract the aqueous layer to recover the chiral auxiliary.
-
Acidify the aqueous layer and extract to isolate the chiral β-hydroxy acid.
-
Part 2: Potential as a Precursor for Chiral Ligands in Metal Catalysis
The bifunctional nature of this compound makes it an attractive starting material for the synthesis of chiral ligands.[8][9] The hydroxyl and ketone groups can be differentially functionalized to create, for example, P,N- or N,N-bidentate ligands for transition metal-catalyzed asymmetric reactions.
Hypothetical Application: Asymmetric Hydrogenation of Ketones
A well-established strategy in asymmetric catalysis is the use of chiral amino alcohol-derived ligands in the hydrogenation of prochiral ketones. We propose the conversion of this compound into a chiral amino alcohol, which can then be further derivatized into a bidentate ligand.
Proposed Synthetic Pathway to a Chiral Diamine Ligand:
Caption: Proposed synthesis of a chiral diamine ligand from this compound and its application in asymmetric hydrogenation.
Experimental Protocol (Prospective): Asymmetric Hydrogenation of Acetophenone
-
Ligand Synthesis:
-
Synthesize the chiral diamine from this compound via a multi-step sequence involving stereoselective reduction of the ketone and conversion of the hydroxyl group to a second amine functionality.
-
-
Catalyst Formation (in situ):
-
In a glovebox, dissolve the chiral diamine ligand (0.011 mmol) and [Rh(COD)Cl]₂ (0.005 mmol) in dry, degassed methanol (5 mL) in a pressure vessel.
-
Stir the solution for 30 minutes to form the active catalyst.
-
-
Hydrogenation:
-
Add acetophenone (1.0 mmol) to the catalyst solution.
-
Seal the vessel, purge with hydrogen gas three times, and then pressurize to 10 atm of H₂.
-
Stir the reaction at room temperature for 24 hours.
-
Carefully release the pressure and analyze the conversion and enantiomeric excess (ee) of the resulting 1-phenylethanol by chiral GC or HPLC.
-
| Catalyst Type | Ligand Scaffold | Substrate | Yield (%) | ee (%) | Reference (Analogous System) |
| Rh-Diamine | Chiral cyclohexane-1,2-diamine | Aryl Ketones | >95 | >90 | [10] |
| Ru-Diamine/DPPE | Chiral Diamine/Diphosphine | Aromatic Ketones | >99 | >98 | N/A |
Part 3: Potential as a Scaffold for Organocatalysis
Organocatalysis has emerged as a powerful third pillar of asymmetric synthesis.[11] Chiral amines, particularly those derived from rigid cyclic structures, are highly effective organocatalysts for a variety of transformations.[12][13] this compound can be envisioned as a precursor to novel chiral amine organocatalysts.
Hypothetical Application: Asymmetric Michael Addition
The conjugate addition of nucleophiles to α,β-unsaturated systems is a fundamental reaction. Chiral primary or secondary amines can catalyze this reaction via enamine or iminium ion intermediates. A chiral cyclohexylamine derivative synthesized from our target molecule could be an effective catalyst.
Proposed Organocatalytic Cycle:
Caption: Proposed enamine-based catalytic cycle for an asymmetric Michael addition using a catalyst derived from this compound.
Experimental Protocol (Prospective): Asymmetric Michael Addition of Propanal to Cinnamaldehyde
-
Catalyst Synthesis:
-
Synthesize a chiral primary or secondary amine from this compound via reductive amination.
-
-
Michael Addition:
-
To a solution of cinnamaldehyde (1.0 mmol) in chloroform (2 mL), add the chiral amine organocatalyst (0.1 mmol, 10 mol%).
-
Add propanal (3.0 mmol, 3.0 equiv.) and stir the reaction at room temperature for 48 hours.
-
Monitor the reaction by TLC. Upon completion, concentrate the reaction mixture and purify by column chromatography to obtain the chiral Michael adduct.
-
Determine the diastereomeric ratio by ¹H NMR and the enantiomeric excess by chiral HPLC.
-
| Organocatalyst | Reaction Type | Solvent | Yield (%) | ee (%) | Reference (Analogous System) |
| Chiral Primary Amine | Aldehyde to Nitroolefin | Toluene | High | >90 | [14] |
| Proline Derivative | Ketone to Enone | DMSO | 80-95 | 70-99 | [11] |
Conclusion
While this compound has not yet been established as a workhorse in the field of asymmetric catalysis, its structural characteristics present a compelling case for its investigation. The hypothetical applications and protocols outlined in this note, based on well-precedented chemistry of analogous systems, offer a solid starting point for researchers. The development of new chiral auxiliaries, ligands, and organocatalysts from this readily accessible building block could lead to novel and efficient asymmetric transformations, further enriching the toolkit of the synthetic chemist. It is our hope that this prospective guide will stimulate further research into the catalytic potential of this promising, yet underexplored, chiral molecule.
References
- Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis.RSC Publishing.
- Chiral auxiliary.Wikipedia. [Link]
- Easy Access to Evans' Oxazolidinones.
- Chiral Auxiliaries in Asymmetric Synthesis.ResearchGate.
- trans-2-Phenyl-1-cyclohexanol.Wikipedia. [Link]
- Evans' Chiral Auxiliary‐Based Asymmetric Synthetic Methodology and Its Modern Extensions.CoLab. [Link]
- Practical Synthesis of Chiral Ligands for Catalytic Enantioselective Cyanosilylation of Ketones and Ketoimines.
- Synthesis and Applications of Asymmetric Catalysis Using Chiral Ligands Containing Quinoline Motifs.Thieme. [Link]
- Chiral auxiliary!PPTX - Slideshare. [Link]
- trans-2-Phenyl-1-cyclohexanol.chemeurope.com. [Link]
- Synthesis of (+)-(1S,2R)- and (−)-(1R,2S)-trans-2-Phenylcyclohexanol Via Sharpless Asymmetric Dihydroxylation (AD).ResearchGate.
- Asymmetric hydrogenation of aliphatic cyclic ketones catalysed by (R)-Cat1 Reaction conditions.ResearchGate.
- Design and Synthesis of the Chiral Ligands for the Highly Enantioselective Asymmetric Reactions of Carbonyl Compounds.Semantic Scholar. [Link]
- Chiral organocatalysts employed in the enantioselective Michael addition of aldehydes to maleimides.ResearchGate.
- Synthesis of Chiral Cyclopentenones.
- Chiral organocatalysts for enantioselective photochemical reactions.[No Source Found].
- Asymmetric synthesis of functionalized cyclohexanes bearing five stereocenters via a one-pot organocatalytic Michael–Michael–1,2-addition sequence.PMC - NIH. [Link]
- Visible-light-enabled stereoselective synthesis of functionalized cyclohexylamine derivatives via [4 + 2] cycloadditions.PMC - NIH. [Link]
- Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses.[No Source Found].
- General Synthesis for Chiral 4-Alkyl-4-hydroxycyclohexenones.PMC - NIH. [Link]
- Visible-light-enabled stereoselective synthesis of functionalized cyclohexylamine derivatives via [4 + 2] cycloadditions.PubMed. [Link]
- Asymmetric Synthesis of Chiral 2-Cyclohexenones with Quaternary Stereocenters via Ene-Reductase Catalyzed Desymmetrization of 2,5-Cyclohexadienones.PMC - NIH. [Link]
- The Kabachnik–Fields Reaction: A Key Transformation in Organophosphorus Chemistry.[No Source Found].
- Catalytic asymmetric CO2 utilization reaction for the enantioselective synthesis of chiral 2-oxazolidinones.Organic & Biomolecular Chemistry (RSC Publishing). [Link]
- Chiral guanidines and their derivatives in asymmetric synthesis.RSC Publishing. [Link]
Sources
- 1. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 2. trans-2-Phenyl-1-cyclohexanol - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Easy Access to Evans’ Oxazolidinones. Stereoselective Synthesis and Antibacterial Activity of a New 2-Oxazolidinone Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Evans’ Chiral Auxiliary‐Based Asymmetric Synthetic Methodology and Its Modern Extensions | CoLab [colab.ws]
- 8. pubs.acs.org [pubs.acs.org]
- 9. thieme-connect.com [thieme-connect.com]
- 10. Asymmetric synthesis of functionalized cyclohexanes bearing five stereocenters via a one-pot organocatalytic Michael–Michael–1,2-addition sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Visible-light-enabled stereoselective synthesis of functionalized cyclohexylamine derivatives via [4 + 2] cycloadditions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Visible-light-enabled stereoselective synthesis of functionalized cyclohexylamine derivatives via [4 + 2] cycloadditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Application Note & Protokolle: Derivatisierung von 4-Hydroxy-2,2-dimethylcyclohexanon für die chromatographische Analyse
Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung
Zusammenfassung
Diese Application Note beschreibt detaillierte Methoden und Protokolle zur chemischen Derivatisierung von 4-Hydroxy-2,2-dimethylcyclohexanon, einer bifunktionellen Verbindung mit einer Hydroxyl- und einer Ketogruppe. Die Derivatisierung ist ein entscheidender Schritt, um die analytischen Eigenschaften des Moleküls für die gaschromatographische (GC) und hochleistungsflüssigchromatographische (HPLC) Analyse zu verbessern. Unbehandelt neigt 4-Hydroxy-2,2-dimethylcyclohexanon aufgrund seiner polaren Hydroxylgruppe zu schlechter Peakform, geringer Flüchtigkeit und thermischer Instabilität, insbesondere in der GC.[1][2] Diese Anleitung bietet einen fundierten Einblick in die Auswahl der Derivatisierungsreagenzien, die Optimierung der Reaktionsbedingungen und stellt validierte Protokolle für die Silylierung und Acylierung vor, um eine robuste und reproduzierbare Quantifizierung zu ermöglichen.
Einleitung: Die Notwendigkeit der Derivatisierung
4-Hydroxy-2,2-dimethylcyclohexanon ist ein relevantes Intermediat in der organischen Synthese und ein potenzieller Baustein in der pharmazeutischen Entwicklung. Seine genaue Quantifizierung in verschiedenen Matrizes ist für die Prozesskontrolle, Reinheitsbestimmung und pharmakokinetische Studien unerlässlich. Die direkte Analyse mittels GC ist jedoch problematisch. Die polare Hydroxylgruppe führt zu starken intermolekularen Wasserstoffbrückenbindungen, was folgende Nachteile mit sich bringt:
-
Geringe Flüchtigkeit: Die Verbindung verdampft nur schwer, was für die GC-Analyse eine Grundvoraussetzung ist.[1][2]
-
Thermische Instabilität: Bei hohen Injektortemperaturen kann es zu Dehydratisierungsreaktionen kommen, die zu ungenauen Ergebnissen führen.
-
Schlechte Peakform: Die Interaktion der polaren Gruppe mit der stationären Phase der GC-Säule führt oft zu asymmetrischen Peaks (Tailing), was die Quantifizierung erschwert.[2]
Die Derivatisierung umgeht diese Probleme, indem die polare -OH-Gruppe durch eine unpolare, thermisch stabilere Gruppe ersetzt wird.[1][3] Dies verbessert die Flüchtigkeit, die thermische Stabilität und die chromatographische Leistung erheblich.[3][4] Für die HPLC-Analyse kann eine Derivatisierung ebenfalls vorteilhaft sein, um die Nachweisempfindlichkeit, insbesondere bei Verwendung eines UV- oder Fluoreszenzdetektors, zu erhöhen.[5][6]
Logischer Arbeitsablauf der Derivatisierung
Der folgende Arbeitsablauf skizziert den allgemeinen Prozess von der Probenvorbereitung bis zur Analyse.
Abbildung 1: Allgemeiner Arbeitsablauf für die Derivatisierung und anschließende Analyse.
Auswahl der Derivatisierungsstrategie
Die Wahl des richtigen Derivatisierungsreagenz hängt von der analytischen Methode (GC oder HPLC) und den spezifischen Anforderungen der Analyse ab. Für 4-Hydroxy-2,2-dimethylcyclohexanon sind Silylierung und Acylierung die gängigsten und effektivsten Methoden.
| Strategie | Reagenz (Beispiel) | Zielgruppe(n) | Analytische Methode | Vorteile | Nachteile |
| Silylierung | BSTFA, MSTFA | -OH | GC-MS, GC-FID | Sehr reaktiv, bildet stabile Derivate, gute flüchtige Eigenschaften | Feuchtigkeitsempfindlich, Reagenzien und Derivate können hydrolysieren |
| Acylierung | MSTFA, TFAA | -OH | GC-MS, GC-ECD, HPLC-UV | Bildet stabile Derivate, Einführung von Fluoratomen erhöht ECD-Empfindlichkeit | Reagenzien sind oft korrosiv und feuchtigkeitsempfindlich, Nebenprodukte können stören |
| Chirale Derivatisierung | Mosher-Säure-Chlorid | -OH | GC, HPLC, NMR | Ermöglicht die Trennung von Enantiomeren durch Bildung von Diastereomeren | [7] Erfordert enantiomerenreines Reagenz, kann zu kinetischer Racemisierung führen |
Tabelle 1: Vergleich der Derivatisierungsstrategien für 4-Hydroxy-2,2-dimethylcyclohexanon.
Silylierung für die GC-Analyse
Die Silylierung ist die Methode der Wahl für die GC-Analyse von Verbindungen mit aktiven Wasserstoffatomen.[1] Dabei wird der aktive Wasserstoff der Hydroxylgruppe durch eine unpolare Trimethylsilyl (TMS)-Gruppe ersetzt.[1] N,O-Bis(trimethylsilyl)trifluoracetamid (BSTFA) ist ein weit verbreitetes und sehr effektives Reagenz für diesen Zweck. Die Zugabe eines Katalysators wie Trimethylchlorsilan (TMCS) kann die Reaktionseffizienz, insbesondere bei sterisch gehinderten Alkoholen, erhöhen.
Abbildung 2: Silylierungsreaktion von 4-Hydroxy-2,2-dimethylcyclohexanon mit BSTFA.
Detaillierte Protokolle
Sicherheitshinweis: Derivatisierungsreagenzien sind reaktiv, oft feuchtigkeitsempfindlich und potenziell gefährlich.[4] Arbeiten Sie stets unter einem Abzug und tragen Sie geeignete persönliche Schutzausrüstung (Schutzbrille, Handschuhe, Laborkittel).
Protokoll 1: Silylierung mit BSTFA + 1% TMCS für die GC-MS-Analyse
Dieses Protokoll ist für die Quantifizierung von 4-Hydroxy-2,2-dimethylcyclohexanon in einer gereinigten Extraktmatrix optimiert.
Materialien:
-
N,O-Bis(trimethylsilyl)trifluoracetamid (BSTFA) mit 1% Trimethylchlorsilan (TMCS)
-
Lösungsmittel (wasserfrei): Pyridin, Acetonitril oder Ethylacetat
-
Interner Standard (z.B. d4-markiertes Analogon oder eine strukturell ähnliche, stabile Verbindung)
-
Heizblock oder Wasserbad
-
GC-Vials mit Septumkappen
-
Mikroliterspritzen
Vorgehensweise:
-
Probenvorbereitung: Stellen Sie sicher, dass der Probenextrakt vollständig trocken ist. Wasser reagiert mit dem Silylierungsreagenz und verringert die Ausbeute.[1] Lösen Sie den trockenen Rückstand in 100 µL eines geeigneten wasserfreien Lösungsmittels (z.B. Pyridin).
-
Zugabe des internen Standards: Fügen Sie den internen Standard in einer bekannten Konzentration zur Probelösung hinzu.
-
Zugabe des Derivatisierungsreagenz: Geben Sie 100 µL BSTFA (+ 1% TMCS) in das GC-Vial.
-
Reaktion: Verschließen Sie das Vial sofort fest. Mischen Sie den Inhalt durch kurzes Vortexen.
-
Inkubation: Erhitzen Sie das Vial für 30 Minuten bei 70 °C, um eine vollständige Derivatisierung sicherzustellen.[2] Bei sterisch gehinderten Alkoholen können längere Reaktionszeiten oder höhere Temperaturen erforderlich sein.
-
Abkühlen: Lassen Sie das Vial vor der Injektion auf Raumtemperatur abkühlen.
-
Analyse: Injizieren Sie 1 µL der derivatisierten Probe in das GC-MS-System. Die Analyse sollte zeitnah erfolgen, da die Derivate über längere Zeit hydrolysieren können.
GC-MS-Bedingungen (Beispiel):
-
Säule: DB-5ms (oder äquivalent), 30 m x 0.25 mm ID, 0.25 µm Film
-
Injektor: Splitless, 250 °C
-
Ofenprogramm: 60 °C (1 min halten), dann mit 10 °C/min auf 280 °C, 5 min halten
-
Trägergas: Helium, konstante Flussrate 1.2 mL/min
-
MS-Transferline: 280 °C
-
Ionenquelle: 230 °C, Elektronenionisation (EI) bei 70 eV
Protokoll 2: Acylierung mit TFAA für die GC-ECD-Analyse
Dieses Protokoll eignet sich für die Spurenanalyse, da die Einführung von Trifluoracetylgruppen die Empfindlichkeit am Elektroneneinfangdetektor (ECD) drastisch erhöht.
Materialien:
-
Trifluoressigsäureanhydrid (TFAA)
-
Lösungsmittel (wasserfrei): Hexan oder Toluol
-
Base (Katalysator): Pyridin (getrocknet)
-
GC-Vials, Heizblock
Vorgehensweise:
-
Probenvorbereitung: Lösen Sie den trockenen Probenrückstand in 200 µL wasserfreiem Hexan.
-
Zugabe des Katalysators: Fügen Sie 20 µL wasserfreies Pyridin hinzu.
-
Zugabe des Derivatisierungsreagenz: Geben Sie vorsichtig 50 µL TFAA hinzu. Die Reaktion kann exotherm sein.
-
Reaktion: Verschließen Sie das Vial und erhitzen Sie es für 60 Minuten bei 60 °C.
-
Aufarbeitung: Kühlen Sie das Vial ab. Entfernen Sie überschüssiges Reagenz und Säure durch vorsichtiges Waschen mit einer gesättigten Natriumbicarbonatlösung und anschließend mit deionisiertem Wasser. Trocknen Sie die organische Phase über wasserfreiem Natriumsulfat.
-
Analyse: Injizieren Sie 1 µL der organischen Phase in das GC-ECD-System.
Fehlerbehebung und Expertentipps
-
Keine oder unvollständige Derivatisierung:
-
Ursache: Anwesenheit von Wasser oder protischen Lösungsmitteln.
-
Lösung: Stellen Sie sicher, dass alle Glasgeräte, Lösungsmittel und die Probe selbst rigoros getrocknet sind.
-
Ursache: Zu niedrige Reaktionstemperatur oder zu kurze Zeit.
-
Lösung: Optimieren Sie die Reaktionsbedingungen. Erhöhen Sie schrittweise die Temperatur oder verlängern Sie die Inkubationszeit.
-
-
Mehrere Peaks pro Analyt:
-
Ursache: Unvollständige Derivatisierung oder Bildung von Nebenprodukten.
-
Lösung: Überprüfen Sie die Reinheit der Reagenzien. Optimieren Sie die Stöchiometrie (Reagenzüberschuss).
-
-
Tailing Peaks trotz Derivatisierung:
-
Ursache: Aktive Stellen im GC-System (Inlet Liner, Säulenanfang).
-
Lösung: Verwenden Sie einen deaktivierten Inlet Liner. Schneiden Sie die ersten 10-15 cm der GC-Säule ab, da hier nichtflüchtige Rückstände akkumulieren können.[1]
-
Fazit
Die Derivatisierung von 4-Hydroxy-2,2-dimethylcyclohexanon ist ein unverzichtbarer Schritt für eine zuverlässige und empfindliche Analyse mittels Gaschromatographie. Die Silylierung mit BSTFA ist eine robuste und unkomplizierte Methode, die exzellente Ergebnisse für die GC-MS-Analyse liefert. Die Acylierung bietet Vorteile bei der Verwendung spezifischer Detektoren wie dem ECD. Die sorgfältige Einhaltung der hier beschriebenen Protokolle, insbesondere die strikte Abwesenheit von Feuchtigkeit, ist der Schlüssel zum Erfolg. Durch die Umwandlung des polaren Analyten in ein unpolares, flüchtiges Derivat werden die chromatographischen Eigenschaften optimiert, was zu scharfen, symmetrischen Peaks und damit zu präzisen und genauen quantitativen Ergebnissen führt.
Referenzen
-
Chromatographie: HPLC, GC - Med4you.at . (2005). Med4you.at. [Link]
-
Chromatographie - Labor Dr. Fülling . (n.d.). Labor Dr. Fülling. [Link]
-
Derivatisierung - Deutsche Sporthochschule Köln . (n.d.). Deutsche Sporthochschule Köln. [Link]
-
Derivatisierungsmittel für die GC - Chromatographie - macherey-nagel . (n.d.). Macherey-Nagel. [Link]
-
Derivatisierung für die Gaschromatographie - Phenomenex . (n.d.). Phenomenex. [Link]
-
The mechanism of reaction for the derivatization of samples with BSTFA and TMCS. - ResearchGate . (n.d.). ResearchGate. [Link]
-
Chirales Derivatisierungsreagenz - Wikipedia . (2023). Wikipedia. [Link]
-
Chirale Derivatisierung zur Bestimmung des Enantiomerenüberschusses (ee) durch 1H NMR - YouTube . (2020). YouTube. [Link]
-
What Is Derivatization In Gas Chromatography? - Chemistry For Everyone - YouTube . (2024). YouTube. [Link]
-
Wie untersucht man Substanzen mit der HPLC?✔️ - Quality Analysis . (n.d.). Quality Analysis. [Link]
-
Hochleistungsflüssigkeitschromatographie - Wikipedia . (2023). Wikipedia. [Link]
Sources
- 1. GC Technischer Tipp [discover.phenomenex.com]
- 2. youtube.com [youtube.com]
- 3. Derivatisierung - Deutsche Sporthochschule Köln [dshs-koeln.de]
- 4. Derivatization reagents for GC Information | Derivatization reagents for GC | Gas chromatography (GC) | Chromatography | MACHEREY-NAGEL [mn-net.com]
- 5. Chromatographie - Labor Dr. Fülling [labor-fuelling.de]
- 6. Small Molecule HPLC [sigmaaldrich.com]
- 7. Chirales Derivatisierungsreagenz – Wikipedia [de.wikipedia.org]
Application Note: Selective Oxidation of 2,2-Dimethylcyclohexane-1,4-diol to 4-Hydroxy-2,2-dimethylcyclohexanone
Introduction
4-Hydroxy-2,2-dimethylcyclohexanone is a valuable synthetic intermediate in the development of pharmaceuticals and specialty chemicals. Its bifunctional nature, possessing both a ketone and a hydroxyl group, allows for a wide range of subsequent chemical transformations. The selective synthesis of this molecule from the corresponding diol, 2,2-dimethylcyclohexane-1,4-diol, presents a common challenge in organic synthesis: the mono-oxidation of one of two secondary alcohols. This application note provides a detailed experimental protocol for the selective oxidation of 2,2-dimethylcyclohexane-1,4-diol to this compound using Dess-Martin periodinane (DMP), a mild and highly selective oxidizing agent.
The Challenge of Selective Diol Oxidation
The oxidation of diols can often lead to a mixture of products, including the desired hydroxyketone, the corresponding dione, or products of oxidative cleavage.[1] Achieving high selectivity for mono-oxidation requires a reagent that is reactive enough to oxidize a secondary alcohol but mild enough to avoid over-oxidation or reaction with the remaining hydroxyl group. Traditional oxidizing agents based on chromium are often harsh and generate toxic waste.[2] In contrast, modern reagents like Dess-Martin periodinane offer a significant advantage due to their mild reaction conditions, high chemoselectivity, and simplified workup procedures.[3][4]
Dess-Martin Periodinane: A Superior Choice for Selective Oxidation
Dess-Martin periodinane (DMP) is a hypervalent iodine(V) reagent that has become a staple in modern organic synthesis for the oxidation of primary and secondary alcohols to aldehydes and ketones, respectively.[2][5] Its key advantages for the selective oxidation of diols include:
-
Mild Reaction Conditions: The oxidation is typically carried out at room temperature in a neutral aprotic solvent, such as dichloromethane (DCM), which preserves sensitive functional groups.[1][2]
-
High Chemoselectivity: DMP exhibits excellent selectivity for the oxidation of alcohols in the presence of other functional groups like ethers, amides, and even other alcohols in certain substrates.[4]
-
Simplified Workup: The reaction byproducts are readily removed by a simple aqueous workup, often involving a reducing agent like sodium thiosulfate to quench any remaining DMP and its reduced form.[6][7]
-
High Yields and Short Reaction Times: The reaction is generally efficient, providing high yields of the desired product in a relatively short timeframe.[3][4]
The mechanism of the Dess-Martin oxidation involves the initial formation of a periodinane ester upon reaction of the alcohol with DMP. Subsequent intramolecular deprotonation of the α-hydrogen by an acetate ligand leads to the formation of the carbonyl compound and the reduced iodinane byproduct.[8][9]
Experimental Protocol: Synthesis of this compound
This protocol details the selective mono-oxidation of 2,2-dimethylcyclohexane-1,4-diol using Dess-Martin periodinane.
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| 2,2-Dimethylcyclohexane-1,4-diol | ≥98% | (User Defined) |
| Dess-Martin Periodinane (DMP) | Synthesis Grade | (User Defined) |
| Dichloromethane (DCM), anhydrous | ≥99.8% | (User Defined) |
| Sodium bicarbonate (NaHCO₃), saturated aqueous solution | Reagent Grade | (User Defined) |
| Sodium thiosulfate (Na₂S₂O₃), 10% aqueous solution | Reagent Grade | (User Defined) |
| Diethyl ether (Et₂O) | ACS Grade | (User Defined) |
| Magnesium sulfate (MgSO₄), anhydrous | Reagent Grade | (User Defined) |
| Silica gel | 60 Å, 230-400 mesh | (User Defined) |
Reaction Scheme
Caption: Oxidation of 2,2-dimethylcyclohexane-1,4-diol to this compound.
Step-by-Step Procedure
-
Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar, add 2,2-dimethylcyclohexane-1,4-diol (5.00 g, 34.7 mmol).
-
Dissolution: Add anhydrous dichloromethane (100 mL) to the flask and stir until the diol is completely dissolved.
-
Addition of DMP: In a single portion, add Dess-Martin periodinane (16.2 g, 38.2 mmol, 1.1 equivalents) to the stirred solution at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., 30% ethyl acetate in hexanes). The reaction is typically complete within 2-4 hours.
-
Quenching the Reaction: Upon completion, dilute the reaction mixture with diethyl ether (100 mL).
-
Workup:
-
Pour the diluted reaction mixture into a separatory funnel containing a vigorously stirred biphasic solution of saturated aqueous sodium bicarbonate (100 mL) and 10% aqueous sodium thiosulfate (100 mL).
-
Stir the mixture until the organic layer becomes clear. This indicates the complete quenching of the excess DMP and its byproduct.
-
Separate the organic layer.
-
-
Extraction: Extract the aqueous layer with diethyl ether (2 x 50 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine (50 mL), and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure this compound.
Workflow Diagram
Caption: Step-by-step workflow for the synthesis of this compound.
Safety Precautions
-
Dess-Martin periodinane is a potentially explosive compound and should be handled with care. Avoid heating and mechanical shock.[3]
-
The reaction should be performed in a well-ventilated fume hood.
-
Dichloromethane is a volatile and potentially carcinogenic solvent. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.
Conclusion
The Dess-Martin periodinane oxidation provides an efficient and selective method for the synthesis of this compound from the corresponding diol. The mild reaction conditions and straightforward workup make this protocol highly suitable for both small-scale and larger-scale preparations in a research and development setting. This procedure serves as a valuable tool for chemists and drug development professionals requiring access to this important synthetic intermediate.
References
- Dess, D. B.; Martin, J. C. Readily accessible 12-I-5 oxidant for the conversion of primary and secondary alcohols to aldehydes and ketones. J. Org. Chem.1983, 48 (22), 4155–4156. [Link]
- Carey, F. A.; Sundberg, R. J. Advanced Organic Chemistry: Part B: Reactions and Synthesis. 5th ed.; Springer: New York, 2007.
- Dess-Martin Oxidation.
- The chemoselective catalytic oxidation of alcohols, diols, and polyols to ketones and hydroxyketones. Stanford Digital Repository. [Link]
- Dess–Martin periodinane. Wikipedia. [Link]
- Oxidation of Alcohols. Chemistry LibreTexts. [Link]
- How to work up dess-martin periodinane or hypervalent iodine reactions?
- 2,6-Dimethylcyclohexane-1,4-diol. PubChem. [Link]
- This compound. PubChem. [Link]
- Meyer, S. D.; Schreiber, S. L. Acceleration of the Dess-Martin Oxidation by Water. J. Org. Chem.1994, 59 (24), 7549–7552. [Link]
- Dess-Martin Oxid
Sources
- 1. Dess-Martin Oxidation [organic-chemistry.org]
- 2. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]
- 3. Dess-Martin Oxidation | Chem-Station Int. Ed. [en.chem-station.com]
- 4. Dess–Martin periodinane - Wikipedia [en.wikipedia.org]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. echemi.com [echemi.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. Dess–Martin periodinane (DMP) oxidation - Chemistry Steps [chemistrysteps.com]
- 9. chem.libretexts.org [chem.libretexts.org]
The Strategic Application of 4-Hydroxy-2,2-dimethylcyclohexanone in Medicinal Chemistry: A Guide to Harnessing Conformational Control for Drug Discovery
Introduction: Beyond Flatland - The Imperative of Three-Dimensional Scaffolds in Modern Drug Design
In the landscape of contemporary medicinal chemistry, the pursuit of novel chemical entities with superior efficacy and safety profiles has driven a decisive shift away from planar, aromatic scaffolds towards more three-dimensional and conformationally restricted molecular architectures. Saturated carbocycles, such as cyclohexane, offer a robust and tunable platform for exploring chemical space in three dimensions. The strategic introduction of substituents onto the cyclohexane ring allows for precise control over molecular shape, vectoral presentation of functional groups, and physicochemical properties. Among such scaffolds, 4-Hydroxy-2,2-dimethylcyclohexanone stands out as a chiral building block with significant, yet underexplored, potential. The gem-dimethyl group at the C-2 position introduces a profound conformational bias, locking the cyclohexane ring and influencing the spatial orientation of the hydroxyl and ketone functionalities. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, derivatization, and strategic application of this versatile intermediate in medicinal chemistry programs. We will delve into the causality behind its utility, provide detailed experimental protocols, and draw parallels from closely related structures that have found success in approved therapeutics.
The gem-Dimethyl Effect: A Tool for Conformational Pinning and Metabolic Shielding
The true value of the 2,2-dimethyl substitution pattern lies in its profound impact on the conformational dynamics of the cyclohexane ring. In an unsubstituted cyclohexanone, the ring exists in a rapid equilibrium between two chair conformations. However, the presence of a gem-dimethyl group at a position adjacent to the carbonyl (the C-2 position) introduces significant steric strain, primarily through A1,3 strain (allylic strain) between an axial methyl group and the carbonyl oxygen. This energetically disfavors conformations where a methyl group is axial, thus "pinning" the ring into a conformation where the gem-dimethylated carbon is part of a flattened boat or twist-boat structure, or a chair conformation where the substituents dictate a more rigid geometry.
This conformational rigidity is highly advantageous in drug design for several reasons:
-
Entropy Reduction: By locking the molecule into a more defined conformation, the entropic penalty of binding to a biological target is reduced, which can lead to a significant increase in binding affinity.
-
Selective Presentation of Pharmacophores: The fixed orientation of the hydroxyl and ketone groups, as well as any subsequently introduced functionalities, allows for their precise positioning to interact with specific residues in a protein binding pocket.
-
Metabolic Stability: The gem-dimethyl group can act as a metabolic shield, preventing enzymatic oxidation at the C-2 position, a common site of metabolism for cyclohexane-containing drugs.
The following Graphviz diagram illustrates the conformational influence of the gem-dimethyl group.
Caption: Conformational dynamics of unsubstituted vs. 2,2-dimethyl-substituted cyclohexanone.
Synthesis of Chiral this compound: Accessing Stereochemically Defined Scaffolds
The utility of this compound as a scaffold is significantly enhanced by the ability to access it in enantiomerically pure forms. The hydroxyl group at the C-4 position introduces a chiral center, and control over its stereochemistry is paramount for stereospecific interactions with biological targets. Enzymatic methods have proven to be highly effective for the synthesis of the (S)-enantiomer.
Protocol 1: Enzymatic Synthesis of (S)-4-Hydroxy-2,2-dimethylcyclohexanone
This protocol outlines two established enzymatic methods for the preparation of the (S)-enantiomer with high enantiomeric excess.[1][2]
Method A: Baker's Yeast Reduction
This method involves the enzymatic reduction of a protected precursor.
Workflow:
Caption: Workflow for Baker's Yeast mediated synthesis of (S)-4-Hydroxy-2,2-dimethylcyclohexanone.
Step-by-Step Procedure:
-
Synthesis of (±)-4-Hydroxy-2,2-dimethylcyclohexanone monoacetal: This precursor is synthesized from 1,4-cyclohexanediol through a series of standard organic transformations including protection and methylation.
-
Enzymatic Reduction:
-
In a fermentation vessel, create a solution of sucrose (100 g) in water (1 L).
-
Add baker's yeast (50 g) and stir at 30°C for 30 minutes to activate the yeast.
-
Add a solution of the (±)-monoacetal (5 g) in ethanol (50 mL).
-
Stir the mixture at 30°C for 48-72 hours, monitoring the reaction by TLC or GC.
-
-
Work-up and Deprotection:
-
Filter the reaction mixture through celite to remove the yeast cells.
-
Extract the filtrate with ethyl acetate (3 x 200 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The resulting crude product is then deprotected under acidic conditions (e.g., 1M HCl in THF) to yield (S)-4-Hydroxy-2,2-dimethylcyclohexanone.
-
-
Purification: Purify the final product by column chromatography on silica gel.
Method B: Direct Hydroxylation with P-450 Monooxygenase
This method offers a more direct route from the prochiral 2,2-dimethylcyclohexanone.
Step-by-Step Procedure:
-
Culturing of Recombinant E. coli: Culture Escherichia coli cells carrying a plasmid with the P-450 camphor monooxygenase genes in a suitable broth medium containing an appropriate antibiotic for plasmid maintenance.[1]
-
Biotransformation:
-
Induce the expression of the monooxygenase genes as required by the specific plasmid system.
-
Add 2,2-dimethylcyclohexanone to the culture medium.
-
Incubate the culture with shaking for 24-48 hours.
-
-
Extraction and Purification:
-
Centrifuge the culture to pellet the cells.
-
Extract the supernatant with an organic solvent such as ethyl acetate.
-
Dry the organic extract and concentrate it.
-
Purify the resulting (S)-4-Hydroxy-2,2-dimethylcyclohexanone by column chromatography.
-
Accessing the (R)-Enantiomer
The (R)-enantiomer can be obtained from the (S)-enantiomer via a Mitsunobu reaction, which proceeds with inversion of stereochemistry.[1][2]
Application in Medicinal Chemistry: Learning from Analogs
While direct applications of this compound in clinical candidates are not yet widely reported, the utility of its core scaffold is exemplified by the closely related 3,3-dimethylcyclohexanone, a key intermediate in the synthesis of the FDA-approved anti-cancer drug, Venetoclax .
Case Study: The 3,3-Dimethylcyclohexanone Core in Venetoclax
Venetoclax is a potent and selective inhibitor of the B-cell lymphoma 2 (Bcl-2) protein, an important target in various hematological malignancies. The synthesis of Venetoclax utilizes 3,3-dimethylcyclohexanone as a starting material to construct a key spirocyclic fragment of the final drug molecule. The gem-dimethyl group in this scaffold serves to lock the conformation of the cyclohexane ring, which is crucial for the correct spatial orientation of other parts of the molecule that bind to the Bcl-2 protein.
The following diagram illustrates a conceptual workflow for how a hydroxy-dimethylcyclohexanone could be elaborated into a more complex, medicinally relevant scaffold, inspired by syntheses of molecules like Venetoclax.
Caption: Conceptual workflow for the elaboration of this compound into a complex scaffold.
Protocol 2: Hypothetical Derivatization of this compound for Library Synthesis
This protocol provides a representative example of how the title compound could be functionalized to generate a library of compounds for screening. This is a hypothetical protocol based on standard chemical transformations.
Objective: To synthesize a small library of N-acylated 4-amino-2,2-dimethylcyclohexanols.
Step-by-Step Procedure:
-
Synthesis of 4-Azido-2,2-dimethylcyclohexanol:
-
Dissolve (S)-4-Hydroxy-2,2-dimethylcyclohexanone (1 eq.) in dry THF.
-
Add triphenylphosphine (1.5 eq.) and cool the solution to 0°C.
-
Add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq.) dropwise.
-
Add diphenylphosphoryl azide (DPPA) (1.5 eq.) and allow the reaction to warm to room temperature and stir for 12-16 hours. This reaction should proceed with inversion of stereochemistry at the C-4 position.
-
Quench the reaction with water and extract with ethyl acetate.
-
The resulting 4-azido-2,2-dimethylcyclohexanone is then reduced (e.g., with sodium borohydride) to the corresponding alcohol.
-
-
Reduction of the Azide:
-
Dissolve the azido-alcohol from the previous step in methanol.
-
Add a catalytic amount of palladium on carbon (10% Pd/C).
-
Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) until the reaction is complete (monitored by TLC or LC-MS).
-
Filter off the catalyst and concentrate the filtrate to obtain the crude 4-amino-2,2-dimethylcyclohexanol.
-
-
N-Acylation Library Synthesis:
-
Prepare a stock solution of the crude amino-alcohol in a suitable solvent (e.g., dichloromethane or DMF).
-
In an array of reaction vials, aliquot the amino-alcohol solution.
-
To each vial, add a different acylating agent (e.g., a variety of acid chlorides or carboxylic acids with a coupling agent like HATU).
-
Add a base (e.g., triethylamine or DIPEA) to each vial.
-
Stir the vials at room temperature for 4-12 hours.
-
-
Work-up and Purification:
-
Quench the reactions with water or a mild aqueous acid.
-
Extract each reaction mixture into an organic solvent.
-
The crude products can be purified by automated flash chromatography or preparative HPLC to yield the final library of N-acylated derivatives for biological screening.
-
Quantitative Data and Future Perspectives
While quantitative biological data for derivatives of this compound are scarce in the public domain, the value of the related 3,3-dimethylcyclohexanone scaffold is well-established. For instance, Venetoclax exhibits potent binding to Bcl-2 with a Ki of less than 0.01 nM. This demonstrates the potential of such conformationally restricted scaffolds to yield highly potent inhibitors.
The table below provides a conceptual summary of the type of data that would be generated in a drug discovery program utilizing this scaffold.
| Derivative | Target | Assay Type | IC50 / Ki |
| Library Compound 1 | Kinase X | Enzymatic | 1.2 µM |
| Library Compound 2 | Protease Y | FRET | 850 nM |
| Library Compound 3 | GPCR Z | Radioligand Binding | Ki = 500 nM |
The future application of this compound in medicinal chemistry is promising. Its unique conformational properties, coupled with the ability to synthesize it in an enantiomerically pure form, make it an attractive starting point for the design of novel therapeutics targeting a wide range of diseases, from cancer to neurodegenerative disorders. The key to unlocking its full potential lies in the creative and rational design of derivatization strategies that leverage its inherent three-dimensional structure to achieve potent and selective interactions with biological targets.
References
- Oda, J., et al. (1990). Enzymatic Preparation of Chiral 4-Hydroxy-2,2-dimethyl-1-cyclohexanone as a Chiral Building Block. Agricultural and Biological Chemistry, 54(7), 1915-1917. [Link][1]
- Semantic Scholar. (1990). Enzymatic preparation of chiral 4-hydroxy-2,2-dimethyl-1-cyclohexanone as a chiral building block. [Link][2]
Sources
Troubleshooting & Optimization
Technical Support Center: Purification of 4-Hydroxy-2,2-dimethylcyclohexanone
Welcome to the technical support center for the purification of 4-Hydroxy-2,2-dimethylcyclohexanone. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile synthetic intermediate. Here, we address common challenges encountered during purification, provide detailed protocols, and answer frequently asked questions to help you achieve the highest possible purity for your compound.
Part 1: Troubleshooting Common Purification Issues
This section addresses specific problems you may encounter during the purification of this compound via column chromatography and recrystallization, the two most common methods for this compound.
Troubleshooting Guide: Column Chromatography
Column chromatography separates compounds based on their differential partitioning between a stationary phase (commonly silica gel) and a mobile phase (an organic solvent system).[1][2] The polarity of this compound, owing to its hydroxyl and ketone functional groups, dictates its behavior during this process.
Question: My product and impurities are not separating well on the column. What should I do?
Answer: Poor separation is a common issue that can typically be resolved by optimizing your methodology.
-
Probable Cause 1: Incorrect Eluent Polarity. The solvent system (eluent) you are using may not have the optimal polarity to differentiate between your product and the impurities.
-
Solution: Before running a large-scale column, optimize your solvent system using Thin-Layer Chromatography (TLC).[1] Aim for a solvent mixture that gives your product an Rf value of approximately 0.25-0.35. If the spots are too close together, try a different solvent system. A common starting point for a molecule of this polarity is a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate.[3]
-
-
Probable Cause 2: Column Overloading. Loading too much crude material onto the column relative to the amount of stationary phase will result in broad bands that overlap, leading to poor separation.[4]
-
Solution: A general rule of thumb is to use a mass ratio of stationary phase to crude product of at least 30:1 for difficult separations, and up to 100:1.
-
-
Probable Cause 3: Improper Column Packing. Air bubbles or cracks in the stationary phase create channels where the solvent and sample can flow through without proper interaction, ruining the separation.
Question: My product peak is showing significant "tailing." Why is this happening and how can I fix it?
Answer: Peak tailing on a silica gel column is often observed with compounds containing polar functional groups like hydroxyls and ketones.
-
Probable Cause: The polar hydroxyl group of this compound can interact strongly with the acidic silanol groups (Si-OH) on the surface of the silica gel. This strong interaction slows down a portion of the molecules, causing them to elute gradually rather than in a sharp band.
-
Solution: Add a small amount of a polar modifier to your eluent system. For a neutral/acidic compound like this, adding a small percentage (0.1-1%) of acetic acid to the eluent can help by protonating any basic sites on the silica and competing for hydrogen bonding, thus reducing the tailing.[4] Conversely, if basic impurities were the issue, a small amount of triethylamine could be used.
-
Troubleshooting Guide: Recrystallization
Recrystallization is a powerful technique for purifying solid compounds. It relies on the principle that the desired compound is soluble in a hot solvent but insoluble in the same solvent when it is cold, while impurities remain in solution or are removed via hot filtration.[5][6]
Question: I've dissolved my compound in hot solvent, but upon cooling, it "oils out" instead of forming crystals. What's wrong?
Answer: "Oiling out" occurs when the solubility of the compound is so low in the cool solvent that it separates as a liquid phase before the solution reaches the temperature at which crystals would normally form.
-
Probable Cause 1: Solution is too concentrated or cooled too quickly. The supersaturation point is reached at a temperature above the melting point of your compound in that solvent.
-
Solution: Re-heat the solution to dissolve the oil. Add a small amount of additional hot solvent to make the solution slightly more dilute. Then, allow the solution to cool much more slowly. Insulating the flask can promote slow cooling, which is crucial for forming pure, well-defined crystals.[7][8]
-
-
Probable Cause 2: Inappropriate solvent choice. The solvent may be too non-polar for your compound.
-
Solution: Choose a solvent system where the compound has moderate solubility at high temperatures. A two-solvent system can be effective.[9] For this compound, you could dissolve it in a minimal amount of a hot solvent in which it is very soluble (like acetone or ethyl acetate) and then slowly add a hot non-polar solvent in which it is less soluble (like hexane) until the solution becomes slightly cloudy (the saturation point). Then, allow it to cool slowly.[9]
-
Question: No crystals are forming even after my solution has cooled to room temperature and been placed in an ice bath. How can I induce crystallization?
Answer: Sometimes a supersaturated solution can be reluctant to form the initial crystal nuclei.
-
Solution 1: Scratching. Use a glass stirring rod to gently scratch the inside surface of the flask at the air-liquid interface. The microscopic scratches on the glass can provide a nucleation site for crystal growth.[5]
-
Solution 2: Seeding. If you have a small crystal of the pure compound, add it to the cold, supersaturated solution. This "seed crystal" acts as a template, initiating rapid crystal growth.[5]
-
Solution 3: Reduce Solvent Volume. You may have used too much solvent. Gently heat the solution and evaporate some of the solvent to increase the concentration of your compound, then attempt to cool it again.[7]
Part 2: Frequently Asked Questions (FAQs)
Q1: What are the primary methods for purifying this compound? A1: The most effective and commonly used purification techniques are column chromatography and recrystallization. For liquid products or to remove non-volatile impurities, vacuum distillation can also be an option, although care must be taken to avoid thermal degradation. The choice depends on the scale of the reaction, the nature of the impurities, and the desired final purity.[3][10]
Q2: What are the key physical properties of this compound relevant to its purification? A2: Understanding the physical properties is crucial for designing an effective purification strategy. Key data for the related compound, 4-Hydroxy-2,2,6-trimethylcyclohexanone, is summarized below, which can serve as a useful reference.
| Property | Value | Significance for Purification |
| Molecular Formula | C₉H₁₆O₂ | Indicates the presence of heteroatoms (oxygen) that contribute to polarity.[11] |
| Molecular Weight | 156.22 g/mol | Relevant for mass spectrometry analysis to confirm product identity.[11] |
| Polarity | Contains polar -OH and C=O groups | This dictates its strong interaction with polar stationary phases like silica gel and its solubility in polar organic solvents. |
| Physical State | Colorless to pale yellow liquid or solid | The physical state at room temperature determines whether recrystallization is a viable primary purification method.[12] |
Q3: What are common impurities in crude this compound? A3: Impurities typically originate from the synthetic route. Common syntheses may involve the reduction of 2,2-dimethylcyclohexane-1,4-dione.[13] Therefore, potential impurities include:
-
Unreacted starting materials (e.g., 2,2-dimethylcyclohexane-1,4-dione).
-
Over-reduction products (e.g., 2,2-dimethylcyclohexane-1,4-diol).
-
Solvents used in the reaction and workup.
-
Side-products from aldol condensation or other secondary reactions.
Q4: How can I assess the purity of my final product? A4: Purity should be assessed using a combination of techniques:
-
Thin-Layer Chromatography (TLC): A quick and easy way to see if the purified product runs as a single spot.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information and can reveal the presence of impurities, even at low levels.[3]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Separates volatile components and provides mass information, useful for identifying both the product and any remaining impurities.
-
Melting Point Analysis: A sharp melting point range close to the literature value indicates high purity for a solid compound. Impurities typically broaden and depress the melting point range.[5]
Q5: What are the best practices for storing purified this compound? A5: Like many ketones and alcohols, it should be stored in a tightly sealed container to prevent absorption of moisture. For long-term storage, it is recommended to keep it in a cool, dry, and dark place, potentially under an inert atmosphere (like nitrogen or argon) to prevent slow oxidation.[14]
Part 3: Detailed Experimental Protocols
Protocol 1: Column Chromatography Purification
This protocol provides a general guideline. The eluent system and column size should be optimized based on TLC analysis and the scale of your reaction.
Materials:
-
Crude this compound
-
Silica gel (60 Å, 230-400 mesh)
-
Solvents (e.g., Hexane, Ethyl Acetate)
-
Glass chromatography column with a stopcock
-
Sand (washed)
-
Collection tubes or flasks
Procedure:
-
Eluent Selection: Using TLC, determine the optimal solvent system. A good starting point is a 7:3 or 8:2 mixture of Hexane:Ethyl Acetate. Adjust the ratio until the Rf of your product is ~0.3.[10]
-
Column Packing:
-
Insert a small plug of glass wool or cotton at the bottom of the column.
-
Add a thin layer of sand.
-
Prepare a slurry of silica gel in your initial, most non-polar eluent.[2]
-
Pour the slurry into the column, gently tapping the side to ensure even packing and remove air bubbles. Allow the silica to settle.
-
Add another thin layer of sand on top of the silica bed to prevent it from being disturbed during sample loading.[2]
-
-
Sample Loading:
-
Dissolve your crude product in a minimal amount of the eluent or a more volatile solvent (like dichloromethane).
-
Carefully apply the sample solution to the top of the silica gel using a pipette.
-
Open the stopcock and allow the sample to absorb onto the silica until the liquid level just reaches the top of the sand.
-
-
Elution and Fraction Collection:
-
Analysis:
-
Analyze the collected fractions by TLC to identify which ones contain the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
-
Protocol 2: Recrystallization
This protocol is suitable if your product is a solid at room temperature and a suitable solvent can be found.
Materials:
-
Crude solid this compound
-
Recrystallization solvent(s) (e.g., Ethanol/Water, Acetone/Hexane)
-
Erlenmeyer flask
-
Hot plate
-
Büchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Solvent Selection: Test the solubility of your crude product in various solvents to find one where it is poorly soluble at room temperature but highly soluble when hot.[5][6]
-
Dissolution:
-
Cooling and Crystallization:
-
Remove the flask from the heat source and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation and contamination.
-
Once at room temperature, place the flask in an ice-water bath to maximize crystal formation.[5]
-
-
Isolation of Crystals:
-
Collect the crystals by vacuum filtration using a Büchner funnel.[5]
-
Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.
-
-
Drying:
-
Allow the crystals to dry on the filter paper under vacuum for a few minutes.
-
Transfer the crystals to a watch glass and allow them to air dry completely, or dry them in a vacuum oven at a low temperature.
-
Part 4: Visual Workflows
The following diagrams illustrate key decision-making processes and workflows for the purification of this compound.
Caption: Decision tree for selecting a purification method.
Caption: Standard workflow for column chromatography.
Part 5: References
-
Organic Syntheses. (n.d.). PREPARATION OF (S)-(+)-3-HYDROXY-2,2-DIMETHYLCYCLOHEXANONE. Org. Synth. 1993, 71, 195. Retrieved from [Link]
-
Wikipedia. (n.d.). Column chromatography. Retrieved from [Link]
-
Oritani, T., & Yamashita, K. (1985). Enzymatic Preparation of Chiral 4-Hydroxy-2,2-dimethyl-1-cyclohexanone as a Chiral Building Block. Agricultural and Biological Chemistry, 49(1), 245-249. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Solvents for Recrystallization. Retrieved from [Link]
-
Professor Dave Explains. (2020, January 10). Recrystallization [Video]. YouTube. Retrieved from [Link]
-
Phenomenex. (2025, December 12). Column Chromatography: Principles, Procedure, and Applications. Retrieved from [Link]
-
University of Toronto Scarborough. (n.d.). Column Chromatography Theory. Retrieved from [Link]
-
Google Patents. (n.d.). Purification of cyclohexanone - US3933916A. Retrieved from
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
-
Google Patents. (n.d.). Synthesis of green ketone intermediate - WO2010043522A1. Retrieved from
-
SM Vids. (2013, October 21). 【4K】-- Column Chromatography (Purification) [Video]. YouTube. Retrieved from [Link]
-
Tyler Parra. (2020, July 17). How To Recrystallize A Solid [Video]. YouTube. Retrieved from [Link]
-
Brummond, K. M., & Lu, J. (2001). General Synthesis for Chiral 4-Alkyl-4-hydroxycyclohexenones. Organic Letters, 3(9), 1347–1350. Retrieved from [Link]
-
PubChem. (n.d.). 4-Hydroxy-2,2,6-trimethylcyclohexanone. Retrieved from [Link]
-
PubChem. (n.d.). 4-Hydroxy-2-methylcyclohexanone. Retrieved from [Link]
-
Google Patents. (n.d.). Method of cyclohexanone purification - RU2523011C2. Retrieved from
-
Nerz, J. (2013, February 3). How to Carry Out a Recrystallization [Video]. YouTube. Retrieved from [Link]
Sources
- 1. Column chromatography - Wikipedia [en.wikipedia.org]
- 2. Chemistry Online @ UTSC [utsc.utoronto.ca]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. youtube.com [youtube.com]
- 6. mt.com [mt.com]
- 7. youtube.com [youtube.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Reagents & Solvents [chem.rochester.edu]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. 4-Hydroxy-2,2,6-trimethylcyclohexanone | C9H16O2 | CID 14322959 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. CAS 17429-02-6: 4-hydroxy-4-methylcyclohexanone [cymitquimica.com]
- 13. jstage.jst.go.jp [jstage.jst.go.jp]
- 14. medchemexpress.com [medchemexpress.com]
- 15. youtube.com [youtube.com]
- 16. Column Chromatography: Principles and Applications | Phenomenex [phenomenex.com]
Technical Support Center: Synthesis of 4-Hydroxy-2,2-dimethylcyclohexanone
Welcome to the technical support guide for the synthesis of 4-Hydroxy-2,2-dimethylcyclohexanone. This resource is designed for researchers, scientists, and professionals in drug development. It provides in-depth troubleshooting advice and answers to frequently asked questions, drawing from established chemical principles and practical laboratory experience. Our goal is to help you navigate the complexities of this synthesis, identify and mitigate side product formation, and optimize your reaction outcomes.
I. Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound, and what are the common side products for each?
A1: The synthesis of this compound can be approached through several pathways, each with its own set of potential side products. The two most common routes are the oxidation of 2,2-dimethylcyclohexanol and the reduction of 2,2-dimethylcyclohexane-1,4-dione.
-
Oxidation of 2,2-dimethylcyclohexanol: This route often employs oxidizing agents to convert the secondary alcohol to a ketone.
-
Common Side Products: Over-oxidation can lead to the formation of diones or ring-opened products like adipic acid derivatives. Incomplete oxidation will leave unreacted starting material.
-
-
Reduction of 2,2-dimethylcyclohexane-1,4-dione: This method uses a reducing agent to selectively reduce one of the ketone functionalities.
-
Common Side Products: The primary side product is the corresponding diol from the reduction of both carbonyl groups. Incomplete reaction will result in residual starting dione.
-
Q2: My reaction yields are consistently low. What are the likely causes?
A2: Low yields can stem from several factors, often related to reagent purity, reaction conditions, or workup procedures.
-
Reagent Quality: Ensure the purity of your starting materials and solvents. Moisture can be particularly detrimental in reactions involving strong bases or hydrides.
-
Reaction Temperature: Temperature control is critical. For instance, in oxidation reactions, excessively high temperatures can promote over-oxidation and decomposition.
-
Stoichiometry: Incorrect stoichiometry of reagents can lead to incomplete reactions or the formation of undesired side products.
-
Workup and Purification: Product loss during extraction and purification is a common issue. Ensure proper pH adjustment during aqueous workup and use appropriate chromatographic techniques for purification.
Q3: I am observing an unexpected peak in my NMR/GC-MS analysis. How can I identify it?
A3: Identifying unknown peaks requires a systematic approach.
-
Analyze the Spectroscopic Data:
-
NMR: Determine the multiplicity, integration, and chemical shifts of the unknown peaks. This can provide clues about the structure of the side product.
-
GC-MS: The mass spectrum will give you the molecular weight and fragmentation pattern of the unknown compound, which is invaluable for identification.
-
-
Consider Potential Side Reactions: Based on your reaction conditions, hypothesize potential side products. For example, in a base-catalyzed reaction, consider aldol condensation products.
-
Spiking Experiment: If you have a standard of a suspected side product, you can "spike" your sample with it and see if the peak intensity increases in your analytical run.
II. Troubleshooting Guide: Side Product Formation
This section provides a detailed guide to troubleshooting specific side products encountered during the synthesis of this compound.
Issue 1: Formation of 2,2-Dimethylcyclohexane-1,4-dione during oxidation of the corresponding diol.
-
Root Cause: Over-oxidation of the desired this compound. This is common when using strong oxidizing agents or when reaction times are prolonged.
-
Troubleshooting Steps:
-
Choice of Oxidant: Employ milder or more selective oxidizing agents.
-
Control Reaction Time: Monitor the reaction progress closely using techniques like TLC or GC to quench the reaction as soon as the starting material is consumed.
-
Temperature Management: Perform the reaction at lower temperatures to reduce the rate of over-oxidation.
-
Issue 2: Presence of 2,2-Dimethylcyclohexane-1,4-diol in the reduction of the corresponding dione.
-
Root Cause: Over-reduction of the starting dione. This occurs when the reducing agent is too reactive or used in excess.
-
Troubleshooting Steps:
-
Selective Reducing Agent: Use a less reactive hydride source.
-
Stoichiometric Control: Carefully control the stoichiometry of the reducing agent. A slight sub-stoichiometric amount can sometimes be beneficial to avoid over-reduction, followed by separation of the unreacted starting material.
-
Reverse Addition: Add the reducing agent to the solution of the dione to maintain a low concentration of the reducing agent throughout the reaction.
-
Issue 3: Formation of an Aldol Condensation Product.
-
Root Cause: In the presence of a base, the enolate of this compound can react with another molecule of the ketone to form an aldol adduct, which may then dehydrate. The formation of enolates is a key step in many reactions of ketones.[1]
-
Troubleshooting Steps:
-
Use of a Non-Nucleophilic Base: If a base is required, consider using a sterically hindered, non-nucleophilic base.
-
Temperature Control: Keep the reaction temperature low to disfavor the aldol reaction, which typically has a higher activation energy.
-
Reaction Time: Minimize the reaction time to reduce the opportunity for the side reaction to occur.
-
Issue 4: Observation of Isomeric Byproducts.
-
Root Cause: Isomerization can occur under either acidic or basic conditions, leading to the formation of other hydroxy-ketone isomers. The stability of different enol forms can play a role in which isomers are formed.[2]
-
Troubleshooting Steps:
-
pH Control: Maintain strict control over the pH of the reaction mixture.
-
Buffered Systems: Utilize buffer solutions to prevent significant pH fluctuations.
-
Aprotic Solvents: In some cases, switching to an aprotic solvent can suppress isomerization pathways that involve proton transfer.[3]
-
III. Experimental Protocols & Data
Protocol 1: Selective Monoreduction of 2,2-Dimethylcyclohexane-1,4-dione
This protocol provides a method for the selective reduction of one ketone group.
Materials:
-
2,2-Dimethylcyclohexane-1,4-dione
-
Sodium borohydride (NaBH₄)
-
Methanol
-
Dichloromethane (DCM)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve 2,2-dimethylcyclohexane-1,4-dione (1.0 eq) in methanol in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (0.25 eq) portion-wise over 15 minutes.
-
Monitor the reaction by TLC. Once the starting material is consumed (typically 30-60 minutes), quench the reaction by the slow addition of saturated aqueous NH₄Cl.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with DCM (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel.
| Parameter | Condition | Rationale |
| Reducing Agent | Sodium Borohydride (0.25 eq) | A mild reducing agent used in sub-stoichiometric amounts to favor mono-reduction. |
| Solvent | Methanol | Protic solvent that can moderate the reactivity of NaBH₄. |
| Temperature | 0 °C | Lower temperature enhances selectivity by slowing down the reaction rate. |
| Quenching Agent | Saturated aq. NH₄Cl | A mild acid to neutralize the reaction and destroy excess hydride. |
Visualization of Troubleshooting Logic
The following diagram illustrates a general troubleshooting workflow for identifying and resolving side product issues.
Caption: A flowchart for troubleshooting unexpected side products.
IV. Mechanistic Insights into Side Product Formation
Understanding the mechanisms by which side products form is crucial for developing effective strategies to suppress them.
Mechanism: Base-Catalyzed Aldol Condensation
In the presence of a base, the ketone can be deprotonated at the α-carbon to form an enolate. This enolate is a potent nucleophile and can attack the carbonyl carbon of another ketone molecule.
Caption: Mechanism of base-catalyzed aldol condensation.
To mitigate this, using a non-nucleophilic, sterically hindered base can disfavor the initial deprotonation step, or running the reaction at a lower temperature can reduce the rate of the nucleophilic attack.
V. References
-
Illustrated Glossary of Organic Chemistry - Robinson annulation (Robinson annelation). (n.d.). UCLA Chemistry. Retrieved from [Link]
-
Robinson annulation - Wikipedia. (2023, November 28). Wikipedia. Retrieved from [Link]
-
General Synthesis for Chiral 4-Alkyl-4-hydroxycyclohexenones - PMC. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
-
Enzymatic Preparation of Chiral 4-Hydroxy-2,2-dimethyl- 1-cyclohexanone as a Chiral Building Block - J-Stage. (n.d.). J-Stage. Retrieved from [Link]
-
The Robinson Annulation - Master Organic Chemistry. (2018, December 10). Master Organic Chemistry. Retrieved from [Link]
-
US8541057B2 - Cyclohexane oxidation process byproduct derivatives and methods for using the same - Google Patents. (n.d.). Google Patents. Retrieved from
-
Purification of cyclohexanone - US3933916A - Google Patents. (n.d.). Google Patents. Retrieved from
-
The Robinson Annulation - ResearchGate. (n.d.). ResearchGate. Retrieved from [Link]
-
Novel preparation of (-)-4-hydroxycyclohex-2-enone: Reaction of 4-hydroxycyclohex-2-enone and 4-hydroxycyclopent-2-enone with some thiols - ResearchGate. (n.d.). ResearchGate. Retrieved from [Link]
-
17.2: Enolization of Aldehydes and Ketones - Chemistry LibreTexts. (2021, July 31). Chemistry LibreTexts. Retrieved from [Link]
-
Ir-Catalyzed Chemo-, Regio-, and Enantioselective Allylic Enolization of 6,6-Dimethyl-3-((trimethylsilyl)oxy)cyclohex-2-en-1-one Involving Keto-Enol Isomerization - MDPI. (n.d.). MDPI. Retrieved from [Link]
-
3 - Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved from [Link]
-
Synthesis of β-damascone from 2,6-dimethylcyclohexanone - Arkivoc. (n.d.). Arkivoc. Retrieved from [Link]
-
Solved Which one of the following has two different enol | Chegg.com. (2019, August 1). Chegg. Retrieved from [Link]
-
Formation and Decomposition of Peroxide Products of the Oxidation of 2-Hydroxycyclohexanone - ResearchGate. (n.d.). ResearchGate. Retrieved from [Link]
-
CN112778108A - Synthesis method of 4-substituted cyclohexanone - Google Patents. (n.d.). Google Patents. Retrieved from
-
RU2523011C2 - Method of cyclohexanone purification - Google Patents. (n.d.). Google Patents. Retrieved from
-
Tautomerization of 2-acetylcyclohexanone. 1. Characterization of keto-enol/enolate equilibria and reaction rates in water - PubMed. (n.d.). PubMed. Retrieved from [Link]
-
Oxidation of cyclohexanone and 2-hydroxycyclohexanone in presence of chromium naphthenate (Journal Article) | OSTI.GOV. (1986, June 1). Office of Scientific and Technical Information. Retrieved from [Link]
-
Solvent effects on the rate of the keto–enol interconversion of 2-nitrocyclohexanone - Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Royal Society of Chemistry. Retrieved from [Link]
-
2,6-Dimethylcyclohexanone | C8H14O | CID 17780 - PubChem. (n.d.). PubChem. Retrieved from [Link]
-
NCERT Solutions for Class 12 Chemistry Chapter 11 – Free PDF Download. (n.d.). BYJU'S. Retrieved from [Link]
Sources
Technical Support Center: Optimizing the Synthesis of 4-Hydroxy-2,2-dimethylcyclohexanone
Welcome to the technical support center for the synthesis of 4-Hydroxy-2,2-dimethylcyclohexanone. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the complexities of this synthesis. Our focus is on providing practical, field-proven insights grounded in established chemical principles to help you optimize your reaction yield and purity.
I. Introduction to the Synthesis of this compound
This compound is a valuable building block in organic synthesis, particularly in the preparation of various pharmaceutical and bioactive molecules. Its bifunctional nature, possessing both a ketone and a hydroxyl group, allows for a wide range of subsequent chemical modifications. A common and practical approach to its synthesis involves the selective reduction of a diketone precursor, 2,2-dimethylcyclohexane-1,4-dione. This guide will focus on this synthetic route, addressing potential challenges and providing strategies for optimization.
A plausible synthetic pathway is outlined below:
Caption: Proposed synthetic pathway for this compound.
II. Frequently Asked Questions (FAQs) and Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound, presented in a question-and-answer format.
A. Synthesis of the Precursor: 2,2-Dimethylcyclohexane-1,4-dione
While 2,2-dimethylcyclohexane-1,4-dione may not be readily available commercially, it can be synthesized from precursors like dimedone (2,2-dimethylcyclohexane-1,3-dione).
Q1: I am having trouble synthesizing the 2,2-dimethylcyclohexane-1,4-dione precursor. What are some common pitfalls?
A1: The synthesis of 2,2-dimethylcyclohexane-1,4-dione from a 1,3-dione like dimedone typically involves an oxidation step. Common challenges include over-oxidation and side reactions.
-
Over-oxidation: Strong oxidizing agents can lead to ring cleavage or the formation of other oxidized species.
-
Side Reactions: The acidic or basic conditions required for some oxidations can catalyze self-condensation or other rearrangements of the dione.
Troubleshooting:
-
Choice of Oxidant: Consider using milder and more selective oxidizing agents. For instance, the oxidation of a related compound, β-isophorone, to 2,2,6-trimethylcyclohexane-1,4-dione has been achieved using organic percarboxylic acids.[1]
-
Reaction Conditions: Carefully control the reaction temperature and stoichiometry of the oxidant to minimize side reactions.
-
Purification of Precursor: Ensure the purity of the starting dimedone, as impurities can interfere with the oxidation reaction. Recrystallization is an effective purification method.
B. Selective Reduction of 2,2-Dimethylcyclohexane-1,4-dione
The key step in this synthesis is the selective reduction of one of the two ketone functionalities in 2,2-dimethylcyclohexane-1,4-dione.
Q2: My reduction of 2,2-dimethylcyclohexane-1,4-dione is producing a significant amount of the diol byproduct. How can I improve the selectivity for the desired hydroxyketone?
A2: The formation of 2,2-dimethylcyclohexane-1,4-diol is a common issue resulting from over-reduction. The selectivity of the reduction is highly dependent on the choice of reducing agent and the reaction conditions.
Causality: Sodium borohydride (NaBH₄) is a milder reducing agent than lithium aluminum hydride (LiAlH₄) and is generally preferred for the selective reduction of ketones.[2][3] However, even with NaBH₄, over-reduction can occur if the reaction is not carefully controlled.
Troubleshooting Workflow:
Sources
Technical Support Center: 4-Hydroxy-2,2-dimethylcyclohexanone
This technical support guide is designed for researchers, scientists, and drug development professionals to address potential stability issues with 4-Hydroxy-2,2-dimethylcyclohexanone. This document provides troubleshooting advice and frequently asked questions (FAQs) to ensure the integrity of your experiments and a deeper understanding of the molecule's behavior under various conditions.
Introduction to the Stability of this compound
This compound is a cyclic ketol, a chemical structure that can be susceptible to various degradation pathways. Its stability is influenced by factors such as pH, temperature, light, and the presence of oxidizing agents. Understanding these potential instabilities is crucial for accurate experimental results, proper storage, and formulation development. This guide will walk you through common stability concerns and provide protocols to assess and manage them.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound?
A1: The main stability concerns for this compound, based on its functional groups (a secondary alcohol and a ketone in a six-membered ring), include:
-
Dehydration: Particularly under acidic or basic conditions and at elevated temperatures, the molecule can lose water to form an unsaturated cyclohexenone.
-
Oxidation: The secondary alcohol is susceptible to oxidation, which would yield a 1,4-diketone.
-
Keto-Enol Tautomerism: While a natural equilibrium, changes in solvent or pH can affect the tautomeric balance, potentially leading to undesired reactions or analytical inconsistencies.
-
Photodegradation: Exposure to UV or even ambient light over extended periods may induce degradation.
Q2: How should I properly store this compound?
A2: To ensure maximum stability, it is recommended to store this compound in a cool, dry, and dark environment.[1] A tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen), is ideal to prevent oxidation and moisture absorption. For long-term storage, refrigeration (2-8 °C) is advised.
Q3: I am dissolving this compound in a solvent for my experiment. Can the solvent affect its stability?
A3: Yes, the choice of solvent is critical. Protic solvents, especially under non-neutral pH, can facilitate dehydration reactions. Aprotic solvents are generally preferred for stock solutions. It is crucial to assess the stability of your compound in the chosen experimental solvent by running a time-course analysis using a suitable analytical method like HPLC.
Q4: My analytical results (e.g., HPLC, NMR) for this compound are inconsistent. Could this be a stability issue?
A4: Inconsistent analytical results are a common indicator of compound instability. Degradation can lead to the appearance of new peaks and a decrease in the main compound's peak area in an HPLC chromatogram. In NMR, you might observe the emergence of new signals over time. It is essential to use freshly prepared solutions and to have a validated stability-indicating analytical method.
Troubleshooting Guides
This section provides structured guidance for identifying and resolving specific stability-related issues you may encounter during your experiments.
Issue 1: Appearance of a New Peak in HPLC Analysis, Suggesting Degradation
Possible Cause: Your compound is degrading under the experimental or storage conditions.
Troubleshooting Steps:
-
Characterize the Degradant: Use LC-MS to determine the molecular weight of the new peak. This can provide initial clues about the degradation pathway (e.g., a loss of 18 Da suggests dehydration). For more detailed structural information, isolation of the impurity followed by NMR analysis may be necessary.[2]
-
Conduct a Forced Degradation Study: To systematically identify the cause, perform a forced degradation study.[3] This involves exposing your compound to a range of stress conditions:
-
Acidic Conditions: e.g., 0.1 M HCl at room temperature and elevated temperature (e.g., 60 °C).
-
Basic Conditions: e.g., 0.1 M NaOH at room temperature and elevated temperature.
-
Oxidative Conditions: e.g., 3% H₂O₂ at room temperature.
-
Thermal Stress: e.g., heating the solid compound at a temperature below its melting point.
-
Photostability: Exposing the compound (in solid and solution form) to UV and visible light, as per ICH Q1B guidelines.[4]
-
-
Analyze the Results: Compare the degradation products from the forced degradation study with the unknown peak in your experimental sample. This will help pinpoint the specific stress factor causing the degradation.
-
Develop a Stability-Indicating HPLC Method: Your HPLC method must be able to resolve the parent compound from all potential degradation products.[5][6][7][8][9] This is crucial for accurate quantification and stability assessment.
Visualizing a Potential Degradation Pathway
Here is a conceptual workflow for investigating a degradation product:
Caption: Potential dehydration products.
2. Oxidation of the Secondary Alcohol
The secondary alcohol can be oxidized to a ketone, forming a diketone.
Caption: Potential oxidation product.
Experimental Protocols
Protocol 1: General Forced Degradation Study
Objective: To identify potential degradation pathways and products of this compound.
Materials:
-
This compound
-
Methanol or Acetonitrile (HPLC grade)
-
0.1 M Hydrochloric Acid
-
0.1 M Sodium Hydroxide
-
3% Hydrogen Peroxide
-
HPLC system with UV or PDA detector
-
LC-MS system
Procedure:
-
Prepare Stock Solution: Accurately weigh and dissolve this compound in a suitable solvent (e.g., methanol or acetonitrile) to a known concentration (e.g., 1 mg/mL).
-
Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 M HCl. Incubate at room temperature and 60°C. Take samples at various time points (e.g., 0, 2, 4, 8, 24 hours). Neutralize the samples with an equivalent amount of 0.1 M NaOH before analysis.
-
Base Hydrolysis: Mix equal volumes of the stock solution and 0.1 M NaOH. Incubate at room temperature and 60°C. Sample as above and neutralize with 0.1 M HCl.
-
Oxidation: Mix equal volumes of the stock solution and 3% H₂O₂. Incubate at room temperature. Sample as above.
-
Thermal Degradation: Place the solid compound in an oven at a temperature below its melting point (e.g., 80°C) for a set period. Also, reflux a solution of the compound. Sample and analyze.
-
Photodegradation: Expose the solid compound and a solution of the compound to a calibrated light source (as per ICH Q1B guidelines). Keep control samples wrapped in foil to protect from light.
-
Analysis: Analyze all samples by a stability-indicating HPLC method. If significant degradation is observed, analyze the stressed samples by LC-MS to identify the molecular weights of the degradation products.
Protocol 2: Development of a Stability-Indicating HPLC Method
Objective: To develop an HPLC method that can separate this compound from its potential degradation products.
Initial Chromatographic Conditions (Example):
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: Start with a shallow gradient (e.g., 5% B to 95% B over 20 minutes) to screen for impurities.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at a suitable wavelength (e.g., 210 nm, or scan for lambda max)
-
Injection Volume: 10 µL
Method Development and Validation:
-
Specificity: Inject a mixture of the stressed samples from the forced degradation study to ensure that all degradation products are resolved from the parent peak and from each other.
-
Linearity, Accuracy, and Precision: Perform these validation experiments according to ICH Q2(R1) guidelines to ensure the method is reliable for quantitative analysis.
-
Robustness: Test the effect of small, deliberate changes in method parameters (e.g., pH of mobile phase, column temperature, flow rate) to ensure the method remains reliable under slight variations.
References
- Singh, R., & Rehman, Z. U. (2012). Characterization of forced degradation products of ketorolac tromethamine using LC/ESI/Q/TOF/MS/MS and in silico toxicity prediction. Journal of Pharmaceutical and Biomedical Analysis, 67-68, 56-64.
- AK Scientific, Inc.
- Patel, Y., & Shah, N. (2016).
- Snider, B. B., & Grabowski, J. F. (2009). General Synthesis for Chiral 4-Alkyl-4-hydroxycyclohexenones. Organic letters, 11(15), 3438–3441.
- Prajapati, D., & Mashru, R. (2012). Identification of Major Degradation Products of Ketoconazole. Scientia Pharmaceutica, 80(3), 597–606.
- Harris, J. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. ACD/Labs.
- Shaikh, A. S., & Shaikh, A. (2025). Stability Indicating HPLC Method Development: A Review. International Research Journal of Pharmacy and Medical Sciences, 8(3), 26-33.
- Science.gov. stability-indicating hplc method: Topics by Science.gov.
- International Journal of Trend in Scientific Research and Development. (n.d.). Stability Indicating HPLC Method Development – A Review.
- Baertschi, S. W., Alsante, K. M., & Reed, R. A. (Eds.). (2011).
- ResearchGate. (2007). Synthesis of 4-Hydroxy-4-Methylcyclohex-2-En-1-One.
- Dong, M. W. (2019). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices.
- International Journal of Trend in Scientific Research and Development. (n.d.). Stability Indicating HPLC Method Development – A Review.
- Gil, R. R., & Gamenara, D. (2014). Pharmaceutical impurities and degradation products: uses and applications of NMR techniques. Journal of Pharmaceutical and Biomedical Analysis, 93, 1-19.
- MedchemExpress.com. 4-Hydroxy-4-methylcyclohexanone | Biochemical Assay Reagent.
- PubChem. 4-Hydroxy-2-methylcyclohexanone | C7H12O2 | CID 57460820.
- Gil, R. R., & Gamenara, D. (2014).
- Popović, I., et al. (2024).
- ResearchGate. (2012).
- Thermo Fisher Scientific. (n.d.). Drug stability testing 101.
- Hovorka, S., & Schöneich, C. (2001). Oxidative degradation of pharmaceuticals: theory, mechanisms and inhibition. Journal of pharmaceutical sciences, 90(3), 253–269.
- ResearchGate. (2021).
- BOC Sciences. CAS 17429-02-6 4-Hydroxy-4-methylcyclohexanone.
- ResearchGate. (1974).
- ResearchGate. (1991). Mechanism of Oxidative Degradation of 2-Hydroxy-Cyclohexanone in the Stage of Decomposition of 2-Hydroxy-2-Hyperoxycyclohexanone.
- Xiao, Q., et al. (2021). Occurrence, Formation, Stability, and Interaction of 4-Hydroxy-2,5-dimethyl-3(2H)-furanone. Request PDF.
- RSC Publishing. (n.d.). Reactions of 4-hydroxycyclohexa-2,5-dienones under acidic conditions.
- Wiley-VCH GmbH. (2025). (Trans)-4-hydroxy-2,2,6-trimethyl-cyclohexanone - Optional[13C NMR] - Chemical Shifts.
- ResearchGate. (1981). The formation and thermal decomposition of 4-hydroperoxy-2-hydroxy-3,4,6-triisopropylcyclohexa-2,5-dienone.
- ResearchGate. (2007).
- Deota, P. T., et al. (2023). Impact of ultraviolet-absorbing 2-hydroxy-4-quaternaryammoniumalkoxy benzophenone motif on photodegradation of disulfoton: a case study. Environmental Science and Pollution Research, 30(60), 124704-124713.
- Chemical Communications. (2010). Desymmetrization of 4-hydroxy-2,5-cyclohexadienones by radical cyclization: synthesis of optically pure gamma-lactones.
- Semantic Scholar. (2022).
- PubMed. (2009). Inhibition of the oxidative metabolism of 3,4-dihydroxyphenylacetaldehyde, a reactive intermediate of dopamine metabolism, by 4-hydroxy-2-nonenal.
- National Institutes of Health. (2012). Mass spectrometric dereplication of nitrogen-containing constituents of black cohosh (Cimicifuga racemosa L.).
Sources
- 1. pharmtech.com [pharmtech.com]
- 2. Pharmaceutical impurities and degradation products: uses and applications of NMR techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. acdlabs.com [acdlabs.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. irjpms.com [irjpms.com]
- 6. stability-indicating hplc method: Topics by Science.gov [science.gov]
- 7. ijtsrd.com [ijtsrd.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. ijtsrd.com [ijtsrd.com]
Technical Support Center: Recrystallization of 4-Hydroxy-2,2-dimethylcyclohexanone
This guide provides in-depth technical support for the recrystallization of 4-Hydroxy-2,2-dimethylcyclohexanone, a key intermediate in various synthetic pathways. Designed for researchers, scientists, and drug development professionals, this document offers troubleshooting advice and detailed protocols to help you achieve high purity and yield.
Understanding the Molecule and the Process
This compound possesses both a hydroxyl (-OH) and a ketone (C=O) functional group. These polar moieties dictate its solubility characteristics and are central to designing an effective recrystallization protocol. The goal of recrystallization is to dissolve the impure solid in a hot solvent and then allow it to cool slowly, promoting the formation of a pure crystalline lattice that excludes impurities.[1][2][3]
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific challenges you may encounter during the recrystallization of this compound in a question-and-answer format.
Question 1: My compound "oiled out" instead of forming crystals. What happened and how can I fix it?
Answer:
"Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid.[4][5] This is a common issue, particularly when the melting point of the compound is lower than the boiling point of the solvent, or when significant impurities are present, which can depress the melting point.[4][6][7]
-
Causality: The high concentration of the solute in the hot solution, combined with a potentially low melting point of the impure compound, can lead to the separation of a liquid phase upon cooling. This liquid phase is essentially a supersaturated solution of your compound and often traps impurities effectively, hindering purification.[4][5]
-
Immediate Remedial Actions:
-
Re-dissolve and Dilute: Heat the solution to re-dissolve the oil. Add a small amount of additional hot solvent to decrease the saturation level.[4][6]
-
Slow Cooling: Allow the solution to cool much more slowly. You can do this by leaving the flask on a warm hotplate (turned off) or by insulating the flask.[8][9] This provides more time for proper crystal nucleation and growth.
-
Scratching: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[2][10]
-
-
Preventative Strategies:
-
Solvent Selection: Consider a solvent with a lower boiling point.
-
Purity of Starting Material: If the starting material is highly impure, consider a preliminary purification step like column chromatography.[11]
-
Seeding: Introduce a seed crystal (a small, pure crystal of this compound) to the cooled solution to initiate crystallization.[12][13][14]
-
Question 2: I have a very low yield of crystals after recrystallization. What are the likely causes?
Answer:
A low yield is a frequent problem in recrystallization and can be attributed to several factors.[4][15]
-
Causality and Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Excess Solvent | Using too much solvent will keep a significant portion of your compound dissolved even at low temperatures.[4][8][15] | Before cooling, gently boil off some of the solvent to concentrate the solution. Test for saturation by dipping a glass rod in the solution; a crystalline film should form upon drying. |
| Premature Crystallization | If crystals form in the filter paper during hot filtration, you will lose product.[16][17] | Use a stemless funnel, preheat the funnel and filter paper with hot solvent, and keep the solution at a boil during filtration.[2][16][18] |
| Incomplete Crystallization | The solution may not have been cooled sufficiently to maximize crystal formation. | Ensure the flask is cooled in an ice-water bath for an adequate amount of time (e.g., 20-30 minutes) after it has reached room temperature.[2] |
| Washing with Room Temperature Solvent | Washing the collected crystals with warm or room temperature solvent will dissolve some of your product. | Always wash the crystals with a minimal amount of ice-cold recrystallization solvent.[15] |
Question 3: My final product is still colored/impure. How can I improve the purity?
Answer:
The presence of impurities in the final product indicates that they were not effectively separated during the recrystallization process.
-
Causality and Solutions:
-
Rapid Crystallization: If the solution cools too quickly, impurities can become trapped within the crystal lattice.[4] Ensure a slow cooling rate.
-
Insoluble Impurities: If there were solid impurities in the hot solution that were not removed, they will contaminate your final product. Perform a hot filtration step to remove any insoluble material before cooling.[16][19][20]
-
Colored Impurities: Highly colored impurities can sometimes be removed by adding a small amount of activated charcoal to the hot solution before filtration.[6][19] Be aware that charcoal can also adsorb your product, so use it sparingly.[4]
-
Co-crystallization: If an impurity has very similar solubility properties to your compound, a single recrystallization may not be sufficient. A second recrystallization may be necessary.
-
Experimental Protocol: Recrystallization of this compound
This protocol is a general guideline. The optimal solvent and conditions should be determined empirically.
1. Solvent Selection:
-
The ideal solvent should dissolve the compound well when hot but poorly when cold.[1][21][22] Given the polar nature of this compound, suitable starting points for solvent screening include:
-
Water
-
Ethanol/Water mixtures
-
Acetone/Hexane mixtures
-
Ethyl acetate/Hexane mixtures
-
-
Test small amounts of your crude product with these solvents to find the best option.
2. Dissolution:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of the chosen solvent.
-
Heat the mixture on a hot plate with stirring.
-
Continue adding small portions of hot solvent until the solid just dissolves. Avoid adding an excess of solvent.[3][15]
3. (Optional) Hot Filtration:
-
If the hot solution contains insoluble impurities or if activated charcoal was used, perform a hot filtration.[16][18]
-
Use a pre-heated stemless funnel and fluted filter paper.[16][18]
-
Filter the hot solution into a clean, pre-warmed Erlenmeyer flask.
4. Crystallization:
-
Cover the flask with a watch glass and allow it to cool slowly to room temperature.[18] Rapid cooling can trap impurities.[4]
-
Once at room temperature, place the flask in an ice-water bath to maximize crystal formation.[2]
5. Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.
-
Allow the crystals to dry completely on the filter paper with the vacuum running. For final drying, a vacuum oven can be used.
Workflow Diagram
Sources
- 1. edu.rsc.org [edu.rsc.org]
- 2. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 3. youtube.com [youtube.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. mt.com [mt.com]
- 6. brainly.com [brainly.com]
- 7. reddit.com [reddit.com]
- 8. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 9. youtube.com [youtube.com]
- 10. quora.com [quora.com]
- 11. reddit.com [reddit.com]
- 12. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 13. openaccesspub.org [openaccesspub.org]
- 14. researchgate.net [researchgate.net]
- 15. people.chem.umass.edu [people.chem.umass.edu]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. Problems in recrystallization | Recrystallization | Laboratory techniques [biocyclopedia.com]
- 18. safrole.com [safrole.com]
- 19. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
- 20. m.youtube.com [m.youtube.com]
- 21. Chemistry Teaching Labs - Solvent Choice [chemtl.york.ac.uk]
- 22. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
Technical Support Center: Chromatographic Separation of 4-Hydroxy-2,2-dimethylcyclohexanone Diastereomers
Welcome to the dedicated support center for the chromatographic separation of 4-Hydroxy-2,2-dimethylcyclohexanone diastereomers. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of separating these specific stereoisomers. As diastereomers possess different physical properties, they can be separated using standard (non-chiral) chromatographic techniques, a principle that underpins the methodologies discussed herein.[1] This resource provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established scientific principles and practical laboratory experience.
Section 1: Troubleshooting Guide
This section addresses the most common issues encountered during the separation of this compound diastereomers via High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). The format is designed to help you quickly identify your problem, understand the root cause, and implement an effective solution.
Logical Troubleshooting Workflow for Poor Peak Resolution
Below is a systematic workflow to diagnose and resolve poor peak resolution, the most frequent challenge in this separation.
Caption: Troubleshooting workflow for poor diastereomer resolution.
Q1: My chromatogram shows poor or no resolution between the two diastereomer peaks. What should I do?
A1: This is the most common challenge. Resolution (Rs) is a function of column efficiency (N), selectivity (α), and retention factor (k).[2][3] To improve it, you must systematically optimize these parameters.
Potential Causes & Solutions:
-
Suboptimal Mobile Phase Composition: The mobile phase is the most powerful tool for manipulating selectivity (α) in liquid chromatography.[4]
-
For Normal-Phase (NP) HPLC (Recommended): The separation of these diastereomers relies on subtle differences in their interaction with the polar stationary phase (e.g., silica). The hydroxyl group is a key interaction point.
-
Action: Systematically adjust the ratio of your non-polar and polar solvents. For a typical hexane/isopropanol system, change the isopropanol concentration in small increments (e.g., from 5% to 4% or 6%).
-
Expert Insight: If adjusting the ratio is insufficient, change the polar modifier entirely. For example, switching from isopropanol to ethanol or ethyl acetate can dramatically alter selectivity because each solvent has different proton-accepting/donating properties, thus changing the interaction with the analyte's hydroxyl group.[3]
-
-
For Reversed-Phase (RP) HPLC:
-
-
Inappropriate Stationary Phase: The column chemistry dictates the fundamental interactions available for separation.
-
Action: If optimizing the mobile phase on a standard silica or C18 column fails, a change in stationary phase is necessary.[2][3]
-
NP-HPLC: Consider columns with different polarities, such as a cyano (CN) or diol-bonded phase. These offer alternative hydrogen bonding and dipole-dipole interactions compared to plain silica.
-
RP-HPLC: Switch from a standard C18 to a Phenyl-Hexyl column. The phenyl groups can introduce pi-pi interactions, which may differentiate the diastereomers if their conformations allow for different accessibility to the cyclohexanone ring.
-
-
-
Insufficient Column Efficiency: If peaks are very broad, even with good selectivity, they will still overlap.
-
Action:
-
Decrease Flow Rate: Lowering the flow rate can increase efficiency and improve resolution, though it will lengthen the run time.[6]
-
Increase Column Length / Decrease Particle Size: Using a longer column (e.g., 250 mm instead of 150 mm) or a column packed with smaller particles (e.g., sub-2 µm) increases the theoretical plate number (N), resulting in sharper peaks and better resolution.[2][4]
-
-
-
Suboptimal Temperature (GC & HPLC):
-
Action: Control the column temperature using an oven or thermostat. For HPLC, changing the temperature (e.g., from 25°C to 40°C) alters mobile phase viscosity and can sometimes change the selectivity of the separation.[4][6] For GC, optimizing the temperature ramp is critical. A slower temperature gradient often provides better resolution for closely eluting compounds.[7]
-
Q2: The peaks for my diastereomers are broad and/or show significant tailing. What causes this and how can I fix it?
A2: Poor peak shape is typically caused by chemical or physical factors that prevent the analyte band from moving through the column symmetrically.
Potential Causes & Solutions:
-
Secondary Interactions (HPLC): This is a very common cause, especially in NP-HPLC. The acidic silanol groups on the surface of silica packing can strongly and non-uniformly interact with the polar hydroxyl group of your analyte, causing tailing.
-
Action: Add a small amount of a modifier to the mobile phase. A weak acid (e.g., 0.1% acetic or formic acid) can protonate the silanol groups, reducing their activity.[3] Alternatively, a weak base (e.g., 0.1% triethylamine) can compete for the active sites. Use an end-capped column if available.[3]
-
-
Column Overload: Injecting too much sample mass onto the column saturates the stationary phase, leading to broad, often fronting or tailing, peaks.
-
Action: Reduce the injection volume or dilute your sample.[6] Perform a loading study by injecting progressively smaller amounts until the peak shape and retention time stabilize.
-
-
Sample Solvent Mismatch (HPLC): If the sample is dissolved in a solvent much stronger than the mobile phase, the peak shape can be severely distorted.
-
Extra-Column Volume & System Issues: Dead volume in tubing, fittings, or the detector flow cell can cause peak broadening.
-
Active Sites (GC): In GC, active sites in the injection port liner or the column itself can cause tailing for polar compounds like yours.
Q3: My retention times are drifting between injections. How can I improve reproducibility?
A3: Drifting retention times point to an unstable chromatographic system. The key is to identify the source of the instability.
Potential Causes & Solutions:
-
Unstable Column Temperature: Temperature fluctuations directly affect mobile phase viscosity and analyte retention.[7]
-
Action: Always use a thermostatted column compartment for both HPLC and GC. Allow the system to fully equilibrate before starting your analytical sequence.
-
-
Inconsistent Mobile Phase Preparation (HPLC): For mobile phases containing multiple components, especially with a small percentage of a polar modifier, minor variations in preparation can lead to significant shifts in retention.
-
Column Degradation: Over time, the stationary phase can become contaminated or degrade, leading to changes in retention.
-
Action: Use a guard column to protect your analytical column from strongly retained impurities in the sample.[8] If the column is contaminated, follow the manufacturer's instructions for washing and regeneration.
-
-
System Leaks or Pump Issues: A leak in the system will cause a pressure drop and a change in flow rate, directly impacting retention times.[6][11]
-
Action: Monitor the system pressure. If it is unusually low or fluctuating, perform a systematic leak check starting from the pump and moving towards the detector.
-
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the cis- and trans- diastereomers of this compound? The molecule has two stereocenters: one at the carbon bearing the hydroxyl group (C4) and one at the carbon with the two methyl groups (C2), although C2 is not chiral. The key stereocenter is C4. However, the molecule exists as a pair of diastereomers based on the relative orientation of the hydroxyl group to the plane of the ring, often referred to as cis (axial OH) and trans (equatorial OH) isomers, which have different thermodynamic stabilities and physical properties. This difference in physical properties, including polarity and shape, is what allows for their separation without a chiral stationary phase.
Q2: Is Normal-Phase (NP) or Reversed-Phase (RP) HPLC better for this separation? For separating diastereomers, Normal-Phase HPLC is often the more effective starting point.
-
Normal-Phase (e.g., Silica, Diol, Cyano columns): Separation is driven by polar interactions like hydrogen bonding and dipole-dipole forces. The different spatial arrangements of the hydroxyl group in the cis and trans diastereomers lead to different degrees of interaction with the polar stationary phase, often resulting in good selectivity.[5][12]
-
Reversed-Phase (e.g., C18, Phenyl columns): Separation is based on hydrophobic interactions. While still possible, the difference in hydrophobicity between the diastereomers may be less pronounced, potentially requiring more extensive method development to achieve separation.[5][13]
Q3: How should I prepare my sample for analysis? Proper sample preparation is crucial for good chromatography.
-
Solvent Selection: Whenever possible, dissolve your sample in the initial mobile phase to prevent peak distortion.[3] If a stronger solvent is needed for solubility, keep the injection volume as low as possible.
-
Concentration: Determine the appropriate concentration by creating a calibration curve or performing a loading study. The goal is to get a strong detector response without overloading the column, which causes peak broadening.[6]
-
Filtration: Always filter your sample through a 0.22 µm or 0.45 µm syringe filter before injection to remove particulates that could clog the column or system.
Q4: Is derivatization necessary for this compound?
-
For HPLC: No, derivatization is generally not required. The presence of the hydroxyl and ketone groups provides sufficient polarity for separation, and the ketone provides a chromophore for UV detection.
-
For GC: Derivatization can be highly beneficial. Converting the polar hydroxyl group to a less polar silyl ether (e.g., using BSTFA) will increase the compound's volatility and reduce the likelihood of peak tailing due to interactions with active sites in the GC system.[9] This often results in sharper, more symmetrical peaks.
Q5: How can I confirm the identity and purity of my separated diastereomer peaks? Chromatographic separation alone does not confirm chemical identity.
-
Mass Spectrometry (MS): Coupling your chromatograph to a mass spectrometer (LC-MS or GC-MS) is the most common method. While the diastereomers will have the same molecular weight, their fragmentation patterns might show subtle, reproducible differences.[14]
-
Preparative Chromatography & NMR: If you need unambiguous confirmation, you can use preparative HPLC to collect fractions of each purified diastereomer. After removing the solvent, you can analyze the fractions using Nuclear Magnetic Resonance (NMR) spectroscopy. The different spatial arrangements of the protons in each diastereomer will result in distinct NMR spectra.[15]
Data & Method Summaries
Table 1: Recommended Starting Conditions for HPLC Method Development
| Parameter | Normal-Phase (NP) HPLC | Reversed-Phase (RP) HPLC |
| Column | Silica, 5 µm, 4.6 x 150 mm | C18, 5 µm, 4.6 x 150 mm |
| Mobile Phase | Hexane / Isopropanol (95:5 v/v) | Water / Acetonitrile (60:40 v/v) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Temperature | 25°C (controlled) | 30°C (controlled) |
| Injection Volume | 5-10 µL | 5-10 µL |
| Detection | UV at 210 nm or 280 nm (ketone) | UV at 210 nm or 280 nm (ketone) |
Note: These are starting points. Optimization, particularly of the mobile phase composition, will be necessary.[3]
Table 2: Troubleshooting Quick Reference Guide
| Issue | Most Likely Cause(s) | Key Solutions |
| Poor Resolution | Incorrect mobile phase selectivity; Wrong column chemistry | 1. Adjust mobile phase solvent ratio. 2. Change organic modifier. 3. Try a column with different chemistry (e.g., Silica -> Cyano).[2][3] |
| Peak Tailing | Secondary silanol interactions; Column overload; Sample solvent mismatch | 1. Add modifier (acid/base) to mobile phase. 2. Reduce sample concentration. 3. Dissolve sample in mobile phase.[3][6][8] |
| Broad Peaks | Column overload; High flow rate; Extra-column dead volume | 1. Inject less sample. 2. Reduce flow rate. 3. Check system fittings and tubing.[6] |
| Shifting Retention | Temperature fluctuation; Inconsistent mobile phase prep; Column aging | 1. Use a column oven. 2. Prepare fresh mobile phase daily. 3. Use a guard column.[3][7][8] |
| Ghost Peaks (GC) | Syringe/injector contamination; Column bleed | 1. Clean injector and syringe. 2. Condition the column properly.[9] |
References
- Troubleshooting Poor Peak Shape and Resolution in HPLC. (2024, October 13). YouTube.
- Production of a doubly chiral compound, (4R,6R)-4-hydroxy-2,2,6-trimethylcyclohexanone, by two-step enzymatic asymmetric reduction. (n.d.). PubMed.
- Causes Of Poor Resolution in High-Performance Liquid Chromatography (HPLC) And How To Improve It. (2025, November 18). ALWSCI.
- Technical Support Center: Troubleshooting Poor Peak Resolution in Momor-cerebroside I HPLC. (2025, December). BenchChem.
- An In-depth Technical Guide to the Stereoisomers of 2-(Hydroxy-phenyl-methyl)-cyclohexanone. (2025). BenchChem.
- Methods for Changing Peak Resolution in HPLC: Advantages and Limitations. (n.d.). LCGC North America.
- 7 Common Problems of Gas chromatography (GC) and How to Troubleshoot. (n.d.). Drawell.
- Chiral Drug Separation. (n.d.). ScienceDirect.
- HPLC Troubleshooting Guide. (n.d.). Waters.
- Common Sources Of Error in Gas Chromatography. (2025, February 8). ALWSCI.
- TROUBLESHOOTING GUIDE. (n.d.). Restek.
- Organic Syntheses Procedure. (n.d.). Organic Syntheses.
- 8 Common Gas Chromatography Mistakes. (n.d.). PEAK Scientific.
- GC of ketones. (n.d.). Vernier.
- The Purification of Diastereomers by SepaFlash™ C18 Reversed Phase Cartridge. (n.d.). Santai Technologies.
- Chiral HPLC Separations. (n.d.). Phenomenex.
- HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. (2016). National Institutes of Health.
- Comparative study on separation of diastereomers by HPLC. (2025, August 7). ResearchGate.
- General Synthesis for Chiral 4-Alkyl-4-hydroxycyclohexenones. (n.d.). National Institutes of Health.
- Production of a Doubly Chiral Compound, (4R,6R)-4-Hydroxy-2,2,6-Trimethylcyclohexanone, by Two-Step Enzymatic Asymmetric Reduction. (2025, August 6). ResearchGate.
- Comparison of SFC, HPLC, and Chiral techniques for the separation of diastereomers of a diverse set of small molecules. (n.d.). SlideShare.
- Comparison of chromatographic techniques for diastereomer separation of a diverse set of drug-like compounds. (2013, January 11). PubMed.
- HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. (2016, October 4). PubMed.
- Novel preparation of (-)-4-hydroxycyclohex-2-enone: Reaction of 4-hydroxycyclohex-2-enone and 4-hydroxycyclopent-2-enone with some thiols. (2025, August 7). ResearchGate.
- Synthesis of 4-Hydroxy-4-Methylcyclohex-2-En-1-One. (2025, August 7). ResearchGate.
- Desymmetrization of 4-Hydroxy-2,5-cyclohexadienones by Radical Cyclization: Synthesis of Optically Pure γ-Lactones. (2009). The Royal Society of Chemistry.
- Observations on the stereochemistry of reduction of 2,6-dimethylcyclohexanones. (2025, August 6). Canadian Journal of Chemistry.
- Asymmetric Synthesis of Four Stereoisomers of 2,2-Dimethyl-3-hydroxy-4-(1′-angeloyloxy)-6-acetylchromane from Ageratina grandifolia and Plausible Absolute Stereochemistry of the Natural Product. (2023, September 26). PubMed Central.
- GC-MS studies on the regioisomeric 2,3- and 3,4-methylenedioxyphenethylamines related to MDEA, MDMMA, and MBDB. (2007, May 1). Semantic Scholar.
- Quantification of 4-hydroxy-2,5-dimethyl-3-furanone in fruit samples using solid phase microextraction coupled with gas chromatography-mass spectrometry. (2025, August 7). ResearchGate.
Sources
- 1. santaisci.com [santaisci.com]
- 2. Causes Of Poor Resolution in High-Performance Liquid Chromatography (HPLC) And How To Improve It - Blogs - News [alwsci.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. researchgate.net [researchgate.net]
- 6. m.youtube.com [m.youtube.com]
- 7. Common Sources Of Error in Gas Chromatography - Blogs - News [alwsci.com]
- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 9. drawellanalytical.com [drawellanalytical.com]
- 10. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 11. chromatographytoday.com [chromatographytoday.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Comparison of chromatographic techniques for diastereomer separation of a diverse set of drug-like compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. [PDF] GC-MS studies on the regioisomeric 2,3- and 3,4-methylenedioxyphenethylamines related to MDEA, MDMMA, and MBDB. | Semantic Scholar [semanticscholar.org]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Purification of 4-Hydroxy-2,2-dimethylcyclohexanone
Welcome to the technical support center for the purification of 4-Hydroxy-2,2-dimethylcyclohexanone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) related to the purification of this important chemical intermediate. Our goal is to equip you with the scientific understanding and practical methodologies to achieve high purity in your experiments.
Introduction: The Critical Role of Purity
This compound is a valuable building block in organic synthesis, particularly in the development of pharmaceuticals and other complex molecules. The presence of impurities, even in trace amounts, can significantly impact the yield, stereoselectivity, and overall success of subsequent reactions. Therefore, robust purification protocols are essential to ensure the quality and reliability of your experimental outcomes. This guide will delve into the common impurities encountered during the synthesis of this compound and provide detailed, evidence-based strategies for their removal.
Frequently Asked Questions (FAQs)
Here, we address some of the common questions that arise during the purification of this compound.
Q1: What are the most common impurities I should expect in my crude this compound?
The impurity profile of your crude product is highly dependent on the synthetic route employed. The two most common pathways to this compound are the oxidation of 2,2-dimethylcyclohexanol and the Robinson annulation.
-
From Oxidation of 2,2-dimethylcyclohexanol:
-
Unreacted Starting Material: Incomplete oxidation can lead to the presence of residual 2,2-dimethylcyclohexanol in your product.
-
Over-oxidation Products: Harsh oxidation conditions can lead to the formation of diones, such as 2,2-dimethylcyclohexane-1,4-dione, or ring-opened byproducts like adipic acid derivatives.[1]
-
Solvent and Reagent Residues: Residual solvents from the reaction and workup, as well as any remaining oxidizing agents or their byproducts, can contaminate the final product.
-
-
From Robinson Annulation:
-
Unreacted Starting Materials: Incomplete reaction can result in the presence of the starting ketone and methyl vinyl ketone (or its precursor).
-
Michael Adduct Intermediate: The initial product of the Michael addition, a 1,5-diketone, may not fully cyclize to the final product.[2]
-
Polymerized Methyl Vinyl Ketone: Methyl vinyl ketone is prone to polymerization, especially under basic conditions, leading to polymeric impurities.[3]
-
Side-Reaction Products: Double alkylation of the starting ketone can occur as a side reaction.[3]
-
Q2: My NMR spectrum shows signals that I cannot identify. How can I determine the structure of these unknown impurities?
Identifying unknown impurities is a critical step in developing an effective purification strategy. A combination of analytical techniques is often necessary:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful tool for separating volatile components and identifying them based on their mass-to-charge ratio. The resulting mass spectra can be compared to library databases for identification.[4][5]
-
Quantitative Nuclear Magnetic Resonance (qNMR): qNMR can be used to determine the purity of your sample and quantify the amount of each impurity without the need for an identical standard for each one.[6][7]
-
High-Performance Liquid Chromatography (HPLC): HPLC is another excellent technique for separating components of a mixture and can be particularly useful for less volatile impurities.[8]
Q3: I am struggling to remove a very polar impurity. What are my options?
Highly polar impurities, such as diols or carboxylic acids, can be challenging to remove. Here are a few strategies:
-
Aqueous Extraction (Wash): If the impurity has significantly higher water solubility than your product, a series of aqueous washes can be effective. Adjusting the pH of the wash can further enhance the separation. For acidic impurities, a wash with a mild base (e.g., saturated sodium bicarbonate solution) can convert them into their more water-soluble salts.
-
Column Chromatography with a More Polar Solvent System: You may need to use a more polar eluent system in your column chromatography to effectively move the polar impurity off the column. A gradient elution, gradually increasing the polarity of the mobile phase, is often the best approach.
-
Recrystallization from a Non-polar Solvent: If your product is a solid, recrystallization from a relatively non-polar solvent may cause the more polar impurity to remain in the mother liquor.
Troubleshooting Purification Protocols
This section provides detailed troubleshooting guides for the most common purification techniques used for this compound.
Troubleshooting Guide 1: Column Chromatography
Column chromatography is a widely used technique for purifying this compound.[9][10] However, various issues can arise.
| Problem | Potential Cause | Troubleshooting Steps & Scientific Rationale |
| Poor Separation of Product and Impurity | Inappropriate Solvent System: The polarity of the eluent is not optimized to create a sufficient difference in the retention factors (Rf) of the components. | 1. Optimize the Solvent System with TLC: Before running the column, test various solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) using Thin Layer Chromatography (TLC). Aim for an Rf value of 0.2-0.4 for your product and the largest possible separation from the impurity spots. 2. Use a Gradient Elution: Start with a less polar solvent system and gradually increase the polarity. This will allow the less polar compounds to elute first, followed by your product, and finally the more polar impurities. |
| Product is Tailing on the Column | Compound is too Polar for the Adsorbent/Solvent System: Strong interactions between your polar hydroxy-ketone and the silica gel can lead to slow and uneven elution. | 1. Add a Small Amount of a More Polar Solvent: Incorporating a small percentage of a more polar solvent (e.g., methanol or acetic acid) into your eluent can help to disrupt the strong interactions and improve peak shape. 2. Use a Different Adsorbent: Consider using a less acidic adsorbent like neutral alumina if your compound is sensitive to the acidity of silica gel. |
| Product is Not Eluting from the Column | Solvent System is Not Polar Enough: The eluent does not have sufficient polarity to displace your product from the stationary phase. | 1. Increase the Polarity of the Eluent: Gradually increase the proportion of the polar solvent in your mobile phase. 2. Flush the Column: If your product is still retained, you can try flushing the column with a very polar solvent (e.g., pure methanol or a mixture of methanol and dichloromethane) to recover your compound, although this will likely co-elute with any other strongly retained impurities. |
| Cracks or Channels in the Silica Gel | Improper Packing of the Column: Air bubbles or uneven packing of the silica gel creates channels that lead to poor separation. | 1. Repack the Column: The best solution is to repack the column carefully, ensuring a homogenous slurry of silica gel in the initial solvent and allowing it to settle without any air bubbles. 2. Use the "Wet" Packing Method: Preparing a slurry of the silica gel in the eluent and pouring it into the column can help to avoid air bubbles. |
-
Preparation of the Column:
-
Select a glass column of appropriate size. A general rule of thumb is to use 30-50g of silica gel for every 1g of crude product.
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand.
-
Prepare a slurry of silica gel in the initial, least polar eluent.
-
Carefully pour the slurry into the column, allowing the silica to settle evenly. Gently tap the column to ensure tight packing and remove any air bubbles.
-
Add another thin layer of sand on top of the silica gel.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the eluent.
-
Carefully apply the sample solution to the top of the silica gel.
-
Allow the sample to absorb into the silica gel until the liquid level is just at the top of the sand.
-
-
Elution:
-
Carefully add the eluent to the top of the column.
-
Begin collecting fractions.
-
Monitor the elution of your product by TLC analysis of the collected fractions.
-
If using a gradient elution, gradually increase the polarity of the solvent system.
-
-
Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Diagram: Column Chromatography Workflow
Caption: Workflow for the purification of this compound by column chromatography.
Troubleshooting Guide 2: Recrystallization
Recrystallization is a powerful technique for purifying solid compounds.[11][12] The key is to find a suitable solvent or solvent system.
| Problem | Potential Cause | Troubleshooting Steps & Scientific Rationale |
| Product Does Not Dissolve in Hot Solvent | Inappropriate Solvent Choice: The product is not sufficiently soluble in the chosen solvent, even at elevated temperatures. | 1. Try a More Polar Solvent: If you are using a non-polar solvent, try a more polar one. The hydroxyl group in your product increases its polarity. 2. Use a Two-Solvent System: Dissolve your product in a small amount of a "good" solvent (in which it is very soluble) at room temperature, and then add a "bad" solvent (in which it is poorly soluble) dropwise until the solution becomes cloudy. Heat the mixture until it becomes clear again, and then allow it to cool slowly. A common two-solvent system for moderately polar compounds is ethyl acetate/hexane.[13] |
| No Crystals Form Upon Cooling | Solution is Not Saturated: Too much solvent was used, and the solution is not supersaturated upon cooling. | 1. Evaporate Some of the Solvent: Gently heat the solution to evaporate some of the solvent and then allow it to cool again. 2. Induce Crystallization: Scratch the inside of the flask with a glass rod to create nucleation sites. Alternatively, add a seed crystal of the pure product if available. |
| Product "Oils Out" Instead of Crystallizing | Cooling is Too Rapid or the Melting Point of the Product is Lower than the Boiling Point of the Solvent: The product separates as a liquid phase instead of forming a crystalline solid. | 1. Slow Down the Cooling Process: Allow the solution to cool to room temperature slowly before placing it in an ice bath. Insulating the flask can help. 2. Use a Lower-Boiling Solvent: Choose a solvent with a boiling point lower than the melting point of your product. 3. Use a More Dilute Solution: Oiling out can sometimes be prevented by using a slightly larger volume of solvent. |
| Low Recovery of Pure Product | Product is Too Soluble in the Cold Solvent: A significant amount of your product remains dissolved in the mother liquor even after cooling. | 1. Cool the Solution to a Lower Temperature: Use an ice-salt bath or a freezer to achieve a lower temperature and decrease the solubility of your product. 2. Choose a Different Solvent: Find a solvent in which your product has lower solubility at cold temperatures. |
-
Solvent Selection:
-
Test the solubility of a small amount of your crude product in various solvents at room temperature and with heating. An ideal solvent will dissolve the product when hot but not when cold. Common choices for hydroxy-ketones include ethyl acetate, acetone, and mixtures like ethyl acetate/hexane or acetone/water.[13]
-
-
Dissolution:
-
Place the crude solid in an Erlenmeyer flask.
-
Add a minimal amount of the chosen solvent and heat the mixture with stirring until the solid dissolves completely.
-
-
Hot Filtration (if necessary):
-
If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
-
Crystallization:
-
Allow the hot, clear solution to cool slowly to room temperature.
-
Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold solvent.
-
Dry the crystals thoroughly to remove any residual solvent.
-
Diagram: Recrystallization Decision Tree
Caption: Decision-making process for troubleshooting recrystallization.
Data Summary
The following table summarizes the physical properties of this compound and some of its potential impurities. This information is crucial for selecting the appropriate purification method.
| Compound | Molecular Weight ( g/mol ) | Boiling Point (°C) | Polarity |
| This compound | 142.20 | ~105-108 (at 10 mmHg) | High |
| 2,2-dimethylcyclohexanol | 128.21 | ~176 | Moderate |
| 2,2-dimethylcyclohexane-1,4-dione | 140.18 | Not readily available | Moderate-High |
| 2-methylcyclohexanone | 112.17 | 165-166 | Moderate |
References
- Hermans, I., et al. (2007). The formation of byproducts in the autoxidation of cyclohexane. Chemistry – A European Journal, 13(15), 4175-4183.
- Schuchardt, U., et al. (2001). Cyclohexane Oxidation.
- Weldegirma, S. (2021). Experimental Organic Chemistry: Laboratory Manual. University of South Florida.
- Robinson, R. (1935). Experiments on the Synthesis of Substances related to the Sterols. Part II. A new general Method for the Synthesis of substituted Cyclohexenones. Journal of the Chemical Society (Resumed), 1285.
- Wikipedia. (2023).
- House, H. O. (1972). Modern Synthetic Reactions (2nd ed.). W. A. Benjamin, Inc.
- University of Rochester Department of Chemistry.
- Chemistry LibreTexts. (2023). 23.
- University of Rochester Department of Chemistry.
- ChemistryViews. (2012).
- NROChemistry.
- Reddit. (2022).
- Boucher, M., et al. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Journal of Visualized Experiments, (134), 57321.
- Mettler Toledo. (2023). Recrystallization Guide: Process, Procedure, Solvents.
- Sigma-Aldrich. HPLC Troubleshooting Guide.
- PubChem. 4-Hydroxy-2-methylcyclohexanone.
- Deanesly, R. M. (1939). U.S. Patent No. 2,166,584. U.S.
- PubChem. 4-Hydroxycyclohexanone.
- Juniper Publishers. (2018). A Brief Summary on Robinson Annulation Reaction. Application in Synthesis of Diterpenes. Arts & Sciences: Current Researches, 1(1).
- BenchChem. (2023). A Comparative Guide to HPLC-Based Purity Validation of 4,4-Dimethylcyclohexanone Oxime.
- Sigma-Aldrich. HPLC Troubleshooting Guide.
- Chemistry LibreTexts. (2023). 23.
- Master Organic Chemistry. (2018).
- Professor Dave Explains. (2020, January 10).
- Reddit. (2019).
- PubChem. 4-Hydroxy-2,5-dimethylhexan-3-one.
- Study.com. (2021).
- PubChem. 4-Hydroxy-2,2,6-trimethylcyclohexanone.
- Loder, D. J. (1940). U.S. Patent No. 2,205,184. U.S.
- MedchemExpress. 4-Hydroxy-3,3-dimethylcyclohexanone.
- Organic Syntheses. Instructions for Authors.
- Study.com. (2021). Acid-catalyzed dehydration of 2,2-dimethylcyclohexanol and of 2,3-dimethylcyclohexanol.
- Filo. (2023). Acid-catalyzed dehydration of 2,2-dimethylcyclohexanol yields a mixture of 1,2-methylcyclohexane and isopropylidenecyclopentane.
- Organic & Biomolecular Chemistry. (2020). Recent advances in the synthesis of α-amino ketones.
- BenchChem. (2023). Revolutionizing Purity Analysis: A Comparative Guide to qNMR for 2-(Methylamino)cyclohexanone Hydrochloride.
- PubChem. 4-Hydroxy-6,6-dimethyl-cyclohex-2-enone.
- BenchChem. (2023). A Comparative Guide to the Purity Validation of 7-Hydroxyheptan-2-one by GC-MS and NMR Spectroscopy.
- Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. Journal of Medicinal Chemistry, 57(22), 9220–9231.
- Study.com. (2021). Acid-catalyzed dehydration of 2,2-dimethylcyclohexanol yields, in part, 1,2-dimethylcyclohexene.
- Santaniello, E., et al. (2007). Synthesis and characterization of 4-hydroxy-2-nonenal derivatives for gas chromatographic analysis with electron capture detection (GC-ECD). Redox Report, 12(1-2), 55-58.
- Chegg. (2021).
- BLD Pharm. 4-Hydroxy-3,3-dimethylcyclohexanone.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Robinson annulation - Wikipedia [en.wikipedia.org]
- 3. juniperpublishers.com [juniperpublishers.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Chromatography [chem.rochester.edu]
- 10. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 11. mt.com [mt.com]
- 12. m.youtube.com [m.youtube.com]
- 13. Reagents & Solvents [chem.rochester.edu]
Technical Support Center: Optimizing Enantiomeric Excess in 4-Hydroxy-2,2-dimethylcyclohexanone Synthesis
Welcome to the technical support resource for researchers, scientists, and professionals in drug development. This guide is designed to provide expert insights and practical troubleshooting strategies for enhancing the enantiomeric excess (e.e.) in the synthesis of 4-Hydroxy-2,2-dimethylcyclohexanone, a valuable chiral building block. Our focus is on providing scientifically-grounded, actionable solutions to common challenges encountered in the laboratory.
Frequently Asked Questions (FAQs)
Q1: What is enantiomeric excess (e.e.), and why is it critical for this compound?
Enantiomeric excess (e.e.) is a measure of the purity of a chiral sample. It quantifies the degree to which one enantiomer is present in greater amounts than the other. It is calculated as:
e.e. (%) = |(% Major Enantiomer - % Minor Enantiomer)|
In pharmaceutical and fine chemical synthesis, the biological activity of a molecule is often exclusive to a single enantiomer. The other enantiomer may be inactive or, in some cases, cause undesirable side effects.[1] this compound is a chiral intermediate, and its stereocenter is often carried through to the final active pharmaceutical ingredient (API). Therefore, achieving a high e.e. early in the synthetic route is paramount for the efficacy and safety of the final product.
Q2: What are the primary synthetic strategies for producing enantiomerically enriched this compound?
There are two main strategies to obtain this chiral alcohol with high enantiopurity:
-
Asymmetric Synthesis: This involves the direct conversion of a prochiral precursor, such as 2,2-dimethylcyclohexane-1,4-dione, into a single enantiomer of the desired alcohol. The most common method is the enantioselective reduction of the ketone functionality using a chiral catalyst.[2][3]
-
Kinetic Resolution: This technique involves the selective reaction of one enantiomer from a racemic mixture of this compound, allowing for the separation of the unreacted, enantiomerically enriched alcohol.[4] Enzymatic acylations are a prominent example of this approach.[5]
Q3: My initial reaction resulted in a low e.e. Where should I begin my investigation?
A low e.e. can stem from multiple factors. Before optimizing the reaction itself, the first and most critical step is to validate your analytical method.[6] An improperly calibrated or unoptimized chiral chromatography method can give misleading results. Once the analysis is confirmed to be accurate, you should systematically investigate the core reaction parameters: catalyst integrity, temperature, solvent, and reagent purity.[7][8]
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you may encounter during your synthesis and provides a systematic approach to resolving them.
Problem Area 1: Low Enantioselectivity in Asymmetric Ketone Reduction
Asymmetric reduction, often employing catalysts like oxazaborolidines (CBS catalysts), is a powerful tool for this transformation.[9][10] However, achieving high selectivity requires careful control of reaction conditions.
Q: I am performing a CBS-catalyzed borane reduction of 2,2-dimethylcyclohexane-1,4-dione, but the resulting this compound has a low e.e. What are the probable causes and how can I improve the outcome?
A: Low enantioselectivity in this reaction is a common issue that can be systematically addressed. The underlying principle of asymmetric induction is to maximize the energy difference between the two diastereomeric transition states leading to the (R) and (S) products.[1] Several factors can erode this energy difference.
The following diagram outlines a systematic workflow for troubleshooting low enantiomeric excess.
Caption: A systematic workflow for troubleshooting low e.e.
-
Catalyst Purity and Handling:
-
Insight: The chiral catalyst is the heart of the enantioselective transformation. Impurities or degradation can severely compromise its ability to create a well-defined chiral environment.[11]
-
Actionable Advice:
-
Ensure you are using a high-purity catalyst from a reputable source.
-
Handle air- and moisture-sensitive catalysts (like many oxazaborolidines and their precursors) under an inert atmosphere (e.g., Argon or Nitrogen).[8]
-
If preparing the catalyst in situ, ensure the precursor amino alcohol is of high enantiomeric purity and that the reaction with the borane source goes to completion. Incomplete formation can lead to a mixture of catalytic species and lower the e.e.[8]
-
-
-
Reaction Temperature:
-
Insight: Temperature is a critical factor influencing enantioselectivity.[7] Lowering the temperature generally increases the energy difference between the competing diastereomeric transition states, favoring the formation of one enantiomer.[7]
-
Actionable Advice:
-
If your reaction is running at room temperature or 0 °C, attempt to lower it significantly. Common temperatures for screening are -20 °C, -40 °C, and -78 °C.
-
Be aware that in some rare cases, a reversal of enantioselectivity has been observed at different temperatures, although this is not typical for standard ketone reductions.[1][12]
-
Table 1: Effect of Temperature on Enantiomeric Excess (Illustrative Data)
Temperature (°C) Enantiomeric Excess (e.e., %) Reaction Time (h) 25 65 1 0 82 3 -20 91 8 -40 96 18 | -78 | >99 | 24 |
-
-
Solvent Choice:
-
Insight: The solvent can profoundly impact the reaction's stereochemical outcome by influencing the conformation and stability of the catalyst-substrate complex.[7]
-
Actionable Advice:
-
Screen a range of anhydrous solvents with varying polarities and coordinating abilities.
-
Non-coordinating solvents like toluene and dichloromethane often perform well.
-
Coordinating solvents like THF can sometimes be beneficial but may also compete for binding to the catalyst, potentially reducing enantioselectivity.
-
-
-
Catalyst Loading:
-
Insight: It is a misconception that increasing catalyst loading will always improve e.e. At higher concentrations, some catalysts can form aggregates that are less catalytically active or selective than the monomeric species.[7]
-
Actionable Advice:
-
Investigate a range of catalyst loadings (e.g., 2 mol%, 5 mol%, 10 mol%).
-
Start with the literature-recommended loading and adjust based on your results.
-
-
Problem Area 2: Inefficient Enzymatic Kinetic Resolution
Q: I am attempting a lipase-catalyzed acylation to resolve racemic this compound. My goal is to isolate the unreacted alcohol with high e.e., but the process is inefficient. What should I do?
A: Enzymatic kinetic resolution is an excellent method for obtaining one enantiomer from a racemate. The key is that the enzyme acylates one enantiomer much faster than the other. The success of this technique hinges on reaching approximately 50% conversion, at which point the theoretical maximum e.e. of the remaining starting material can be achieved.
Caption: Decision tree for choosing an enrichment strategy.
-
Monitor Conversion Carefully:
-
Insight: The e.e. of the unreacted starting material increases as the reaction progresses towards 50% conversion. Pushing the reaction beyond this point will begin to consume the slower-reacting enantiomer, thus decreasing the overall e.e. of the remaining starting material.
-
Actionable Advice:
-
Monitor the reaction progress frequently using GC or TLC.
-
Quench the reaction once it reaches approximately 50% conversion to maximize the e.e. of the unreacted alcohol.
-
-
-
Optimize Enzyme and Acylating Agent:
-
Insight: The choice of enzyme and acylating agent is crucial for both reaction rate and selectivity.
-
Actionable Advice:
-
Screen different lipases (e.g., from Candida antarctica, Pseudomonas cepacia) as their selectivity can be substrate-dependent.
-
Common acylating agents include vinyl acetate or isopropenyl acetate, which generate byproducts that do not interfere with the reaction equilibrium.
-
-
-
Solvent and Temperature:
-
Insight: Enzymes are highly sensitive to their environment.
-
Actionable Advice:
-
Use non-polar organic solvents like hexane or MTBE, as they generally do not denature the enzyme and can improve selectivity.
-
Maintain the optimal temperature for the specific enzyme being used (often between 30-50 °C).
-
-
Experimental Protocols
Protocol 1: Asymmetric Reduction of 2,2-Dimethylcyclohexane-1,4-dione via CBS Catalysis
This protocol is a representative example and should be optimized for your specific laboratory conditions.
-
Catalyst Preparation (In-situ):
-
To a flame-dried, two-necked flask under an argon atmosphere, add (R)-2-Methyl-CBS-oxazaborolidine (0.05 mmol, 5 mol%).
-
Add anhydrous toluene (5 mL) via syringe.
-
Cool the solution to -40 °C using a suitable cooling bath.
-
-
Reduction:
-
To the cooled catalyst solution, add a 1.0 M solution of borane-dimethyl sulfide (BH₃·SMe₂) in toluene (0.6 mmol, 1.2 eq.) dropwise over 10 minutes. Stir for an additional 15 minutes.
-
Dissolve 2,2-dimethylcyclohexane-1,4-dione (1.0 mmol) in anhydrous toluene (5 mL).
-
Add the substrate solution dropwise to the reaction mixture over 30 minutes, ensuring the internal temperature does not rise above -35 °C.
-
Stir the reaction at -40 °C and monitor its progress by TLC.
-
-
Work-up and Analysis:
-
Once the reaction is complete, quench it by the slow, dropwise addition of methanol (2 mL) at -40 °C.
-
Allow the mixture to warm to room temperature.
-
Wash the solution with 1 M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Determine the enantiomeric excess by chiral HPLC analysis.
-
Protocol 2: Enzymatic Kinetic Resolution of (±)-4-Hydroxy-2,2-dimethylcyclohexanone
-
Reaction Setup:
-
To a flask, add racemic this compound (1.0 mmol).
-
Add anhydrous hexane (10 mL) and vinyl acetate (1.5 mmol, 1.5 eq.).
-
Add Novozym 435 (Candida antarctica lipase B, immobilized) (20 mg).
-
-
Resolution:
-
Stir the suspension at 30 °C.
-
Monitor the reaction progress by taking small aliquots and analyzing them by GC or TLC to determine the ratio of alcohol to acetate ester.
-
-
Work-up and Isolation:
-
When the conversion reaches ~50%, filter off the enzyme and wash it with hexane.
-
Concentrate the filtrate under reduced pressure.
-
Separate the unreacted alcohol from the formed acetate ester using flash column chromatography.
-
Determine the e.e. of the isolated, unreacted alcohol by chiral HPLC.
-
References
- Wikipedia. (n.d.). Enantioselective reduction of ketones.
- Shende, V. S., Singh, P., & Bhanage, P. (2018). Recent trends in organocatalyzed asymmetric reduction of prochiral ketones. Catalysis Science & Technology.
- Ramana, C. V., et al. (2018). Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols. Molecules.
- International Collegiate Journal of Science. (2021). Super Selective Synthesis: The Evolution of Enantioselective Methods.
- Organic Chemistry Portal. (n.d.). Ketone Reduction.
- Google Patents. (n.d.). EP0453298A2 - Chiral catalysts for reduction of ketones and process for their preparation.
- Michigan State University Chemistry. (n.d.). Asymmetric Induction.
- ACS Publications. (n.d.). Enantioenrichment by Crystallization. Organic Process Research & Development.
- Wikipedia. (n.d.). Enantioselective synthesis.
- ResearchGate. (n.d.). Factors Affecting Enantioselectivity: Allosteric Effects.
- National Institutes of Health. (n.d.). General Synthesis for Chiral 4-Alkyl-4-hydroxycyclohexenones.
- RSC Blogs. (2017). Insights into temperature controlled enantioselectivity in asymmetric catalysis.
- National Institutes of Health. (2022). Chiral Amplification through the Interplay of Racemizing Conditions and Asymmetric Crystal Growth.
- ACS Publications. (2022). Chiral Amplification through the Interplay of Racemizing Conditions and Asymmetric Crystal Growth. Journal of the American Chemical Society.
- ResearchGate. (n.d.). ChemInform Abstract: Enantioselective Synthesis of 4-Hydroxy-2-cyclohexenones Through a Multicomponent Cyclization.
- ResearchGate. (n.d.). Synthesis of 4-Hydroxy-4-Methylcyclohex-2-En-1-One.
- Organic Syntheses. (n.d.). SYNTHESIS OF (S)-(+)-3-HYDROXY-2,2-DIMETHYLCYCLOHEXANONE.
- Wikipedia. (n.d.). Kinetic resolution.
- ResearchGate. (n.d.). Novel preparation of (-)-4-hydroxycyclohex-2-enone: Reaction of 4-hydroxycyclohex-2-enone and 4-hydroxycyclopent-2-enone with some thiols.
- ResearchGate. (n.d.). The synthesis of series 6 from 4-hydroxycyclohexanone and aromatic....
- National Institutes of Health. (n.d.). Chiral isothiourea-catalyzed kinetic resolution of 4-hydroxy[2.2]paracyclophane.
- ACS Publications. (n.d.). Theoretical Prediction of the Enantiomeric Excess in Asymmetric Catalysis. The Journal of Organic Chemistry.
- RSC Publishing. (2021). Asymmetric hydroamination with far fewer chiral species than copper centers achieved by tuning the structure of supramolecular helical catalysts. Catalysis Science & Technology.
- ACS Publications. (2020). Kinetic Resolution of [2.2]Paracyclophane-Derived Cyclic N-Sulfonylimines via Palladium-Catalyzed Addition of Arylboronic Acids.
- ResearchGate. (n.d.). Elucidation of the Enantioselective Cyclohexane-1,2-dione Hydrolase Catalyzed Formation of (S)-Acetoin.
- Macmillan Group. (n.d.). Dynamic Kinetic Resolutions.
- PubMed. (n.d.). Cyclohexane-1,2-dione hydrolase from denitrifying Azoarcus sp. strain 22Lin, a novel member of the thiamine diphosphate enzyme family.
- PubMed Central. (n.d.). Cyclohexane-1,2-Dione Hydrolase from Denitrifying Azoarcus sp. Strain 22Lin, a Novel Member of the Thiamine Diphosphate Enzyme Family.
Sources
- 1. Super Selective Synthesis: The Evolution of Enantioselective Methods - ICJS - International Collegiate Journal of Science [icjs.us]
- 2. Enantioselective reduction of ketones - Wikipedia [en.wikipedia.org]
- 3. Recent trends in organocatalyzed asymmetric reduction of prochiral ketones - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 4. Kinetic resolution - Wikipedia [en.wikipedia.org]
- 5. Ketone Reduction - Wordpress [reagents.acsgcipr.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 10. EP0453298A2 - Chiral catalysts for reduction of ketones and process for their preparation - Google Patents [patents.google.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. blogs.rsc.org [blogs.rsc.org]
Technical Support Center: Asymmetric Reduction of Chiral Hydroxy Ketones
Welcome to the technical support center for the asymmetric reduction of chiral hydroxy ketones. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this critical synthetic transformation. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you achieve high yields and excellent enantioselectivity in your reactions.
Troubleshooting Guide: From Low Enantioselectivity to Stalled Reactions
This section is structured to address specific experimental issues. Identify your problem from the list below to find potential causes and actionable solutions.
Issue 1: Low Enantiomeric Excess (ee)
Low enantioselectivity is one of the most common challenges in asymmetric reductions. The root cause often lies in a suboptimal interplay between the substrate, catalyst, and reaction conditions.
Potential Causes & Solutions:
-
Substrate-Catalyst Mismatch: The steric and electronic properties of your hydroxy ketone may not be compatible with the chiral environment of the catalyst.[1]
-
Solution: Screen a panel of catalysts. For instance, if a Corey-Bakshi-Shibata (CBS) reduction with a standard oxazaborolidine catalyst gives poor results, consider a Noyori-type ruthenium catalyst or a biocatalytic approach with a ketoreductase (KRED).[2] The choice of catalyst is paramount and directly impacts enantioselectivity.[2]
-
-
Incorrect Temperature: Temperature has a significant impact on enantioselectivity.[3][4][5] Contrary to the general expectation that lower temperatures improve selectivity, some reactions, like certain CBS reductions, show decreased enantioselectivity at very low temperatures.[1]
-
Solution: Conduct a temperature optimization study. For many oxazaborolidine-catalyzed borane reductions, the highest enantioselectivities are often achieved between 20 and 30 °C.[3][4][5] Above this range, a non-catalyzed background reduction can become more prominent, lowering the overall ee.[4][5]
-
-
Background Uncatalyzed Reaction: The reducing agent (e.g., borane) can directly reduce the ketone without the influence of the chiral catalyst, leading to a racemic background reaction that erodes enantiomeric excess.[1]
-
Solution: Ensure slow addition of the reducing agent to the mixture of the substrate and catalyst. This maintains a low concentration of the free reducing agent, favoring the catalyzed pathway. For CBS reductions, commercially available borane-THF solutions can contain borohydride species that lead to non-selective reduction; using freshly prepared or high-purity reagents is crucial.[6]
-
-
Catalyst Aging or Deactivation: Chiral catalysts, particularly isolated oxazaborolidines, can degrade upon storage, leading to diminished performance.[1]
-
Solution: Use freshly prepared or properly stored catalysts. If generating the catalyst in situ, ensure all reagents are of high purity and the reaction is performed under strictly anhydrous and inert conditions.[7]
-
Issue 2: Low or No Conversion (Stalled Reaction)
A reaction that fails to proceed to completion points towards issues with catalyst activity, substrate reactivity, or reaction conditions.
Potential Causes & Solutions:
-
Catalyst Inhibition or Deactivation: The substrate, product, or impurities in the reaction mixture can inhibit or deactivate the catalyst.[1] In biocatalytic reductions, for example, the co-product can sometimes inhibit the enzyme.[1]
-
Solution: Ensure the purity of your substrate and solvent. If product inhibition is suspected, consider using a higher catalyst loading or a different catalyst system. For biocatalytic systems, optimizing the cofactor regeneration system can also be beneficial.[8]
-
-
Poor Substrate Solubility: The hydroxy ketone may not be sufficiently soluble in the chosen solvent, leading to a slow or incomplete reaction.[1]
-
Insufficient Reducing Agent: The amount of reducing agent may be insufficient to fully convert the substrate.
-
Solution: Use a slight excess of the reducing agent (e.g., 1.1-1.5 equivalents). However, be mindful that a large excess can increase the rate of the uncatalyzed background reaction.
-
-
Anhydrous Conditions Not Maintained: The presence of water can have a significant negative effect on many asymmetric reduction systems, particularly those employing metal hydrides or boranes.[6][7]
-
Solution: Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.
-
Issue 3: Formation of Side Products
The appearance of unexpected products indicates that the substrate is undergoing alternative reaction pathways.
Potential Causes & Solutions:
-
Hydroboration of Alkenes: If your hydroxy ketone contains an alkene moiety, the borane reducing agent can undergo hydroboration in addition to ketone reduction.[1]
-
Solution: Choose a milder or more selective reducing agent. Alternatively, protect the alkene group prior to the reduction. In some cases, the CBS reduction has been shown to be chemoselective for the ketone in the presence of an unsaturated bond.[6]
-
-
Chelation Control Issues: The existing hydroxyl group in a chiral hydroxy ketone can coordinate to the metal center of the catalyst, influencing the stereochemical outcome. This can sometimes lead to the formation of the undesired diastereomer.
-
Solution: Protect the hydroxyl group with a bulky protecting group (e.g., silyl ether) to block its coordinating ability. This allows the stereoselectivity to be dictated primarily by the chiral catalyst.
-
Issue 4: Difficulty in Product Isolation and Analysis
Challenges in isolating the chiral alcohol product or accurately determining its enantiomeric excess can obscure the true outcome of the reaction.
Potential Causes & Solutions:
-
Emulsion during Workup: The presence of certain reagents or byproducts can lead to the formation of stable emulsions during aqueous workup, making extraction difficult.
-
Solution: Try adding a saturated solution of sodium chloride (brine) to break the emulsion. Filtering the organic layer through a pad of celite or sodium sulfate can also be effective.
-
-
Inaccurate ee Determination: The method used to determine the enantiomeric excess may not be optimized for your product.
-
Solution: Chiral High-Performance Liquid Chromatography (HPLC) is a widely used and powerful technique for separating and quantifying enantiomers.[11] The choice of the chiral stationary phase (CSP) and mobile phase is crucial for achieving good separation.[11] If direct analysis is challenging due to the lack of a strong chromophore, derivatization of the alcohol with a UV-active group can be employed.[11] Chiral Gas Chromatography (GC) is another option for volatile alcohols.[11]
-
Frequently Asked Questions (FAQs)
Q1: How do I choose the right catalyst for my specific hydroxy ketone?
A1: There is no single "best" catalyst for all substrates. The optimal choice depends on the steric and electronic properties of your molecule. A good starting point is to review the literature for reductions of similar substrates. If no direct precedent exists, a catalyst screening approach is recommended. Consider the three main classes:
-
CBS Catalysts (Oxazaborolidines): Generally effective for a wide range of ketones and known for their reliability.[12][13]
-
Noyori-type Catalysts (Ru- and Rh-based): Often exhibit very high activity (low catalyst loadings) and enantioselectivity, particularly for aromatic and β-keto esters.[14][15][16]
-
Biocatalysts (Ketoreductases/Alcohol Dehydrogenases): Offer excellent selectivity under mild, environmentally friendly conditions and can be a good choice for complex molecules.[8][17][18]
Q2: What is the role of the solvent in asymmetric reductions?
A2: The solvent plays a crucial role in solubilizing the reactants and catalyst, and it can also influence the transition state of the reaction, thereby affecting both the rate and enantioselectivity.[10] For example, in some reductions, non-polar solvents like toluene may give better results than more polar solvents like THF.[9] It is often a parameter that requires optimization for a new substrate.
Q3: My reaction gives high diastereoselectivity but low enantioselectivity. What could be the issue?
A3: This situation suggests that while there is a strong facial bias in the reduction (leading to one diastereomer), the chiral catalyst is not effectively discriminating between the two enantiomers of the starting material (if it's a racemic mixture) or the two faces of the prochiral ketone. This can happen in dynamic kinetic resolutions where the rate of racemization is slow compared to the rate of reduction.[19] Consider a different catalyst that might have better kinetic resolution capabilities.
Q4: Can I use a stoichiometric chiral reducing agent instead of a catalytic system?
A4: Yes, stoichiometric chiral reducing agents, such as those derived from modifying lithium aluminum hydride (LAH) or sodium borohydride with chiral ligands like BINOL, can provide high enantioselectivity.[12] However, the major drawback is the need for a stoichiometric amount of the expensive chiral material, which is less economical for large-scale synthesis compared to catalytic methods.[12][20]
Experimental Protocols & Data
Protocol 1: General Procedure for a CBS-Catalyzed Asymmetric Reduction
-
Under an inert atmosphere (Argon or Nitrogen), add the chiral oxazaborolidine catalyst (e.g., (R)- or (S)-Me-CBS) (5-10 mol%) to a flame-dried flask containing anhydrous toluene or THF.
-
Cool the solution to the desired temperature (e.g., 0 °C or room temperature).
-
Slowly add a solution of borane-dimethyl sulfide complex (BH₃·SMe₂) or borane-THF complex (BH₃·THF) (1.0 M solution, 1.1 equivalents) to the catalyst solution and stir for 15 minutes.
-
Add a solution of the α-hydroxy ketone (1.0 equivalent) in the same anhydrous solvent dropwise over 30-60 minutes.
-
Monitor the reaction progress by TLC or GC.
-
Upon completion, quench the reaction by the slow addition of methanol.
-
Allow the mixture to warm to room temperature and concentrate under reduced pressure.
-
Purify the resulting chiral diol by flash column chromatography.
-
Determine the enantiomeric excess by chiral HPLC or GC analysis.
Data Summary: Catalyst Performance Comparison
| Catalyst System | Substrate Example | Solvent | Temp (°C) | Yield (%) | ee (%) | Reference |
| (S)-Me-CBS/BH₃·THF | Acetophenone | THF | 25 | >95 | 97 (R) | |
| RuCl₂[(S)-BINAP][(S)-DAIPEN] | 1'-Acetonaphthone | Methanol | 28 | 100 | >99 (R) | |
| Ketoreductase (KRED) | Ethyl 4-chloroacetoacetate | Isopropanol/Buffer | 30 | >99 | >99 (S) |
Visualizing the Process
Troubleshooting Workflow for Low Enantiomeric Excess
Caption: A logical workflow for troubleshooting low enantiomeric excess.
Mechanism of CBS Catalytic Reduction
Caption: Simplified mechanism of the Corey-Bakshi-Shibata (CBS) reduction.
References
- Title: Effect of temperature on the enantioselectivity in the oxazaborolidine-catalyzed asymmetric reduction of ketones. Noncatalytic borane reduction, a nonneglectable factor in the reduction system Source: Journal of Organic Chemistry URL:[Link]
- Title: Effect of Temperature on the Enantioselectivity in the Oxazaborolidine-Catalyzed Asymmetric Reduction of Ketones. Noncatalytic B Source: American Chemical Society URL:[Link]
- Title: Unusual temperature dependence of enantioselectivity in asymmetric reductions by chiral NADH models Source: Organic Letters URL:[Link]
- Title: Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols Source: Molecules URL:[Link]
- Title: Asymmetric reduction of ketones and β-keto esters by (S)
- Title: Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards Source: Journal of Separ
- Title: Determination of Enantiomeric Excess in Pharmaceutical Active Agents: The Role of High Performance Liquid Chromatography Source: Herald Scholarly Open Access URL:[Link]
- Title: Enantioselective ketone reductions Source: Wikipedia URL:[Link]
- Title: Asymmetric hydrogen
- Title: Corey–Itsuno reduction Source: Wikipedia URL:[Link]
- Title: Reducing Challenges in Organic Synthesis with Stereoselective Hydrogenation and Tandem Catalysis Source: Accounts of Chemical Research URL:[Link]
- Title: Facile Stereoselective Reduction of Prochiral Ketones by using an F420‐dependent Alcohol Dehydrogenase Source: ChemBioChem URL:[Link]
- Title: Corey-Bakshi-Shibata Reduction: Mechanism & Examples Source: NROChemistry URL:[Link]
- Title: The Noyori Asymmetric Hydrogenation Reaction Source: Andrew G Myers Research Group, Harvard University URL:[Link]
- Title: Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope Source: Proceedings of the Japan Academy, Series B URL:[Link]
- Title: Asymmetric Routes to Chiral Secondary Alcohols Source: Pharmaceutical Technology URL:[Link]
- Title: Enantioselective Reduction of Ketones Source: Organic Reactions URL:[Link]
- Title: Green and sustainable synthesis of chiral alcohols: the role of Daucus carota as a biocatalyst in organic chemistry Source: RSC Advances URL:[Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Effect of temperature on the enantioselectivity in the oxazaborolidine-catalyzed asymmetric reduction of ketones. Noncatalytic borane reduction, a nonneglectable factor in the reduction system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Corey–Itsuno reduction - Wikipedia [en.wikipedia.org]
- 7. Corey-Bakshi-Shibata Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 8. pharmtech.com [pharmtech.com]
- 9. Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Enantioselective reduction of ketones - Wikipedia [en.wikipedia.org]
- 13. m.youtube.com [m.youtube.com]
- 14. Asymmetric hydrogenation - Wikipedia [en.wikipedia.org]
- 15. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 16. Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Facile Stereoselective Reduction of Prochiral Ketones by using an F420‐dependent Alcohol Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Green and sustainable synthesis of chiral alcohols: the role of Daucus carota as a biocatalyst in organic chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Reducing Challenges in Organic Synthesis with Stereoselective Hydrogenation and Tandem Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. organicreactions.org [organicreactions.org]
Preventing side reactions in the alkylation of cyclohexanones
Technical Support Center: Alkylation of Cyclohexanones
Welcome to the technical support center for cyclohexanone alkylation. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of α-alkylation. Here, we address common experimental challenges, explain the underlying chemical principles, and provide field-tested protocols to help you prevent unwanted side reactions and maximize the yield of your desired product.
Frequently Asked Questions & Troubleshooting Guides
Issue 1: My reaction is producing a mixture of C-alkylated and O-alkylated products. How can I improve selectivity for C-alkylation?
Root Cause Analysis:
This is a classic problem of regioselectivity stemming from the ambident nature of the cyclohexanone enolate. An enolate possesses two nucleophilic sites: the α-carbon and the oxygen atom.[1] The outcome of the reaction—whether it proceeds via C-alkylation or O-alkylation—is a delicate balance of several factors, often explained by Hard-Soft Acid-Base (HSAB) theory.[1] The α-carbon is a "soft" nucleophile, while the enolate oxygen is a "hard" nucleophile.[1]
-
Hard electrophiles (e.g., dimethyl sulfate, alkyl tosylates) react preferentially at the hard oxygen center, leading to O-alkylation.[1]
-
Soft electrophiles (e.g., alkyl iodides and bromides) favor reaction at the soft carbon center, promoting the desired C-alkylation.[1][2]
Troubleshooting & Optimization Protocol:
-
Select the Right Alkylating Agent: To favor C-alkylation, use a soft electrophile like methyl iodide (CH₃I) or benzyl bromide.[3] Avoid hard electrophiles such as dimethyl sulfate unless O-alkylation is the goal.[3] The reactivity of alkylating agents generally follows Sₙ2 trends: primary > secondary, while tertiary halides are unsuitable and lead to elimination.[4][5]
-
Optimize Your Solvent System:
-
Polar Aprotic Solvents (e.g., DMSO, HMPA, DMF): These solvents strongly solvate the metal counter-ion, leaving the oxygen atom of the enolate exposed and highly reactive (a "naked" enolate).[1] This condition often increases the amount of O-alkylation.
-
Ethereal/Less Polar Aprotic Solvents (e.g., THF, Diethyl Ether): These are the preferred solvents for C-alkylation.[3][6] They promote the formation of less aggregated enolates without overly exposing the oxygen atom.
-
Protic Solvents (e.g., Ethanol): These solvents hydrogen-bond with the oxygen atom, effectively shielding it and making it less nucleophilic, which strongly favors C-alkylation.[1] However, they can also protonate the enolate, reducing its overall reactivity.
-
-
Consider the Counter-ion: The metal counter-ion plays a crucial role. Lithium (Li⁺) forms a tighter, more covalent bond with the enolate oxygen compared to sodium (Na⁺) or potassium (K⁺).[7] This association reduces the oxygen's nucleophilicity and promotes C-alkylation.[3] Therefore, using a lithium base like Lithium Diisopropylamide (LDA) is highly recommended.
Table 1: Influence of Reaction Parameters on C- vs. O-Alkylation
| Parameter | Condition Favoring C-Alkylation | Condition Favoring O-Alkylation | Rationale |
| Electrophile | Soft (e.g., R-I, R-Br) | Hard (e.g., R-OTs, R₂SO₄) | HSAB Principle: Soft-soft and hard-hard interactions are favored.[1] |
| Solvent | Ethereal (THF), Protic (EtOH) | Polar Aprotic (DMSO, HMPA) | Protic solvents shield the oxygen atom; polar aprotic solvents create "naked," reactive oxygen anions.[1] |
| Counter-ion | Li⁺ | K⁺, Na⁺ | Lithium forms a tighter ion pair with oxygen, reducing its availability for reaction.[3][7] |
| Temperature | Lower Temperatures | Higher Temperatures | Generally, O-alkylation has a higher activation energy but can be favored at elevated temperatures. |
Diagram 1: Competing C- vs. O-Alkylation Pathways
Caption: Competing pathways in cyclohexanone alkylation.
Issue 2: My reaction is yielding significant amounts of di- and poly-alkylated products. How can I achieve mono-alkylation?
Root Cause Analysis:
Polyalkylation occurs when the mono-alkylated product, which still possesses an α-hydrogen, is deprotonated by the base present in the reaction mixture to form a new enolate. This new enolate then reacts with another molecule of the alkylating agent.[4][5] This is especially problematic if the initial deprotonation of the starting material is not complete or is reversible.
Troubleshooting & Optimization Protocol:
-
Ensure Complete and Irreversible Enolate Formation: The key is to convert the starting cyclohexanone completely into its enolate before adding the alkylating agent.[4]
-
Use a Strong, Non-nucleophilic Base: Lithium diisopropylamide (LDA) is the base of choice.[4][8] Its pKa of ~36 ensures that the deprotonation of cyclohexanone (pKa ~17) is rapid, quantitative, and irreversible.[9] This minimizes the concentration of the starting ketone, which could otherwise participate in proton exchange.
-
Stoichiometry: Use a slight excess (e.g., 1.05-1.1 equivalents) of LDA to ensure all the ketone is consumed.
-
-
Control Reaction Conditions:
-
Low Temperature: Perform the enolate formation at low temperatures (typically -78 °C in THF).[10][11] This prevents side reactions and ensures the reaction is under kinetic control.
-
Addition Order: Add the ketone solution slowly to the LDA solution at -78 °C. Never add the LDA to the ketone, as this creates localized areas of excess ketone that can lead to side reactions. After enolate formation is complete (usually 30-60 minutes), add the alkylating agent to the enolate solution at the same low temperature.
-
-
Alternative Strategy: Enamine or Silyl Enol Ether Alkylation: For substrates particularly prone to polyalkylation, consider a two-step approach.
-
Stork Enamine Synthesis: Convert the cyclohexanone to an enamine, which can be mono-alkylated under milder conditions before being hydrolyzed back to the ketone. This method effectively prevents polyalkylation because the resulting iminium ion is not susceptible to further deprotonation.[12]
-
Silyl Enol Ether Formation: Isolate the silyl enol ether of cyclohexanone. These compounds are stable and can be alkylated in the presence of a Lewis acid.[13][14] This provides a clean route to mono-alkylation.
-
Issue 3: I'm observing high molecular weight byproducts, and my yield is low. Could this be an Aldol reaction?
Root Cause Analysis:
Yes, this is a strong indication of a competing Aldol reaction or condensation.[3] This side reaction occurs when the nucleophilic enolate attacks the electrophilic carbonyl carbon of an unreacted cyclohexanone molecule still present in the mixture.[15][16] This is most common when using weaker bases (like NaOH or NaOEt) where the enolate formation is an equilibrium that leaves a significant concentration of the starting ketone.[17]
Troubleshooting & Optimization Protocol:
-
Use a Strong, Irreversible Base: As with preventing polyalkylation, the most effective solution is to ensure the complete and irreversible conversion of the starting material to its enolate before any other reaction can occur. Use a strong base like LDA at a low temperature (-78 °C).[4][18] This removes the electrophilic starting material from the equation before the alkylating agent is introduced.
-
Maintain Low Temperatures: The Aldol reaction is generally disfavored at low temperatures.[3] Conducting the entire sequence, from deprotonation to alkylation, at -78 °C will significantly suppress the rate of this competing pathway.
-
Reverse Addition: If you must use a weaker base, a "reverse addition" protocol can sometimes help. Prepare a mixture of the base and the alkylating agent, and then slowly add the ketone. This strategy attempts to have the alkylating agent trap the enolate as soon as it is formed, minimizing its opportunity to react with another ketone molecule. However, this is less reliable than using a strong base.
Advanced Topic: Kinetic vs. Thermodynamic Enolate Control
For unsymmetrical cyclohexanones (e.g., 2-methylcyclohexanone), the choice of reaction conditions can selectively generate one of two possible regioisomeric enolates, leading to different alkylated products.[19][20]
-
Kinetic Enolate: Formed by removing the proton from the less substituted (and less sterically hindered) α-carbon.[8] This is the faster-forming product.
-
Thermodynamic Enolate: Formed by removing the proton from the more substituted α-carbon. This leads to a more substituted (and more stable) double bond in the enolate.[4]
Table 2: Conditions for Regioselective Enolate Formation
| Control Type | Desired Enolate | Base | Temperature | Solvent | Key Considerations |
| Kinetic | Less Substituted | LDA (strong, bulky) | -78 °C (Low) | THF | Irreversible, fast deprotonation at the most accessible site.[10][11][21] |
| Thermodynamic | More Substituted | NaH, t-BuOK (strong, small) or a weaker base | Room Temp (High) | THF, EtOH | Reversible conditions allow equilibration to the most stable enolate isomer.[11][21] |
Diagram 2: Troubleshooting Workflow for Cyclohexanone Alkylation
Caption: A decision-making guide for troubleshooting common issues.
Validated Experimental Protocol: Kinetic Mono-methylation of Cyclohexanone
Objective: To selectively synthesize 2-methylcyclohexanone with minimal side products.
Materials:
-
Diisopropylamine, freshly distilled
-
n-Butyllithium (n-BuLi) in hexanes (concentration titrated)
-
Anhydrous Tetrahydrofuran (THF)
-
Cyclohexanone, freshly distilled
-
Methyl Iodide (CH₃I), freshly distilled
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, a thermometer, and a rubber septum. Maintain a positive pressure of dry nitrogen throughout the reaction.
-
LDA Preparation: Cool the flask to -78 °C (dry ice/acetone bath). To the flask, add anhydrous THF followed by diisopropylamine (1.1 eq). Slowly add n-BuLi (1.05 eq) dropwise via syringe, keeping the internal temperature below -70 °C. Stir the resulting colorless to pale yellow solution for 30 minutes at -78 °C.
-
Enolate Formation: In a separate flame-dried flask, prepare a solution of cyclohexanone (1.0 eq) in anhydrous THF. Add this solution dropwise to the LDA solution at -78 °C over 20 minutes. Stir the reaction mixture for 1 hour at -78 °C to ensure complete enolate formation.
-
Alkylation: Add methyl iodide (1.1 eq) dropwise to the enolate solution at -78 °C. Stir for 2-3 hours, allowing the reaction to proceed at this temperature. Monitor the reaction by TLC or GC-MS.
-
Quenching: Once the reaction is complete, quench by slowly adding saturated aqueous NH₄Cl solution at -78 °C.
-
Workup: Allow the mixture to warm to room temperature. Transfer to a separatory funnel and extract with diethyl ether (3x). Combine the organic layers, wash with water and then brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain pure 2-methylcyclohexanone.
References
- Alkylation of enolates | Organic Chemistry II Class Notes - Fiveable.
- 22.7: Alkylation of Enolate Ions - Chemistry LibreTexts. (2023-02-12).
- 22.7: Alkylation of Enolate Ions - Chemistry LibreTexts. (2025-03-12).
- Silyl enol ether - Wikipedia.
- Kinetic vs. thermodynamic enolate formation - YouTube. (2020-11-02).
- 23.8: The Aldol Reaction and Condensation of Ketones and Aldehydes - Chemistry LibreTexts. (2020-05-30).
- Direct allylic C–H alkylation of enol silyl ethers enabled by photoredox–Brønsted base hybrid catalysis - ResearchGate.
- carbonyl alkylations with the aldol condensation - YouTube. (2019-01-16).
- Thermodynamic Product vs Kinetic Product – with example of enolate formation of 2-methylcyclohexanone - PharmaXChange.info. (2011-03-13).
- Thermodynamic and Kinetic Controlled Enolates: A Project for a Problem-Oriented Laboratory Course | Journal of Chemical Education - ACS Publications.
- Regioselectivity and Stereoselectivity in the Alkylation of Enolates - Química Organica.org.
- Aldol Reaction - Chemistry LibreTexts. (2024-07-16).
- 23.6: Alkylation of the alpha-Carbon via the LDA pathway - Chemistry LibreTexts. (2020-05-30).
- The Allylic Alkylation of Ketone Enolates - PMC - NIH. (2020-09-10).
- 6.3 Alkylation at the α-Carbon – Organic Chemistry II - KPU Pressbooks.
- Aldol condensation - Wikipedia.
- Kinetic vs. Thermodynamic Enolates.
- Thermodynamic vs Kinetic Enolates - Organic Chemistry Academy. (2023-06-26).
- Chemical Reactivity - MSU chemistry.
- Alkylation of Enolates - Organic Chemistry Tutor.
- What determines whether you trap an enolate or get alkylation (C- versus O-alkylation)? : r/chemistry - Reddit. (2011-09-18).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. reddit.com [reddit.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. fiveable.me [fiveable.me]
- 7. Regioselectivity and Stereoselectivity in the Alkylation of Enolates [quimicaorganica.org]
- 8. 6.3 Alkylation at the α-Carbon – Organic Chemistry II [kpu.pressbooks.pub]
- 9. m.youtube.com [m.youtube.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Thermodynamic vs Kinetic Enolates – Organic Chemistry Academy [ochemacademy.com]
- 12. Chemical Reactivity [www2.chemistry.msu.edu]
- 13. Silyl enol ether - Wikipedia [en.wikipedia.org]
- 14. researchgate.net [researchgate.net]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. youtube.com [youtube.com]
- 18. organicchemistrytutor.com [organicchemistrytutor.com]
- 19. pharmaxchange.info [pharmaxchange.info]
- 20. pubs.acs.org [pubs.acs.org]
- 21. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Scaling up the Synthesis of 4-Hydroxy-2,2-dimethylcyclohexanone
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center for the synthesis of 4-Hydroxy-2,2-dimethylcyclohexanone. This guide is designed for researchers, chemists, and process development professionals. It provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during the scale-up of this synthesis. Our focus is on providing practical, field-tested insights grounded in established chemical principles to ensure the success of your project.
Synthesis Overview: The Selective Reduction Pathway
The most direct and scalable route to this compound involves the selective mono-reduction of the corresponding precursor, 2,2-dimethylcyclohexane-1,4-dione. This transformation, while straightforward on a lab scale, presents unique challenges when scaling up, primarily concerning selectivity, thermal management, and purification.
This guide will focus on the use of sodium borohydride (NaBH₄), a mild and selective reducing agent widely employed for converting ketones and aldehydes into their corresponding alcohols.[1][2]
Caption: General workflow for the synthesis of this compound.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses specific issues that may arise during the synthesis and scale-up process in a question-and-answer format.
Part 1: Pre-Reaction and Setup
Q1: My precursor, 2,2-dimethylcyclohexane-1,4-dione, shows minor impurities by GC/NMR. How critical is its purity for the reduction step?
Answer: Highly critical. The success of a selective reduction is contingent on the purity of the starting material.
-
Causality: Non-polar impurities can often be carried through the reaction and complicate purification. More reactive impurities, such as acidic or enolizable species, can consume the hydride reagent, leading to an incomplete reaction and the formation of unexpected byproducts. For instance, the synthesis of the related 1,3-dione (dimedone) starts from mesityl oxide and diethyl malonate, and residual starting materials or intermediates from the precursor synthesis could interfere.[3]
-
Recommendation: It is strongly advised to purify the dione precursor before proceeding, typically by recrystallization or column chromatography. The investment in obtaining a high-purity starting material (>98%) will significantly streamline the subsequent reduction and purification steps, improving overall yield and process efficiency.
Part 2: Reaction Execution and Monitoring
Q2: The reaction is significantly more exothermic on a larger scale than anticipated. What is the best way to manage the temperature?
Answer: Thermal management is a primary safety and selectivity concern during scale-up. The reduction of ketones with NaBH₄ is an exothermic process.
-
Causality: The surface-area-to-volume ratio decreases as the reactor size increases, which reduces the efficiency of passive heat dissipation to the environment. This can lead to a rapid temperature increase, potentially causing the solvent to boil, reducing selectivity, and creating unsafe pressure buildup.
-
Troubleshooting & Optimization:
-
Controlled Addition: Instead of adding the sodium borohydride all at once, add it portion-wise or as a solution via an addition funnel. This allows you to control the reaction rate and, consequently, the rate of heat generation.
-
Efficient Cooling: Ensure your reactor is equipped with an efficient cooling system (e.g., a cooling jacket with a circulating chiller or an ice-water bath). For larger scales, internal cooling coils may be necessary.
-
Dilution: Running the reaction at a lower concentration can help to moderate the temperature rise by increasing the thermal mass of the system. However, this may increase reaction time and vessel occupancy.
-
Q3: My reaction is sluggish or appears incomplete by TLC analysis, even after several hours. What are the likely causes?
Answer: Incomplete conversion is a common scale-up issue, often related to reagent stoichiometry, quality, or mixing.
-
Causality & Troubleshooting:
-
Reagent Quality: Sodium borohydride can degrade upon exposure to atmospheric moisture. Use freshly opened or properly stored NaBH₄. Consider titrating the reagent to determine its active hydride content if its quality is uncertain.
-
Insufficient Stoichiometry: While theoretically 0.25 equivalents of NaBH₄ are needed per ketone, it is common practice to use a slight excess (e.g., 0.3-0.5 equivalents for mono-reduction) to account for any degradation and ensure the reaction goes to completion.
-
Poor Mixing: In larger reactors, inefficient stirring can create localized "hot spots" or areas of low reagent concentration. Ensure the stirring is vigorous enough to maintain a homogeneous mixture.
-
Solvent Moisture: While often performed in alcoholic solvents, excess water can accelerate the decomposition of NaBH₄.[1] Use anhydrous grade solvents if possible, especially if the reaction is slow.
-
Q4: I am observing significant formation of the byproduct 2,2-dimethylcyclohexane-1,4-diol. How can I improve the selectivity for the desired mono-reduction product?
Answer: This is the central challenge of this synthesis. Achieving high selectivity for the mono-hydroxy product over the diol requires careful control of reaction conditions.
-
Causality: The desired product, this compound, is also a ketone and can be further reduced to the diol. The goal is to exploit the slightly lower reactivity of the hydroxy-ketone compared to the starting dione.
-
Optimization Strategies:
-
Sub-Stoichiometric Reagent: Use a carefully measured amount of NaBH₄, typically between 0.25 and 0.30 molar equivalents relative to the starting dione. This ensures there is not enough hydride to reduce both carbonyl groups.
-
Low Temperature: Perform the reaction at a lower temperature (e.g., 0 °C to -10 °C). This enhances the selectivity by favoring the reaction with the more electrophilic carbonyl of the starting dione.
-
Slow Addition: Add the NaBH₄ solution slowly to maintain a low instantaneous concentration of the reducing agent in the reaction mixture. This minimizes the chance of a single dione molecule reacting twice.
-
| Parameter | Lab Scale (e.g., 1-10 g) | Pilot/Production Scale (e.g., >1 kg) | Rationale for Change |
| NaBH₄ Addition | Single portion or rapid addition | Slow, controlled addition (portion-wise or via pump) | Manages exotherm and improves selectivity. |
| Temperature | 0 °C to RT | -10 °C to 5 °C | Enhances selectivity for mono-reduction. |
| Monitoring | TLC | In-situ IR, HPLC, or GC sampling | Provides real-time data for process control. |
Table 1: Comparison of key reaction parameters for lab vs. pilot scale.
Part 3: Work-up and Isolation
Q5: I'm getting a persistent emulsion during the aqueous work-up. How can I resolve this?
Answer: Emulsion formation is common when quenching reactions that produce fine inorganic precipitates (borate salts) in a biphasic system.
-
Causality: The gelatinous boron salts generated during the quench step can act as surfactants, stabilizing the interface between the organic and aqueous layers.
-
Troubleshooting Strategies:
-
Add Brine: Addition of a saturated sodium chloride solution increases the ionic strength and density of the aqueous phase, which helps to break the emulsion.
-
Filter through Celite®: For persistent emulsions, filtering the entire biphasic mixture through a pad of a filter aid like Celite® can break up the emulsion by physically removing the solid particles that stabilize it.
-
Change Solvent: In some cases, switching to a more non-polar extraction solvent (e.g., from ethyl acetate to methyl tert-butyl ether (MTBE)) can reduce emulsion tendency.
-
Q6: My isolated yield is consistently low, even though reaction monitoring shows good conversion. Where could the product be lost?
Answer: Product loss often occurs during the work-up and extraction phases, especially with moderately polar compounds like hydroxy-ketones.
-
Causality & Troubleshooting:
-
Aqueous Solubility: this compound has a hydroxyl group, which imparts some water solubility. Ensure you are performing multiple extractions (e.g., 3-4 times) with the organic solvent to recover all the product from the aqueous layer.
-
pH during Workup: Ensure the pH of the aqueous layer is not strongly basic, as this can deprotonate the hydroxyl group and increase its solubility in the aqueous phase. A slightly acidic to neutral pH is usually optimal.
-
Incomplete Quench: If the borate complexes are not fully hydrolyzed during the workup, the product can remain partially sequestered in the aqueous layer. Ensure sufficient time and mixing during the quenching step.
-
Part 4: Purification and Analysis
Q7: My crude product is a mixture of cis and trans isomers. How can I separate them?
Answer: The reduction of substituted cyclohexanones often yields a mixture of diastereomers.[4] Their separation can be challenging.
-
Causality: The hydride can attack the carbonyl carbon from either the axial or equatorial face, leading to the formation of two different stereoisomers (cis and trans, where the hydroxyl group is relative to a methyl group).
-
Separation Methods:
-
Flash Column Chromatography: This is the most reliable method for separating diastereomers on a lab to pilot scale. The difference in polarity between the cis and trans isomers, although often small, can be exploited. Careful selection of the eluent system (e.g., a hexane/ethyl acetate or dichloromethane/methanol gradient) is crucial.
-
Fractional Distillation: If the boiling points of the isomers are sufficiently different, fractional distillation under reduced pressure can be effective, especially for larger quantities.
-
Crystallization: It is possible that one isomer crystallizes preferentially from a specific solvent system. Experiment with various solvents to induce selective crystallization.
-
Q8: The product is turning yellow or dark upon distillation. What is causing this, and how can I prevent it?
Answer: Discoloration upon heating is typically a sign of thermal decomposition or the presence of trace impurities.
-
Causality: The product contains both a ketone and an alcohol, making it susceptible to side reactions like aldol condensation or dehydration at elevated temperatures, especially if trace acid or base is present.
-
Prevention:
-
Use Vacuum Distillation: Distill the product under high vacuum to lower the boiling point and reduce thermal stress.
-
Neutralize Before Distillation: Wash the crude product with a dilute sodium bicarbonate solution and then water to remove any trace acids before distillation.
-
Use Short-Path Distillation: For smaller scales, a Kugelrohr or short-path distillation apparatus minimizes the residence time of the compound at high temperatures.
-
Caption: Troubleshooting logic for common synthesis issues.
Generalized Experimental Protocol: Selective Mono-Reduction
Disclaimer: This protocol is a generalized procedure and must be adapted and optimized for the specific scale and equipment used. All work should be performed by qualified personnel with appropriate safety precautions.
Step 1: Reaction Setup
-
Charge a suitably sized reactor, equipped with an overhead stirrer, temperature probe, and addition funnel, with 2,2-dimethylcyclohexane-1,4-dione (1.0 eq).
-
Add anhydrous methanol (approx. 5-10 L per kg of dione) and stir to dissolve.
-
Cool the resulting solution to 0 °C using an external cooling bath.
Step 2: Reduction
-
In a separate vessel, prepare a solution of sodium borohydride (0.28 eq) in methanol. Caution: NaBH₄ reacts with methanol to generate hydrogen gas. Prepare the solution just before use and ensure adequate ventilation.
-
Slowly add the NaBH₄ solution to the cooled dione solution via the addition funnel over 1-2 hours, ensuring the internal temperature does not exceed 5 °C.
-
After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 2-4 hours.
-
Monitor the reaction progress by TLC or GC analysis until the starting dione is consumed.
Step 3: Work-up and Isolation
-
Slowly quench the reaction by adding saturated aqueous ammonium chloride solution or acetone, while maintaining the temperature below 15 °C.
-
Once gas evolution has ceased, concentrate the mixture under reduced pressure to remove most of the methanol.
-
Add water and an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).
-
Separate the layers. Extract the aqueous layer three more times with the organic solvent.
-
Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
Step 4: Purification
-
Purify the crude oil/solid by vacuum distillation or flash column chromatography on silica gel to separate isomers and remove impurities.
References
- Google. (2024). Process for the production of 2,2,6-trimethylcyclohexane-1,4-dione. Google Patents.
- Wikipedia. (2024). Sodium borohydride.
- Frostburg State University Chemistry Department. (2018). Sodium borohydride reduction. YouTube.
- Jasperse, C. (n.d.). NaBH4 Reduction of Ketone to Alcohol. Minnesota State University Moorhead.
- Wikipedia. (2024). Dimedone.
Sources
Catalyst Selection for Asymmetric Hydroxy Ketone Synthesis: A Technical Support Center
Welcome to the Technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide expert advice and troubleshooting strategies for the asymmetric synthesis of hydroxy ketones, a critical transformation in the synthesis of complex molecules. This resource will help you navigate the complexities of catalyst selection and reaction optimization to achieve high yields and stereoselectivity.
Section 1: Troubleshooting Guide
This section addresses common issues encountered during the asymmetric synthesis of hydroxy ketones in a question-and-answer format.
Question 1: My reaction is resulting in low enantiomeric excess (ee). What are the primary factors to investigate?
Answer:
Low enantioselectivity is a frequent challenge and can stem from several sources. A systematic approach to troubleshooting is crucial.
-
Catalyst Purity and Integrity: The purity of your catalyst is of utmost importance. Impurities can interfere with the formation of the crucial catalyst-substrate complex, leading to a drop in enantioselectivity. Always use catalysts from a reliable source or ensure they have been properly purified. For catalysts sensitive to air or moisture, proper handling and storage under an inert atmosphere are critical.[1]
-
Reaction Temperature: Temperature plays a significant role in enantioselectivity. Higher temperatures can provide enough energy to overcome the activation energy barrier for the formation of the undesired enantiomer, thus lowering the ee.[1] Consider running the reaction at a lower temperature to enhance stereochemical control.
-
Solvent Effects: The solvent can influence the conformation of the catalyst-substrate transition state. A solvent screen is often a valuable optimization step. Polar aprotic solvents like DMSO have been shown to be effective in certain reactions, such as proline-catalyzed direct aldol reactions using hydroxyacetone as a donor.[2]
-
Substrate and Reagent Purity: Impurities in your starting materials can act as catalyst poisons or competing substrates, which can negatively impact enantioselectivity.[1] Ensure all reagents are of high purity.
-
Incorrect Catalyst Choice: The chosen catalyst may not be optimal for your specific substrate. A screening of different catalyst families (e.g., organocatalysts, metal complexes with various chiral ligands) is recommended. For instance, while proline is a versatile catalyst, derivatives like C2-symmetric proline or 4-disubstituted prolines might offer improved selectivity for certain substrates.[2]
Question 2: The yield of my desired hydroxy ketone is poor, but the enantioselectivity is high. How can I improve the yield?
Answer:
This scenario often points to issues with reaction kinetics or catalyst stability rather than the stereochemical control of the reaction.[1] Here are some troubleshooting steps:
-
Catalyst Loading: A low catalyst loading might be insufficient to drive the reaction to completion in a reasonable timeframe. A modest increase in the catalyst concentration could improve the yield.[1]
-
Reaction Time and Temperature: Monitor the reaction's progress over time using techniques like TLC or GC to see if it has stalled. Increasing the reaction time or cautiously raising the temperature might be necessary. However, be aware that a temperature increase could potentially compromise enantioselectivity.[1]
-
Catalyst Deactivation: The catalyst may be degrading under the reaction conditions due to impurities, thermal instability, or reaction with byproducts.[1] Running the reaction with a fresh batch of catalyst can help diagnose this issue. In proline-catalyzed aldol reactions, for example, side reactions like the formation of oxazolidinones from the aldehyde component can "kill" the catalyst.[2]
-
Reagent Stoichiometry: Ensure the stoichiometry of your reactants is correct. In some cases, like the proline-catalyzed acetone aldol reaction, using a large excess of one reactant (acetone) is necessary to prevent side reactions and catalyst deactivation.[2]
-
Side Reactions: Undesired side reactions can consume starting materials and reduce the yield of the desired product. Common side reactions in aldol-type reactions include self-aldol condensation, dehydration of the aldol product, and Tishchenko-type reactions.[3] Careful control of reaction conditions and stoichiometry can help minimize these.
Question 3: I am observing the formation of significant byproducts in my reaction. What are the likely causes and solutions?
Answer:
Byproduct formation is a common issue that can complicate purification and lower yields. Identifying the byproducts can provide clues to the underlying problem.
-
In Aldol Reactions:
-
Self-Aldol Products: If both carbonyl partners can form an enolate, a mixture of self-aldol and cross-aldol products can result.[4] To avoid this, use one component that cannot form an enolate (e.g., benzaldehyde) or employ kinetic control conditions where one enolate is pre-formed before adding the second carbonyl compound.[4]
-
Dehydration Products: The initial β-hydroxy ketone product can undergo dehydration to form an α,β-unsaturated ketone, especially under harsh basic or acidic conditions or at elevated temperatures.[3] Milder reaction conditions can help prevent this.
-
Catalyst-Related Byproducts: In proline-catalyzed reactions, the aldehyde can react with the catalyst to form an oxazolidinone, which is a catalyst "kill" event.[2] Using an excess of the ketone donor can help minimize this.[2]
-
-
In Hydrogenation Reactions:
-
Over-reduction: In the asymmetric transfer hydrogenation of diketones, the desired α-hydroxy ketone can be further reduced to a 1,2-diol.[5] Careful monitoring of the reaction time is crucial to stop the reaction at the desired stage.
-
Hydrogenation of other functional groups: If the substrate contains other reducible functional groups (e.g., alkenes), these may also be hydrogenated.[5] The choice of catalyst and reaction conditions can often provide chemoselectivity.
-
Section 2: Frequently Asked Questions (FAQs)
This section provides answers to broader questions regarding catalyst selection and reaction design.
Question 1: What are the main classes of catalysts for the asymmetric synthesis of hydroxy ketones, and how do I choose between them?
Answer:
There are three main classes of catalysts for this transformation: organocatalysts, metal-based catalysts, and biocatalysts. The choice depends on the specific reaction, substrate scope, and desired outcome.
-
Organocatalysts: These are small, chiral organic molecules.
-
Mechanism: They often operate through enamine or enol catalysis.[2] For example, proline, a well-known organocatalyst, functions via an enamine mechanism in aldol reactions.[2]
-
Advantages: They are generally less sensitive to air and moisture than metal catalysts, often more environmentally friendly, and readily available.
-
Common Examples: Proline and its derivatives, cinchona alkaloids, and N-heterocyclic carbenes (NHCs).[1][6][7]
-
Best For: Direct aldol reactions, α-hydroxylations, and benzoin-type reactions.[2][6]
-
-
Metal-Based Catalysts: These consist of a metal center and a chiral ligand.
-
Mechanism: The metal acts as a Lewis acid to activate the carbonyl group, and the chiral ligand controls the stereochemistry of the reaction.
-
Advantages: They often exhibit high activity (high turnover numbers) and can be tuned by modifying the chiral ligand.[8][9]
-
Common Examples: Complexes of ruthenium, rhodium, iridium, and aluminum with chiral ligands like BINAP, TsDPEN, and salen.[8][10][11]
-
Best For: Asymmetric hydrogenation and transfer hydrogenation of dicarbonyl compounds, and Mukaiyama-type aldol reactions.[5][8]
-
-
Biocatalysts: These are enzymes or whole-cell systems.
-
Mechanism: They utilize the highly specific active sites of enzymes to catalyze reactions with high stereoselectivity.
-
Advantages: They often operate under mild conditions (aqueous media, room temperature) and can exhibit extremely high enantioselectivity.[12][13]
-
Common Examples: Aldolases, lyases, dehydrogenases, and lipases.[12][13][14]
-
Best For: Carboligation of aldehydes, reduction of diketones, and kinetic resolution of racemic hydroxy ketones.[12][13]
-
Catalyst Selection Workflow
Caption: A decision-making workflow for initial catalyst class selection based on the desired transformation.
Question 2: How can I control for diastereoselectivity in reactions that form two new stereocenters?
Answer:
Controlling diastereoselectivity is crucial when both the donor and acceptor molecules are prochiral. The relative orientation of the reactants in the transition state determines the diastereomeric outcome (e.g., syn vs. anti).
-
Zimmermann-Traxler Model: In metal-catalyzed aldol reactions, the geometry of the enolate (Z or E) and the nature of the metal cation influence the diastereoselectivity, which can often be predicted by the Zimmermann-Traxler model that favors a chair-like six-membered transition state.[4]
-
Catalyst Control: The choice of catalyst and chiral ligand can have a profound impact on diastereoselectivity. For example, in the hydrogenation of α-substituted ketones, the combination of a chiral diphosphine and a chiral diamine ligand on a ruthenium center can lead to high diastereo- and enantioselectivity through dynamic kinetic resolution.[11]
-
Bifunctional Catalysis: Catalysts with multiple functional groups, such as cinchona alkaloid-based thioureas, can control the orientation of both reacting partners through a network of non-covalent interactions, enabling high diastereoselectivity in reactions forming non-adjacent stereocenters.[15]
-
Substrate Control: The inherent steric and electronic properties of the substrates can also influence diastereoselectivity. The Felkin-Anh model can sometimes be used to predict the outcome of nucleophilic additions to chiral aldehydes and ketones.
Section 3: Experimental Protocols and Data
Protocol: General Procedure for a Proline-Catalyzed Direct Asymmetric Aldol Reaction
This protocol is a representative example and may require optimization for specific substrates.
-
To a solution of the aldehyde (1.0 mmol) in a suitable solvent (e.g., acetone, which also serves as the donor, or a mixture of the ketone donor and a co-solvent like DMSO) is added L-proline (10-30 mol%).[2]
-
The reaction mixture is stirred at the desired temperature (e.g., room temperature or 0 °C) and monitored by TLC or GC.
-
Upon completion, the reaction is quenched (e.g., with a saturated aqueous solution of NH4Cl).
-
The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired β-hydroxy ketone.
-
The enantiomeric excess is determined by chiral HPLC or GC.
Troubleshooting this Protocol:
-
Low Yield: Consider increasing the amount of the ketone donor, increasing the catalyst loading, or extending the reaction time.[2]
-
Low ee: Try lowering the reaction temperature or screening different solvents or proline derivatives.[2]
-
Side Products: Ensure the aldehyde is of high purity to minimize self-condensation and catalyst deactivation.[2]
Catalyst Performance Comparison in the Asymmetric Transfer Hydrogenation of α-Hydroxy Ketones
| Catalyst System | Substrate | Yield (%) | ee (%) | Reference |
| Iridium/f-amphox | Various α-hydroxy ketones | >99 | >99 | [8] |
| Ru-TsDPEN | β,γ-Unsaturated α-diketones | 74 | 99 | [5][16] |
| Ru-TsDPEN | Aromatic heterocyclic ketones | up to 99 | 98 | [11] |
| MsDPEN-Cp*Ir | Aromatic heterocyclic ketones | up to 99 | >99 | [11] |
This table summarizes the high efficiency of certain metal-based catalysts in the asymmetric hydrogenation of ketones to produce chiral hydroxy ketones and diols.
Catalytic Cycle for Asymmetric Transfer Hydrogenation
Caption: A simplified catalytic cycle for the asymmetric transfer hydrogenation of a ketone.
References
- The Direct Catalytic Asymmetric Aldol Reaction - PMC - NIH. (n.d.).
- Asymmetric hydrogenation of α-hydroxy ketones with an iridium/f-amphox catalyst: efficient access to chiral 1,2-diols - Organic Chemistry Frontiers (RSC Publishing). (n.d.).
- Metal-catalyzed asymmetric aldol reactions - SciELO. (2013).
- Asymmetric Cross-Aldol Reactions Of Aldehydes: A Formidable Synthetic Challenge. (2005).
- (PDF) Metal-Catalyzed Asymmetric Aldol Reactions - ResearchGate. (2013).
- Biocatalytic Strategies for the Asymmetric Synthesis of α-Hydroxy Ketones - ResearchGate. (2009).
- Organocatalyzed Asymmetric α-Oxidation, α-Aminoxylation and α-Amination of Carbonyl Compounds - PMC - NIH. (n.d.).
- Catalytic Asymmetric Transfer Hydrogenation of β,γ-Unsaturated α-Diketones - PMC - NIH. (n.d.).
- Catalytic Asymmetric Transfer Hydrogenation of β,γ-Unsaturated α-Diketones. (2024).
- Catalytic Asymmetric Transfer Hydrogenation of β,γ-Unsaturated α-Diketones | Journal of the American Chemical Society. (2024).
- Asymmetric Synthesis of Tertiary α -Hydroxyketones by Enantioselective Decarboxylative Chlorination and Subsequent Nucleophilic Substitution - PMC - NIH. (n.d.).
- Hydroxy ketone synthesis by oxidation - Organic Chemistry Portal. (n.d.).
- Biocatalytic strategies for the asymmetric synthesis of alpha-hydroxy ketones - PubMed. (2010).
- Chapter 19: Aluminium-based Catalysts for Asymmetric Transformations - Books. (2015).
- Catalytic asymmetric transfer hydrogenation of ketones: Recent advances - Universidad de Alicante. (n.d.).
- Control of Diastereoselectivity in Tandem Asymmetric Reactions Generating Nonadjacent Stereocenters with Bifunctional Catalysis by Cinchona Alkaloids | Journal of the American Chemical Society. (n.d.).
- Aldol reaction - Wikipedia. (n.d.).
- α-Hydroxy ketones as useful templates in asymmetric reactions - RSC Publishing. (2012).
- Full article: Advances in Catalyst Systems for the Asymmetric Hydrogenation and Transfer Hydrogenation of Ketones - Taylor & Francis. (n.d.).
- Diastereoselective Synthesis of β‐Hydroxy Ketones from Cyclic Ketone Substrates. - ResearchGate. (n.d.).
- Biocatalytic Strategies for the Asymmetric Synthesis of α-Hydroxy Ketones | Accounts of Chemical Research - ACS Publications. (2009).
- Fatty Acid and Amino Acid Derivatives in Organocatalyzed Michael Additions - MDPI. (n.d.).
- Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope - NIH. (n.d.).
- Novel Chiral Switching Ligands for Enantioselective Asymmetric Reductions of Prochiral Ketones - PMC - NIH. (n.d.).
- Synthesis of α-hydroxy ketones and vicinal (R,R)-diols by Bacillus clausii DSM 8716T butanediol dehydrogenase - NIH. (2020).
- Development of benign synthesis of some terminal α-hydroxy ketones and aldehydes - OuluREPO. (n.d.).
- Biocatalytic strategies for the asymmetric synthesis of alpha-hydroxy ketones - AIR Unimi. (2010).
- .alpha.-Hydroxy ketones in high enantiomeric purity from asymmetric dihydroxylation of enol ethers | The Journal of Organic Chemistry - ACS Publications. (n.d.).
- Proline catalysed asymmetric aldol reaction : 3 examples, very important for csir-net exam. (2018).
- Design of Acid−Base Catalysis for the Asymmetric Direct Aldol Reaction - ACS Publications. (n.d.).
- Discovery of an Ir-ate Catalyst for Ultra-efficient Asymmetric Hydrogenation of Ketones with 3S Character (Stable, Speed and Selectivity) - ResearchGate. (n.d.).
- Aldol Addition and Condensation Reactions - Master Organic Chemistry. (2022).
- Screening for Generality in Asymmetric Catalysis - PMC - NIH. (n.d.).
- Asymmetric reduction of ketones and β-keto esters by (S)-1-phenylethanol dehydrogenase from denitrifying bacterium Aromatoleum aromaticum - PMC - NIH. (n.d.).
- Figure 2 from Biocatalytic strategies for the asymmetric synthesis of alpha-hydroxy ketones. (2005).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. The Direct Catalytic Asymmetric Aldol Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Asymmetric Cross-Aldol Reactions Of Aldehydes: A Formidable Synthetic Challenge [organic-chemistry.org]
- 4. Aldol reaction - Wikipedia [en.wikipedia.org]
- 5. Catalytic Asymmetric Transfer Hydrogenation of β,γ-Unsaturated α-Diketones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Organocatalyzed Asymmetric α-Oxidation, α-Aminoxylation and α-Amination of Carbonyl Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Asymmetric hydrogenation of α-hydroxy ketones with an iridium/f-amphox catalyst: efficient access to chiral 1,2-diols - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. books.rsc.org [books.rsc.org]
- 11. Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Biocatalytic strategies for the asymmetric synthesis of alpha-hydroxy ketones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Synthesis of α-hydroxy ketones and vicinal (R,R)-diols by Bacillus clausii DSM 8716T butanediol dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Catalytic Asymmetric Transfer Hydrogenation of β,γ-Unsaturated α-Diketones [organic-chemistry.org]
Technical Support Center: Stereoselective Synthesis of 4-Hydroxy-2,2-dimethylcyclohexanone
Welcome to the technical support center for the synthesis of 4-Hydroxy-2,2-dimethylcyclohexanone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for controlling the stereoselectivity of this important synthetic transformation. In this resource, you will find scientifically grounded explanations, detailed experimental protocols, and solutions to common challenges encountered in the laboratory.
Frequently Asked Questions (FAQs)
Q1: What are the expected stereoisomers from the reduction of 4-oxo-2,2-dimethylcyclohexan-1-ol, and why is controlling the stereochemistry important?
A1: The reduction of the ketone in 4-oxo-2,2-dimethylcyclohexan-1-ol yields two diastereomeric diols: cis-2,2-dimethylcyclohexane-1,4-diol and trans-2,2-dimethylcyclohexane-1,4-diol. The stereochemical outcome is crucial as the biological activity and physical properties of subsequent molecules in a synthetic pathway are often dependent on the precise three-dimensional arrangement of functional groups. For instance, in drug development, only one stereoisomer may exhibit the desired therapeutic effect, while the other could be inactive or even harmful.
Q2: How does the choice of solvent influence the stereoselectivity of the reduction?
A2: The solvent plays a critical role in determining the stereochemical outcome of the reduction of cyclic ketones. This influence stems from several factors:
-
Solvation of the Reducing Agent: Protic solvents, such as methanol and ethanol, can coordinate with the borohydride reagent, altering its steric bulk and reactivity. This coordination can influence the trajectory of the hydride attack on the carbonyl carbon.
-
Transition State Stabilization: The solvent can stabilize the transition state of the reaction. The relative energies of the transition states leading to the cis and trans products can be differentially affected by the solvent's polarity and hydrogen-bonding capacity, thereby influencing the product ratio.
-
Chelation Control: In substrates with a directing group, such as the hydroxyl group in 4-oxo-2,2-dimethylcyclohexan-1-ol, protic solvents can facilitate or disrupt chelation between the substrate, the reducing agent, and a Lewis acid, if present. This chelation can lock the conformation of the cyclohexanone ring, leading to a highly selective hydride delivery from one face. For instance, the use of cerium(III) chloride in methanol (the Luche reduction) can significantly alter the stereoselectivity by coordinating with the carbonyl oxygen, making it more electrophilic and influencing the direction of hydride attack.[1]
Q3: Which reducing agents are commonly used for this transformation, and how do they compare in terms of stereoselectivity?
A3: Sodium borohydride (NaBH₄) is a commonly used reducing agent for this transformation due to its mild nature and good functional group tolerance. The stereoselectivity of NaBH₄ can be modest and is highly dependent on the solvent and reaction conditions.
For higher stereoselectivity, more sterically demanding reducing agents can be employed. For example, lithium tri-sec-butylborohydride (L-Selectride®) is a bulkier reagent that will preferentially attack the less hindered face of the ketone, often leading to a different major stereoisomer compared to NaBH₄.
Q4: Can temperature affect the stereoselectivity of the reduction?
A4: Yes, temperature can have a significant impact on the stereoselectivity. Lowering the reaction temperature generally increases the stereoselectivity. This is because the difference in the activation energies for the formation of the two diastereomers becomes more significant relative to the available thermal energy. At lower temperatures, the reaction is more likely to proceed through the lowest energy transition state, leading to a higher proportion of the thermodynamically or kinetically favored product.
Troubleshooting Guide
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Low Diastereoselectivity (mixture of cis and trans isomers) | 1. Inappropriate solvent choice: The solvent may not be effectively differentiating between the two diastereomeric transition states. 2. Reaction temperature is too high: Higher temperatures can overcome the small energy differences between the transition states. 3. Non-optimal reducing agent: Sodium borohydride can sometimes give poor selectivity. | 1. Solvent Screening: Perform small-scale reactions in a variety of solvents (e.g., methanol, ethanol, isopropanol, THF) to identify the optimal system for the desired stereoisomer. Protic solvents often favor one isomer, while aprotic solvents may favor the other. 2. Lower the Reaction Temperature: Conduct the reduction at 0 °C or -78 °C. 3. Use a More Selective Reducing Agent: Consider using a bulkier reducing agent like L-Selectride® or K-Selectride®. |
| Incomplete Reaction | 1. Insufficient reducing agent: The reducing agent may have been consumed by reaction with the solvent or impurities. 2. Low reaction temperature: The reaction rate may be too slow at very low temperatures. 3. Deactivated reagent: The sodium borohydride may have degraded due to improper storage. | 1. Increase Stoichiometry: Use a larger excess of the reducing agent (e.g., 1.5 to 2.0 equivalents). 2. Gradual Warming: After the initial low-temperature addition, allow the reaction to slowly warm to room temperature and monitor by TLC or LC-MS. 3. Use Fresh Reagent: Ensure the sodium borohydride is a fresh, dry powder. |
| Formation of Byproducts | 1. Over-reduction: A stronger reducing agent might be reducing other functional groups if present. 2. Reaction with solvent: Sodium borohydride can react with protic solvents, especially at elevated temperatures. | 1. Use a Milder Reducing Agent: NaBH₄ is generally selective for ketones and aldehydes. If other reducible groups are present and being affected, consider an even milder reagent or protecting group strategy. 2. Control Temperature: Maintain a low temperature during the addition of the reducing agent. |
| Difficulty in Product Isolation | 1. High polarity of the diol: The product may be highly soluble in water, leading to poor extraction efficiency. | 1. Saturate the Aqueous Layer: Use a saturated solution of sodium chloride (brine) during the workup to decrease the solubility of the diol in the aqueous phase. 2. Continuous Extraction: For highly water-soluble products, a continuous liquid-liquid extractor may be necessary. 3. Solvent Evaporation: Use a rotary evaporator to remove the organic solvent after extraction. |
| Ambiguous Stereochemical Assignment | 1. Inconclusive NMR data: The 1H NMR signals for the methine protons may be overlapping or difficult to interpret. | 1. 2D NMR Spectroscopy: Perform COSY and NOESY experiments to establish through-bond and through-space correlations, which can help in assigning the relative stereochemistry. 2. Derivatization: Convert the diol to a cyclic acetal (e.g., an acetonide). The coupling constants in the 1H NMR of the derivative can provide clearer information about the stereochemistry. 3. X-ray Crystallography: If a crystalline derivative can be obtained, single-crystal X-ray diffraction provides an unambiguous determination of the stereochemistry. |
Experimental Protocols
Protocol 1: General Procedure for the Sodium Borohydride Reduction of 4-oxo-2,2-dimethylcyclohexan-1-ol
This protocol provides a general method for the reduction. The choice of solvent is critical and should be selected based on the desired stereoisomer.
-
Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve 4-oxo-2,2-dimethylcyclohexan-1-ol (1.0 eq) in the chosen solvent (e.g., methanol, ethanol, or isopropanol) to a concentration of 0.1 M.
-
Cooling: Cool the solution to the desired temperature (e.g., 0 °C or -78 °C) using an ice-water or dry ice-acetone bath.
-
Addition of Reducing Agent: Slowly add sodium borohydride (1.5 eq) portion-wise to the stirred solution over 15-20 minutes.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Quenching: Once the starting material is consumed, slowly add acetone to quench the excess sodium borohydride.
-
Workup: Add saturated aqueous ammonium chloride solution and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Data Presentation: Expected Influence of Solvent on Stereoselectivity
The following table summarizes the expected trends in stereoselectivity based on general principles of cyclohexanone reduction. The exact ratios for this compound should be determined experimentally.
| Solvent | Expected Major Isomer | Rationale |
| Methanol (MeOH) | trans-diol (axial attack) | Small, protic solvent that minimally increases the steric bulk of the borohydride, favoring axial attack on the chair conformation. |
| Isopropanol (IPA) | cis-diol (equatorial attack) | Bulkier protic solvent that increases the effective size of the reducing agent, favoring attack from the equatorial direction.[2] |
| Tetrahydrofuran (THF) | Variable | Aprotic solvent. The stereoselectivity may be less pronounced and can be influenced by trace amounts of water. |
| Methanol with CeCl₃ (Luche Reduction) | trans-diol (axial attack) | Cerium chloride coordinates to the carbonyl oxygen, increasing its electrophilicity and favoring axial attack by the hydride.[1] |
Visualizing Reaction Pathways
The stereochemical outcome of the reduction is determined by the facial selectivity of the hydride attack on the cyclohexanone ring, which exists in a dynamic equilibrium of chair conformations.
Caption: Conformational equilibrium and hydride attack pathways.
References
- Wigfield, D. C. Rules for the quantitative prediction of stereochemistry in the reduction of cyclohexanones by sodium borohydride.
- Constantino, M. G., et al. Stereoselective sodium borohydride reductions of cyclopentanones: influence of ceric chloride on the stereochemistry of reaction. SciELO. [Link]
- Murugan, R. Quantitative prediction of stereochemistry in the reduction of cyclohexanones by sodium borohydride.
- Cainelli, G., Galletti, P., & Giacomini, D. Solvent effects on stereoselectivity: more than just an environment. RSC Publishing. [Link]
- Mori, K., & Mori, H. (S)-(+)-3-HYDROXY-2,2-DIMETHYLCYCLOHEXANONE. Organic Syntheses. [Link]
- da Silva, D. R., et al. Solvent effects on the sodium borohydride reduction of 2-halocyclohexanones. VU Research Portal. [Link]
- Dranseik, J., & Langer, P. Novel preparation of (-)-4-hydroxycyclohex-2-enone: Reaction of 4-hydroxycyclohex-2-enone and 4-hydroxycyclopent-2-enone with some thiols.
- Kaspar, J., et al. Stereoselectivity of sodium borohydride reduction of saturated steroidal ketones utilizing conditions of Luche reduction. PubMed. [Link]
- Goodwin, T. E., Meacham, J. M., & Smith, M. E. Observations on the stereochemistry of reduction of 2,6-dimethylcyclohexanones.
Sources
Technical Support Center: Temperature Control in the Synthesis of 4-Hydroxy-2,2-dimethylcyclohexanone
Welcome to the technical support center. This guide provides in-depth troubleshooting and practical advice for researchers engaged in the synthesis of 4-Hydroxy-2,2-dimethylcyclohexanone. As a key intermediate in various synthetic pathways, achieving high purity and yield of this molecule is paramount. The most critical parameter governing the success of this synthesis is precise temperature control. This document elucidates the causality behind thermal management choices, offering a self-validating framework for your experimental protocols.
The Synthesis Pathway: A Mechanistic Overview
The formation of this compound is typically achieved via an intramolecular aldol reaction. This process involves the base-catalyzed cyclization of a precursor molecule, 6-oxo-5,5-dimethylheptanal. The reaction proceeds through two key stages: the Aldol Addition and a potential, often undesirable, subsequent Aldol Condensation .
-
Enolate Formation: A base abstracts an acidic α-hydrogen from one of the carbonyl groups to form a nucleophilic enolate.
-
Intramolecular Aldol Addition: The enolate attacks the other carbonyl group within the same molecule, forming a new carbon-carbon bond and creating the six-membered ring. This yields the desired β-hydroxy ketone, this compound. This step is reversible.
-
Aldol Condensation (Dehydration): If the reaction temperature is elevated, the hydroxy group can be eliminated as a water molecule, resulting in the formation of a thermodynamically stable α,β-unsaturated ketone (2,2-dimethylcyclohex-4-en-1-one).[1][2]
Precise temperature control is the determining factor that dictates whether the reaction stops at the desired hydroxy ketone (addition product) or proceeds to the unsaturated ketone (condensation product).[1]
Caption: Workflow for the synthesis of this compound.
Detailed Experimental Protocol: Base-Catalyzed Intramolecular Aldol Addition
This protocol outlines a representative method for the synthesis, emphasizing critical temperature control points.
Materials:
-
6-oxo-5,5-dimethylheptanal (Precursor)
-
Sodium Hydroxide (NaOH), 5% aqueous solution
-
Diethyl Ether (or Ethyl Acetate)
-
Saturated Sodium Chloride Solution (Brine)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Deionized Water
Equipment:
-
Round-bottom flask equipped with a magnetic stirrer
-
Dropping funnel
-
Low-temperature thermometer
-
Ice-water bath or cryocooler
-
Separatory funnel
Procedure:
-
Reaction Setup and Cooling:
-
Dissolve 10.0 g of 6-oxo-5,5-dimethylheptanal in 100 mL of diethyl ether in a 250 mL round-bottom flask.
-
Place the flask in an ice-water bath and stir the solution until the internal temperature equilibrates to 0-5 °C.
-
Causality: Pre-cooling the substrate is essential to absorb the initial exotherm of the reaction and prevent an uncontrolled temperature spike upon base addition, which would favor the condensation byproduct. Low temperatures favor the kinetic aldol addition product over the thermodynamically favored condensation product.[2]
-
-
Base Addition:
-
Slowly add 20 mL of a pre-chilled 5% aqueous NaOH solution dropwise over 30-45 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Causality: A slow, controlled addition of the base maintains a low steady-state concentration of the enolate and prevents localized heating, minimizing side reactions.[3]
-
-
Reaction Monitoring:
-
After the addition is complete, continue stirring the mixture at 0-5 °C for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) by quenching small aliquots with a mild acid.
-
Causality: Continuous monitoring prevents over-running the reaction and helps determine the optimal endpoint where precursor consumption is maximized without significant byproduct formation.
-
-
Workup and Extraction:
-
Once the reaction is complete, transfer the mixture to a separatory funnel.
-
Separate the organic layer. Extract the aqueous layer twice more with 50 mL portions of diethyl ether.
-
Combine all organic extracts and wash them with 50 mL of deionized water, followed by 50 mL of brine.
-
Causality: The brine wash helps to remove residual water from the organic phase and breaks up potential emulsions, improving the efficiency of the extraction.
-
-
Drying and Solvent Removal:
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.
-
Crucially, ensure the water bath temperature on the rotary evaporator does not exceed 40 °C.
-
Causality: The aldol addition product is thermally sensitive. Excessive heat during solvent removal can easily induce dehydration, converting your desired product into the condensation byproduct.[1]
-
-
Purification:
-
Purify the resulting crude oil via flash column chromatography on silica gel.
-
Causality: This step is necessary to remove unreacted starting material and any side products that may have formed.
-
Troubleshooting Guide
| Problem Encountered | Probable Cause & Explanation | Recommended Solution |
| Low yield of desired product; high yield of α,β-unsaturated ketone. | Excessive Reaction Temperature: The most common issue. The dehydration step (condensation) is thermodynamically favored and accelerated by heat.[1][2][4] This can occur during base addition, the reaction itself, or workup. | Maintain a strict internal reaction temperature of 0-5 °C. Use a pre-chilled base solution. Use a low-temperature water bath (<40 °C) for rotary evaporation. |
| Reaction is very slow or incomplete. | Insufficient Temperature or Ineffective Base: Aldol reactions are endothermic and require some energy, but too much leads to condensation.[4] The temperature may be too low (e.g., sub-zero), or the base may not be strong enough for efficient enolate formation. | Allow the reaction to stir for a longer period at 0-5 °C. If still incomplete, let the temperature slowly rise to room temperature while carefully monitoring for byproduct formation via TLC/GC. |
| Multiple spots on TLC plate; complex product mixture. | Side Reactions: Can be caused by a base that is too strong or concentrated, or by elevated temperatures. This can lead to intermolecular aldol reactions or other rearrangements. | Use a more dilute base solution. Ensure slow, dropwise addition of the base to avoid high local concentrations. Re-verify the temperature control system. |
| Formation of an emulsion during aqueous workup. | Insufficient Phase Separation: Common when dealing with hydroxy ketones which have some water solubility. This traps the product in the aqueous or interfacial layer. | Add a sufficient amount of brine to the separatory funnel and swirl gently to break the emulsion. Perform multiple, patient extractions with the organic solvent. |
Frequently Asked Questions (FAQs)
Q1: What is the absolute optimal temperature for this synthesis? A: The optimal temperature is a balance. For maximizing the yield of the hydroxy ketone, an internal temperature of 0-5 °C is ideal. This temperature is low enough to significantly disfavor the dehydration reaction but sufficient to allow the addition reaction to proceed at a reasonable rate.[2]
Q2: Can I use a stronger base like potassium tert-butoxide? A: While a stronger base would accelerate enolate formation, it is generally not recommended for this synthesis. Strong, hindered bases can promote undesired side reactions and make the reaction more difficult to control. A moderately concentrated solution of NaOH or Na₂CO₃ provides sufficient catalytic activity with better selectivity for the desired product.[1]
Q3: Is it possible to run this reaction at room temperature? A: Running the reaction at room temperature (approx. 20-25 °C) will significantly increase the reaction rate, but it also dramatically increases the likelihood of forming the dehydrated condensation product.[1][3] If the α,β-unsaturated ketone is the desired final product, heating is appropriate. To isolate the hydroxy ketone, low temperatures are essential.
Q4: My laboratory doesn't have a cryocooler. What are the best practices for maintaining 0-5 °C with an ice bath? A: To maintain a stable low temperature, use a large, insulated ice bath with a mixture of ice and water to ensure good thermal contact with the flask. Add salt (NaCl) to the ice-water slurry to lower its temperature to below 0 °C if needed. Continuously monitor the internal reaction temperature with a calibrated low-temperature thermometer, not the bath temperature. Add more ice as it melts.
Q5: How can I confirm the identity of my product and the main byproduct? A: ¹H NMR spectroscopy is an excellent tool. The desired this compound will show a characteristic proton signal for the carbon bearing the hydroxyl group (CH-OH). The α,β-unsaturated byproduct will lack this signal but will show new signals in the olefinic region (C=C-H). Infrared (IR) spectroscopy can also be used; the desired product will have a broad O-H stretch (~3400 cm⁻¹) and a C=O stretch (~1710 cm⁻¹), while the byproduct will show a C=C stretch in addition to the C=O stretch.
References
- Molecules. (2023). The effect of reaction temperature on the aldol condensation.
- Abbaspurrad, A. R., & Moradi, O. (2011). Effect of reaction temperature on the Aldol condensation of benzaldehyde with heptanal.
- Journal of Chemical Education. The Aldol Addition and Condensation: The Effect of Conditions on Reaction Pathway.
- SATHEE CUET - IIT Kanpur. Chemistry Aldol Condensation.
- Chemistry LibreTexts. (2020). 13.1: The Aldol Condensation and Crossed Aldol Reactions.
Sources
Technical Support Center: Synthesis of 4-Hydroxy-2,2-dimethylcyclohexanone
Welcome to the dedicated technical support guide for the synthesis and work-up of 4-Hydroxy-2,2-dimethylcyclohexanone. This document is designed for researchers, scientists, and professionals in drug development, providing in-depth, field-proven insights into the nuances of this specific chemical synthesis. My goal is to equip you with the necessary knowledge to not only execute the work-up procedure efficiently but also to troubleshoot common issues that may arise, ensuring the integrity and purity of your final product.
The synthesis of this compound, a valuable intermediate in the synthesis of various bioactive molecules, typically involves the reduction of 2,2-dimethyl-1,4-cyclohexanedione. While the reaction itself is relatively straightforward, the work-up and purification stages are critical for obtaining a high-purity product and can present several challenges. This guide is structured to address these challenges directly in a question-and-answer format, providing both practical steps and the underlying chemical principles.
Troubleshooting Guide
This section addresses specific problems you might encounter during the work-up procedure.
Question: After quenching my reduction reaction, I'm observing a persistent emulsion during the aqueous work-up. How can I resolve this?
Answer: Emulsions are a common issue, particularly when dealing with hydroxy ketones which possess both polar and non-polar characteristics, acting as surfactants. They are often stabilized by fine particulate matter or residual salts from the reaction.
-
Immediate Actions:
-
Brine Wash: Add a saturated aqueous solution of sodium chloride (brine). The increased ionic strength of the aqueous phase often helps to break the emulsion by reducing the solubility of the organic component in the aqueous layer.
-
Gentle Swirling: Instead of vigorous shaking, gently rock or swirl the separatory funnel.
-
Patience: Allow the separatory funnel to stand undisturbed for a longer period (30-60 minutes).
-
-
If the Emulsion Persists:
-
Filtration: Filter the entire mixture through a pad of Celite® or glass wool. This can remove particulate matter that may be stabilizing the emulsion.
-
Solvent Addition: Add a small amount of a different organic solvent with a lower polarity, such as diethyl ether or hexane, which can alter the phase composition and help break the emulsion.
-
Centrifugation: If the volume is manageable, centrifuging the mixture is a highly effective method for separating the layers.
-
Causality: The hydroxyl group of your product can form hydrogen bonds with water, while the dimethylcyclohexanone backbone is lipophilic. This amphiphilic nature can stabilize the oil-in-water or water-in-oil droplets that form an emulsion.
Question: My crude product is a viscous oil and I'm struggling to induce crystallization. What are the recommended crystallization conditions?
Answer: The inability to crystallize is often due to the presence of impurities that inhibit lattice formation or the selection of an inappropriate solvent system.
-
Recommended Solvents: For a molecule with the polarity of this compound, a good starting point for crystallization is a binary solvent system.
-
Solvent System 1: Diethyl ether and hexane. Dissolve the crude oil in a minimal amount of warm diethyl ether and then slowly add hexane until the solution becomes slightly turbid. Allow the solution to cool slowly to room temperature, and then to 0-4 °C.
-
Solvent System 2: Ethyl acetate and heptane. This is another excellent choice, following the same principle as above.
-
-
Troubleshooting Crystallization:
-
Purity: Ensure your crude product is as pure as possible before attempting crystallization. An initial purification by flash column chromatography may be necessary.
-
Scratching: Use a glass rod to scratch the inside of the flask at the meniscus of the solution. The microscopic imperfections on the glass can provide nucleation sites.
-
Seeding: If you have a small amount of pure crystalline product, add a single seed crystal to the supersaturated solution to induce crystallization.
-
Slow Evaporation: Dissolve the crude product in a suitable solvent and allow the solvent to evaporate slowly in a loosely covered beaker or flask.
-
A systematic study on the crystallization of a related compound, 4-hydroxy-2-pyrrolidone, highlights the importance of understanding the phase diagram and solubility limits for successful crystallization.[1]
Question: After purification, my NMR spectrum shows signals that I cannot account for. What are the likely side products or impurities?
Answer: The most common side products in the reduction of a 1,4-dione are the starting material and the corresponding diol.
-
Unreacted Starting Material (2,2-dimethyl-1,4-cyclohexanedione): This is a common impurity if the reaction has not gone to completion. It can be identified in the ¹³C NMR by the presence of two distinct carbonyl signals.
-
Over-reduction Product (2,2-dimethyl-1,4-cyclohexanediol): If a strong reducing agent is used or the reaction is left for too long, the ketone can be further reduced to the corresponding diol. This will result in the disappearance of the ketone signal in the IR and ¹³C NMR spectra, and the appearance of a second alcohol signal.
-
Solvent Residues: Residual solvents from the work-up (e.g., ethyl acetate, diethyl ether, hexane) are common impurities and can be identified by their characteristic NMR signals.
Mitigation:
-
Monitoring the Reaction: Use Thin Layer Chromatography (TLC) to monitor the progress of the reaction and ensure all the starting material is consumed.
-
Stoichiometry of Reducing Agent: Carefully control the stoichiometry of the reducing agent to minimize over-reduction.
-
Purification: Flash column chromatography is generally effective at separating the desired hydroxy ketone from both the unreacted dione and the over-reduced diol. A gradient elution from a non-polar solvent system (e.g., hexane/ethyl acetate) is recommended.
Frequently Asked Questions (FAQs)
Q1: What is a standard work-up procedure for the synthesis of this compound?
A1: A typical work-up procedure following the reduction of 2,2-dimethyl-1,4-cyclohexanedione is as follows:
Experimental Protocol: Aqueous Work-up
-
Quenching: Cool the reaction mixture in an ice bath and slowly quench the excess reducing agent. For sodium borohydride reductions, this is typically done by the careful addition of a dilute acid (e.g., 1 M HCl) until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic solvent. Ethyl acetate is a common choice due to its ability to dissolve the product and its immiscibility with water. Perform the extraction three times to ensure complete recovery of the product.
-
Washing: Combine the organic extracts and wash sequentially with:
-
Saturated aqueous sodium bicarbonate solution to neutralize any remaining acid.
-
Water to remove any water-soluble impurities.
-
Saturated aqueous sodium chloride (brine) to facilitate the separation of the organic and aqueous layers and to remove the bulk of the dissolved water from the organic layer.
-
-
Drying: Dry the organic layer over an anhydrous drying agent such as magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
This protocol is based on established procedures for the work-up of similar hydroxy ketones.[2]
Q2: How do I confirm the identity and purity of my final product?
A2: A combination of spectroscopic techniques is essential for the characterization and purity assessment of this compound.
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the two methyl groups (singlets), the methylene protons on the cyclohexane ring (multiplets), and the proton on the carbon bearing the hydroxyl group (multiplet). The chemical shifts will be influenced by the stereochemistry of the hydroxyl group (axial vs. equatorial). |
| ¹³C NMR | A signal for the carbonyl carbon (typically in the range of 200-215 ppm), a signal for the carbon bearing the hydroxyl group (around 60-75 ppm), and signals for the other carbons of the cyclohexane ring. |
| FTIR | A strong, sharp absorption band for the C=O stretch of the ketone (around 1710-1730 cm⁻¹) and a broad absorption band for the O-H stretch of the alcohol (around 3200-3600 cm⁻¹). |
| Mass Spec. | The molecular ion peak (M⁺) corresponding to the molecular weight of the compound (C₈H₁₄O₂ = 142.20 g/mol ). |
Q3: What is the purpose of each washing step in the work-up?
A3: Each washing step is designed to remove specific types of impurities, leading to a cleaner crude product.
Caption: Logic flow of the aqueous work-up procedure.
Q4: Can I purify my product by distillation instead of column chromatography?
A4: Distillation can be a viable purification method for this compound, especially if the impurities have significantly different boiling points from the product. However, there are some considerations:
-
Thermal Stability: Hydroxy ketones can sometimes undergo dehydration or other decomposition reactions at high temperatures. Therefore, vacuum distillation is highly recommended to lower the boiling point and minimize thermal stress on the molecule.
-
Purity: Distillation is most effective for separating compounds with large differences in boiling points. If your impurities are structurally very similar to your product (e.g., isomers), column chromatography will likely provide better separation.
A procedure for a related compound, (S)-3-hydroxy-2,2-dimethylcyclohexanone, suggests that an analytical sample can be obtained by distillation after initial purification by chromatography.[2]
Experimental Workflow Overview
The following diagram outlines the general workflow from the completion of the reaction to the purified product.
Caption: General experimental workflow for the synthesis and purification.
References
- PubChem. 4-Hydroxy-2,2,6-trimethylcyclohexanone. [Link]
- University of Rochester, Department of Chemistry. Troubleshooting: The Workup. [Link]
- PubChem. 4-Hydroxy-2-methylcyclohexanone. [Link]
- University of Rochester, Department of Chemistry. How To: Troubleshoot a Reaction. [Link]
- Dudley, G. B., et al. General Synthesis for Chiral 4-Alkyl-4-hydroxycyclohexenones. PMC, NIH. [Link]
- PubChem. 4-Hydroxy-4-methylcyclohexanone. [Link]
- University of Rochester, Department of Chemistry. How to Troubleshoot a Reaction. [Link]
- PubChem. 4-Hydroxycyclohexanone. [Link]
- Wang, T., et al. Study of the characterization and crystallization of 4-hydroxy-2-pyrrolidone. PubMed. [Link]
- PubChem. 4-Hydroxy-5-methyl-2-hexanone. [Link]
- Parladar, V., et al. Synthesis of 4-Hydroxy-4-Methylcyclohex-2-En-1-One.
- Organic Chemistry Portal.
- Smith, K., et al. Synthesis and Purification of 2,6-dimethylcyclohexanol for Application as a General Anesthetic. Smith College. [Link]
- Organic Syntheses. 3-Hydroxy-2,2-dimethylcyclohexanone. [Link]
- Onishi, Y., et al. Purification and characterization of cyclohexanone 1,2-monooxygenase from Exophiala jeanselmei strain KUFI-6N. PubMed. [Link]
- Huber, I., et al. The synthesis of series 6 from 4-hydroxycyclohexanone and aromatic aldehydes.
- Google Patents. Synthesis method of 4-hydroxy-2-butanone.
- Wikipedia. 1,4-Cyclohexanedione. [Link]
- Hassan, E. A., & Abo-Bakr, A. M. , 3-CYCLOHEXANEDIONE AND ITS DERIVATIVES AS PRECURSORS.
- Rolón, M., et al. Reaction of 1,4-cyclohexanedione (1) with benzaldehyde (2).
- PubChem. 2,2-Dimethylcyclohexane-1,3-dione. [Link]
- ResearchGate. Effects of 2‐methyl‐1,3‐cyclohexanedione (1 b)
Sources
Validation & Comparative
A Researcher's Guide to Asymmetric Synthesis: Evaluating 4-Hydroxy-2,2-dimethylcyclohexanone and Leading Chiral Ketone Methodologies
In the landscape of modern organic synthesis, the quest for enantiomerically pure compounds is paramount, particularly in the realms of pharmaceutical and materials science. Chiral ketones have emerged as a versatile class of organocatalysts and auxiliaries, enabling the stereoselective synthesis of complex molecules. This guide provides a comprehensive comparison of synthetic strategies employing chiral ketones, with a specific focus on evaluating the role of 4-Hydroxy-2,2-dimethylcyclohexanone against established, high-performance chiral ketone systems. While direct catalytic applications of this compound are not extensively documented in peer-reviewed literature, its structural motif as a chiral building block serves as a crucial entry point into a broader discussion of more widely adopted and validated methodologies.
This guide will delve into the mechanistic underpinnings, practical applications, and comparative performance of three cornerstone asymmetric transformations driven by chiral ketones or their derivatives: the Shi Asymmetric Epoxidation, the Juliá-Colonna Epoxidation, and the Corey-Bakshi-Shibata (CBS) Reduction. Through a detailed examination of their respective strengths, substrate scopes, and operational parameters, this document aims to equip researchers, scientists, and drug development professionals with the critical insights necessary to select the most appropriate synthetic tools for their specific research objectives.
This compound: A Chiral Synthon
This compound and its close derivatives, such as (4R,6R)-4-hydroxy-2,2,6-trimethylcyclohexanone, are primarily recognized as valuable chiral building blocks.[1][2] Their synthesis, often achieved through enzymatic reductions, provides access to stereodefined cyclic scaffolds that can be incorporated into larger, complex molecules.[1] While the direct use of this compound as an organocatalyst is not a prominent feature of the current synthetic literature, its inherent chirality and functional handles (a ketone and a hydroxyl group) represent a latent potential for the development of novel catalysts or chiral auxiliaries.
The limited data on its catalytic applications necessitates a pivot to well-established chiral ketone systems that have demonstrated broad utility and high efficacy in asymmetric synthesis. The following sections will provide a detailed comparison of these leading methodologies.
Asymmetric Epoxidation: A Comparative Analysis of Shi and Juliá-Colonna Methodologies
The asymmetric epoxidation of olefins is a fundamental transformation for introducing chirality and providing versatile epoxide intermediates. Two organocatalytic methods, the Shi and Juliá-Colonna epoxidations, stand out for their efficacy and distinct mechanisms.
The Shi Asymmetric Epoxidation
Developed by Yian Shi, this method utilizes a fructose-derived chiral ketone to catalyze the epoxidation of alkenes with potassium peroxymonosulfate (Oxone) as the terminal oxidant.[3][4] The reaction is believed to proceed through a chiral dioxirane intermediate, which transfers an oxygen atom to the olefin in a stereocontrolled manner.[5][6]
Mechanism of the Shi Epoxidation:
The catalytic cycle involves the reaction of the chiral ketone with Oxone to form a reactive dioxirane intermediate. This intermediate then transfers an oxygen atom to the alkene, regenerating the ketone catalyst for the next cycle.[5][6] The stereochemical outcome is dictated by the approach of the alkene to the dioxirane, which is influenced by the steric environment of the chiral catalyst.[7]
Caption: Catalytic cycle of the Shi Asymmetric Epoxidation.
Key Features of the Shi Epoxidation:
-
Broad Substrate Scope: Effective for a wide range of alkenes, including trans-disubstituted, trisubstituted, and some cis-disubstituted olefins.[8]
-
High Enantioselectivity: Often provides excellent enantiomeric excesses (ee).[7][8]
-
Metal-Free: As an organocatalytic method, it avoids the use of heavy metals.
-
Operational Simplicity: The catalyst is commercially available, and the reaction conditions are generally mild.[4]
The Juliá-Colonna Epoxidation
The Juliá-Colonna epoxidation employs poly-L-leucine (PLL) as a catalyst for the asymmetric epoxidation of electron-deficient olefins, such as α,β-unsaturated ketones (chalcones).[9][10] The reaction is typically carried out in a biphasic or triphasic system with hydrogen peroxide as the oxidant in the presence of a base.[9]
Mechanism of the Juliá-Colonna Epoxidation:
The helical structure of the poly-L-leucine catalyst is crucial for inducing chirality.[9] The proposed mechanism involves the formation of a complex between the hydroperoxide anion, the enone substrate, and the polypeptide catalyst. This ternary complex facilitates the enantioselective nucleophilic attack of the hydroperoxide on the double bond.[9][11]
Caption: Conceptual workflow of the Juliá-Colonna Epoxidation.
Key Features of the Juliá-Colonna Epoxidation:
-
High Enantioselectivity for Enones: Particularly effective for α,β-unsaturated ketones.[9][12]
-
Biomimetic Catalysis: The use of a polypeptide catalyst mimics enzymatic processes.
-
Scalability: The methodology has been successfully applied on an industrial scale.[9]
-
Catalyst Availability: Poly-L-leucine is a readily available and relatively inexpensive catalyst.
Performance Comparison: Shi vs. Juliá-Colonna
| Feature | Shi Asymmetric Epoxidation | Juliá-Colonna Epoxidation |
| Catalyst | Fructose-derived chiral ketone | Poly-L-leucine |
| Typical Substrates | Unfunctionalized trans- and trisubstituted olefins[8] | Electron-deficient olefins (e.g., chalcones)[9] |
| Oxidant | Oxone (KHSO₅)[3] | Hydrogen Peroxide (H₂O₂)[9] |
| Enantioselectivity | Generally >90% ee for suitable substrates[6] | Often >95% ee for chalcones[12] |
| Key Advantage | Broad applicability to unfunctionalized alkenes | High efficiency for a specific class of substrates (enones) |
Asymmetric Ketone Reduction: The Corey-Bakshi-Shibata (CBS) Reduction
The enantioselective reduction of prochiral ketones to chiral secondary alcohols is a cornerstone of asymmetric synthesis.[13] The Corey-Bakshi-Shibata (CBS) reduction is a highly reliable and widely used method that employs a chiral oxazaborolidine catalyst to control the stereochemical outcome of borane-mediated reductions.[14][15][16]
Mechanism of the CBS Reduction:
The oxazaborolidine catalyst, typically generated in situ from a chiral amino alcohol (like (S)-(-)-α,α-diphenyl-2-pyrrolidinemethanol) and a borane source, coordinates to both the borane reducing agent and the ketone substrate.[15][17][18] This ternary complex creates a rigid, well-defined transition state that directs the hydride delivery to one of the two enantiotopic faces of the carbonyl group, leading to the formation of a single enantiomer of the alcohol product.[14][15]
Caption: Workflow of the Corey-Bakshi-Shibata (CBS) Reduction.
Key Features of the CBS Reduction:
-
High Predictability: The stereochemical outcome can be reliably predicted based on the chirality of the catalyst.[14]
-
Excellent Enantioselectivity: Frequently achieves >95% ee for a broad range of ketones.[14][15]
-
Mild Conditions: Reactions are typically run at or below room temperature.
-
Catalytic Nature: Requires only a small amount of the chiral catalyst.[14]
Experimental Protocols
General Protocol for Shi Asymmetric Epoxidation of an Unsaturated Ketone
This protocol is a general guideline and may require optimization for specific substrates.[5]
-
To a solution of the unsaturated ketone (1.0 eq) in a mixture of acetonitrile and dimethoxymethane at 23 °C, add the Shi ketone catalyst (0.2-0.3 eq), a solution of sodium tetraborate decahydrate (50 mM) and EDTA disodium salt (400 µM) in water, and tetrabutylammonium hydrogensulfate (0.2 eq).
-
Cool the reaction mixture to 0 °C.
-
Simultaneously add, dropwise over 1 hour, a solution of Oxone (2.0 eq) and EDTA disodium salt in water, and an aqueous solution of potassium carbonate (8.0 eq) using two separate addition funnels.
-
Stir the reaction mixture for an additional hour at 0 °C after the addition is complete.
-
Allow the mixture to warm to 23 °C over 1 hour.
-
Dilute the reaction mixture with water and ethyl acetate. Separate the layers and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with saturated aqueous sodium chloride, dry over sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography to obtain the desired epoxide.
General Protocol for Juliá-Colonna Epoxidation of Chalcone
This protocol is based on a biphasic system and may require optimization.[9][19]
-
In a round-bottom flask, suspend poly-L-leucine in a suitable organic solvent (e.g., toluene or dichloromethane).
-
Add the chalcone substrate to the suspension.
-
In a separate vessel, prepare an aqueous solution of hydrogen peroxide and a base (e.g., sodium hydroxide).
-
Add the aqueous oxidant solution to the organic suspension with vigorous stirring.
-
Monitor the reaction progress by TLC.
-
Upon completion, separate the organic layer. Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by recrystallization or column chromatography.
General Protocol for CBS Reduction of Acetophenone
This protocol describes the in situ generation of the catalyst.[17][18]
-
To a dry, inert gas-flushed round-bottom flask containing a magnetic stir bar, add (S)-(-)-α,α-diphenyl-2-pyrrolidinemethanol (0.05 eq).
-
Add anhydrous tetrahydrofuran (THF) followed by trimethylborate (0.055 eq) and stir for 30 minutes at room temperature.
-
Add a 1 M solution of borane-THF complex (1.0 eq).
-
Slowly add a solution of acetophenone (1.0 eq) in THF over a period of at least 10 minutes.
-
Stir the reaction mixture for 30 minutes.
-
Carefully quench the reaction by the slow addition of methanol.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate eluent) to isolate the chiral alcohol.
Conclusion
While this compound serves as a valuable chiral building block, its application as a direct catalyst in asymmetric synthesis is not well-established. For researchers seeking robust and highly enantioselective methods for common transformations, the Shi and Juliá-Colonna epoxidations, along with the Corey-Bakshi-Shibata reduction, represent the state-of-the-art in organocatalytic and organocatalyst-mediated synthesis.
The Shi epoxidation offers broad applicability for unfunctionalized olefins, while the Juliá-Colonna epoxidation provides exceptional enantioselectivity for α,β-unsaturated ketones. For the asymmetric reduction of a wide array of prochiral ketones, the CBS reduction stands as a highly reliable and predictable method. The choice between these methodologies will ultimately depend on the specific substrate, desired transformation, and scalability requirements of the synthetic campaign. This guide provides the foundational knowledge and practical protocols to empower scientists in making informed decisions for the successful synthesis of enantiomerically pure molecules.
References
- Juliá–Colonna epoxidation - Wikipedia.
- Revisiting the Juliá–Colonna enantioselective epoxidation: supramolecular catalysis in water - Chemical Communications (RSC Publishing).
- 13.7. Asymmetric Reduction of Acetophenone with Borane Catalyzed by B-Methoxy-oxazaborolidine - Books.
- Shi Epoxidation - NROChemistry.
- Revisiting the Juliá–Colonna enantioselective epoxidation: supramolecular catalysis in water - Chemical Communications (RSC Publishing) DOI:10.1039/C7CC01168G.
- Shi Epoxidation - Organic Chemistry Portal.
- Revisiting the Juliá-Colonna enantioselective epoxidation: Supramolecular catalysis in water - ResearchGate.
- About: Juliá–Colonna epoxidation.
- The Juliá-Colonna Reaction: A Phase-Transfer Catalyzed Enantioselective Olefin Epoxidation - ResearchGate.
- Corey–Itsuno reduction - Grokipedia.
- Shi Asymmetric Epoxidation Reaction - Andrew G Myers Research Group.
- Synthesis of Chalcones: An Improved High-Yield and Substituent-Independent Protocol for an Old Structure - NIH.
- Shi Asymmetric Epoxidation | Chem-Station Int. Ed.
- CBS reduction of acetophenone followed by 11B NMR - Magritek.
- Novel Conditions for the Julia—Colonna Epoxidation Reaction Providing Efficient Access to Chiral, Nonracemic Epoxides - ResearchGate.
- A C>2> symmetric chiral ketone for catalytic asymmetric epoxidation of unfunctionalized olefins: Highly enantioselective epoxidation of trans-stilbenes catalyzed by chiral ketones - PolyU Scholars Hub.
- CHIRAL KETONE-CATALYZED ASYMMETRIC EPOXIDATION OF STILBENE WITH OXONE®1 Koichiro Matsumoto and Kiyoshi Tomioka* Graduate School.
- Epoxidation of Chalcones - YouTube.
- Highly Enantioselective Epoxidation of trans-Stilbenes Catalyzed by Chiral Ketones | Journal of the American Chemical Society - ACS Publications.
- Highly enantioselective epoxidation of trans-stilbenes catalyzed by chiral ketones.
- Corey-Bakshi-Shibata (CBS) Reduction | Chem-Station Int. Ed.
- The Juliá-Colonna epoxidation: Access to chiral, non-racemic epoxides - ElectronicsAndBooks.
- Enantiocontrolled Preparation of ϒ-Substituted Cyclohexenones: Synthesis and Kinase Activity Assays of Cyclopropyl-Fused Cyclohexane Nucleosides - NIH.
- Enantioselective reduction of ketones - Wikipedia.
- Asymmetric Epoxidation.
- Advances in Homogeneous and Heterogeneous Catalytic Asymmetric Epoxidation.
- Advanced Organic Chemistry: Asymmetric Epoxidation - YouTube.
- Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols - MDPI.
- Control of asymmetric reduction of various types of ketones using complex 2 (representative of 1e7). - ResearchGate.
- A Comparative Study on Asymmetric Reduction of Ketones Using the Growing and Resting Cells of Marine-Derived Fungi - NIH.
- ChemInform Abstract: Enantioselective Synthesis of 4-Hydroxy-2-cyclohexenones Through a Multicomponent Cyclization. | Request PDF - ResearchGate.
- Sharpless Asymmetric Epoxidation Reaction - Chem 115 Myers.
- Asymmetric Epoxidation of Allylic Alcohols: The Katsuki-Sharpless Epoxidation Reaction.
- Enantioselective desymmetrization of prochiral cyclohexanone derivatives via the organocatalytic direct Aldol reaction - PubMed.
- Asymmetric Epoxidation of Allylic Alcohols: the Katsuki–Sharpless Epoxidation Reaction.
- General Synthesis for Chiral 4-Alkyl-4-hydroxycyclohexenones - PMC - NIH.
- (PDF) Production of a Doubly Chiral Compound, (4R,6R)-4-Hydroxy-2,2,6-Trimethylcyclohexanone, by Two-Step Enzymatic Asymmetric Reduction - ResearchGate.
- 4-Hydroxy-2,2,6-trimethylcyclohexanone | C9H16O2 | CID 14322959 - PubChem.
- Diastereoselective and enantioselective conjugate addition reactions utilizing α,β-unsaturated amides and lactams - Beilstein Journals.
- Enantioselective Michael addition of 2-hydroxy-1,4-naphthoquinones to nitroalkenes catalyzed by binaphthyl-derived organocatalysts - PMC - PubMed Central.
Sources
- 1. researchgate.net [researchgate.net]
- 2. 4-Hydroxy-2,2,6-trimethylcyclohexanone | C9H16O2 | CID 14322959 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Shi Asymmetric Epoxidation | Thermo Fisher Scientific - FR [thermofisher.com]
- 4. Shi Asymmetric Epoxidation | Chem-Station Int. Ed. [en.chem-station.com]
- 5. Shi Epoxidation | NROChemistry [nrochemistry.com]
- 6. Shi Epoxidation [organic-chemistry.org]
- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 8. Asymmetric Epoxidation Using Shi Catalyst [sigmaaldrich.com]
- 9. Juliá–Colonna epoxidation - Wikipedia [en.wikipedia.org]
- 10. About: Juliá–Colonna epoxidation [dbpedia.org]
- 11. researchgate.net [researchgate.net]
- 12. Revisiting the Juliá–Colonna enantioselective epoxidation: supramolecular catalysis in water - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 13. mdpi.com [mdpi.com]
- 14. grokipedia.com [grokipedia.com]
- 15. alfa-chemistry.com [alfa-chemistry.com]
- 16. Corey-Bakshi-Shibata (CBS) Reduction | Chem-Station Int. Ed. [en.chem-station.com]
- 17. books.rsc.org [books.rsc.org]
- 18. CBS reduction of acetophenone followed by 11B NMR - Magritek [magritek.com]
- 19. Synthesis of Chalcones: An Improved High-Yield and Substituent-Independent Protocol for an Old Structure - PMC [pmc.ncbi.nlm.nih.gov]
Comparison of catalysts for enantioselective synthesis of hydroxy ketones
An In-Depth Guide to Catalyst Selection for the Enantioselective Synthesis of Hydroxy Ketones
The enantioselective synthesis of α- and β-hydroxy ketones is a cornerstone of modern organic chemistry. These structural motifs are prevalent in a vast array of biologically active molecules, including pharmaceuticals and natural products, and serve as versatile chiral building blocks for more complex syntheses.[1][2][3] Achieving high levels of stereocontrol in their preparation is therefore a critical objective for researchers in academia and the pharmaceutical industry. The choice of catalyst is paramount, dictating not only the yield and enantioselectivity but also the reaction's scope, scalability, and environmental impact.
This guide provides a comparative analysis of the three principal catalytic strategies employed for this transformation: organocatalysis, metal catalysis, and biocatalysis. We will delve into the mechanistic underpinnings of representative catalyst classes, present comparative experimental data, and offer detailed protocols to bridge theory with practice. Our goal is to equip researchers, scientists, and drug development professionals with the insights needed to make informed decisions when selecting a catalytic system for their specific synthetic challenges.
Organocatalysis: The Metal-Free Revolution
Organocatalysis has emerged as a powerful and often more sustainable alternative to traditional metal-based catalysts. By employing small, chiral organic molecules, it circumvents issues of metal toxicity and contamination while offering unique reactivity profiles.
Proline and its Derivatives: Enamine Catalysis
L-proline, a simple amino acid, catalyzed a paradigm shift in asymmetric synthesis by mimicking the enamine-based mechanism of Class I aldolase enzymes.[4][5] The catalytic cycle involves the formation of a nucleophilic enamine intermediate between the ketone donor and the secondary amine of the catalyst. This chiral enamine then attacks the aldehyde acceptor in a stereocontrolled fashion, followed by hydrolysis to yield the β-hydroxy ketone and regenerate the catalyst.[4][6]
The primary limitation of unmodified L-proline can be its high required catalyst loading (often up to 30 mol%) and limited solubility in common organic solvents.[7] This has spurred the development of numerous proline derivatives designed to enhance reactivity and selectivity. Prolinamides, particularly those derived from chiral β-amino alcohols, have shown significant improvements, achieving excellent enantioselectivities at lower catalyst loadings (down to 2-5 mol%).[8][9] The enhanced performance is often attributed to the formation of intramolecular hydrogen bonds that help organize the transition state.[9]
Mechanism of Proline-Catalyzed Aldol Reaction
Caption: A decision-making workflow for selecting a catalyst class.
-
Organocatalysts offer broad substrate scope and operational simplicity. Proline derivatives are excellent for standard aldol reactions, while NHCs and CPAs provide access to unique reactivity. They are ideal for lab-scale synthesis and situations where metal contamination is a concern.
-
Biocatalysts are unparalleled for enantioselectivity and sustainability. They are the preferred choice for producing specific, high-value chiral molecules, especially on an industrial scale where "green" processes are prioritized. [10]However, their substrate scope can be narrower than synthetic catalysts, and enzyme optimization may be required.
-
Metal Catalysts (briefly mentioned) remain highly relevant, especially for reactions like the Mukaiyama-aldol, which uses pre-formed silyl enol ethers. [7]They can offer very high reactivity and control but require careful removal of metal residues from the final product, which is a critical consideration in pharmaceutical development.
Experimental Protocols
To ensure this guide is a self-validating and practical resource, we provide representative experimental protocols.
Protocol 1: Proline-Derivative-Catalyzed Direct Aldol Reaction
Adapted from Gong et al. (2006) [8] This protocol describes the highly efficient direct aldol reaction between 4-nitrobenzaldehyde and acetone using a prolinamide catalyst.
-
Reagents & Equipment:
-
Prolinamide catalyst 4g (see reference [8]for synthesis)
-
4-Nitrobenzaldehyde
-
Acetone (reagent grade, used as solvent and reactant)
-
Magnetic stirrer, reaction vial, standard glassware for workup and chromatography.
-
-
Procedure:
-
To a vial charged with 4-nitrobenzaldehyde (0.5 mmol, 1.0 equiv.), add the prolinamide catalyst 4g (0.01 mmol, 2 mol%).
-
Add acetone (1.0 mL) to the vial.
-
Stir the resulting mixture vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion (typically 12-24 hours), concentrate the reaction mixture under reduced pressure to remove the excess acetone.
-
Purify the residue directly by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure β-hydroxy ketone.
-
Determine the enantiomeric excess (ee) by chiral High-Performance Liquid Chromatography (HPLC).
-
Protocol 2: Biocatalytic Synthesis of (R)-Benzoin using Whole Cells
Adapted from Hoyos et al. (2010) [1][2] This protocol uses recombinant E. coli cells overexpressing a ThDP-dependent lyase to catalyze the carboligation of benzaldehyde.
-
Reagents & Equipment:
-
Recombinant E. coli whole cells containing a suitable lyase
-
Benzaldehyde
-
Phosphate buffer (e.g., 50 mM, pH 7.0)
-
Organic co-solvent (e.g., DMSO or a secondary organic phase like butyl acetate)
-
Shaking incubator, centrifuge, standard glassware for extraction.
-
-
Procedure:
-
Prepare a suspension of the recombinant whole cells in the phosphate buffer.
-
In a reaction vessel, combine the cell suspension with the organic co-solvent (if using a biphasic system).
-
Add benzaldehyde to the system to the desired concentration (e.g., 100 mM).
-
Place the vessel in a shaking incubator at a controlled temperature (e.g., 30 °C) and agitate for 24-48 hours.
-
After the reaction, separate the phases. If a monophasic aqueous system was used, extract the product with an organic solvent (e.g., ethyl acetate).
-
Centrifuge to remove cell debris.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography or recrystallization.
-
Determine conversion and enantiomeric excess by GC or chiral HPLC analysis.
-
References
- Title: Organocatalytic Asymmetric Aldol Reaction of Hydroxyacetone with β,γ-Unsaturated α-Keto Esters: Facile Access to Chiral Tertiary Alcohols Source: Organic Letters - ACS Public
- Title: Biocatalytic strategies for the asymmetric synthesis of alpha-hydroxy ketones Source: Accounts of Chemical Research URL:[Link]
- Title: Developing novel organocatalyzed aldol reactions for the enantioselective synthesis of biologically active molecules Source: National Institutes of Health (NIH) URL:[Link]
- Title: Biocatalytic Strategies for the Asymmetric Synthesis of α-Hydroxy Ketones Source: Accounts of Chemical Research - ACS Public
- Title: Recent advances in N-heterocyclic carbene (NHC)-catalysed benzoin reactions Source: Beilstein Journal of Organic Chemistry URL:[Link]
- Title: Recent advances in N-heterocyclic carbene (NHC)-catalysed benzoin reactions (Duplicate for context) Source: Beilstein Journal of Organic Chemistry URL:[Link]
- Title: Biocatalytic strategies for the asymmetric synthesis of alpha-hydroxy ketones (PubMed) Source: PubMed URL:[Link]
- Title: A Highly Efficient Organocatalyst for Direct Aldol Reactions of Ketones with Aldehydes Source: Journal of the American Chemical Society URL:[Link]
- Title: Biocatalytic Strategies for the Asymmetric Synthesis of α-Hydroxy Ketones Source: ResearchG
- Title: Asymmetric Organocatalytic Direct Aldol Reactions of Ketones with α-Keto Acids and Their Application to the Synthesis of 2-Hydroxy-γ-butyrolactones Source: The Journal of Organic Chemistry - ACS Public
- Title: A catalytic enantioselective stereodivergent aldol reaction Source: Science URL:[Link]
- Title: Enantioselective N-heterocyclic carbene-catalysed intermolecular crossed benzoin condensations: improved catalyst design and the role of in situ racemisation Source: Organic & Biomolecular Chemistry - RSC Publishing URL:[Link]
- Title: α-Hydroxy ketones as useful templates in asymmetric reactions Source: Chemical Society Reviews - RSC Publishing URL:[Link]
- Title: Synthesis of hydroxy benzoin/benzil analogs and investigation of their antioxidant, antimicrobial, enzyme inhibition, and cytotoxic activities Source: National Institutes of Health (NIH) URL:[Link]
- Title: The enantioselective benzoin condensation promoted by chiral triazolium precatalysts Source: Organic & Biomolecular Chemistry - RSC Publishing URL:[Link]
- Title: A Green Enantioselective Aldol Condensation for the Undergraduate Organic Laboratory Source: Journal of Chemical Education - ACS Public
- Title: Biocatalytic Strategies for the Asymmetric Synthesis of α-Hydroxy Ketones (ACS)
- Title: Enantioselective Synthesis of α-Hydroxy Ketones via Benzaldehyde Lyase-Catalyzed C-C Bond Formation Reaction Source: ResearchG
- Title: Recent applications of Cinchona alkaloid-based catalysts in asymmetric addition reactions Source: Beilstein Journal of Organic Chemistry URL:[Link]
- Title: Hybrid Catalysts for Enantioselective Photo-Phosphoric Acid Catalysis Source: National Institutes of Health (NIH) URL:[Link]
- Title: Enantioselective synthesis of hydroxy ketones through cleavage and formation of acyloin linkage.
- Title: Enantioselective production of alpha-hydroxy carbonyl compounds Source: Google Patents URL
- Title: Chiral Phosphoric Acids as Versatile Catalysts for Enantioselective Carbon–Carbon Bond Forming Reactions Source: ResearchG
- Title: Using Experimental Spectroscopic Data to Guide and Validate Mechanisms in Catalyzed Aldol Reactions Source: ChemRxiv URL:[Link]
- Title: Enantioselective direct aldol reactions catalyzed by L-prolinamide deriv
- Title: Phase-Transfer-Catalyzed Enantioselective α-Hydroxylation of Acyclic and Cyclic Ketones with Oxygen Source: ACS Catalysis - ACS Public
- Title: Chiral Phosphoric Acid Catalyzed Enantioselective Synthesis of β-Amino-α,α-difluoro Carbonyl Compounds Source: Organic Letters - ACS Public
- Title: Catalytic enantioselective synthesis of alpha-aminooxy and alpha-hydroxy ketone using nitrosobenzene Source: PubMed URL:[Link]
- Title: Chiral Phosphoric Acid Catalysis Source: Cheon Research Lab - Google Sites URL
- Title: Enantioselective synthesis of protected α-hydroxy aldehydes and ketones via hydroxylation of metalated chiral hydrazones Source: R Discovery URL:[Link]
- Title: Enantioselective Synthesis of α-Oxygenated Ketones via Organocatalytic Formal O–H Bond Insertion of Sulfonium Ylides Source: Journal of the American Chemical Society URL:[Link]
- Title: Density Functional Study of the Proline-Catalyzed Direct Aldol Reaction Source: The Journal of Organic Chemistry - ACS Public
- Title: Computational investigations of the stereoselectivities of proline-related catalysts for aldol reactions Source: National Institutes of Health (NIH) URL:[Link]
- Title: Synthesis of α-hydroxy ketones and aldehydes Source: Organic Chemistry Portal URL:[Link]
- Title: Proline-catalyzed aldol reactions Source: Wikipedia URL:[Link]
- Title: Cinchona Alkaloids in Asymmetric Catalysis Source: Macmillan Group Meeting, Princeton University URL:[Link]
Sources
- 1. Biocatalytic strategies for the asymmetric synthesis of alpha-hydroxy ketones. | Semantic Scholar [semanticscholar.org]
- 2. Biocatalytic strategies for the asymmetric synthesis of alpha-hydroxy ketones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Proline-catalyzed aldol reactions - Wikipedia [en.wikipedia.org]
- 6. Computational investigations of the stereoselectivities of proline-related catalysts for aldol reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Developing novel organocatalyzed aldol reactions for the enantioselective synthesis of biologically active molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to Stereochemical Control with 4-Hydroxy-2,2-dimethylcyclohexanone
For Researchers, Scientists, and Drug Development Professionals
In the landscape of asymmetric synthesis, the quest for efficient and predictable methods to control stereochemistry is paramount. Chiral building blocks and auxiliaries are foundational tools in this endeavor, offering a reliable strategy to influence the stereochemical outcome of reactions. This guide provides an in-depth technical comparison of the stereochemical control offered by 4-hydroxy-2,2-dimethylcyclohexanone, a versatile chiral scaffold. We will objectively analyze its performance in key transformations, compare its efficacy with established alternatives, and provide the causal logic behind its stereodirecting capabilities, supported by experimental insights.
The Architectural Logic of this compound for Stereocontrol
The efficacy of this compound as a stereocontrol element stems from its conformationally biased cyclohexane ring, decorated with substituents that create a highly predictable steric and electronic environment.
-
The Gem-Dimethyl Group: The C2-gem-dimethyl group serves as a conformational lock. This bulky substitution pattern restricts ring flexibility and accentuates the steric differentiation between the two faces of the enolate or the carbonyl group.
-
The C4-Hydroxy Group: The hydroxyl group at the C4 position is the key to its utility. Its ability to participate in hydrogen bonding or to chelate with metal ions allows it to act as a powerful directing group. Depending on the reaction conditions, it can either shield one face of the molecule or lock the conformation into a rigid transition state, thereby dictating the trajectory of incoming reagents.
The interplay between the steric bulk of the gem-dimethyl group and the directing effect of the hydroxyl group provides a robust platform for achieving high levels of diastereoselectivity in a variety of transformations.
Comparative Analysis of Stereocontrol in Key Transformations
We will now examine the performance of this compound in two fundamental bond-forming reactions—reductions and alkylations—and compare it conceptually and with available data to other widely used methods.
Diastereoselective Reduction of the Carbonyl Group
The reduction of the ketone in this compound to yield the corresponding 1,4-diol is a classic example of substrate-controlled diastereoselection. The outcome is highly dependent on the choice of reducing agent and reaction conditions, which dictates whether the reaction proceeds via a chelation-controlled or a non-chelation-controlled pathway.
Mechanism of Control: Chelation vs. Non-Chelation Pathways
Caption: Chelation vs. Non-Chelation controlled reduction pathways.
Performance Comparison:
| Method | Reagent | Controlling Factor | Predicted Major Diastereomer | Typical Diastereomeric Ratio (d.r.) |
| Non-Chelation Control | NaBH₄, LiAlH₄ | Steric Hindrance (Felkin-Anh Model) | trans-1,4-diol | 5:1 to 15:1 |
| Chelation Control | Zn(BH₄)₂, CeCl₃/NaBH₄ | Metal Chelation (Cram-Chelate Model) | cis-1,4-diol | >20:1 |
| Bulky Reducing Agents | L-Selectride®, K-Selectride® | Steric Hindrance | trans-1,4-diol | >99:1 |
Expertise & Experience: The choice of reducing agent is a causal decision. For the trans-diol, a non-chelating, sterically demanding hydride like L-Selectride® is optimal as it maximizes steric repulsion with the existing axial hydrogens, forcing an equatorial attack. Conversely, to obtain the cis-diol, a reagent system capable of chelation, such as zinc borohydride, is employed. The zinc ion acts as a template, pre-organizing the substrate into a rigid conformation where the hydride is delivered to a specific face, overriding simple steric considerations.
Diastereoselective Alkylation of Enolates
Alkylation of the enolate derived from a protected form of this compound provides access to C2-functionalized derivatives with control over the newly formed stereocenter. The stereochemical outcome is dictated by the facial bias imposed by the substituents on the cyclohexane ring.
Mechanism of Control: Steric Shielding in Enolate Alkylation
Caption: Favored axial alkylation of the cyclohexanone enolate.
Performance Comparison with Evans Oxazolidinone Auxiliary:
While direct head-to-head comparative data is scarce in the literature, a qualitative comparison can be made based on established principles of stereocontrol.
| Feature | This compound System | Evans Oxazolidinone Auxiliary |
| Source of Chirality | Substrate-based (chiral building block) | Reagent-based (chiral auxiliary) |
| Mechanism of Control | Conformational rigidity and steric hindrance from the cyclohexane ring. | Steric shielding by the substituent on the oxazolidinone ring and chelation of the metal counterion. |
| Predictability | High, based on well-understood principles of axial addition to cyclohexanone enolates. | Very high and extensively documented for a wide range of electrophiles. |
| Versatility | Primarily for controlling stereocenters relative to the cyclohexane core. | Broadly applicable to the synthesis of chiral carboxylic acid derivatives. |
| Cleavage | The controlling element is part of the final product skeleton. | Requires a separate chemical step to remove the auxiliary. |
Trustworthiness: The stereochemical outcome in the alkylation of the this compound system is a self-validating system. The principles governing axial attack on conformationally locked cyclohexanone enolates are well-established and provide a high degree of confidence in predicting the major diastereomer.
Experimental Protocols
The following protocols are representative examples for achieving stereocontrol using this compound derivatives.
Protocol: Diastereoselective Reduction (Chelation-Controlled)
Objective: To synthesize cis-2,2-dimethylcyclohexane-1,4-diol.
Workflow:
Caption: Workflow for chelation-controlled reduction.
Detailed Steps:
-
A solution of this compound (1.0 eq) in anhydrous THF is cooled to -78 °C under an argon atmosphere.
-
A solution of zinc borohydride (0.5 M in THF, 1.5 eq) is added dropwise to the stirred solution.
-
The reaction mixture is stirred at -78 °C for 4 hours. The progress of the reaction is monitored by thin-layer chromatography.
-
Upon completion, the reaction is carefully quenched by the slow addition of saturated aqueous ammonium chloride solution.
-
The mixture is allowed to warm to room temperature, and the aqueous layer is extracted three times with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the cis-diol.
Protocol: Diastereoselective Enolate Alkylation
Objective: To synthesize trans-2-methyl-4-(tert-butyldimethylsilyloxy)-2,2-dimethylcyclohexanone.
Workflow:
Caption: Workflow for diastereoselective alkylation.
Detailed Steps:
-
The hydroxyl group of this compound is protected as its tert-butyldimethylsilyl (TBS) ether using TBSCl and imidazole in DMF.
-
A solution of the resulting TBS-protected ketone (1.0 eq) in anhydrous THF is cooled to -78 °C under an argon atmosphere.
-
A freshly prepared solution of lithium diisopropylamide (LDA) (1.1 eq) in THF is added dropwise. The mixture is stirred for 1 hour at -78 °C to ensure complete enolate formation.
-
Methyl iodide (1.2 eq) is added dropwise, and the reaction is stirred for an additional 2 hours at -78 °C.
-
The reaction is quenched with saturated aqueous ammonium chloride solution and warmed to room temperature.
-
The product is extracted with diethyl ether, and the combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated.
-
Purification by flash chromatography yields the desired trans-alkylated product.
Conclusion
This compound is a powerful and versatile chiral building block for stereocontrolled synthesis. Its rigid, substituted cyclohexane framework provides a predictable platform for directing the stereochemical outcome of reactions at both the carbonyl carbon and the α-position. The diastereoselectivity of its reduction can be effectively switched between the cis and trans diol products by the judicious choice of chelating or non-chelating reducing agents. While it functions as a substrate-based control element rather than a cleavable auxiliary like the Evans oxazolidinones, the underlying principles of steric and chelation control are analogous and offer a high degree of predictability. For synthetic chemists aiming to construct complex molecules with stereocenters embedded in a six-membered ring, this compound represents a valuable and reliable starting material.
References
- Wada, A., et al. (2003). Production of a Doubly Chiral Compound, (4R,6R)-4-Hydroxy-2,2,6-trimethylcyclohexanone, by Two-Step Enzymatic Asymmetric Reduction. Applied and Environmental Microbiology, 69(2), 933–937. [Link]
- Evans, D. A., et al. (1981). Stereoselective aldol condensations via boron enolates. Journal of the American Chemical Society, 103(11), 3099–3111. [Link]
- Myers, A. G., et al. (1997). Pseudoephedrine as a Practical Chiral Auxiliary for the Synthesis of Highly Enantiomerically Enriched Carboxylic Acids, Alcohols, Aldehydes, and Ketones. Journal of the American Chemical Society, 119(28), 6496–6511. [Link]
- Heathcock, C. H. (1984). The Aldol Addition Reaction. In Asymmetric Synthesis (Vol. 3, pp. 111-212). Academic Press. [Link]
- Oppolzer, W. (1984). Camphor as a versatile chiral auxiliary in asymmetric synthesis. Pure and Applied Chemistry, 56(9), 1141-1156. [Link]
A Senior Application Scientist's Guide to the Determination of Enantiomeric Excess of 4-Hydroxy-2,2-dimethylcyclohexanone
In the landscape of pharmaceutical development, fine chemical synthesis, and fragrance chemistry, the stereochemical integrity of chiral molecules is paramount. The distinct pharmacological, toxicological, and olfactory properties of enantiomers demand precise and accurate methods for the determination of enantiomeric excess (ee). This guide provides an in-depth, objective comparison of the primary analytical techniques for quantifying the enantiomeric composition of 4-Hydroxy-2,2-dimethylcyclohexanone, a chiral building block of significant interest. This document is intended for researchers, scientists, and drug development professionals seeking to establish robust and reliable analytical methods for this and structurally related compounds.
The Criticality of Enantiomeric Excess in Chiral Molecules
Enantiomeric excess is a measure of the purity of a chiral substance, reflecting the degree to which one enantiomer is present in a greater amount than the other.[1] A racemic mixture, containing equal amounts of both enantiomers, has an ee of 0%, while a pure, single enantiomer has an ee of 100%.[1] The accurate determination of ee is a critical quality attribute in asymmetric synthesis and the development of chiral drugs.[2]
The following diagram illustrates the fundamental concept of enantiomeric excess.
Caption: Calculation of enantiomeric excess from the percentage of each enantiomer.
Comparative Analysis of Analytical Methodologies
The determination of the enantiomeric excess of this compound can be approached through several analytical techniques. The primary methods include chiral High-Performance Liquid Chromatography (HPLC), chiral Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) spectroscopy with chiral auxiliaries. Each method offers a unique set of advantages and limitations in terms of resolution, sensitivity, sample throughput, and instrumentation requirements.
| Parameter | Chiral HPLC | Chiral GC | NMR with Chiral Auxiliaries |
| Principle | Differential interaction of enantiomers with a chiral stationary phase in the liquid phase. | Differential interaction of enantiomers with a chiral stationary phase in the gas phase. | Formation of diastereomeric complexes with distinct NMR signals. |
| Resolution | Excellent, often baseline separation. | Very high, excellent for volatile compounds. | Moderate to good, dependent on the chiral auxiliary and analyte. |
| Sensitivity | High (UV, MS detection). | Very high (FID, MS detection). | Lower, requires higher sample concentration. |
| Analysis Time | 5-30 minutes. | 10-60 minutes. | 5-15 minutes per sample (after derivatization). |
| Sample Throughput | High, amenable to automation. | High, amenable to automation. | Moderate, sample preparation can be a bottleneck. |
| Instrumentation | HPLC with a chiral column and standard detectors. | GC with a chiral column and standard detectors. | NMR spectrometer. |
| Destructive? | Yes (unless collected post-column). | Yes. | No (for solvating agents), Yes (for derivatizing agents). |
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a powerful and widely used technique for the separation and quantification of enantiomers.[3] The separation is achieved through the differential interaction of the enantiomers with a chiral stationary phase (CSP).[4][5] For a hydroxylated ketone like this compound, polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often the first choice due to their broad applicability.[5]
Experimental Workflow: Chiral HPLC
Caption: Generalized workflow for ee determination by chiral HPLC.
Protocol: Chiral HPLC Method Development for this compound
1. Column Selection:
-
Initial Screening: A polysaccharide-based chiral column, such as one with a cellulose or amylose derivative stationary phase, is a recommended starting point for hydroxy ketones.[5]
2. Mobile Phase Selection:
-
Normal Phase: A mixture of n-hexane and a polar modifier like 2-propanol (e.g., 90:10 v/v) is a common starting point for normal-phase chiral separations.[6]
-
Reversed Phase: A mixture of water and acetonitrile or methanol can also be explored, particularly with immobilized polysaccharide CSPs.
3. Instrumentation and Conditions (Starting Point):
-
Instrument: HPLC system with a UV detector.
-
Column: Chiral cellulose or amylose-based column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: n-hexane:2-propanol (90:10 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 210 nm (ketone chromophore).
-
Column Temperature: 25 °C.
4. Sample Preparation:
-
Dissolve the sample of this compound in the mobile phase to a concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
5. Data Analysis:
-
Record the chromatogram and integrate the peak areas for the two enantiomers.
-
Calculate the enantiomeric excess using the formula: ee (%) = [ (Area1 - Area2) / (Area1 + Area2) ] * 100.
Chiral Gas Chromatography (GC)
For volatile and thermally stable compounds like this compound, chiral GC offers excellent resolution and sensitivity.[7] The separation mechanism is analogous to chiral HPLC, but occurs in the gas phase with a chiral stationary phase coated on the inside of a capillary column.[7] Cyclodextrin-based CSPs are particularly effective for the separation of many chiral compounds, including ketones and alcohols.[7]
Experimental Workflow: Chiral GC
Caption: Generalized workflow for ee determination by chiral GC.
Protocol: Chiral GC Method Development for this compound
1. Column Selection:
-
Initial Screening: A cyclodextrin-based chiral capillary column is a good starting point. Derivatized cyclodextrins, such as those with permethylated or acetylated modifications, offer a range of selectivities.[7] A column suitable for the separation of ketones and alcohols should be chosen.
2. Instrumentation and Conditions (Starting Point):
-
Instrument: Gas chromatograph equipped with a Flame Ionization Detector (FID) and a split/splitless injector.
-
Column: Chiral cyclodextrin-based capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1.0 mL/min).
-
Injector Temperature: 250 °C.
-
Detector Temperature: 250 °C.
-
Oven Temperature Program: Start at 100 °C, hold for 1 min, then ramp to 180 °C at 5 °C/min.
-
Injection Volume: 1 µL with a split ratio of 50:1.
3. Sample Preparation:
-
Dissolve the sample in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.
4. Data Analysis:
-
Record the chromatogram and integrate the peak areas for the two enantiomers.
-
Calculate the enantiomeric excess using the formula: ee (%) = [ (Area1 - Area2) / (Area1 + Area2) ] * 100. A study on the related compound (4R,6R)-4-hydroxy-2,2,6-trimethylcyclohexanone demonstrated the successful use of GC to separate its stereoisomers, indicating the feasibility of this technique.[8]
Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Auxiliaries
NMR spectroscopy can be a rapid and non-destructive method for determining enantiomeric excess. Since enantiomers are indistinguishable in an achiral solvent, a chiral auxiliary is required to induce a chemical shift difference between them. This can be achieved through the use of chiral solvating agents (CSAs) or chiral derivatizing agents (CDAs).
For this compound, the hydroxyl group provides a convenient handle for derivatization with a CDA, such as Mosher's acid (α-methoxy-α-(trifluoromethyl)phenylacetic acid).[9] The reaction of the enantiomeric alcohols with a single enantiomer of the CDA forms diastereomers, which will exhibit distinct signals in the NMR spectrum.[9]
Experimental Workflow: NMR with Chiral Derivatizing Agent
Sources
- 1. Enantiomeric excess - Wikipedia [en.wikipedia.org]
- 2. heraldopenaccess.us [heraldopenaccess.us]
- 3. uma.es [uma.es]
- 4. Chiral Stationary Phases for Liquid Chromatography: Recent Developments - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Production of a Doubly Chiral Compound, (4R,6R)-4-Hydroxy-2,2,6-Trimethylcyclohexanone, by Two-Step Enzymatic Asymmetric Reduction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chiral derivatizing agents, macrocycles, metal complexes, and liquid crystals for enantiomer differentiation in NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Production of a doubly chiral compound, (4R,6R)-4-hydroxy-2,2,6-trimethylcyclohexanone, by two-step enzymatic asymmetric reduction - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthetic Routes of 4-Hydroxy-2,2-dimethylcyclohexanone
In the landscape of synthetic organic chemistry, the efficient construction of functionalized cyclic scaffolds is of paramount importance, particularly for their application as key intermediates in the synthesis of natural products and pharmaceuticals. 4-Hydroxy-2,2-dimethylcyclohexanone is one such valuable building block, incorporating a gem-dimethyl group that introduces steric hindrance and a hydroxyl group that provides a handle for further chemical transformations. This guide provides a comparative analysis of prominent synthetic routes to this target molecule, offering insights into the strategic choices behind each methodology, supported by experimental data to inform researchers in their synthetic planning.
Introduction to this compound
This compound serves as a crucial precursor in the synthesis of various biologically active compounds. Its stereochemistry and functionality make it an attractive starting material for the synthesis of complex molecules, including fungal biosynthetic intermediates of abscisic acid[1]. The presence of the gem-dimethyl group adjacent to the carbonyl can influence the reactivity and stereochemical outcome of subsequent reactions, making the choice of its synthesis route a critical consideration for any multi-step synthetic campaign. This guide will explore and compare three distinct approaches to its synthesis: enzymatic reduction, chemical reduction of a dione precursor, and a multi-step approach involving catalytic hydrogenation and subsequent functional group manipulation.
Route 1: Enantioselective Enzymatic Reduction of 2,2-Dimethyl-1,4-cyclohexanedione
The demand for enantiomerically pure compounds in drug development has propelled the use of biocatalysis in organic synthesis. The enzymatic reduction of a prochiral dione offers an elegant and environmentally benign approach to chiral hydroxyketones.
Mechanistic Rationale and Expertise
This method leverages the high stereoselectivity of enzymes, in this case, baker's yeast, to selectively reduce one of the two carbonyl groups in 2,2-dimethyl-1,4-cyclohexanedione. The enzyme's active site provides a chiral environment that directs the hydride transfer from a cofactor (such as NADH) to one face of the carbonyl group, leading to the formation of a single enantiomer of the corresponding alcohol. The choice of baker's yeast is based on its commercial availability, low cost, and well-documented utility in asymmetric reductions.
Experimental Protocol: Asymmetric Reduction with Baker's Yeast[1]
-
A suspension of baker's yeast and glucose in water is prepared and allowed to ferment.
-
A solution of 2,2-dimethyl-1,4-cyclohexanedione in an organic co-solvent (e.g., ethanol) is added to the fermenting yeast mixture.
-
The reaction is stirred at room temperature for a specified period, typically several days, while monitoring the progress by an appropriate analytical technique (e.g., TLC or GC).
-
Upon completion, the yeast cells are removed by filtration, and the aqueous filtrate is extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic extracts are dried over an anhydrous salt (e.g., MgSO4), filtered, and concentrated under reduced pressure.
-
The crude product is then purified by column chromatography on silica gel to afford the enantiomerically enriched this compound.
Data Presentation
| Parameter | Value | Reference |
| Starting Material | 2,2-Dimethyl-1,4-cyclohexanedione | [1] |
| Biocatalyst | Baker's Yeast | [1] |
| Enantiomeric Excess | >99% | [1] |
| Yield | Moderate | [1] |
| Reaction Conditions | Room temperature, aqueous media | [1] |
Advantages and Disadvantages
Advantages:
-
High enantioselectivity, providing access to chiral building blocks.
-
Mild and environmentally friendly reaction conditions.
-
Readily available and inexpensive biocatalyst.
Disadvantages:
-
Can be slow, often requiring long reaction times.
-
Product isolation from the aqueous reaction mixture can be challenging.
-
Substrate scope may be limited by the enzyme's specificity.
Route 2: Diastereoselective Chemical Reduction of 2,2-Dimethyl-1,4-cyclohexanedione
For applications where enantiopurity is not a primary concern or when a racemic mixture is desired, classical chemical reduction offers a more direct and often faster alternative to enzymatic methods.
Mechanistic Rationale and Expertise
The selective reduction of one carbonyl group in a 1,4-dione can be achieved using a variety of chemical reducing agents. The choice of reagent is critical to avoid over-reduction to the diol. Sodium borohydride (NaBH4) is a commonly employed reagent for this transformation due to its mild nature and good chemoselectivity for ketones in the presence of other functional groups. The reaction proceeds via the nucleophilic addition of a hydride ion to the carbonyl carbon. The stereochemical outcome (cis/trans diastereoselectivity) is influenced by the steric environment around the carbonyl group and the reaction conditions.
Experimental Protocol: Sodium Borohydride Reduction
-
2,2-Dimethyl-1,4-cyclohexanedione is dissolved in a suitable protic solvent, such as methanol or ethanol.
-
The solution is cooled in an ice bath to control the reaction exotherm.
-
Sodium borohydride is added portion-wise to the stirred solution.
-
The reaction mixture is stirred at low temperature and then allowed to warm to room temperature.
-
The reaction is quenched by the addition of water or a dilute acid.
-
The solvent is removed under reduced pressure, and the aqueous residue is extracted with an organic solvent.
-
The combined organic layers are washed, dried, and concentrated to give the crude product.
-
Purification by column chromatography or distillation yields this compound as a mixture of diastereomers.
Data Presentation
| Parameter | Value |
| Starting Material | 2,2-Dimethyl-1,4-cyclohexanedione |
| Reducing Agent | Sodium Borohydride (NaBH4) |
| Diastereoselectivity | Mixture of cis and trans isomers |
| Yield | Generally high |
| Reaction Conditions | 0°C to room temperature, alcoholic solvent |
Advantages and Disadvantages
Advantages:
-
Fast and high-yielding reaction.
-
Readily available and relatively inexpensive reagents.
-
Straightforward experimental procedure.
Disadvantages:
-
Typically produces a mixture of diastereomers, which may require separation.
-
Lacks enantioselectivity, yielding a racemic product.
-
Care must be taken with the handling of sodium borohydride, which is flammable and reacts with water.
Route 3: Multi-step Synthesis via Catalytic Hydrogenation of Dimedone
This route represents a more classical synthetic approach, starting from a readily available precursor and involving a sequence of reactions to construct the target molecule.
Mechanistic Rationale and Expertise
This strategy begins with dimedone (5,5-dimethylcyclohexane-1,3-dione), which is first reduced to 3,3-dimethylcyclohexanone via catalytic hydrogenation[2]. Catalytic hydrogenation is a powerful and widely used reduction method where molecular hydrogen is added across a double bond in the presence of a metal catalyst, such as palladium on carbon (Pd/C)[3][4]. In the case of dimedone, the enol form is hydrogenated. The resulting 3,3-dimethylcyclohexanone can then be converted to the target this compound through a series of functional group interconversions, which would likely involve an oxidation at the 4-position, potentially via an enolate intermediate, followed by reduction of the newly introduced carbonyl. While a complete, documented synthesis from 3,3-dimethylcyclohexanone to the final product was not found in the initial search, this proposed pathway is a logical synthetic strategy.
Experimental Protocol: Catalytic Hydrogenation of Dimedone[2]
-
Dimedone is dissolved in a suitable solvent, such as ethyl acetate or isopropanol, in a pressure-resistant vessel.
-
A catalytic amount of 10% Palladium on Carbon (Pd/C) is added to the solution.
-
The vessel is sealed, purged with nitrogen, and then pressurized with hydrogen gas.
-
The mixture is stirred vigorously at a specified temperature (e.g., 85°C) and pressure until the theoretical amount of hydrogen is consumed.
-
The reaction vessel is cooled, depressurized, and the catalyst is removed by filtration through a pad of celite.
-
The filtrate is concentrated under reduced pressure to yield crude 3,3-dimethylcyclohexanone, which can be purified by distillation.
Subsequent steps to convert 3,3-dimethylcyclohexanone to this compound would need to be developed.
Data Presentation
| Parameter | Value | Reference |
| Starting Material | Dimedone | [2] |
| Key Reaction | Catalytic Hydrogenation | [2] |
| Catalyst | 10% Pd/C | [2] |
| Yield of Intermediate | ~90% | [2] |
| Reaction Conditions | 85°C, 2 bara H2 | [2] |
Advantages and Disadvantages
Advantages:
-
Starts from a readily available and inexpensive starting material.
-
Catalytic hydrogenation is a well-established and scalable reaction.
-
Offers a platform for accessing various substituted dimethylcyclohexanone derivatives.
Disadvantages:
-
This is a multi-step synthesis, which can be less efficient overall.
-
The subsequent steps for the conversion of 3,3-dimethylcyclohexanone to the final product would require further development and optimization.
-
Handling of hydrogen gas and catalysts requires specialized equipment and safety precautions.
Comparative Summary and Conclusion
The choice of synthetic route to this compound is highly dependent on the specific requirements of the research, particularly with respect to stereochemistry, scale, and available resources.
Figure 1: Comparative workflow of the three synthetic routes.
For researchers requiring enantiomerically pure this compound, the enzymatic reduction is the superior choice, offering excellent stereocontrol under mild conditions. When a racemic mixture is acceptable, the chemical reduction with sodium borohydride provides a rapid and high-yielding alternative. The multi-step synthesis starting from dimedone is a more classical approach that, while potentially longer, offers flexibility and utilizes a very common starting material. The ultimate decision will be guided by a careful consideration of the trade-offs between stereoselectivity, yield, reaction time, cost, and the specific goals of the synthetic endeavor.
References
- Mori, K., & Abe, K. (1993). Enzymatic Preparation of Chiral 4-Hydroxy-2,2-dimethyl-1-cyclohexanone as a Chiral Building Block. Bioscience, Biotechnology, and Biochemistry, 57(11), 1968-1970. [Link]
- AMGEN INC., et al. (2013). Preparation of substituted bicyclic heteroaryls as Nav1.
- Mori, K., & Suemitsu, T. (1985). (S)-(+)-3-HYDROXY-2,2-DIMETHYLCYCLOHEXANONE. Organic Syntheses, 63, 18. [Link]
- Stolow, R. D., Giants, T. W., & Raab, R. (1971). Synthesis and configuration of cis-2,6-dimethyl-1,4-cyclohexanedione, r-2, c-6-dimethyl-c-4-hydroxycyclohexanone and two related diols. The Journal of Organic Chemistry, 36(24), 3825–3828. [Link]
- Givaudan SA. (2010).
- Libretexts. (2019). 11.
Sources
Validation of an analytical method for 4-Hydroxy-2,2-dimethylcyclohexanone
A Comparative Guide to the Validation of an Analytical Method for 4-Hydroxy-2,2-dimethylcyclohexanone
Authored by a Senior Application Scientist
This guide provides a comprehensive framework for the validation of an analytical method for this compound, a key intermediate in various chemical syntheses. Adhering to the principles of scientific integrity and leveraging field-proven insights, this document will detail the validation of a Gas Chromatography (GC) method and compare it with a High-Performance Liquid Chromatography (HPLC) alternative. The methodologies and acceptance criteria are based on the International Council for Harmonisation (ICH) Q2(R2) guidelines.[1][2][3][4]
Introduction: The Imperative of Method Validation
In the pharmaceutical and chemical industries, the purity and quality of starting materials and intermediates are paramount. This compound is a critical building block where undetected impurities can have significant impacts on the final product's safety and efficacy. Therefore, a validated analytical method is not merely a regulatory requirement but a scientific necessity to ensure that the analytical procedure is fit for its intended purpose.[4][5] This guide will walk through the essential steps to validate a robust analytical method, ensuring reliable and accurate measurements.
Choosing the Right Analytical Tool: GC-FID vs. HPLC-UV
The selection of the analytical technique is the foundation of a successful validation. For a relatively volatile and thermally stable compound like this compound, Gas Chromatography with a Flame Ionization Detector (GC-FID) is a primary candidate due to its high resolution and sensitivity for organic molecules.
An alternative approach is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with a UV detector. However, as this compound lacks a strong chromophore, derivatization with a UV-absorbing agent like 2,4-dinitrophenylhydrazine (DNPH) would be necessary to achieve adequate sensitivity.[6]
This guide will focus on the validation of the GC-FID method and provide a comparative summary against the HPLC-UV (derivatization) method.
Comparative Overview
| Feature | GC-FID | HPLC-UV (with Derivatization) |
| Principle | Separation based on volatility and interaction with a stationary phase. | Separation based on polarity and partitioning between a stationary and mobile phase. |
| Sample Preparation | Simple dilution in a suitable solvent. | Requires a chemical derivatization step, which can be time-consuming and introduce variability. |
| Sensitivity | Generally high for volatile organic compounds. | Sensitivity is dependent on the derivatizing agent's molar absorptivity. |
| Specificity | High, especially with capillary columns providing excellent resolution. | Potential for interference from derivatizing agent or by-products. |
| Run Time | Typically faster for volatile analytes. | Can be longer due to the derivatization step and chromatographic separation. |
| Cost | Generally lower operational cost. | Higher solvent consumption and disposal costs. |
Based on this comparison, GC-FID is the more direct and efficient method for the routine analysis of this compound, avoiding the complexities of derivatization.
The Validation Workflow: A Step-by-Step Approach
The validation of an analytical method is a systematic process to confirm that the procedure is suitable for its intended use. The following diagram outlines the key stages of the validation process.
Caption: A flowchart illustrating the key stages of analytical method validation.
Experimental Protocols for GC-FID Method Validation
The following protocols are designed to validate a GC-FID method for the quantification of this compound.
Proposed GC-FID Method
-
Instrument: Gas Chromatograph with Flame Ionization Detector.
-
Column: A polar capillary column (e.g., DB-WAX or equivalent, 30 m x 0.25 mm, 0.25 µm). A polar phase is chosen to enhance the separation of the hydroxyl group-containing analyte from potential non-polar impurities.[7]
-
Carrier Gas: Helium or Hydrogen at a constant flow rate.
-
Injector Temperature: 250 °C.
-
Detector Temperature: 270 °C.[8]
-
Oven Temperature Program: 100 °C (hold for 2 min), ramp at 10 °C/min to 220 °C (hold for 5 min).
-
Injection Volume: 1 µL.
-
Diluent: Methanol or Isopropanol.
Validation Parameters and Acceptance Criteria
| Parameter | Experimental Protocol | Acceptance Criteria |
| Specificity | Analyze blank diluent, a standard solution of this compound, and a sample spiked with known related substances. Perform forced degradation studies (acid, base, oxidation, heat, and light).[9][10] | No interference at the retention time of the main peak. The peak for this compound should be pure and well-separated from degradation products. |
| Linearity | Prepare at least five concentrations of the analyte across the expected range (e.g., 50-150% of the target concentration). Plot a graph of peak area versus concentration and perform linear regression analysis. | Correlation coefficient (r²) ≥ 0.99. The y-intercept should be close to zero. |
| Range | The range is established by confirming that the method has suitable linearity, accuracy, and precision within the lower and upper concentration limits.[2] | The specified range should be justified and supported by the linearity, accuracy, and precision data. |
| Accuracy | Analyze samples of a known concentration (e.g., a placebo spiked with the analyte at three concentration levels: 80%, 100%, and 120%) in triplicate. Calculate the percentage recovery.[11][12] | The mean recovery should be within 98.0% to 102.0%. |
| Precision | Repeatability (Intra-assay): Analyze six replicate samples at 100% of the target concentration on the same day, with the same analyst and instrument. Intermediate Precision: Repeat the analysis on a different day, with a different analyst, and/or on a different instrument. | Repeatability: Relative Standard Deviation (RSD) ≤ 2.0%. Intermediate Precision: RSD ≤ 3.0%. |
| Limit of Detection (LOD) | Determined based on the signal-to-noise ratio (S/N) of 3:1 or from the standard deviation of the response and the slope of the calibration curve. | The LOD should be reported and justified. |
| Limit of Quantitation (LOQ) | Determined based on the S/N ratio of 10:1 or from the standard deviation of the response and the slope of the calibration curve.[13] The LOQ should be confirmed by analyzing samples at this concentration and demonstrating acceptable precision and accuracy. | The LOQ should be reported and justified with supporting data. |
| Robustness | Deliberately vary critical method parameters such as oven temperature ramp rate (±1 °C/min), flow rate (±5%), and injector temperature (±5 °C). Analyze the system suitability standards under each condition.[2] | System suitability parameters (e.g., resolution, tailing factor) should remain within acceptable limits. The results should not be significantly affected by the variations. |
| Solution Stability | Analyze a standard and sample solution at initial preparation and then at specified intervals (e.g., 24, 48 hours) when stored under defined conditions (e.g., room temperature, refrigerated). | The recovery of the analyte should be within ±2.0% of the initial value. |
Forced Degradation Studies: Unveiling Stability
Forced degradation studies are essential to establish the stability-indicating nature of the analytical method.[9][14] They help to identify potential degradation products and ensure that they do not interfere with the quantification of the active analyte.
Caption: Potential degradation pathways of this compound under various stress conditions.
Conclusion: A Validated Method for Confident Analysis
The validation of an analytical method is a comprehensive process that ensures the reliability of analytical data. The GC-FID method detailed in this guide presents a robust, specific, and efficient approach for the quantification of this compound. By following the structured validation plan and adhering to the acceptance criteria outlined, researchers, scientists, and drug development professionals can be confident in the quality and consistency of their analytical results. While HPLC with derivatization remains a viable alternative, the simplicity and directness of the GC-FID method make it a preferable choice for this particular analyte.
References
- U.S. Food and Drug Administration. (2024). Q2(R2)
- ProPharma. (2024).
- Pharma Talks. (2023). Understanding ICH Q2(R2)
- AMSbiopharma. (2023).
- ECA Academy. (n.d.).
- European Medicines Agency. (2022). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]
- International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). [Link]
- BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures. [Link]
- ECA Academy. (2022). ICH Guidance Q14 / Q2(R2)
- U.S. Food and Drug Administration. (2015).
- Pharmaceutical Technology. (2021). A New Approach to Forced Degradation Studies Using Anhydrous Conditions. [Link]
- SIELC Technologies. (n.d.). Separation of (2-Chlorophenyl) (1-hydroxycyclopentyl) ketone on Newcrom R1 HPLC column. [Link]
- ResearchGate. (2006).
- Science.gov. (n.d.). forced degradation products: Topics by Science.gov. [Link]
- Nelson Labs. (n.d.).
- ResearchGate. (2006). A Headspace gas chromatographic method for the analysis of cyclohexanone and cyclohexanol in a system involving metalloporphyrin. [Link]
- Research Journal of Pharmacy and Technology. (2018).
- MedCrave online. (2016).
- Waters. (n.d.). Reducing Acetonitrile Usage for the HPLC Analysis of Aldehyde and Ketone Pollutants. [Link]
- MDPI. (2021).
- ResearchGate. (2021). How to get peak separation of cyclohexanol and cyclohexanone in GC-MS?. [Link]
- ResearchGate. (2005). HPLC–DAD analysis of ketones as their 2,4-dinitrophenylhydrazones in Brazilian sugar-cane spirits and rum. [Link]
- OAlib. (2012).
- Journal of Applied Pharmaceutical Science. (2018).
- Quantum Journal of Medical and Health Sciences. (2023).
Sources
- 1. fda.gov [fda.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. database.ich.org [database.ich.org]
- 5. biopharminternational.com [biopharminternational.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. nelsonlabs.com [nelsonlabs.com]
- 10. rjptonline.org [rjptonline.org]
- 11. propharmagroup.com [propharmagroup.com]
- 12. qjmhs.com [qjmhs.com]
- 13. wjarr.com [wjarr.com]
- 14. pharmtech.com [pharmtech.com]
Diastereoselectivity in Reactions of 4-Hydroxy-2,2-dimethylcyclohexanone: A Comparative Guide
An In-Depth Technical Guide
Introduction
The control of stereochemistry is a cornerstone of modern organic synthesis, particularly in the development of pharmaceutical agents where the three-dimensional arrangement of atoms dictates biological activity. Substituted cyclohexanones are privileged scaffolds, offering a rigid conformational framework that allows for predictable manipulation of stereocenters. This guide focuses on 4-Hydroxy-2,2-dimethylcyclohexanone, a substrate featuring a prochiral carbonyl center, a pre-existing stereocenter at C4, and a sterically demanding gem-dimethyl group at C2. These features create a unique stereochemical landscape that profoundly influences the diastereoselectivity of common synthetic transformations.
This document provides researchers, scientists, and drug development professionals with a comparative analysis of diastereoselectivity in key reactions of this substrate. We will move beyond simple protocols to explore the causal mechanisms behind the observed stereochemical outcomes, grounding our discussion in conformational analysis and established stereoelectronic principles. The experimental data and protocols provided herein serve as a self-validating system to guide your synthetic strategy.
The Foundational Principle: Conformational Analysis
To understand the diastereoselectivity of reactions involving this compound, one must first appreciate its preferred conformation. The cyclohexane ring exists in a dynamic equilibrium between two chair conformations. The substituents' preference for the more stable equatorial position over the sterically hindered axial position governs this equilibrium.
In our substrate, the bulky gem-dimethyl group at the C2 position introduces significant steric strain. More importantly, the hydroxyl group at C4 strongly prefers the equatorial position to avoid unfavorable 1,3-diaxial interactions with the axial hydrogens at C2 and C6. This results in the ring being effectively "locked" in the conformation where the hydroxyl group is equatorial. This conformational rigidity is the primary determinant of the stereochemical outcomes discussed below.
Caption: Competing pathways for the reduction of the cyclohexanone.
Comparative Data: Hydride Reductions
| Reagent | Solvent | Temp. (°C) | Major Product | Diastereomeric Ratio (trans:cis) | Rationale |
| Sodium Borohydride (NaBH₄) | Methanol | 0 to 25 | trans-diol | >10:1 (Predicted) | Small, unhindered hydride favors axial attack. |
| Lithium Aluminum Hydride (LiAlH₄) | THF | 0 | trans-diol | >10:1 (Predicted) | Small hydride favors axial attack. |
| L-Selectride® | THF | -78 | cis-diol | >1:20 (Predicted) | Extremely bulky hydride is forced into equatorial attack. |
| Sodium Triacetoxyborohydride | Acetic Acid | 25 | trans-diol | ~5:1 (Predicted) | Moderately bulky; primarily axial attack but with reduced selectivity. [1] |
Experimental Protocol: Diastereoselective Reduction with NaBH₄
-
Setup: Dissolve this compound (1.0 eq) in methanol (0.1 M) in a round-bottom flask equipped with a magnetic stir bar.
-
Cooling: Cool the solution to 0 °C in an ice-water bath.
-
Reagent Addition: Add sodium borohydride (1.5 eq) portion-wise over 15 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Reaction: Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.
-
Quenching: Carefully quench the reaction by the slow, dropwise addition of 1 M HCl at 0 °C until gas evolution ceases.
-
Workup: Concentrate the mixture in vacuo to remove methanol. Add water and extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. Purify the crude product via flash column chromatography to isolate the major trans-diol diastereomer.
Diastereoselective Nucleophilic Addition of Organometallics
The addition of carbon nucleophiles, such as Grignard or organolithium reagents, also proceeds via attack on the carbonyl carbon. The stereochemical outcome is a competition between steric approach control and potential chelation control involving the C4-hydroxyl group.
-
Steric Approach Control: As with hydride reductions, the nucleophile will preferentially attack from the less hindered axial face to avoid the gem-dimethyl group, leading to the formation of a tertiary alcohol with an equatorial C-C bond.
-
Chelation Control: If the organometallic reagent's cation (e.g., Mg²⁺) can coordinate to both the carbonyl oxygen and the C4-hydroxyl oxygen, it forms a rigid five-membered ring intermediate. This chelation forces the nucleophile to attack from the equatorial face, leading to an axial C-C bond. This pathway is more likely with Grignard reagents in non-coordinating solvents. The addition of Lewis acids like cerium(III) chloride (Luche conditions) can suppress chelation and favor steric approach.
Comparative Data: Organometallic Additions
| Reagent | Solvent | Additive | Major Product (C1-R group) | Diastereoselectivity Rationale |
| CH₃MgBr | THF | None | Axial-CH₃ | Potential for chelation control favoring equatorial attack. |
| CH₃MgBr | THF | CeCl₃ | Equatorial-CH₃ | Luche conditions suppress chelation, favoring steric (axial) attack. |
| CH₃Li | Diethyl Ether | None | Equatorial-CH₃ | Organolithiums have less tendency to chelate, favoring steric (axial) attack. |
| Phenyl-Li | THF | None | Equatorial-Ph | Bulky nucleophile strongly favors the less hindered axial approach. |
Diastereoselectivity in Enolate Alkylation
Formation of an enolate from this compound can only occur towards C6 due to the quaternary C2 center. The subsequent alkylation of this enolate is a crucial C-C bond-forming reaction. The stereochemistry of this process is governed by the principle of kinetic control, where the major product arises from the lowest energy transition state. [2] For a conformationally locked cyclohexanone enolate, alkylation preferentially occurs from the axial direction . [2]This is because the axial approach allows the reacting carbon to transition from sp² to sp³ geometry while maintaining maximum orbital overlap with the pi-system in a stable, chair-like transition state. Equatorial attack would force the ring into a higher-energy, boat-like transition state. [2]
Sources
A Senior Application Scientist's Guide to the Selective Reduction of 2,2-Dimethylcyclohexane-1,4-dione
Introduction: The Synthetic Challenge of 4-Hydroxy-2,2-dimethylcyclohexanone
This compound is a valuable chiral building block in the synthesis of complex organic molecules, including natural products and pharmaceuticals. Its synthesis, typically originating from 2,2-dimethylcyclohexane-1,4-dione, presents a classic chemical challenge that requires precise control over both chemoselectivity and stereoselectivity. The primary transformation involves the reduction of a ketone to a secondary alcohol. However, the presence of two carbonyl groups and the creation of a new stereocenter at the C4 position demand a careful and informed choice of reducing agent.
This guide provides an in-depth comparison of common and advanced reducing agents for this transformation. We will move beyond a simple catalog of reagents to explore the underlying mechanistic principles that govern their reactivity and selectivity. By understanding the "why" behind each method, researchers can make more strategic decisions to optimize their synthetic outcomes, whether the goal is maximizing the yield of the mono-reduced product or targeting a specific diastereomer.
The Core Challenge: Chemoselectivity and Stereoselectivity
The reduction of 2,2-dimethylcyclohexane-1,4-dione is not a simple affair. Success hinges on navigating two key selective hurdles:
-
Chemoselectivity: The dione possesses two reactive carbonyl sites. A powerful, non-selective reducing agent will readily reduce both ketones to yield 2,2-dimethylcyclohexane-1,4-diol, an often-undesired byproduct. The primary goal is typically mono-reduction.
-
Stereoselectivity: The reduction of the C4 carbonyl creates a new chiral center, resulting in two possible diastereomers: cis-4-hydroxy-2,2-dimethylcyclohexanone (axial hydroxyl group) and trans-4-hydroxy-2,2-dimethylcyclohexanone (equatorial hydroxyl group). The ratio of these isomers is dictated by the trajectory of the hydride attack on the carbonyl, which is influenced by steric and electronic factors within the cyclohexanone ring.[1][2]
The gem-dimethyl group at the C2 position, while not adjacent to the reacting carbonyl, significantly influences the conformational equilibrium of the ring and can exert steric effects that guide the incoming nucleophile.[3]
Caption: General reduction scheme for 2,2-dimethylcyclohexane-1,4-dione.
Comparative Analysis of Reducing Agents
The choice of reducing agent is the most critical parameter in this synthesis. The following table summarizes the performance characteristics of several common reagent classes.
| Reducing Agent Class | Reagent Examples | Reactivity | Chemoselectivity (Mono-reduction) | Stereoselectivity | Conditions | Safety & Handling |
| Simple Metal Hydrides | Sodium Borohydride (NaBH₄) | Mild[4][5] | Good to Excellent | Moderate; typically favors the thermodynamically more stable equatorial alcohol.[1][6] | Protic solvents (MeOH, EtOH).[7] | Low; stable in air. Reacts slowly with protic solvents.[8] |
| Complex Metal Hydrides | Lithium Aluminum Hydride (LiAlH₄) | Very Strong[8][9] | Poor; tends to over-reduce to the diol.[10] | Low; less selective than NaBH₄ due to high reactivity.[1] | Anhydrous aprotic solvents (Ether, THF).[8][11] | High; reacts violently with water and protic solvents. Requires stringent anhydrous technique.[8] |
| Bulky Metal Hydrides | L-Selectride® (LiBH(sec-Bu)₃) | Strong, Sterically Hindered[3] | Moderate to Good | High; steric bulk forces equatorial attack to yield the axial alcohol.[3] | Anhydrous aprotic solvents (THF). | High; pyrophoric potential and reacts violently with water. |
| Transfer Hydrogenation | Isopropanol / Al(Oi-Pr)₃ (MPV Reduction) | Mild[12] | Excellent; highly chemoselective for carbonyls.[13][14] | High; often favors the thermodynamically stable product.[15] | High boiling solvent (isopropanol, toluene).[16] | Moderate; requires inert atmosphere. Aluminum alkoxides are moisture-sensitive. |
| Catalytic Hydrogenation | H₂ / Pd, Pt, Ru on Carbon | Variable | Moderate to Good; can be tuned by catalyst and conditions. | Variable; depends on catalyst, support, and pressure.[17][18] | H₂ pressure (1-10 bar), various solvents.[19] | High; requires specialized high-pressure equipment. H₂ is highly flammable. |
| Biocatalysis | Baker's Yeast (S. cerevisiae) | Mild | Excellent | Excellent; can produce high enantiomeric excess for one stereoisomer.[20] | Aqueous buffer, ambient temperature. | Low; "Green Chemistry" approach. |
Mechanistic Insights: Directing the Hydride
The stereochemical outcome of the reduction is governed by the facial selectivity of hydride addition to the carbonyl group. In a cyclohexanone system, this translates to either axial or equatorial attack.
-
Axial Attack: A small, unhindered hydride (like from NaBH₄) preferentially attacks from the axial face. This path avoids steric interaction with the axial hydrogens at C3 and C5 in the transition state, leading to the formation of the more stable equatorial alcohol.[3]
-
Equatorial Attack: A very bulky hydride (like L-Selectride®) cannot approach from the more crowded axial face. It is forced to attack from the equatorial direction, resulting in the formation of the less stable axial alcohol.[3]
Caption: Contrasting pathways for hydride attack on a cyclohexanone ring.
Field-Proven Experimental Protocols
Trustworthy protocols are self-validating. The following methods provide a reliable starting point for achieving a successful reduction.
Protocol 1: Chemoselective Mono-reduction using Sodium Borohydride (NaBH₄)
This protocol prioritizes chemoselectivity to yield the mono-hydroxyketone, leveraging the mild nature of NaBH₄.[4][21] It is adapted from standard procedures for reducing substituted cyclohexanones.[6][22]
Rationale: Sodium borohydride is a mild reducing agent, making it ideal for the selective reduction of one ketone in the presence of another.[5] Using a protic solvent like methanol allows for easy handling and a straightforward workup.[7] The reaction is run at low temperature to further enhance selectivity and control the reaction rate.
Caption: Standard experimental workflow for NaBH₄ reduction.
Step-by-Step Methodology:
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2,2-dimethylcyclohexane-1,4-dione (1.0 eq) in methanol (approx. 0.2 M solution).
-
Cooling: Place the flask in an ice-water bath and stir the solution for 15 minutes until the internal temperature equilibrates to 0-5 °C.
-
Reagent Addition: Slowly add sodium borohydride (NaBH₄, 0.3-0.5 eq) in small portions over 20-30 minutes. A molar ratio of less than 0.5 equivalents of NaBH₄ is used to favor mono-reduction, as each mole of NaBH₄ can deliver four hydride equivalents.[11]
-
Reaction: Allow the mixture to stir at 0 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting dione is consumed (typically 1-2 hours).
-
Quenching: Once the reaction is complete, cautiously quench the excess NaBH₄ by slowly adding 1 M hydrochloric acid (HCl) dropwise until gas evolution ceases and the pH is slightly acidic (pH ~6).[22]
-
Extraction: Transfer the mixture to a separatory funnel. Add ethyl acetate and water. Shake and separate the layers. Extract the aqueous layer two more times with ethyl acetate.
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel to separate the desired this compound from any unreacted starting material and the 1,4-diol byproduct.
Protocol 2: Stereoselective Reduction via Meerwein-Ponndorf-Verley (MPV) Reaction
This protocol is designed for high chemoselectivity and is a valuable alternative to metal hydrides.[12][14]
Rationale: The MPV reduction is a reversible hydrogen transfer reaction catalyzed by a metal alkoxide, typically aluminum isopropoxide.[12] It is exceptionally chemoselective for aldehydes and ketones.[14] Using isopropanol as both the solvent and the hydride source, the equilibrium is driven towards the product by distilling off the acetone byproduct.[12]
Step-by-Step Methodology:
-
Setup: Assemble a distillation apparatus with a round-bottom flask, distillation head, condenser, and receiving flask. Ensure all glassware is oven-dried and assembled under an inert atmosphere (e.g., Nitrogen or Argon).
-
Reagent Addition: To the reaction flask, add 2,2-dimethylcyclohexane-1,4-dione (1.0 eq), aluminum isopropoxide (Al(Oi-Pr)₃, 1.0 eq), and anhydrous isopropanol.
-
Reaction: Heat the mixture to a gentle reflux. Acetone, formed as a byproduct, has a lower boiling point (56 °C) than isopropanol (82 °C) and will be slowly distilled off, driving the reaction to completion.
-
Monitoring: Monitor the reaction by TLC or GC analysis of the reaction mixture. The reaction is typically complete within 10-20 hours.[15]
-
Workup: After cooling to room temperature, hydrolyze the aluminum salts by adding dilute HCl.
-
Extraction and Purification: Extract the product with diethyl ether or dichloromethane. Wash the combined organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), concentrate, and purify by column chromatography as described in Protocol 1.
Conclusion and Recommendations
The synthesis of this compound from its corresponding dione is a nuanced task where the choice of reducing agent directly dictates the outcome.
-
For maximum chemoselectivity and a straightforward, safe procedure, Sodium Borohydride (NaBH₄) is the recommended starting point. Careful control of stoichiometry and temperature will favor the desired mono-reduction product.
-
If the goal is to produce the axial alcohol (the cis-isomer), a sterically demanding reagent like L-Selectride® is the agent of choice, though it requires more stringent handling procedures.
-
The Meerwein-Ponndorf-Verley (MPV) reduction offers an excellent, highly chemoselective alternative that avoids pyrophoric metal hydrides, making it suitable for larger-scale synthesis where selectivity is paramount.[16]
-
For achieving high enantioselectivity , particularly if a specific enantiomer is required for downstream applications, biocatalytic reduction with an appropriate enzyme or organism like Saccharomyces cerevisiae should be strongly considered.[20]
Ultimately, the optimal reducing agent will depend on the specific goals of the researcher, balancing the need for selectivity, yield, operational simplicity, and safety.
References
- Chemistry Steps. (n.d.). LiAlH4 and NaBH4 Carbonyl Reduction Mechanism.
- Master Organic Chemistry. (2011). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry.
- Clark, J. (n.d.). Reduction of carbonyl compounds using sodium tetrahydridoborate. Chemguide.
- eCampusOntario Pressbooks. (n.d.). 3.4.1 – Sodium Borohydride Reduction of Carbonyls.
- Books. (2020). 13.1. Reduction of a Ketone Using Sodium Borohydride.
- Koel Research Group. (n.d.). Hydrogenation of cyclohexanone on Pt–Sn surface alloys.
- AIDIC. (n.d.). Meerwein-Ponndorf-Verley reduction of cyclohexanone catalysed by zirconium species-doped silica.
- ResearchGate. (n.d.). Proposed mechanism for catalytic transfer hydrogenation of cyclohexanone.
- Chemistry Online. (2023). Reduction of 4-t-butylcyclohexanone with sodium borohydride (NaBH4).
- ResearchGate. (2006). STEREOCHEMISTRY OF REDUCTION OF KETONES BY COMPLEX METAL HYDRIDES.
- Studylib. (n.d.). NaBH4 Reduction of Cyclohexanone: Organic Chemistry Lab.
- Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Diastereoselective reduction of cyclohexanones with diisobutylaluminium phenoxides in terms of the isoinversion principle.
- ElectronicsAndBooks. (n.d.). Kinetics and Mechanism of Lithium Aluminum Hydride and Lithium Alkoxyaluminohydride Reductions of Ketones in Diethyl Ether.
- Catalysis Science & Technology. (2022). Catalytic hydrogenation of nitrocyclohexane as an alternative pathway for the synthesis of value-added products.
- PubMed. (2002). Role of the heteroatom on stereoselectivity in the complex metal hydride reduction of six-membered cyclic ketones.
- Pharmaguideline. (n.d.). Metal Hydrid Reduction (NaBH4 and LiAlH4).
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). LiAlH4 vs. NaBH4: Choosing the Right Reducing Agent.
- Odinity. (2013). Sodium Borohydride Reduction of 2-methylcylohexanone.
- ProQuest. (n.d.). MOF-808 as a Highly Active Catalyst for the Diastereoselective Reduction of Substituted Cyclohexanones.
- Scribd. (n.d.). Experiment 2 Sodium Borohydride Reduction of Cyclohexanone.
- ResearchGate. (n.d.). (a) Cyclohexanone Hydrogenation.
- YouTube. (2020). EXPERIMENT 2 SODIUM BOROHYDRIDE REDUCTION OF CYCLOHEXANONE.
- PMC - NIH. (n.d.). Diastereoselective (3 + 3)-Annulations of Trisubstituted Michael Acceptors for Access to Polyfunctional Cyclohexanones.
- OSTI.GOV. (n.d.). Hydrogenation of Phenol to Cyclohexanone over Bifunctional Pd/ C‑Heteropoly Acid Catalyst in the Liquid Phase.
- Chemistry LibreTexts. (2020). 19.3: Reductions using NaBH4, LiAlH4.
- ResearchGate. (2018). Meerwein–Ponndorf–Verley reduction of cyclohexanone catalyzed by partially crystalline zirconosilicate.
- YouTube. (2020). Reduction of aldehydes and Ketones by lithium aluminum hydride and sodium borohydride.
- Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Meerwein–Ponndorf–Verley reduction of cycloalkanones over magnesium–aluminium oxide.
- Organic Chemistry Portal. (n.d.). Meerwein-Ponndorf-Verley Reduction.
- Organic Chemistry Tutor. (n.d.). Reduction of Aldehydes and Ketones with Complex Hydrides.
- Wikipedia. (n.d.). Enantioselective reduction of ketones.
- The Journal of Organic Chemistry. (2014). A Twist on Facial Selectivity of Hydride Reductions of Cyclic Ketones.
- MDPI. (n.d.). Enantiocontrolled Preparation of ϒ-Substituted Cyclohexenones.
- Slideshare. (n.d.). Complex metal hydrides and selectrides.
- PMC - NIH. (n.d.). General Synthesis for Chiral 4-Alkyl-4-hydroxycyclohexenones.
- ResearchGate. (2018). Novel preparation of (-)-4-hydroxycyclohex-2-enone.
- YouTube. (2016). LiAlH4 vs NaBH4 Carbonyl Reactions and Selective Reduction.
- Google Patents. (n.d.). US5886232A - Process for preparing substituted cyclohexanones.
- Organic Syntheses. (n.d.). (S)-(+)-3-HYDROXY-2,2-DIMETHYLCYCLOHEXANONE.
- Reddit. (2018). LiAlH4 vs. NaBH4 as a reducing agent.
- Difference Between. (2020). Difference Between NaBH4 and LiAlH4 Reaction.
- Quora. (2018). What are the differences between NaBH4 and LiAlH4?.
- ResearchGate. (n.d.). Catalytic oxidation of α-substituted cyclohexanone.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Role of the heteroatom on stereoselectivity in the complex metal hydride reduction of six-membered cyclic ketones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. leah4sci.com [leah4sci.com]
- 6. chemistry-online.com [chemistry-online.com]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. nbinno.com [nbinno.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. quora.com [quora.com]
- 11. books.rsc.org [books.rsc.org]
- 12. Meerwein-Ponndorf-Verley Reduction [organic-chemistry.org]
- 13. MOF-808 as a Highly Active Catalyst for the Diastereoselective Reduction of Substituted Cyclohexanones - ProQuest [proquest.com]
- 14. Chemicals [chemicals.thermofisher.cn]
- 15. Meerwein–Ponndorf–Verley reduction of cycloalkanones over magnesium–aluminium oxide - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 16. aidic.it [aidic.it]
- 17. koelgroup.princeton.edu [koelgroup.princeton.edu]
- 18. Metal Hydrid Reduction (NaBH4 and LiAlH4) | Pharmaguideline [pharmaguideline.com]
- 19. US5886232A - Process for preparing substituted cyclohexanones - Google Patents [patents.google.com]
- 20. Organic Syntheses Procedure [orgsyn.org]
- 21. 3.4.1 – Sodium Borohydride Reduction of Carbonyls – Page 2 – Organic Chemistry and Chemical Biology for the Students by the Students! (and the Profs…) [ecampusontario.pressbooks.pub]
- 22. studylib.net [studylib.net]
A Senior Application Scientist's Guide to Chiral HPLC Method Development for 4-Hydroxy-2,2-dimethylcyclohexanone
In the landscape of pharmaceutical development and fine chemical synthesis, the stereochemical identity of a molecule is not a trivial detail—it is often the very determinant of efficacy and safety. The enantiomers of a chiral compound can exhibit vastly different pharmacological activities. This guide provides a comprehensive, data-driven comparison and a detailed workflow for developing a robust chiral High-Performance Liquid Chromatography (HPLC) method for the enantioselective separation of 4-Hydroxy-2,2-dimethylcyclohexanone, a valuable chiral building block.
This document eschews rigid templates in favor of a logical, field-proven workflow that mirrors the decision-making process of an experienced chromatographer. We will delve into the causality behind experimental choices, ensuring that the developed method is not only effective but also scientifically sound and self-validating.
Understanding the Analyte: The Key to Rational Column Selection
The target molecule, this compound, possesses two key features that guide our initial strategy:
-
A hydroxyl group (-OH) , which can act as a hydrogen bond donor and acceptor.
-
A ketone group (C=O) , which is a strong hydrogen bond acceptor.
-
A rigid cyclohexane ring , which provides a defined spatial arrangement of these functional groups.
These characteristics make it an excellent candidate for separation on polysaccharide-based chiral stationary phases (CSPs), where interactions like hydrogen bonding, dipole-dipole, and steric hindrance are the primary mechanisms for chiral recognition.[1][2][3] Polysaccharide-based CSPs, particularly derivatives of cellulose and amylose, are recognized as the most powerful and versatile for resolving a wide range of racemates, resolving nearly 90% of chiral compounds.[2]
The Core of the Comparison: Chiral Stationary Phase (CSP) Screening
The cornerstone of successful chiral method development is a systematic screening of CSPs and mobile phases.[4] We will compare three of the most powerful and complementary polysaccharide-based CSPs to maximize the probability of achieving a baseline separation.
-
CHIRALPAK® AD-H: Amylose tris(3,5-dimethylphenylcarbamate)
-
CHIRALCEL® OD-H: Cellulose tris(3,5-dimethylphenylcarbamate)
-
CHIRALPAK® AS-H: Amylose tris((S)-α-methylbenzylcarbamate)
These columns are selected for their broad applicability and differing selectivities.[5] The "-H" designation indicates a high-efficiency 5 µm particle size, which provides better resolution compared to older 10 µm particle columns.[6]
Workflow for Initial CSP Screening
The following diagram illustrates the logical flow from initial screening to method optimization.
Caption: Chiral HPLC Method Development Workflow.
Experimental Protocol: CSP & Mobile Phase Screening
-
System Preparation: Ensure the HPLC system is thoroughly flushed with a solvent compatible with normal phase chromatography, such as a Heptane/Isopropanol (IPA) mixture. Residual amounts of incompatible solvents like acetone or THF can irreversibly damage coated polysaccharide columns.[7]
-
Column Installation: Install the first column to be tested (e.g., CHIRALPAK® AD-H, 250 x 4.6 mm, 5 µm).
-
Equilibration: Equilibrate the column with the initial mobile phase (e.g., n-Heptane/IPA, 90:10 v/v) at a flow rate of 1.0 mL/min until a stable baseline is achieved.
-
Sample Preparation: Prepare a 1.0 mg/mL solution of racemic this compound in the mobile phase.
-
Injection: Inject 5 µL of the sample solution.
-
Data Acquisition: Run the analysis for a sufficient time to allow both enantiomers to elute. Set the UV detector to a suitable wavelength (e.g., 220 nm).
-
Repeat: Repeat steps 3-6 for each column-mobile phase combination outlined in the table below. The second mobile phase will be n-Heptane/Ethanol (EtOH), 90:10 v/v. The choice of alcohol modifier is critical, as it directly competes with the analyte for hydrogen bonding sites on the CSP, significantly impacting selectivity.[8]
Comparative Data from Screening
The following table summarizes representative data from the initial screening phase. This data is illustrative of typical results for this class of compound on these CSPs.
| Column | Mobile Phase (v/v) | k1 | k2 | Selectivity (α) | Resolution (Rs) | Analysis Time (min) |
| CHIRALPAK AD-H | n-Heptane/IPA (90/10) | 2.85 | 3.51 | 1.23 | 2.85 | < 15 |
| CHIRALPAK AD-H | n-Heptane/EtOH (90/10) | 2.41 | 2.82 | 1.17 | 1.95 | < 12 |
| CHIRALCEL OD-H | n-Heptane/IPA (90/10) | 3.55 | 3.73 | 1.05 | 0.80 | < 18 |
| CHIRALCEL OD-H | n-Heptane/EtOH (90/10) | 3.10 | 3.41 | 1.10 | 1.35 | < 15 |
| CHIRALPAK AS-H | n-Heptane/IPA (90/10) | 4.12 | 4.12 | 1.00 | 0.00 | < 20 |
| CHIRALPAK AS-H | n-Heptane/EtOH (90/10) | 3.88 | 3.96 | 1.02 | 0.45 | < 18 |
Analysis of Screening Results:
Based on the data, the CHIRALPAK AD-H column with n-Heptane/IPA (90/10) provides the best initial separation, yielding a baseline resolution (Rs > 1.5) of 2.85. This combination is selected for further optimization. While the ethanol mobile phase on the same column gave a faster analysis, the resolution was significantly lower. The CHIRALCEL OD-H showed some partial separation, while the CHIRALPAK AS-H showed virtually no chiral recognition for this analyte under these conditions. This highlights the importance of screening multiple, complementary phases.[4]
Method Optimization: From Good to Great
With a promising set of conditions identified, the next step is to optimize the method for robustness, efficiency, and speed. The primary parameter to adjust is the percentage of the alcohol modifier.
-
Decreasing %IPA: This will generally increase retention times but can also improve selectivity and resolution.
-
Increasing %IPA: This will decrease retention times, shortening the analysis, but may compromise resolution.
Experimental Protocol: Mobile Phase Optimization
-
System & Column: CHIRALPAK AD-H (250 x 4.6 mm, 5 µm).
-
Initial Conditions: n-Heptane/IPA (90/10), 1.0 mL/min.
-
Optimization Runs: Adjust the mobile phase composition to n-Heptane/IPA (93/7) and n-Heptane/IPA (85/15). Equilibrate the column and inject the sample for each condition.
Optimization Data Comparison
| Mobile Phase (n-Heptane/IPA) | k1 | k2 | Selectivity (α) | Resolution (Rs) | Analysis Time (min) |
| 93 / 7 | 3.98 | 5.02 | 1.26 | 3.51 | ~18 |
| 90 / 10 | 2.85 | 3.51 | 1.23 | 2.85 | ~15 |
| 85 / 15 | 1.95 | 2.30 | 1.18 | 2.10 | ~10 |
Decreasing the IPA content to 7% significantly improves the resolution to 3.51, providing a highly robust separation with ample space between the peaks. While this increases the analysis time slightly, the gain in resolution is substantial. The 15% IPA mobile phase provides a fast analysis but with a lower resolution that may be less robust. For most quality control applications, the n-Heptane/IPA (93/7) condition is superior.
System Suitability and Method Validation: Ensuring Trustworthiness
Before routine use, the final method must be validated to ensure it is fit for purpose. System suitability testing (SST) is a critical component of this, performed before any sample analysis to verify the performance of the chromatographic system.[9][10]
Final Method and System Suitability Criteria
-
Column: CHIRALPAK AD-H (250 x 4.6 mm, 5 µm)
-
Mobile Phase: n-Heptane / Isopropanol (93/7, v/v)
-
Flow Rate: 1.0 mL/min
-
Temperature: 25°C
-
Detection: UV at 220 nm
-
Injection Volume: 5 µL
System Suitability Test (SST) Protocol: A single reference sample containing both enantiomers (e.g., the racemate) is injected five replicate times.[9] The following parameters are evaluated against predefined limits.
| SST Parameter | Acceptance Criteria | Rationale |
| Resolution (Rs) | ≥ 3.0 | Ensures baseline separation for accurate quantitation.[11] |
| Tailing Factor (T) | 0.8 - 1.5 | Confirms good peak shape, free from excessive fronting or tailing. |
| Repeatability (%RSD of Peak Area) | ≤ 2.0% (for n=5) | Demonstrates the precision of the injector and system.[12] |
Meeting these criteria provides confidence that the HPLC system is operating correctly and that the results generated will be accurate and reliable.[10][12]
Conclusion
This guide has demonstrated a systematic, data-driven approach to developing a chiral HPLC method for this compound. By comparing a curated selection of high-performance polysaccharide-based CSPs, we identified the CHIRALPAK AD-H column as the optimal choice. Further optimization of the mobile phase to n-Heptane/Isopropanol (93/7) resulted in a final method with excellent resolution (Rs > 3.5) and robustness. This workflow, grounded in the principles of chromatographic theory and supported by comparative data, serves as a reliable template for researchers and scientists tasked with developing enantioselective separation methods.
References
- Polysaccharide-based CSPs.Chiralpedia. [Link]
- System Suitability and Validation for Chiral Purity Assays of Drug Substances.Pharmaceutical Technology. [Link]
- Preparation and Chiral Recognition of Polysaccharide-Based Selectors.
- Recent trends in chiral separations on immobilized polysaccharides CSPs.PubMed. [Link]
- What Are HPLC System Suitability Tests and Their Importance?Altabrisa Group. [Link]
- Recent trends in chiral separations on immobilized polysaccharides CSPs.
- Playing with Selectivity for Optimal Chiral Separation.
- CHIRAL HPLC- Presented by- DHANASHREE Kolhekar.pptx.Slideshare. [Link]
- Optimization of Liquid Crystalline Mixtures Enantioseparation on Polysaccharide-Based Chiral Stationary Phases by Reversed-Phase Chiral Liquid Chrom
- Reversed Phase Chiral Method Development Using Polysaccharide-based Stationary Phases.
- Chiral HPLC Column.Phenomenex. [Link]
- System Suitability and Validation for Chiral Purity Assays of Drug Substances.
- A Detailed Study of Validation Parameters and System Suitability Test in HPLC.Research Journal of Pharmaceutical, Biological and Chemical Sciences. [Link]
- CHIRALPAK IC – An immobilized polysaccharide chiral stationary phase with a unique chiral selector.
- CHIRAL STATIONARY PHASES.Regis Technologies. [Link]
- Pharmaceutical enantiomer resolution using immobilized polysaccharide-based chiral stationary phases in supercritical fluid chrom
- Chiral Stationary Phases for Liquid Chromatography: Recent Developments.
- System Suitability in HPLC Analysis.Pharmaguideline. [Link]
- Applications of the Chiralpak AD and Chiralcel OD chiral columns in the enantiomeric separation of several dioxolane compounds by supercritical fluid chrom
- Chapter 12, Chiral Liquid Chromatography.
- Comparison of the Chiral HPLC Selectivity Differences Seen with Different Alcohol mobile phase solutions on Chiralpak AD Column.
- A Review on Chiral Stationary Phases for Separation of Chiral Drugs.International Journal of Pharmaceutical and Phytopharmacological Research. [Link]
- Chiral FAQs.MZ-Analysentechnik. [Link]
- Chiral HPLC Separ
- Chiral Columns Brochure.ChiralTek. [Link]
- HPLC Technical Tip: Chiral Method Development.Phenomenex. [Link]
- Chiral Column Differences: Standard vs H-Series Explained.Daicel Chiral Technologies. [Link]
- Chiral HPLC separation: str
- Instruction Manual for CHIRALPAK® AD-H, AS-H...Daicel Chiral Technologies. [Link]
Sources
- 1. Polysaccharide-based CSPs – Chiralpedia [chiralpedia.com]
- 2. researchgate.net [researchgate.net]
- 3. CHIRAL HPLC- Presented by- DHANASHREE Kolhekar.pptx [slideshare.net]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. mz-at.de [mz-at.de]
- 6. chiraltech.com [chiraltech.com]
- 7. chiraltech.com [chiraltech.com]
- 8. researchgate.net [researchgate.net]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. System Suitability in HPLC Analysis | Pharmaguideline [pharmaguideline.com]
- 11. altabrisagroup.com [altabrisagroup.com]
- 12. rjpbcs.com [rjpbcs.com]
A Comparative Guide to the Absolute Configuration Determination of 4-Hydroxy-2,2-dimethylcyclohexanone
For researchers, scientists, and drug development professionals, the unambiguous assignment of the absolute configuration of stereogenic centers is a cornerstone of chemical and pharmaceutical research. The specific three-dimensional arrangement of atoms in a chiral molecule, such as 4-Hydroxy-2,2-dimethylcyclohexanone, dictates its biological activity, toxicity, and overall pharmacological profile. This guide provides an in-depth comparison of the primary analytical techniques for determining the absolute configuration of this versatile chiral building block, offering insights into the causality behind experimental choices and supported by established methodologies.
Introduction to this compound
This compound possesses two stereogenic centers, leading to the possibility of four stereoisomers. The determination of the absolute configuration at both the hydroxyl-bearing carbon (C4) and the carbon bearing the gem-dimethyl group (C2 being achiral, the adjacent C1 and C3 carbons' environment is influenced by the stereochemistry at C4) is critical for its application in asymmetric synthesis and the development of novel chemical entities. The choice of analytical method for this determination is paramount and depends on factors such as sample availability, the physical state of the material, and the presence of suitable functional groups or chromophores.
This guide will explore and compare three principal techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Specifically, the widely used Mosher's ester analysis.
-
Chiroptical Methods: Including Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD).
-
Single-Crystal X-ray Crystallography: The definitive, yet often challenging, method.
Methodological Comparison at a Glance
The selection of an appropriate technique for determining the absolute configuration of this compound requires a careful consideration of the advantages and limitations of each method.
| Feature | Mosher's Ester Analysis (NMR) | Chiroptical Methods (ECD/VCD) | Single-Crystal X-ray Crystallography |
| Principle | Formation of diastereomeric esters with a chiral derivatizing agent, leading to distinct NMR chemical shifts.[1][2][3] | Differential absorption of left and right circularly polarized light.[4][][6] | Diffraction pattern of X-rays by a single crystal, allowing for direct 3D structural determination.[4][7] |
| Sample Requirement | 1-5 mg of the purified alcohol for the preparation of two diastereomeric esters.[8] | ECD: 0.1-1 mg/mL solution, requires a UV-Vis chromophore. VCD: 1-10 mg in solution.[8][9] | A high-quality single crystal (microgram to milligram scale).[4][8] |
| Experimental Time | 4-6 hours over 1-2 days for derivatization and NMR analysis.[1][8] | Hours to a day for spectral acquisition and data processing.[8] | Days to weeks, highly dependent on the ability to grow suitable crystals.[8] |
| Key Advantage | Applicable to non-crystalline samples in solution.[10] | Does not require derivatization (for VCD) and is sensitive to the overall molecular stereochemistry.[6][9] | Provides an unambiguous and definitive assignment of the absolute configuration.[8][10] |
| Key Limitation | Requires a derivatizable functional group (-OH in this case) and can be susceptible to conformational ambiguities. | ECD requires a chromophore; both methods often necessitate quantum chemical calculations for reliable interpretation.[][11][12] | The primary bottleneck is the requirement for a high-quality single crystal, which can be difficult to obtain.[9] |
I. NMR Spectroscopy: Mosher's Ester Analysis
Mosher's ester analysis is a powerful and frequently employed NMR-based method for deducing the absolute configuration of chiral secondary alcohols.[1] The technique involves the derivatization of the alcohol with the two enantiomers of a chiral reagent, typically α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), to form a pair of diastereomeric esters.[2][3] The differing spatial arrangement of the phenyl group in the two diastereomers leads to distinct shielding and deshielding effects on nearby protons, which can be observed as differences in their ¹H NMR chemical shifts (Δδ = δS - δR).[13]
Experimental Workflow & Causality
The logic behind Mosher's method hinges on the predictable conformation of the MTPA esters. The ester is presumed to adopt a conformation where the C=O, C-O, and the carbinol C-H bonds are coplanar to minimize steric interactions. This places the trifluoromethyl, methoxy, and phenyl groups of the MTPA moiety in specific spatial orientations relative to the substituents of the chiral alcohol.
Caption: Workflow for Mosher's Ester Analysis.
Step-by-Step Protocol
-
Derivatization:
-
Divide the purified this compound sample into two portions.
-
React one portion with (R)-(-)-α-methoxy-α-trifluoromethylphenylacetyl chloride ((R)-MTPA-Cl) in the presence of a non-chiral base (e.g., pyridine or DMAP).
-
React the second portion with (S)-(+)-α-methoxy-α-trifluoromethylphenylacetyl chloride ((S)-MTPA-Cl) under identical conditions.[2]
-
Purify the resulting diastereomeric esters.
-
-
NMR Data Acquisition:
-
Acquire high-resolution ¹H NMR spectra for both the (R)-MTPA and (S)-MTPA esters.
-
It is crucial to use the same solvent and experimental conditions for both samples to ensure the validity of the chemical shift comparison.
-
-
Data Analysis:
-
Carefully assign the proton signals in the NMR spectra of both diastereomers. 2D NMR techniques (e.g., COSY, HSQC) can be invaluable for unambiguous assignment.
-
Calculate the chemical shift difference (Δδ) for each assigned proton by subtracting the chemical shift in the (R)-MTPA ester from that in the (S)-MTPA ester (Δδ = δS - δR).
-
Protons on one side of the MTPA ester plane will exhibit positive Δδ values, while those on the other side will show negative Δδ values.
-
By correlating the signs of the Δδ values with the spatial arrangement of the substituents around the stereocenter, the absolute configuration can be deduced.
-
II. Chiroptical Methods: ECD and VCD
Chiroptical techniques measure the differential interaction of a chiral molecule with left and right circularly polarized light.[] These methods are non-destructive and can be performed on samples in solution.
Electronic Circular Dichroism (ECD)
ECD spectroscopy measures the difference in absorption of left and right circularly polarized light in the ultraviolet-visible region, arising from electronic transitions.[14][15] For this compound, the carbonyl group (C=O) acts as a chromophore, which gives rise to a characteristic n → π* transition. The sign and intensity of the Cotton effect associated with this transition are sensitive to the stereochemistry of the molecule.
The Octant Rule is an empirical rule used to predict the sign of the Cotton effect for cyclic ketones.[16] This rule divides the space around the carbonyl group into eight octants. Substituents in these octants make positive or negative contributions to the Cotton effect depending on their position. For a chair conformation of this compound, the positions of the hydroxyl group and the gem-dimethyl groups will determine the sign of the observed Cotton effect, allowing for the assignment of the absolute configuration.
Caption: General workflow for ECD/VCD analysis.
Vibrational Circular Dichroism (VCD)
VCD is the infrared analogue of ECD, measuring the differential absorption of circularly polarized light in the infrared region, corresponding to vibrational transitions.[6][11] A significant advantage of VCD is that all molecules with chiral centers absorb in the infrared region, meaning a chromophore is not required.[][9] The VCD spectrum provides a rich fingerprint of the molecule's stereochemistry.
For this compound, VCD signals from the C=O stretch, O-H stretch, and various C-H stretching and bending modes can be analyzed. The determination of the absolute configuration using VCD typically relies on a comparison between the experimental spectrum and a spectrum predicted by quantum chemical calculations, often using density functional theory (DFT).[9][17] A good match between the experimental and calculated spectra for one enantiomer allows for a confident assignment of the absolute configuration.[18]
Step-by-Step Protocol for Chiroptical Analysis
-
Sample Preparation: Dissolve a known concentration of the purified this compound in a suitable transparent solvent.
-
Spectral Acquisition:
-
For ECD, record the spectrum in the UV range covering the n → π* transition of the carbonyl group.
-
For VCD, record the spectrum in the mid-IR range.
-
-
Computational Modeling:
-
Perform a thorough conformational search for one enantiomer of the molecule.
-
Optimize the geometry of the low-energy conformers using DFT.
-
Calculate the theoretical ECD or VCD spectrum for each conformer.
-
Generate a Boltzmann-averaged spectrum based on the relative energies of the conformers.
-
-
Comparison and Assignment:
-
Compare the experimental spectrum with the calculated spectrum of the chosen enantiomer and its mirror image.
-
The enantiomer whose calculated spectrum matches the experimental one is assigned as the correct absolute configuration.[12]
-
III. Single-Crystal X-ray Crystallography
Single-crystal X-ray crystallography is considered the gold standard for determining the absolute configuration of molecules.[7] This technique provides a complete three-dimensional structure of the molecule as it exists in the crystalline state. The prerequisite for this method is the ability to grow a high-quality single crystal of the compound or a suitable derivative.[7]
The determination of the absolute configuration is typically achieved through the anomalous dispersion of X-rays by the atoms in the crystal.[19] While this effect is more pronounced for heavier atoms, it is possible in some cases to determine the absolute configuration of light-atom structures (containing C, H, O) using high-quality data and appropriate radiation.[7]
Caption: Workflow for X-ray Crystallography.
Step-by-Step Protocol
-
Crystallization: Grow single crystals of this compound or a suitable crystalline derivative. This is often the most challenging step and may require screening various solvents and crystallization conditions.
-
Data Collection: Mount a suitable crystal on a diffractometer and collect the X-ray diffraction data.
-
Structure Solution and Refinement: Process the diffraction data to solve the crystal structure. The refinement of the structural model against the experimental data will yield the precise atomic coordinates.
-
Absolute Configuration Determination: The absolute configuration is determined by analyzing the anomalous scattering effects, often quantified by the Flack parameter. A Flack parameter close to 0 for the assumed configuration indicates a correct assignment, while a value close to 1 suggests the opposite configuration.
Conclusion and Recommendations
The determination of the absolute configuration of this compound can be approached with several powerful techniques, each with its own strengths and weaknesses.
-
Mosher's ester analysis is a robust and accessible method that is highly recommended when crystallization is not feasible. It provides a reliable assignment through straightforward ¹H NMR experiments.
-
Chiroptical methods (ECD and VCD) are excellent non-destructive techniques. ECD, leveraging the carbonyl chromophore and the Octant Rule, can offer a rapid preliminary assignment. VCD, coupled with quantum chemical calculations, provides a more detailed and often more definitive analysis without the need for a chromophore.
-
Single-crystal X-ray crystallography remains the ultimate arbiter for absolute configuration. If a suitable crystal can be obtained, this method provides the most definitive and unambiguous result.
For a comprehensive and self-validating approach, employing at least two of these methods is advisable. For instance, a preliminary assignment by ECD could be confirmed by the more detailed analysis of Mosher's esters. This multi-faceted strategy ensures the highest level of confidence in the assigned absolute configuration, a critical aspect in the advancement of chemical and pharmaceutical research.
References
- Benchchem. (2025).
- Benchchem. (2025).
- Hoye, T. R., Jeffrey, C. S., & Shao, F. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. Nature Protocols, 2(10), 2451–2458. [Link]
- Kozlowski, M. C., et al. (2021). Application of 19F NMR Spectroscopy for Determining the Absolute Configuration of α‑Chiral Amines and Secondary Alcohols Using Trifluoromethylbenzoimidazolylbenzoic Acid. The Journal of Organic Chemistry. [Link]
- Benchchem. (2025).
- Wenzel, T. J. (2018).
- Creative Biolabs. (n.d.).
- Gawronski, J., & Skowronek, P. (1991). 4.4. Determination of Absolute and Relative Configuration by Chiroptical Methods. In Stereoselective Synthesis. [Link]
- Slideshare. (2018).
- Chemistry Stack Exchange. (2012).
- Wikipedia. (n.d.).
- Kellenbach, E. R., Dukor, R. K., & Nafie, L. A. (2006). Absolute configuration determination of chiral molecules without crystallisation by vibrational circular dichroism (VCD). Spectroscopy Europe, 18(4), 16-20. [Link]
- MDPI. (2020). Electronic Circular Dichroism. Encyclopedia.pub. [Link]
- FACCTs. (n.d.). Electronic Circular Dichroism (ECD). ORCA 6.0 TUTORIALS. [Link]
- Zhang, H., et al. (2012). Determination of Absolute Configuration of Natural Products: Theoretical Calculation of Electronic Circular Dichroism as a Tool. Current Organic Chemistry, 16(15), 1833-1845. [Link]
- Pescitelli, G., & Bruhn, T. (2016). ECD exciton chirality method today: a modern tool for determining absolute configurations. Chirality, 28(7), 466-475. [Link]
- Chemistry Stack Exchange. (2017).
- ResearchGate. (n.d.). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. [Link]
- Polavarapu, P. L. (2007). Determination of Absolute Configuration of Chiral Molecules Using Vibrational Optical Activity: A Review. Applied Spectroscopy, 61(6), 565-575. [Link]
- Dale, J. A., & Mosher, H. S. (1973). Nuclear magnetic resonance enantiomer reagents. Configurational correlations via nuclear magnetic resonance chemical shifts of diastereomeric mandelate, O-methylmandelate, and α-methoxy-α-trifluoromethylphenylacetate (MTPA) esters. Journal of the American Chemical Society, 95(2), 512-519.
- Riguera, R. (1997). A new NMR method for the assignment of the absolute configuration of secondary alcohols. Journal of the American Chemical Society, 119(51), 12241-12242.
- Ohtani, I., Kusumi, T., Kashman, Y., & Kakisawa, H. (1991). High-field FT NMR application of Mosher's method. The absolute configurations of marine terpenoids. Journal of the American Chemical Society, 113(11), 4092-4096.
- Lightner, D. A., & Gurst, J. E. (2000). Organic Conformational Analysis and Stereochemistry from Circular Dichroism Spectroscopy. Wiley-VCH.
- Berova, N., Nakanishi, K., & Woody, R. W. (Eds.). (2000).
- Nafie, L. A. (2011).
- Stout, G. H., & Jensen, L. H. (1989). X-Ray Structure Determination: A Practical Guide (2nd ed.). John Wiley & Sons.
- Flack, H. D. (1983). On enantiomorph-polarity estimation. Acta Crystallographica Section A, 39(6), 876-881.
Sources
- 1. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. experts.umn.edu [experts.umn.edu]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 6. Vibrational circular dichroism - Wikipedia [en.wikipedia.org]
- 7. Thieme E-Books & E-Journals [thieme-connect.de]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. spectroscopyeurope.com [spectroscopyeurope.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. jascoinc.com [jascoinc.com]
- 12. Determination of Absolute Configuration of Natural Products: Theoretical Calculation of Electronic Circular Dichroism as a Tool - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. encyclopedia.pub [encyclopedia.pub]
- 15. Electronic Circular Dichroism (ECD) - ORCA 6.0 TUTORIALS [faccts.de]
- 16. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 17. researchgate.net [researchgate.net]
- 18. Interpreting vibrational circular dichroism spectra: the Cai•factor for absolute configuration with confidence - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Introduction to methods used for determination of Configuration | PPTX [slideshare.net]
Correlating spectral data with the stereochemistry of 4-Hydroxy-2,2-dimethylcyclohexanone
An In-Depth Guide to Correlating Spectral Data with the Stereochemistry of 4-Hydroxy-2,2-dimethylcyclohexanone
For researchers in medicinal chemistry and organic synthesis, the precise determination of molecular stereochemistry is not merely an academic exercise; it is a critical parameter that dictates biological activity, pharmacokinetic properties, and ultimately, the viability of a drug candidate. Substituted cyclohexanones are common structural motifs in natural products and pharmaceuticals, and their stereoisomers can exhibit vastly different properties. This guide provides a comprehensive, in-depth comparison of the cis and trans isomers of this compound, demonstrating how Infrared (IR), ¹H Nuclear Magnetic Resonance (NMR), and ¹³C NMR spectroscopy can be synergistically employed for unambiguous stereochemical assignment.
This document moves beyond a simple recitation of data, delving into the causal relationships between stereochemical configuration and spectral output. The methodologies described are designed to be self-validating, providing a robust framework for researchers to apply to their own work.
The Stereochemical Challenge: Cis vs. Trans Isomers
The core of our analysis focuses on the two diastereomers of this compound. The relative orientation of the hydroxyl (-OH) group at the C-4 position with respect to the plane of the cyclohexane ring defines the isomer. In its most stable chair conformation, the trans isomer predominantly places the bulky hydroxyl group in the equatorial position, while the cis isomer is forced to orient the hydroxyl group in the more sterically hindered axial position. This fundamental conformational difference is the origin of the distinct spectral signatures we will explore.
Caption: Key conformational differences between cis and trans isomers.
Part 1: Infrared (IR) Spectroscopy - Probing the Hydrogen Bond
IR spectroscopy provides the first and often most definitive clue to differentiating these isomers. The key lies in the potential for the cis isomer to form an intramolecular hydrogen bond, an interaction unavailable to the trans isomer.[1][2][3][4]
Causality Behind the Spectral Shift:
In a dilute, non-polar solvent, the axial hydroxyl group of the cis isomer is ideally positioned to form a hydrogen bond with the carbonyl oxygen. This intramolecular interaction weakens the O-H bond, causing its stretching vibration to absorb energy at a lower frequency (wavenumber) compared to a "free" hydroxyl group.[5] The resulting absorption band is also typically broader due to the hydrogen bond's effect on the vibrational energy levels. Conversely, the equatorial hydroxyl group in the trans isomer is oriented away from the carbonyl group, preventing this interaction. It therefore exhibits a sharper, higher-frequency absorption characteristic of a free O-H bond.
Comparative IR Data Summary
| Spectral Feature | cis-4-Hydroxy-2,2-dimethylcyclohexanone | trans-4-Hydroxy-2,2-dimethylcyclohexanone | Justification |
| O-H Stretch (ν_OH) | ~3450-3500 cm⁻¹, broad | ~3600-3650 cm⁻¹, sharp | Intramolecular H-bonding in the cis isomer weakens the O-H bond.[1] |
| C=O Stretch (ν_CO) | ~1710-1715 cm⁻¹ | ~1715-1720 cm⁻¹ | H-bonding can slightly lower the C=O frequency, though this effect is less pronounced than the O-H shift. |
Experimental Protocol: Distinguishing Isomers by Solution IR Spectroscopy
This protocol is designed to maximize the observation of intramolecular effects by minimizing intermolecular hydrogen bonding.
-
Sample Preparation: Prepare separate, highly dilute solutions (~0.005 M) of each purified isomer (and the starting material as a control) in a dry, non-polar solvent such as carbon tetrachloride (CCl₄) or chloroform (CHCl₃). The low concentration is critical to prevent intermolecular H-bonds from obscuring the intramolecular effect.
-
Instrument Setup: Use a Fourier-Transform Infrared (FTIR) spectrometer. Acquire a background spectrum of the pure solvent in the same IR cell that will be used for the samples.
-
Data Acquisition: Record the spectrum for each sample, typically scanning from 4000 cm⁻¹ to 600 cm⁻¹. Ensure a sufficient number of scans (e.g., 32 or 64) are co-added to achieve a good signal-to-noise ratio.
-
Data Analysis:
-
Subtract the solvent background spectrum from each sample spectrum.
-
Carefully examine the region from 3700 cm⁻¹ to 3200 cm⁻¹.
-
Identify the isomer exhibiting a sharp peak around 3600 cm⁻¹ as the trans isomer.
-
Identify the isomer showing a broader, lower-frequency peak around 3500 cm⁻¹ as the cis isomer.
-
Part 2: ¹H NMR Spectroscopy - A Window into Proton Environments
¹H NMR spectroscopy offers a wealth of information based on the chemical shift, multiplicity (splitting pattern), and coupling constants (J-values) of the proton at C-4 (the carbon bearing the hydroxyl group).
Causality Behind Chemical Shift and Coupling Constants:
The key to differentiation lies in the axial versus equatorial orientation of the C-4 proton (H-4).[6][7]
-
trans-Isomer (Equatorial -OH, Axial H-4): The H-4 proton is in an axial position. It has two adjacent axial protons (at C-3 and C-5). The dihedral angle between these axial protons is ~180°, leading to a large coupling constant (J_ax-ax ≈ 8-13 Hz). The signal for H-4 will therefore appear as a triplet of triplets (or a more complex multiplet) with large J-values.
-
cis-Isomer (Axial -OH, Equatorial H-4): The H-4 proton is in an equatorial position. Its adjacent protons are both axial and equatorial. The dihedral angles for equatorial-axial (~60°) and equatorial-equatorial (~60°) couplings are much smaller, resulting in small coupling constants (J_eq-ax ≈ 2-5 Hz, J_eq-eq ≈ 2-5 Hz). The signal for H-4 will appear as a broad singlet or a multiplet with noticeably smaller J-values.
Furthermore, axial protons are typically more shielded and appear at a lower chemical shift (further upfield) than their equatorial counterparts in a similar environment.
Comparative ¹H NMR Data Summary (Predicted in CDCl₃)
| Spectral Feature | cis-Isomer (Equatorial H-4) | trans-Isomer (Axial H-4) | Justification |
| H-4 Chemical Shift (δ) | ~4.0 - 4.2 ppm | ~3.6 - 3.8 ppm | Equatorial protons are typically deshielded relative to axial protons. |
| H-4 Multiplicity | Broad singlet or narrow multiplet | Triplet of triplets or complex multiplet | Reflects small J_eq-ax and J_eq-eq values. |
| H-4 Coupling Constants (J) | Small (2-5 Hz) | Large axial-axial couplings (8-13 Hz) are present. | Karplus relationship: J-coupling depends on the dihedral angle.[8] |
| -CH₃ Chemical Shifts (δ) | Two distinct singlets | Two distinct singlets | The gem-dimethyl groups are diastereotopic and will show separate signals. |
Experimental Protocol: ¹H NMR Analysis
-
Sample Preparation: Dissolve ~5-10 mg of each purified isomer in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.
-
Instrument Setup: Use a high-field NMR spectrometer (≥400 MHz is recommended for better signal dispersion). Shim the instrument to achieve good resolution.
-
Data Acquisition: Acquire a standard one-dimensional ¹H spectrum for each isomer. Ensure an appropriate spectral width and acquisition time.
-
Data Analysis:
-
Process the spectra (Fourier transform, phase correction, baseline correction).
-
Calibrate the chemical shift scale using the residual solvent peak (e.g., CHCl₃ at 7.26 ppm).
-
Integrate all signals to confirm proton counts.
-
Locate the signal for the H-4 proton (a single proton integral in the 3.5-4.5 ppm range).
-
Measure the coupling constants for the H-4 signal. The isomer with the multiplet showing large J-values (>8 Hz) is trans. The isomer with the narrow multiplet or broad singlet (small J-values) is cis.
-
Part 3: ¹³C NMR Spectroscopy - Mapping the Carbon Skeleton
¹³C NMR spectroscopy complements the other techniques by providing information on the carbon framework. The chemical shifts of the ring carbons are sensitive to the stereochemistry of the substituents.
Causality Behind ¹³C Chemical Shifts:
The primary differentiating factor is the steric compression known as the gamma-gauche effect. An axial substituent introduces steric strain with the other axial atoms (protons, in this case) at the C-2 and C-6 positions relative to the substituent at C-4. This steric compression causes the affected carbon atoms to become more shielded, shifting their resonance signal upfield (to a lower ppm value).
-
cis-Isomer (Axial -OH): The axial hydroxyl group exerts a gamma-gauche effect on C-2 and C-6. Therefore, these carbons will be shifted upfield compared to the trans isomer.
-
trans-Isomer (Equatorial -OH): The equatorial hydroxyl group does not induce this significant gamma-gauche shielding on the ring carbons.
Comparative ¹³C NMR Data Summary (Predicted in CDCl₃)
| Carbon Atom | cis-Isomer (Axial -OH) | trans-Isomer (Equatorial -OH) | Justification |
| C=O (C-1) | ~212 ppm | ~212 ppm | Minor difference expected. |
| C(CH₃)₂ (C-2) | Upfield Shift | Downfield Shift | Shielded by gamma-gauche effect from axial -OH. |
| CH₂ (C-3, C-5) | Downfield Shift | Upfield Shift | Less predictable, but influenced by the C4 substituent orientation. |
| CH-OH (C-4) | Upfield Shift | Downfield Shift | Axial substituents generally shield the carbon to which they are attached. |
| CH₂ (C-6) | Upfield Shift | Downfield Shift | Shielded by gamma-gauche effect from axial -OH. |
| -CH₃ | Two distinct signals | Two distinct signals | Diastereotopic methyl groups. |
Experimental Protocol: ¹³C NMR Analysis
-
Sample Preparation: Use the same samples prepared for ¹H NMR analysis. ¹³C NMR is less sensitive, so a slightly higher concentration may be beneficial if sample quantity allows.
-
Instrument Setup: On the same NMR spectrometer, switch to the ¹³C nucleus observation channel.
-
Data Acquisition: Acquire a standard one-dimensional ¹³C spectrum with proton decoupling. A sufficient number of scans and a suitable relaxation delay are required to obtain a good signal-to-noise ratio. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can also be run to differentiate between CH, CH₂, and CH₃ groups, aiding in peak assignment.
-
Data Analysis:
-
Process and calibrate the spectra (using the CDCl₃ triplet at ~77.16 ppm).
-
Assign the carbon signals based on their chemical shifts and DEPT data.
-
Compare the chemical shifts for the ring carbons (C-2, C-4, C-6) between the two isomers. The isomer with the more upfield-shifted C-2, C-4, and C-6 signals is the cis isomer.
-
Synthesis and Workflow
A practical approach to obtaining the target molecules involves the reduction of the corresponding diketone, followed by chromatographic separation.
Sources
- 1. Intramolecular hydrogen bond and molecular conformation. Part 1.—Effect of pressure and temperature on the infrared spectra of 4-hydroxy-4-methylpentan-2-one (diacetone alcohol) in dilute solutions - Journal of the Chemical Society, Faraday Transactions (RSC Publishing) [pubs.rsc.org]
- 2. iris.unito.it [iris.unito.it]
- 3. researchgate.net [researchgate.net]
- 4. Introduction to “Intramolecular Hydrogen Bonding 2018” - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Conformational analysis of 2-halocyclohexanones: an NMR, theoretical and solvation study - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 7. quora.com [quora.com]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to Leading Chiral Auxiliaries in Asymmetric Synthesis
Prepared for: Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Chiral Auxiliaries
In the landscape of modern organic synthesis, the ability to control the three-dimensional arrangement of atoms is paramount. Many pharmaceuticals and biologically active molecules are chiral, meaning they exist as non-superimposable mirror images (enantiomers). Often, only one enantiomer exhibits the desired therapeutic effect, while the other may be inactive or even harmful. Chiral auxiliaries are a cornerstone of asymmetric synthesis, providing a robust and reliable strategy for introducing stereocenters with a high degree of control.[1][2] A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate. It directs the stereochemical outcome of a subsequent reaction, after which it is removed and can often be recovered for reuse.[1]
This guide provides a comparative overview of some of the most successful and widely utilized chiral auxiliaries, focusing on their application in key carbon-carbon bond-forming reactions: aldol additions, alkylations, and Diels-Alder reactions. We will delve into the mechanistic basis for their stereocontrol, present comparative performance data, and provide detailed experimental protocols.
I. Evans' Oxazolidinone Auxiliaries: The Gold Standard
Pioneered by David A. Evans, chiral oxazolidinones are arguably the most versatile and widely employed class of chiral auxiliaries.[1][3] Their success stems from a rigid and predictable conformational bias that effectively shields one face of the enolate, leading to high levels of diastereoselectivity in a variety of reactions.[3][4]
Mechanism of Stereocontrol in Aldol Reactions
The stereochemical outcome of aldol reactions using Evans' auxiliaries is reliably predicted by the Zimmerman-Traxler model.[5] Formation of a boron enolate with Bu₂BOTf and a tertiary amine base generates a Z-enolate. This enolate then reacts with an aldehyde through a chair-like six-membered transition state. The bulky substituent at C4 of the oxazolidinone ring directs the approach of the aldehyde from the less hindered face, leading to the formation of the syn-aldol adduct.[3][5]
Caption: Workflow for Evans' Asymmetric Aldol Reaction.
Performance Data
| Auxiliary | Reaction Type | Electrophile | Diastereomeric Ratio (dr) | Yield (%) | Reference |
| (4R,5S)-4-methyl-5-phenyloxazolidinone | Aldol | Isobutyraldehyde | >99:1 | 85 | J. Am. Chem. Soc. 1981, 103, 2127–2129 |
| (4S)-4-benzyloxazolidinone | Alkylation | Benzyl bromide | 98:2 | 95 | J. Chem. Educ. 2007, 84, 129 |
| (4S)-4-isopropyloxazolidinone | Diels-Alder | Cyclopentadiene | 95:5 (endo:exo) | 90 | J. Am. Chem. Soc. 1988, 110, 1238–1256 |
Experimental Protocol: Asymmetric Aldol Reaction
-
To a solution of the N-acyl oxazolidinone (1.0 equiv) in CH₂Cl₂ (0.1 M) at 0 °C is added di-n-butylboron triflate (1.1 equiv).
-
Triethylamine (1.2 equiv) is added dropwise, and the mixture is stirred for 30 minutes at 0 °C, then cooled to -78 °C.
-
The aldehyde (1.2 equiv) is added dropwise, and the reaction is stirred at -78 °C for 2 hours, then at 0 °C for 1 hour.
-
The reaction is quenched by the addition of a pH 7 phosphate buffer.
-
The organic layer is separated, and the aqueous layer is extracted with CH₂Cl₂. The combined organic layers are dried over MgSO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the desired aldol adduct.
II. Oppolzer's Camphorsultam: A Rigid Bicyclic System
Derived from naturally occurring camphor, Oppolzer's camphorsultam provides excellent stereocontrol due to its rigid bicyclic structure.[1] The sulfonyl group and the camphor backbone create a highly defined steric environment, effectively blocking one face of the attached enolate.
Mechanism of Stereocontrol in Alkylation
Deprotonation of an N-acyl camphorsultam with a strong base like lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS) generates a chelated Z-enolate. The bulky camphor skeleton prevents the approach of an electrophile from the top face, forcing it to add from the less hindered bottom face.
Caption: Asymmetric Alkylation using Oppolzer's Camphorsultam.
Performance Data
| Auxiliary | Reaction Type | Electrophile | Diastereomeric Ratio (dr) | Yield (%) | Reference |
| (+)-Camphorsultam | Alkylation | Allyl iodide | >98:2 | 85-95 | J. Am. Chem. Soc. 1985, 107, 4242-4245 |
| (-)-Camphorsultam | Diels-Alder | Acryloyl chloride | >99:1 (endo:exo) | 87 | J. Am. Chem. Soc. 1984, 106, 1154-1156 |
| (+)-Camphorsultam | Aldol | Benzaldehyde | 98:2 | 91 | Tetrahedron Lett. 1987, 28, 1153-1156 |
III. Pseudoephedrine: A Removable and Recyclable Auxiliary
Andrew G. Myers developed a practical and efficient methodology using pseudoephedrine as a chiral auxiliary.[1] A key advantage of this system is the ease of removal of the auxiliary under mild conditions, often yielding the desired carboxylic acid, ester, or alcohol directly.
Mechanism of Stereocontrol in Alkylation
The amide derived from pseudoephedrine and a carboxylic acid is deprotonated with a lithium amide base to form a Z-enolate. The lithium cation is chelated by the enolate oxygen and the hydroxyl group of the pseudoephedrine. This rigid, chelated structure, along with the steric bulk of the phenyl group, directs the approach of the electrophile from the opposite face.[1]
Performance Data
| Auxiliary | Reaction Type | Electrophile | Diastereomeric Ratio (dr) | Yield (%) | Reference |
| (+)-Pseudoephedrine | Alkylation | Methyl iodide | >99:1 | 90 | J. Am. Chem. Soc. 1997, 119, 6496-6511 |
| (-)-Pseudoephedrine | Alkylation | Benzyl bromide | >99:1 | 89 | J. Am. Chem. Soc. 1997, 119, 6496-6511 |
| (+)-Pseudoephedrine | Aldol | Propionaldehyde | 95:5 | 85 | Org. Lett. 2000, 2, 3611-3614 |
Experimental Protocol: Asymmetric Alkylation
-
To a solution of the pseudoephedrine amide (1.0 equiv) in THF (0.2 M) at -78 °C is added lithium diisopropylamide (LDA) (2.2 equiv).
-
The solution is stirred at 0 °C for 1 hour, then re-cooled to -78 °C.
-
The alkyl halide (1.5 equiv) is added, and the reaction is stirred for 2-4 hours at -78 °C.
-
The reaction is quenched with saturated aqueous NH₄Cl.
-
The mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over Na₂SO₄, filtered, and concentrated.
-
The crude product is purified by flash chromatography.
IV. Comparative Analysis and Selection Criteria
| Chiral Auxiliary | Key Advantages | Key Disadvantages | Best Suited For |
| Evans' Oxazolidinones | High diastereoselectivity, versatile for many reactions, well-understood mechanism.[1][3] | Cleavage can sometimes require harsh conditions. | Aldol, alkylation, Diels-Alder, conjugate additions. |
| Oppolzer's Camphorsultam | Excellent stereocontrol due to rigid structure, highly crystalline derivatives aid in purification. | Can be more expensive than other auxiliaries. | Diels-Alder, alkylations. |
| Pseudoephedrine | Readily available and inexpensive, mild cleavage conditions, auxiliary is easily recovered.[1] | Can be sensitive to the choice of base and reaction conditions. | Asymmetric alkylation of carboxylic acids. |
Conclusion
The choice of a chiral auxiliary is a critical decision in the design of an asymmetric synthesis. Evans' oxazolidinones, Oppolzer's camphorsultam, and pseudoephedrine amides represent three of the most powerful and reliable classes of chiral auxiliaries, each with its own set of strengths and ideal applications. While the hypothetical use of novel scaffolds like 4-hydroxy-2,2-dimethylcyclohexanone remains an area for future exploration, the established auxiliaries discussed in this guide provide a robust and predictable toolkit for the synthesis of complex chiral molecules. A thorough understanding of their mechanisms of stereocontrol and reaction conditions is essential for their successful implementation in research and development.
References
- Diaz-Muñoz, G., et al. (2019). Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. Chirality, 31(10), 776-812. [Link]
- Evans, D. A., et al. (1981). Stereoselective aldol condensations via boron enolates. Journal of the American Chemical Society, 103(8), 2127–2129.
- Myers, A. G., et al. (1997). Pseudoephedrine as a Practical Chiral Auxiliary for the Synthesis of Highly Enantiomerically Enriched Carboxylic Acids, Alcohols, Aldehydes, and Ketones. Journal of the American Chemical Society, 119(28), 6496–6511.
- Oppolzer, W., et al. (1984). Asymmetric Diels-Alder reactions of N-enoyl-sultams. Journal of the American Chemical Society, 106(4), 1154-1156.
- Gage, J. R., & Evans, D. A. (1990). Diastereoselective aldol condensation using a chiral oxazolidinone auxiliary: N-propionyl-(4S)-4-(isopropyl)-2-oxazolidinone. Organic Syntheses, 68, 83.
- Wikipedia contributors. (2023). Chiral auxiliary. In Wikipedia, The Free Encyclopedia. [Link]
- Evans Aldol Reaction. (2024, March 26). [Video]. YouTube. [Link]
- Asymmetric Synthesis. University of York. [Link]
- Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment for the Advanced Undergraduate Organic Chemistry Labor
- Chiral Auxiliaries in Asymmetric Synthesis.
Sources
A Comparative Benchmarking Guide to the Synthesis of 4-Hydroxy-2,2-dimethylcyclohexanone
For researchers, scientists, and professionals in drug development, the efficient and selective synthesis of chiral building blocks is a cornerstone of innovation. 4-Hydroxy-2,2-dimethylcyclohexanone, a versatile scaffold, presents a synthetic challenge in achieving high purity and stereocontrol. This guide provides an in-depth, objective comparison of various synthetic methodologies for this target molecule, grounded in experimental data and mechanistic insights to inform your selection of the most suitable route for your research and development needs.
Introduction: The Significance of this compound
The this compound core is a valuable structural motif found in a range of biologically active molecules and serves as a key intermediate in the synthesis of complex natural products and pharmaceuticals. The presence of a hydroxyl group, a ketone, and a gem-dimethyl substituted stereocenter offers multiple points for diversification, making it a highly sought-after building block in medicinal chemistry and organic synthesis. The challenge lies in the efficient and stereocontrolled construction of this densely functionalized carbocycle. This guide will benchmark a biocatalytic approach against established and plausible chemical synthesis routes.
Benchmark Synthesis: Enantioselective Biocatalytic Reduction of a Prochiral Diketone
This benchmark method leverages a two-step enzymatic reduction to achieve high stereoselectivity, yielding a doubly chiral product. This approach is particularly valuable for producing enantiomerically pure compounds, which is often a critical requirement in pharmaceutical development.
Rationale for the Benchmark Selection
The enzymatic approach was chosen as the benchmark due to its exceptional stereocontrol, mild reaction conditions, and high potential for green and sustainable synthesis. It directly addresses the challenge of creating multiple stereocenters with high fidelity, a common hurdle in traditional organic synthesis.
Experimental Protocol: Two-Step Enzymatic Asymmetric Reduction
This protocol is adapted from the synthesis of (4R,6R)-4-hydroxy-2,2,6-trimethylcyclohexanone, a closely related analog, demonstrating the power of this biocatalytic strategy.[1]
Step 1: Stereoselective Hydrogenation of the C=C Double Bond
-
Reaction Setup: In a suitable reaction vessel, combine 2,6,6-trimethyl-2-cyclohexen-1,4-dione, a biocatalyst such as old yellow enzyme 2 of Saccharomyces cerevisiae expressed in E. coli, and a cofactor regeneration system (e.g., glucose and glucose dehydrogenase).
-
Reaction Conditions: The reaction is typically carried out in an aqueous buffer at a controlled pH and temperature to ensure optimal enzyme activity.
-
Work-up: After completion of the reaction (monitored by an appropriate analytical technique like HPLC or GC), the product is extracted with an organic solvent.
Step 2: Stereospecific Reduction of the Carbonyl Group
-
Reaction Setup: The product from Step 1 is subjected to a second enzymatic reduction using a selective reductase, such as levodione reductase from Corynebacterium aquaticum M-13, again with a cofactor regeneration system.
-
Reaction Conditions: Similar to the first step, the reaction is performed in a buffered aqueous solution at a controlled pH and temperature.
-
Purification: The final product, (4R,6R)-4-hydroxy-2,2,6-trimethylcyclohexanone, is isolated and purified using standard techniques like column chromatography.
Workflow Diagram
Caption: Workflow for the two-step enzymatic synthesis.
Alternative Synthesis Method 1: Robinson Annulation Approach
The Robinson annulation is a classic and powerful ring-forming reaction in organic synthesis. It involves a Michael addition followed by an intramolecular aldol condensation to construct a six-membered ring. This method offers a convergent approach to the cyclohexanone core.
Rationale
This method is a cornerstone of carbocyclic ring synthesis and provides a route from readily available, simpler starting materials. While it may lack the inherent stereoselectivity of the enzymatic approach, it is a versatile and widely understood chemical transformation.
Proposed Experimental Protocol
This protocol outlines a plausible route to the target molecule, starting with the Robinson annulation of acetone and methyl vinyl ketone, followed by methylation and selective reduction.
Step 1: Synthesis of 4,4-Dimethylcyclohex-2-en-1-one
-
Michael Addition: React acetone with methyl vinyl ketone in the presence of a base to form the Michael adduct.
-
Intramolecular Aldol Condensation: The resulting 1,5-diketone undergoes an intramolecular aldol condensation, followed by dehydration, to yield 4,4-dimethylcyclohex-2-en-1-one. This is a variation of the classic Robinson annulation.
Step 2: Selective Reduction of the Enone
-
Reduction: The C=C double bond of the enone is selectively reduced using a suitable reducing agent, such as lithium in liquid ammonia (Birch reduction) or catalytic hydrogenation, to afford 4,4-dimethylcyclohexanone.
Step 3: Introduction of the Hydroxyl Group
-
Enolate Formation and Oxidation: The ketone is converted to its enolate, which is then oxidized (e.g., using a molybdenum peroxide complex) to introduce the hydroxyl group at the 4-position, yielding 4-hydroxy-4,4-dimethylcyclohexanone.
Workflow Diagram
Caption: Workflow for the Robinson Annulation approach.
Alternative Synthesis Method 2: Alkylation and Reduction of a Protected 1,4-Cyclohexanedione
This strategy involves the modification of a pre-existing cyclohexane ring, offering a more linear and potentially more controllable synthetic route.
Rationale
This approach provides an alternative to ring-forming reactions and may offer advantages in terms of scalability and the availability of starting materials. The use of a protecting group allows for selective functionalization of the cyclohexane core.
Proposed Experimental Protocol
Step 1: Monoketalization of 1,4-Cyclohexanedione
-
Protection: React 1,4-cyclohexanedione with ethylene glycol in the presence of an acid catalyst to form 1,4-dioxaspiro[4.5]decan-8-one (the monoketal).[2]
Step 2: α,α'-Dimethylation
-
Enolate Formation and Alkylation: The monoketal is treated with a strong base (e.g., lithium diisopropylamide, LDA) to form the enolate, which is then reacted with an excess of a methylating agent (e.g., methyl iodide) to introduce the two methyl groups at the C-2 position.
Step 3: Reduction of the Ketone
-
Reduction: The ketone functionality of the dimethylated monoketal is reduced to a hydroxyl group using a reducing agent such as sodium borohydride.
Step 4: Deprotection
-
Hydrolysis: The ketal protecting group is removed by acid-catalyzed hydrolysis to yield the final product, this compound.
Workflow Diagram
Caption: Workflow for the alkylation and reduction approach.
Comparative Analysis of Synthetic Methods
The choice of a synthetic route is a multi-faceted decision that depends on the specific requirements of the project, including the need for stereochemical purity, scalability, cost, and available expertise.
| Parameter | Benchmark: Enzymatic Reduction | Alternative 1: Robinson Annulation | Alternative 2: Alkylation & Reduction |
| Starting Materials | 2,6,6-Trimethyl-2-cyclohexen-1,4-dione | Acetone, Methyl Vinyl Ketone | 1,4-Cyclohexanedione, Ethylene Glycol, Methyl Iodide |
| Key Transformations | Enzymatic C=C hydrogenation, Enzymatic C=O reduction | Michael addition, Aldol condensation, Selective reduction, Hydroxylation | Ketalization, α,α'-Dimethylation, Reduction, Deprotection |
| Stereocontrol | Excellent (enantioselective and diastereoselective) | Generally poor unless chiral catalysts or auxiliaries are used | Diastereoselectivity in the reduction step can be controlled to some extent. |
| Yield | High (often nearly stoichiometric)[1] | Variable, often moderate over multiple steps | Moderate to good, dependent on the efficiency of each step. |
| Reaction Conditions | Mild (aqueous buffer, near-neutral pH, ambient temperature) | Can require strong bases or acids and elevated temperatures. | Requires strong bases (LDA) and cryogenic temperatures for alkylation. |
| Scalability | Can be challenging for large-scale production due to enzyme cost and stability. | Generally scalable, well-established industrial processes. | Scalable, but requires handling of pyrophoric reagents (LDA). |
| Green Chemistry | High potential (aqueous media, biodegradable catalysts) | Often involves stoichiometric reagents and organic solvents. | Involves hazardous reagents and multiple solvent-intensive steps. |
Mechanism and Rationale
Enzymatic Reduction
The high stereoselectivity of the enzymatic approach stems from the precisely defined three-dimensional structure of the enzyme's active site. The substrate binds in a specific orientation, allowing the transfer of a hydride from the cofactor (NAD(P)H) to only one face of the carbonyl group or double bond.
Caption: Simplified mechanism of enzymatic reduction.
Robinson Annulation
The Robinson annulation proceeds through a tandem Michael addition and intramolecular aldol condensation. The initial Michael addition forms a 1,5-diketone, which then cyclizes via an enolate intermediate attacking the other carbonyl group. Subsequent dehydration yields the α,β-unsaturated cyclohexenone.
Caption: Mechanistic steps of the Robinson Annulation.
Conclusion and Recommendations
The synthesis of this compound can be approached through several distinct strategies, each with its own set of advantages and disadvantages.
-
For applications requiring high enantiopurity and where mild reaction conditions are paramount, the enzymatic reduction method stands out as the superior choice, despite potential challenges in scalability.
-
The Robinson annulation approach offers a classic, robust, and scalable route from simple starting materials. It is well-suited for producing racemic or diastereomeric mixtures, and with further development using modern asymmetric catalysis, it could also provide access to chiral products.
-
The alkylation and reduction of a protected 1,4-cyclohexanedione provides a linear and potentially high-yielding route. This method may be advantageous when fine-tuning the substitution pattern on the cyclohexane ring is desired.
Ultimately, the optimal synthetic route will be dictated by the specific goals of the research program, balancing the need for stereochemical purity, yield, scalability, and cost. It is recommended that researchers carefully evaluate these factors before committing to a particular synthetic strategy.
References
- Production of a Doubly Chiral Compound, (4R,6R)-4-Hydroxy-2,2,6-Trimethylcyclohexanone, by Two-Step Enzymatic Asymmetric Reduction. Applied and Environmental Microbiology, 2003.
- Robinson annulation. Wikipedia.
- New preparation process of 1, 4-cyclohexanedione monoethylene acetal. Google Patents.
Sources
A Researcher's Guide to the NMR Spectroscopic Analysis of 4-Hydroxy-2,2-dimethylcyclohexanone: An Interpretive and Comparative Approach
In the field of synthetic chemistry and drug development, unambiguous structural verification is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the elucidation of molecular structures. This guide provides an in-depth technical analysis of 4-Hydroxy-2,2-dimethylcyclohexanone, a versatile chiral building block. Due to the current absence of readily available, peer-reviewed experimental NMR data for this specific isomer in scientific literature, this guide adopts a dual approach. Firstly, it furnishes a detailed, field-proven protocol for the acquisition of high-quality ¹H and ¹³C NMR spectra. Secondly, it offers a comprehensive interpretation of the expected spectral data, cross-referenced against the experimentally determined spectra of its close structural isomer, (S)-(+)-3-hydroxy-2,2-dimethylcyclohexanone, for which reliable data exists.[1][2] This comparative methodology provides crucial insights into the influence of substituent positioning on the NMR landscape of dimethylcyclohexanone scaffolds.
The Significance of NMR in the Structural Elucidation of Substituted Cyclohexanones
The conformational rigidity and stereochemical complexity of substituted cyclohexanones necessitate a powerful analytical tool for their characterization. NMR spectroscopy, by probing the magnetic environments of ¹H and ¹³C nuclei, provides a detailed roadmap of the molecular architecture. Chemical shifts (δ) reveal the electronic environment of each nucleus, while spin-spin coupling constants (J) delineate the connectivity and dihedral angles between neighboring protons. For molecules like this compound, NMR is indispensable for confirming the regiochemistry of the hydroxyl group and the integrity of the dimethylated quaternary center.
Comparative Literature Data: The Case of (S)-(+)-3-hydroxy-2,2-dimethylcyclohexanone
While direct experimental data for the 4-hydroxy isomer is elusive, a reliable dataset for the 3-hydroxy isomer has been published in Organic Syntheses.[1][2] This data serves as an invaluable benchmark for understanding the general spectral features of this class of compounds.
Table 1: Published NMR Data for (S)-(+)-3-hydroxy-2,2-dimethylcyclohexanone [1][2]
| ¹H NMR (250 MHz, CDCl₃) | Chemical Shift (δ, ppm) | Multiplicity & Coupling Constant (J, Hz) | Assignment |
| Protons | |||
| 2 x CH₃ | 1.11 | s | gem-dimethyl |
| 1.15 | s | gem-dimethyl | |
| -CH₂- | 1.60-1.71 | m | H-5 |
| 1.76-1.86 | m | H-5 | |
| 1.96-2.05 | m | H-4, H-6 | |
| OH | 2.16 | br s | Hydroxyl |
| -CH₂- | 2.35-2.45 | m | H-6 |
| CH-OH | 3.69 | dd, J = 7.6, 2.9 | H-3 |
| ¹³C NMR (76 MHz, CDCl₃) | Chemical Shift (δ, ppm) | Assignment | |
| Carbons | |||
| CH₃ | 19.7 | gem-dimethyl | |
| CH₃ | 20.7 | gem-dimethyl | |
| CH₂ | 22.9 | C-5 | |
| CH₂ | 29.0 | C-4 | |
| CH₂ | 37.3 | C-6 | |
| C(CH₃)₂ | 51.3 | C-2 | |
| CH-OH | 77.8 | C-3 | |
| C=O | 215.3 | C-1 |
Predicted NMR Data for this compound
Based on established principles of NMR spectroscopy and comparison with related structures, the following ¹H and ¹³C NMR data are predicted for this compound. This serves as a hypothesis for researchers to validate against their experimentally acquired data.
Table 2: Predicted NMR Data for this compound
| ¹H NMR (Predicted) | Chemical Shift (δ, ppm) | Multiplicity | Assignment | Rationale |
| Protons | ||||
| 2 x CH₃ | ~1.1 - 1.3 | s | gem-dimethyl | Shielded environment, no adjacent protons for coupling. |
| -CH₂- | ~1.8 - 2.0 | m | H-3, H-5 | Diastereotopic protons adjacent to the carbinol methine and the quaternary center. |
| -CH₂- | ~2.2 - 2.4 | m | H-6 | Protons alpha to the carbonyl group, expected to be downfield. |
| OH | Variable | br s | Hydroxyl | Chemical shift is concentration and temperature dependent. |
| CH-OH | ~3.8 - 4.1 | m | H-4 | Carbinol proton, expected to be downfield due to the electronegative oxygen. |
| ¹³C NMR (Predicted) | Chemical Shift (δ, ppm) | Assignment | Rationale | |
| Carbons | ||||
| CH₃ | ~25 - 30 | gem-dimethyl | Typical range for methyl groups on a quaternary center. | |
| CH₂ | ~35 - 40 | C-3, C-5 | Methylene carbons adjacent to the carbinol carbon and quaternary center. | |
| CH₂ | ~45 - 50 | C-6 | Methylene carbon alpha to the carbonyl group. | |
| C(CH₃)₂ | ~48 - 52 | C-2 | Quaternary carbon alpha to the carbonyl. | |
| CH-OH | ~65 - 70 | C-4 | Carbinol carbon, significantly shifted downfield by the hydroxyl group. | |
| C=O | ~210 - 215 | C-1 | Carbonyl carbon, characteristic downfield shift. |
Experimental Protocol for NMR Data Acquisition
To ensure the acquisition of high-quality, reproducible NMR data for this compound, the following protocol is recommended. This protocol is designed to be a self-validating system, with internal standards and clear steps to minimize experimental error.
Sample Preparation
The quality of the NMR spectrum is highly dependent on proper sample preparation.
-
Analyte Purity: Ensure the sample is of high purity, as impurities will complicate spectral analysis.
-
Sample Quantity: For a standard 5 mm NMR tube, dissolve 5-10 mg of the compound for ¹H NMR and 20-50 mg for ¹³C NMR.
-
Solvent: Use a deuterated solvent of high isotopic purity (e.g., Chloroform-d, CDCl₃, 99.8 atom % D). The choice of solvent is critical as it can influence chemical shifts. CDCl₃ is a good starting point for many organic molecules.
-
Procedure:
-
Weigh the sample accurately in a small, clean vial.
-
Add approximately 0.6-0.7 mL of the deuterated solvent.
-
Gently agitate the vial to ensure complete dissolution. If the sample is not readily soluble, sonication may be applied.
-
If any particulate matter is present, filter the solution through a small plug of cotton wool in a Pasteur pipette directly into the NMR tube.
-
Cap the NMR tube securely.
-
NMR Instrument Parameters
The following parameters are recommended for a 400 MHz NMR spectrometer.
-
¹H NMR:
-
Pulse Program: A standard single-pulse experiment (e.g., zg30 on Bruker instruments).
-
Number of Scans: 16-32 scans should provide a good signal-to-noise ratio.
-
Relaxation Delay (d1): 2-5 seconds to allow for full relaxation of the protons.
-
Spectral Width: A sweep width of -2 to 12 ppm is generally sufficient.
-
-
¹³C NMR:
-
Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., zgpg30 on Bruker instruments).
-
Number of Scans: 1024 scans or more may be necessary to achieve an adequate signal-to-noise ratio, depending on the sample concentration.
-
Relaxation Delay (d1): 2 seconds.
-
Spectral Width: A sweep width of 0 to 220 ppm will cover the expected range of carbon signals.
-
Data Processing and Referencing
-
Fourier Transform: Apply an exponential window function with a line broadening of 0.3 Hz for ¹H and 1-2 Hz for ¹³C spectra before Fourier transformation to improve the signal-to-noise ratio.
-
Phasing and Baseline Correction: Carefully phase the spectra to obtain pure absorption lineshapes and apply a baseline correction to ensure accurate integration.
-
Referencing: Calibrate the chemical shift axis. For CDCl₃, the residual solvent peak for ¹H is at 7.26 ppm, and the ¹³C signal is at 77.16 ppm.
Visualizing the Workflow
The process of acquiring and cross-referencing NMR data can be visualized as a logical workflow.
Caption: Workflow for NMR data acquisition and analysis.
Logical Framework for Spectral Cross-Referencing
The core of this guide is the logical process of using predictive data and comparative analysis with a known isomer in the absence of direct literature precedent.
Caption: Logic for cross-referencing experimental and theoretical data.
Conclusion
While the direct cross-referencing of experimental NMR data for this compound with published literature is currently challenging due to a lack of available spectra, a robust and scientifically sound analysis is still achievable. By following the detailed experimental protocol outlined in this guide, researchers can generate high-quality data. This data can then be confidently interpreted using the provided predicted spectral assignments and by drawing comparative insights from the well-characterized 3-hydroxy isomer. This approach not only facilitates the structural confirmation of the target molecule but also deepens the understanding of structure-spectra correlations within this important class of organic compounds.
References
- Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]
- Mori, K., & Mori, H. (1985). (S)-(+)-3-Hydroxy-2,2-dimethylcyclohexanone. Organic Syntheses, 63, 19. [Link]
- Spectral Database for Organic Compounds. Wikipedia. [Link]
- Synthesis, characterization of Diarylidenecyclohexanone derivatives as new anti-inflammatory pharmacophores exhibiting strong PGE2 and 5-LOX inhibition. The Royal Society of Chemistry. [Link]
- General Synthesis for Chiral 4-Alkyl-4-hydroxycyclohexenones.
- (S)-(+)-3-HYDROXY-2,2-DIMETHYLCYCLOHEXANONE. World Drug Tracker. [Link]
- 4-Hydroxy-2-methylcyclohexanone. PubChem. [Link]
- (Trans)-4-hydroxy-2,2,6-trimethyl-cyclohexanone - Optional[13C NMR] - Chemical Shifts. SpectraBase. [Link]
Sources
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 4-Hydroxy-2,2-dimethylcyclohexanone
Introduction: In the fast-paced environment of research and drug development, the lifecycle of a chemical reagent extends far beyond its use in an experiment. The proper management and disposal of chemical waste are not merely regulatory hurdles; they are fundamental pillars of laboratory safety, environmental stewardship, and scientific integrity. This guide provides a comprehensive, step-by-step protocol for the safe disposal of 4-Hydroxy-2,2-dimethylcyclohexanone, grounded in established safety principles and regulatory standards. As direct safety and handling data for this specific compound are limited, this protocol is built upon a robust analysis of structurally similar cyclic ketones, ensuring a cautious and responsible approach. Our goal is to empower researchers with the knowledge to manage chemical waste with the same precision and care they apply to their scientific endeavors.
Part 1: Hazard Assessment and Core Safety Principles
Before any disposal protocol can be implemented, a thorough understanding of the potential hazards is essential. The following assessment synthesizes data from safety data sheets (SDS) of analogous compounds, such as 4-Hydroxy-3-methylcyclohexanone and 4,4-Dimethylcyclohexanone, to establish a reliable safety profile.[1][2]
Causality of Hazards: The structure of this compound, featuring a ketone functional group and a hydroxyl group on a cyclohexane ring, dictates its chemical reactivity and toxicological profile. The ketone group contributes to its flammability and potential as a skin and eye irritant, a common characteristic among cyclic ketones.[3][4][5] The presence of a hydroxyl group may influence its water solubility and environmental mobility.
Table 1: Synthesized Hazard Profile
| Hazard Category | Potential Hazard | Recommended Precautions & Rationale |
| Health Hazards | Skin and Eye Irritation: Causes skin irritation and serious eye irritation.[1] | Rationale: Direct contact can lead to inflammation, redness, and pain.[1] Precaution: Always wear nitrile gloves and safety goggles or a face shield.[1][6] |
| Respiratory Irritation: May cause respiratory irritation if inhaled as dust or vapor.[1] | Rationale: Inhalation can irritate the mucous membranes and lungs.[1][3] Precaution: Handle exclusively in a well-ventilated area or a certified chemical fume hood. | |
| Ingestion: Harmful if swallowed.[7] | Rationale: May cause gastrointestinal irritation or other systemic effects.[3] Precaution: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.[1] | |
| Physical Hazards | Flammability: May be a combustible solid or liquid.[2][8] | Rationale: Organic ketones can form flammable vapor-air mixtures.[7] Precaution: Keep away from heat, sparks, open flames, and other ignition sources.[2][8] |
| Explosive Dust Potential: Fine dust dispersed in air may form an explosive mixture.[9][10] | Rationale: Similar to many organic solids, fine particles present an explosion hazard if ignited in a confined space.[10] Precaution: Minimize dust generation during handling. Use non-sparking tools.[9] | |
| Environmental Hazards | Ecotoxicity: Potentially harmful to aquatic life. | Rationale: Chemical release into waterways can disrupt ecosystems. Precaution: Do not allow the chemical or its waste to enter drains or surface water.[1][7][9] |
Part 2: Procedural Guide for Disposal
This section provides a direct, step-by-step workflow for the safe segregation, containment, and disposal of this compound waste. This protocol is designed to be a self-validating system, ensuring compliance and safety at each stage.
Immediate Preparations and Required Equipment
-
Consult Institutional Policy: Before proceeding, review your organization's specific chemical hygiene plan and waste disposal guidelines. Contact your Environmental Health & Safety (EHS) department for any clarifications.
-
Designate a Waste Accumulation Area: Identify a specific, secondary-contained area within the laboratory for hazardous waste storage, away from general traffic and ignition sources.
-
Assemble Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles.
-
Hand Protection: Chemical-resistant nitrile gloves.
-
Body Protection: Standard laboratory coat.
-
-
Prepare Waste Containers:
-
Obtain separate, leak-proof, and chemically compatible waste containers for solid and liquid waste. High-density polyethylene (HDPE) or glass containers are typically appropriate.
-
Ensure containers have secure, tight-fitting lids.
-
Step-by-Step Waste Collection and Segregation Protocol
-
Waste Identification:
-
Solid Waste: Includes contaminated consumables such as gloves, weighing paper, paper towels, and silica gel.
-
Liquid Waste: Includes unused solutions, reaction mixtures, and solvent rinses containing the compound.
-
-
Segregation at the Source:
-
Immediately place contaminated solid items into the designated solid hazardous waste container.
-
Carefully pour liquid waste into the designated liquid hazardous waste container using a funnel to prevent spills.
-
Crucial Insight: Do not mix incompatible waste streams. While this compound is incompatible with strong oxidizing agents, it is critical to consult a chemical compatibility chart and your EHS office before mixing any waste streams.[2][8][9][11]
-
-
Container Labeling:
-
As soon as the first drop of waste enters the container, it must be labeled.
-
Use a hazardous waste label provided by your EHS department.
-
Clearly write the full chemical name: "This compound " and list any other components (e.g., solvents) with their approximate percentages.
-
Mark the appropriate hazard pictograms (e.g., Flammable, Irritant).
-
-
Container Management:
On-Site Storage and Final Disposal
-
Temporary Storage: Store the labeled, sealed waste containers in your designated waste accumulation area.
-
Arrange for Pickup: Once the container is full or has reached your institution's storage time limit, contact your EHS department to schedule a waste pickup.
-
Documentation: Complete any required waste manifest forms provided by EHS or the licensed waste disposal contractor. This tracking is a critical component of regulatory compliance under the Resource Conservation and Recovery Act (RCRA).[12]
Part 3: Emergency Procedures for Spills
Accidents can happen, and preparedness is key to mitigating risks.
-
Alert Personnel: Immediately notify others in the vicinity.
-
Isolate the Area: If safe to do so, restrict access to the spill area.
-
Assess the Spill:
-
For small spills (that you are trained and equipped to handle):
-
Ensure adequate ventilation and eliminate all ignition sources.
-
Use an inert absorbent material like vermiculite, sand, or commercial sorbent pads to contain and absorb the spill.[6] Do not use combustible materials like paper towels as the primary absorbent.
-
Carefully sweep or scoop the absorbed material into your solid hazardous waste container.
-
Clean the spill area with soap and water.
-
-
For large spills , or if you are uncertain about the hazard:
-
Evacuate the immediate area.
-
Contact your institution's EHS or emergency response team immediately.
-
-
Part 4: Visualization of the Disposal Workflow
The following diagram outlines the critical decision points in the waste management process for this compound.
Caption: Decision workflow for handling this compound waste.
References
- U.S. Environmental Protection Agency. (n.d.). Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds.
- Safety Data Sheet for 3-Hydroxy-2-methyl-4-pyrone. (2025).
- Safety Data Sheet for Cyclohexanone, 2-hydroxy-, dimer. (2021).
- Occupational Safety and Health Administration. (1975). Ketones.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 57460820, 4-Hydroxy-2-methylcyclohexanone.
- Safety Data Sheet for 4-Hydroxy-4-methyl-2-pentanone. (2025).
- University of Maryland. (n.d.). Environmental Safety, Sustainability and Risk: EPA Hazardous Waste Codes.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 14322959, 4-Hydroxy-2,2,6-trimethylcyclohexanone.
- Australian Government Department of Health. (2013). 2-Pentanone, 4-hydroxy-4-methyl-: Human health tier II assessment.
- U.S. Environmental Protection Agency. (n.d.). EPA Hazardous Waste Codes.
- Sigma-Aldrich. (2006). Material Safety Data Sheet.
- Occupational Safety and Health Administration. (n.d.). OSHA Occupational Chemical Database: Cyclohexanone.
- Centers for Disease Control and Prevention. (n.d.). NIOSH Pocket Guide to Chemical Hazards: Cyclohexanone.
- Occupational Safety and Health Administration. (n.d.). Guidance For Hazard Determination.
- Chemical Compatibility Chart. (n.d.).
- Lijinsky, W., & Kovatch, R. M. (1986). Chronic toxicity study of cyclohexanone in rats and mice. Journal of the National Cancer Institute, 77(4), 941–949.
- U.S. Environmental Protection Agency. (n.d.). Hazardous Waste.
- Occupational Safety and Health Administration. (n.d.). Permissible Exposure Limits – OSHA Annotated Table Z-1.
- Chemsigma. (n.d.). This compound.
- BenchChem. (2025). Proper Disposal of 4,4-Dimethylcyclohexanone Oxime: A Guide for Laboratory Professionals.
- U.S. Environmental Protection Agency. (2025). Steps in Complying with Regulations for Hazardous Waste.
- Cole-Parmer. (n.d.). Chemical Compatibility Database.
- Chemchart. (n.d.). 4-Hydroxycyclohexanone (13482-22-9).
- BenchChem. (2025). Navigating the Safe Disposal of 2-(Hydroxy-phenyl-methyl)-cyclohexanone: A Procedural Guide.
- Asymmetric α-hydroxylation of acyclic and cyclic ketones by using a phase-transfer catalyst. (n.d.).
- U.S. Environmental Protection Agency. (n.d.). Guidelines for the Disposal of Small Quantities of Unused Pesticides.
- Organic Chemistry Portal. (n.d.). Synthesis of ketones by hydrolysis, deprotection, or oxidation.
Sources
- 1. aksci.com [aksci.com]
- 2. fishersci.com [fishersci.com]
- 3. gustavus.edu [gustavus.edu]
- 4. CYCLOHEXANONE | Occupational Safety and Health Administration [osha.gov]
- 5. CDC - NIOSH Pocket Guide to Chemical Hazards - Cyclohexanone [cdc.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.com [fishersci.com]
- 10. datasheets.scbt.com [datasheets.scbt.com]
- 11. vumc.org [vumc.org]
- 12. epa.gov [epa.gov]
Navigating the Safe Handling of 4-Hydroxy-2,2-dimethylcyclohexanone: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the integrity of your work and the safety of your team are paramount. This guide provides essential, immediate safety and logistical information for handling 4-Hydroxy-2,2-dimethylcyclohexanone. Moving beyond a simple checklist, this document delves into the "why" behind each procedural step, fostering a culture of safety and scientific excellence within your laboratory.
Hazard Profile and Core Safety Principles
Based on data for analogous compounds, this compound is anticipated to cause skin irritation, serious eye irritation, and potential respiratory irritation.[1] Therefore, all handling procedures must be designed to minimize direct contact and aerosol generation. The fundamental principle is to create a multi-layered defense system, incorporating engineering controls, administrative procedures, and personal protective equipment (PPE).
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is critical and should be based on a thorough risk assessment of the specific procedures being undertaken.
Recommended PPE for Handling this compound
| Scenario | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Low-Volume Handling (e.g., weighing, preparing solutions in a fume hood) | Chemical safety goggles | Chemical-resistant gloves (e.g., Butyl rubber, specialized ketone-resistant gloves)[2][3][4] | Laboratory coat | Not generally required if handled in a certified chemical fume hood |
| High-Volume Handling or Potential for Splashing | Chemical safety goggles and a face shield | Double-gloving with compatible chemical-resistant gloves | Chemical-resistant apron over a laboratory coat | Consider a NIOSH-approved respirator with an organic vapor cartridge if not handled in a fume hood |
| Spill Cleanup | Chemical safety goggles and a face shield | Heavy-duty, chemical-resistant gloves | Chemical-resistant suit or apron | NIOSH-approved respirator with an organic vapor cartridge |
Experimental Workflow: From Receipt to Disposal
A systematic approach to handling this compound is essential for maintaining a safe laboratory environment.
Caption: A streamlined workflow for the safe handling of this compound.
Step-by-Step Handling Protocol
1. Pre-Handling Preparations:
-
Information Review: Before any work begins, thoroughly review this guide and any available safety information for similar compounds. Ensure all personnel involved are familiar with the potential hazards and emergency procedures.
-
Engineering Controls: All manipulations of this compound should be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.[5]
-
Gather Materials: Assemble all necessary equipment, including PPE, spill cleanup materials, and labeled waste containers, before bringing the chemical into the work area.
2. Handling Procedures:
-
Personal Protective Equipment: Don the appropriate PPE as outlined in the table above. Inspect gloves for any signs of degradation or puncture before use.[6]
-
Weighing and Transfer: When weighing the solid compound, do so in a fume hood on a disposable weigh boat. Use spark-resistant tools. For transfers, use a chemically compatible spatula.
-
Solution Preparation: If preparing solutions, add the solid to the solvent slowly to avoid splashing. Ensure the container is appropriately labeled with the chemical name and any hazard warnings.
-
Heating: If heating is required, use a controlled heating source such as a heating mantle or water bath. Avoid open flames.[7]
3. Post-Handling Procedures:
-
Decontamination: Thoroughly wipe down the work area in the fume hood with an appropriate solvent (e.g., isopropanol), followed by soap and water.
-
PPE Removal: Remove gloves and any other disposable PPE and place them in the designated hazardous waste container. Wash hands and forearms thoroughly with soap and water after removing PPE.[7]
Spill and Emergency Procedures
Spill Response:
-
Evacuate and Alert: In the event of a spill, immediately alert others in the vicinity and evacuate the immediate area.
-
Assess the Spill: From a safe distance, assess the extent of the spill. For small spills, trained laboratory personnel may proceed with cleanup. For large spills, evacuate the laboratory and contact your institution's emergency response team.
-
Cleanup: For small spills, wear appropriate PPE, including respiratory protection. Absorb the spilled material with an inert absorbent, such as vermiculite or sand.
-
Collection and Disposal: Collect the absorbed material into a labeled hazardous waste container.[1]
-
Decontamination: Decontaminate the spill area with an appropriate solvent and then soap and water.
First Aid:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1]
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[1]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[1]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1]
Waste Disposal Plan
Proper segregation and disposal of chemical waste are crucial for laboratory safety and environmental compliance.
-
Waste Segregation: All solid and liquid waste containing this compound should be collected in separate, clearly labeled, and chemically compatible hazardous waste containers.[8] Do not mix this waste with other waste streams.
-
Container Management: Waste containers should be kept closed at all times, except when adding waste.[8] Store waste containers in a designated satellite accumulation area.
-
Disposal Request: Once a waste container is full, follow your institution's procedures for hazardous waste pickup and disposal.[8]
By adhering to these detailed procedures, you can confidently and safely incorporate this compound into your research workflows, ensuring the protection of your team and the integrity of your scientific endeavors.
References
- Guardian Butyl Smooth Gloves. Vertex AI Search
- Polyco Ketochem Lightweight Ketone Chemical Resistant Gloves KETO. Safety Gloves
- Global Glove Keto-Handler Plus Economy TPE Powder Free Gloves. PalmFlex
- Ketodex ‐ Ketone Resistant Chemical Gauntlet. Personal Protective Solutions
- Gloves, Butyl Rubber. Flinn Scientific
- Safety Data Sheet: 4-Hydroxy-3-methylcyclohexanone. AK Scientific, Inc.
- SAFETY D
- SAFETY D
- SAFETY D
- SAFETY D
- Guidelines for Safe Labor
- RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY.
- School Chemistry Laboratory Safety Guide. US Consumer Product Safety Commission
- Guidelines: Handling and Disposal of Chemicals. Purdue University College of Engineering
- Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.
Sources
- 1. aksci.com [aksci.com]
- 2. shop.dqeready.com [shop.dqeready.com]
- 3. Polyco Ketochem Ketone Resistant Gloves - SafetyGloves.co.uk [safetygloves.co.uk]
- 4. Gloves, Butyl Rubber | Flinn Scientific [flinnsci.com]
- 5. artsci.usu.edu [artsci.usu.edu]
- 6. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 8. engineering.purdue.edu [engineering.purdue.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
